Penitrem A
Description
This compound has been reported in Mucor irregularis, Penicillium canescens, and other organisms with data available.
This compound is a tremorgenic mycotoxin and neurotoxin found on ryegrass. It is produced by certain species of Aspergillus, Claviceps, and Penicillium. Penicillium crustosum in particular is a common foodborne fungus that causes spoilage in a wide variety of foods, including meat, cereals, nuts, cheese, eggs, fruit, and processed and refrigerated foods. Tremorgenic mycotoxins affect central nervous system activity and have been implicated in a number of neurologic diseases of horses and cattle collectively known as "staggers syndromes". (L1959, A2989)
Properties
IUPAC Name |
(1S,2R,5S,6S,8R,9S,10R,12S,15R,16S,25R,27S,28R)-21-chloro-15,16,33,33-tetramethyl-24-methylidene-10-prop-1-en-2-yl-7,11,32-trioxa-18-azadecacyclo[25.4.2.02,16.05,15.06,8.06,12.017,31.019,30.022,29.025,28]tritriaconta-17(31),19,21,29-tetraene-5,9,28-triol | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C37H44ClNO6/c1-15(2)28-27(40)31-37(45-31)23(43-28)9-10-33(6)34(7)18(8-11-35(33,37)41)29-25-24-21(39-30(25)34)14-20(38)17-12-16(3)19-13-22(32(4,5)44-29)36(19,42)26(17)24/h14,18-19,22-23,27-29,31,39-42H,1,3,8-13H2,2,4-7H3/t18-,19+,22+,23-,27-,28+,29-,31+,33+,34+,35-,36+,37-/m0/s1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JDUWHZOLEDOQSR-JKPSMKLGSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=C)C1C(C2C3(O2)C(O1)CCC4(C3(CCC5C4(C6=C7C5OC(C8CC9C8(C1=C7C(=CC(=C1CC9=C)Cl)N6)O)(C)C)C)O)C)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC(=C)[C@@H]1[C@@H]([C@@H]2[C@@]3(O2)[C@@H](O1)CC[C@]4([C@]3(CC[C@@H]5[C@@]4(C6=C7[C@H]5OC([C@H]8C[C@H]9[C@@]8(C1=C7C(=CC(=C1CC9=C)Cl)N6)O)(C)C)C)O)C)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C37H44ClNO6 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID00320093 | |
| Record name | Penitrem A | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID00320093 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
634.2 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Physical Description |
Solid; [Aldrich MSDS] | |
| Record name | Penitrem A | |
| Source | Haz-Map, Information on Hazardous Chemicals and Occupational Diseases | |
| URL | https://haz-map.com/Agents/9606 | |
| Description | Haz-Map® is an occupational health database designed for health and safety professionals and for consumers seeking information about the adverse effects of workplace exposures to chemical and biological agents. | |
| Explanation | Copyright (c) 2022 Haz-Map(R). All rights reserved. Unless otherwise indicated, all materials from Haz-Map are copyrighted by Haz-Map(R). No part of these materials, either text or image may be used for any purpose other than for personal use. Therefore, reproduction, modification, storage in a retrieval system or retransmission, in any form or by any means, electronic, mechanical or otherwise, for reasons other than personal use, is strictly prohibited without prior written permission. | |
CAS No. |
12627-35-9 | |
| Record name | Penitrem A | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=12627-35-9 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | Penitrem A | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0012627359 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | Penitrem A | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID00320093 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | Penitrem A | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
| Record name | PENITREM A | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/244AU85PR7 | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Foundational & Exploratory
An In-depth Technical Guide to Penitrem A Producing Fungal Species
For Researchers, Scientists, and Drug Development Professionals
Introduction
Penitrem A is a potent indole-diterpenoid mycotoxin known for its tremorgenic effects. Produced by a variety of fungal species, it poses a significant threat to food safety and animal health and presents a unique molecular scaffold for drug discovery and development.[1][2][3] This technical guide provides a comprehensive overview of this compound-producing fungi, detailing the optimal conditions for its production, standardized protocols for its extraction and quantification, and an in-depth look at its biosynthetic and cellular signaling pathways.
This compound Producing Fungal Species
The primary producer of this compound is the fungus Penicillium crustosum.[3][4] However, several other species within the Penicillium and Aspergillus genera have also been identified as producers. These fungi are common contaminants of various foodstuffs, including grains, nuts, cheese, and processed foods.[3][4][5][6][7]
A list of known this compound producing fungal species is provided in the table below.
| Fungal Species | Reference |
| Penicillium crustosum | [3][4][8] |
| Penicillium commune | [3] |
| Penicillium canescens | [8] |
| Penicillium janczewskii | [8] |
| Penicillium janthinellum | [8] |
| Penicillium simplicissimum | [8] |
| Penicillium spinulosum | [8] |
| Penicillium frequentans | [8] |
| Aspergillus species | [4] |
| Claviceps species |
Quantitative Data on this compound Production
The production of this compound by Penicillium crustosum is highly dependent on various environmental factors. The following tables summarize the quantitative data on this compound production under different culture conditions.
Table 1: Effect of Culture Media on this compound Production by P. crustosum
| Culture Medium | Incubation Time (days) | This compound (mg/g dry mass) | Reference |
| Czapek-Dox Agar (CDA) | 21 | ~1.5 | [9] |
| Yeast Extract Sucrose (YES) | 21 | ~2.5 | [9] |
| Malt Extract Agar (MEA) | 21 | ~0.5 | [9] |
| Skimmed milk/potato extract/sucrose (SPS) | 21 | Not specified in mg/g, but supported highest toxin production | [1][10] |
| Cheese Model Medium | 21 | >3.0 | [9] |
Table 2: Effect of Temperature on this compound Production by P. crustosum on CDA Medium
| Temperature (°C) | Incubation Time (days) | This compound (mg/g dry mass) | Reference |
| 10 | 21 | ~0.2 | [9] |
| 22 | 21 | ~1.8 | [9] |
| 25 | 21 | ~1.5 | [9] |
| 30 | 21 | ~0.8 | [9] |
| 34 | 21 | Not detected | [9] |
Table 3: Effect of pH on this compound Production by P. crustosum on CDA Medium (21 days incubation)
| pH | This compound (mg/g dry mass) | Reference |
| 3 | ~0.8 | [9] |
| 6 | ~1.8 | [9] |
| 9 | ~1.2 | [9] |
Table 4: Effect of Glucose Concentration on this compound Production by P. crustosum on Modified CDA Medium (21 days incubation)
| Glucose (g/L) | This compound (mg/g dry mass) | Reference |
| 5 | ~1.5 | [9] |
| 50 | ~2.5 | [9] |
| 100 | ~1.8 | [9] |
| 250 | ~1.0 | [9] |
Experimental Protocols
Fungal Culture for this compound Production
This protocol describes the optimal conditions for culturing Penicillium crustosum for the production of this compound.
Materials:
-
Penicillium crustosum isolate
-
Skimmed milk/potato extract/sucrose (SPS) medium (2% skimmed milk, 2% potato extract, 4% sucrose)
-
500-mL Erlenmeyer flasks
-
Sterile distilled water
-
Incubator
Procedure:
-
Prepare the SPS medium and sterilize by autoclaving.
-
Inoculate 100 mL of the SPS medium in a 500-mL flask with a spore suspension or mycelial plug of P. crustosum.
-
Incubate the culture flasks under stationary conditions at 25°C for 3 weeks.[1][10] The initial pH of the medium should be approximately 5.7.[1][10]
Extraction and Purification of this compound
This protocol outlines the steps for extracting and purifying this compound from fungal cultures.
Materials:
-
P. crustosum culture from the previous protocol
-
Chloroform
-
Ethyl acetate
-
Silica gel for column chromatography
-
Blender
-
Rotary evaporator
-
Chromatography columns
-
Thin-layer chromatography (TLC) plates
-
High-performance liquid chromatography (HPLC) system
Procedure:
-
Extraction:
-
Homogenize the entire fungal culture (mycelium and liquid medium) with chloroform in a blender.
-
Filter the mixture to separate the chloroform extract from the fungal biomass.
-
Concentrate the chloroform extract using a rotary evaporator.
-
-
Purification:
-
Subject the crude extract to silica gel column chromatography.
-
Elute the column with a gradient of ethyl acetate in hexane.
-
Monitor the fractions using TLC and pool the fractions containing this compound.
-
Perform a final purification step using preparative HPLC to obtain pure this compound.[9]
-
Quantification of this compound by HPLC-MS/MS
This protocol provides a method for the sensitive and specific quantification of this compound using liquid chromatography-tandem mass spectrometry (LC-MS/MS).
Instrumentation:
-
UHPLC system coupled to a triple quadrupole mass spectrometer.
Chromatographic Conditions:
-
Column: A suitable C18 reversed-phase column.
-
Mobile Phase: A gradient of acetonitrile and water, both containing a small percentage of formic acid.
-
Flow Rate: As recommended for the specific column.
-
Injection Volume: 5-10 µL.
Mass Spectrometry Conditions:
-
Ionization Mode: Positive electrospray ionization (ESI+).
-
Multiple Reaction Monitoring (MRM) Transitions:
-
Quantifier: m/z 634 -> 558
-
Qualifier: m/z 634 -> 616
-
-
Collision Energy: Optimized for the specific instrument.
Procedure:
-
Prepare a standard curve of this compound in a suitable solvent.
-
Extract this compound from the sample matrix using an appropriate solvent (e.g., acetonitrile/water mixture).
-
Dilute the extract and inject it into the LC-MS/MS system.
-
Quantify the amount of this compound in the sample by comparing the peak area of the quantifier ion to the standard curve.
Signaling Pathways
Biosynthesis of this compound
The biosynthesis of this compound is a complex process involving a cluster of genes encoding for various enzymes. The pathway begins with the synthesis of paxilline, which then undergoes a series of oxidative transformations to yield this compound. Key enzymes in this pathway include cytochrome P450 monooxygenases and FAD-dependent monooxygenases. The biosynthesis is derived from tryptophan, geranylgeranyl pyrophosphate, and two isopentenyl pyrophosphate units.[11]
Caption: Biosynthetic pathway of this compound from primary metabolites.
Cellular Signaling Pathways Affected by this compound
This compound exerts its neurotoxic effects by modulating several key signaling pathways in mammalian cells. It is known to increase the spontaneous release of neurotransmitters such as glutamate and GABA.[12] Furthermore, this compound has been shown to induce the production of reactive oxygen species (ROS) through the activation of mitogen-activated protein kinase (MAPK) signaling pathways.[10]
Caption: Signaling pathways affected by this compound in mammalian cells.
Experimental Workflow
The following diagram illustrates a typical workflow for the study of this compound from fungal culture to cellular assays.
Caption: A typical experimental workflow for this compound research.
References
- 1. Production of this compound by Penicillium crustosum isolated from foodstuffs - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. The Biosynthesis Related Enzyme, Structure Diversity and Bioactivity Abundance of Indole-Diterpenes: A Review - PMC [pmc.ncbi.nlm.nih.gov]
- 4. In Vitro Toxicokinetics and Phase I Biotransformation of the Mycotoxin this compound in Dogs - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Influence of Environmental Factors on the Production of Penitrems A–F by Penicillium crustosum - PMC [pmc.ncbi.nlm.nih.gov]
- 6. youtube.com [youtube.com]
- 7. Development and validation of a (semi-)quantitative UHPLC-MS/MS method for the determination of 191 mycotoxins and other fungal metabolites in almonds, hazelnuts, peanuts and pistachios - PMC [pmc.ncbi.nlm.nih.gov]
- 8. LC-MS/MS screen for this compound and roquefortine C in serum and urine samples - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. The fungal neurotoxin this compound induces the production of reactive oxygen species in human neutrophils at submicromolar concentrations - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. mdpi.com [mdpi.com]
- 11. Actions of tremorgenic fungal toxins on neurotransmitter release - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. Penitrem and thomitrem formation by Penicillium crustosum - PubMed [pubmed.ncbi.nlm.nih.gov]
The Forging of a Tremor: A Technical Guide to the Biosynthesis of Penitrem A from Paxilline
For Researchers, Scientists, and Drug Development Professionals
Introduction
Penitrem A, a potent tremorgenic mycotoxin, belongs to the complex family of indole-diterpenoids. Its intricate decacyclic structure has long been a subject of fascination and a challenge for synthetic chemists. Understanding the biosynthetic pathway of this compound is crucial for controlling its production in food and feed, and for harnessing its unique biochemical architecture for drug development. This technical guide provides an in-depth exploration of the enzymatic cascade that transforms the relatively simple precursor, paxilline, into the complex molecular entity of this compound. The biosynthesis is orchestrated by a dedicated gene cluster, the penitrem (ptm) cluster, which encodes a suite of specialized enzymes responsible for a series of remarkable chemical transformations.
The Biosynthetic Pathway: From Paxilline to this compound
The biosynthesis of this compound from paxilline is a multi-step process involving prenylation and a series of oxidative cyclizations and rearrangements. The key enzymatic players are encoded by the ptm gene cluster. The pathway can be broadly divided into three major stages following the formation of paxilline.
Stage 1: Prenylation-Initiated Cyclization
The first committed step in the conversion of paxilline is a prenylation reaction followed by a cyclization cascade. This crucial transformation is catalyzed by the prenyltransferase PtmE .
-
Enzyme: PtmE
-
Reaction: PtmE catalyzes a rare prenylation-initiated cationic cyclization of a paxilline derivative to install a bicyclo[3.2.0]heptane skeleton. This reaction forms the core of the intricate ring system of the penitrems.
Stage 2: Formation of the Tricyclic Penitrem Skeleton
Following the initial cyclization, two cytochrome P450 monooxygenases, PtmK and PtmU , work in concert to forge the unique tricyclic penitrem skeleton.
-
Enzymes: PtmK and PtmU (Cytochrome P450 monooxygenases)
-
Reaction: These enzymes catalyze a two-step oxidative process, which involves ring expansion and further cyclization to form a key intermediate, PC-M4, possessing the characteristic tricyclic core of the penitrems.
Stage 3: Sequential Oxidative Transformations
The final stage of this compound biosynthesis involves a series of five sequential oxidative transformations, meticulously carried out by a cohort of enzymes to install the remaining functional groups and complete the complex architecture.
-
Enzymes: PtmK, PtmU, PtmL, PtmN, and PtmJ
-
Reaction: This enzymatic consortium catalyzes a series of hydroxylations, epoxidations, and other oxidative modifications to convert the tricyclic intermediate into this compound. The precise order and specific reaction of each enzyme in this sequence are subjects of ongoing research.
Core Enzymes in this compound Biosynthesis from Paxilline
| Enzyme | Enzyme Class | Gene | Function |
| PtmE | Prenyltransferase | ptmE | Catalyzes prenylation-initiated cationic cyclization to form the bicyclo[3.2.0]heptane system. |
| PtmK | Cytochrome P450 Monooxygenase | ptmK | Involved in the two-step oxidative formation of the tricyclic penitrem skeleton and subsequent oxidative modifications. |
| PtmU | Cytochrome P450 Monooxygenase | ptmU | Works in conjunction with PtmK to form the tricyclic penitrem skeleton and participates in later oxidative steps. |
| PtmL | Cytochrome P450 Monooxygenase | ptmL | Participates in the final five sequential oxidative transformations. |
| PtmN | FAD-dependent Monooxygenase | ptmN | Contributes to the final five sequential oxidative transformations. |
| PtmJ | Cytochrome P450 Monooxygenase | ptmJ | Involved in the final five sequential oxidative transformations. |
Visualizing the Pathway
This compound Biosynthesis Pathway from Paxilline
Caption: The enzymatic conversion of paxilline to this compound.
Experimental Protocols
Heterologous Reconstitution of the Penitrem Biosynthesis Pathway in Aspergillus oryzae
The elucidation of the this compound biosynthetic pathway has been significantly advanced through the heterologous expression of the ptm gene cluster in the fungal host Aspergillus oryzae. This technique allows for the functional characterization of the biosynthetic enzymes in a controlled genetic background.
1. Vector Construction:
- The genes from the ptm cluster (ptmE, ptmK, ptmU, ptmL, ptmN, ptmJ, etc.) are amplified by PCR from the genomic DNA of a this compound-producing fungus, such as Penicillium crustosum.
- The amplified genes are cloned into suitable A. oryzae expression vectors under the control of strong, inducible promoters (e.g., the amylase promoter). Multiple genes can be assembled into a single vector or co-transformed on separate vectors with different selectable markers.
2. Aspergillus oryzae Transformation:
- Protoplasts of an appropriate A. oryzae strain (often a strain deficient in certain metabolic pathways to reduce background metabolites) are prepared by enzymatic digestion of the fungal cell wall.
- The expression vectors are introduced into the protoplasts via polyethylene glycol (PEG)-mediated transformation.
- Transformed protoplasts are regenerated on selective media to isolate successful transformants.
3. Cultivation and Metabolite Analysis:
- Positive transformants are cultivated in a suitable production medium that induces the expression of the heterologously expressed genes.
- After a period of incubation, the fungal mycelium and culture broth are harvested.
- Metabolites are extracted using organic solvents (e.g., ethyl acetate).
- The extracts are analyzed by High-Performance Liquid Chromatography-Mass Spectrometry (HPLC-MS) to identify the biosynthetic intermediates and final products. By expressing different combinations of the ptm genes, the function of each enzyme can be systematically investigated.
General Protocol for in vitro Cytochrome P450 Enzyme Assay
Characterizing the function of the P450 monooxygenases (PtmK, PtmU, PtmL, PtmJ) involved in this compound biosynthesis requires in vitro assays with purified enzymes.
1. Enzyme and Substrate Preparation:
- The P450 enzymes are heterologously expressed (e.g., in E. coli or yeast) and purified to homogeneity. A cytochrome P450 reductase partner protein is also required and is purified separately.
- The substrate (e.g., a biosynthetic intermediate isolated from the A. oryzae expression system) is dissolved in a suitable solvent (e.g., DMSO) to a known concentration.
2. Assay Reaction Mixture:
- A typical reaction mixture contains:
- Phosphate buffer (pH 7.4)
- Purified P450 enzyme
- Purified cytochrome P450 reductase
- Substrate
- NADPH (as a source of reducing equivalents)
- An NADPH regenerating system (optional, to maintain NADPH concentration)
3. Reaction and Analysis:
- The reaction is initiated by the addition of NADPH.
- The mixture is incubated at an optimal temperature (e.g., 30°C) for a defined period.
- The reaction is quenched by the addition of an organic solvent (e.g., acetonitrile or ethyl acetate).
- The product is extracted and analyzed by HPLC-MS to determine the structure of the product and quantify the reaction turnover.
Workflow for Functional Characterization of Biosynthetic Enzymes
Caption: A typical workflow for the functional characterization of enzymes.
Conclusion and Future Perspectives
The elucidation of the this compound biosynthetic pathway from paxilline is a significant achievement in natural product biochemistry. The identification and functional characterization of the ptm gene cluster have provided a roadmap for understanding how fungi construct such complex molecules. While the major enzymatic steps have been outlined, further research is needed to fully dissect the intricate details of the five-step oxidative cascade and to obtain quantitative kinetic data for each enzyme. This knowledge will not only be invaluable for efforts to control penitrem contamination but will also open up new avenues for the biocatalytic synthesis of novel indole-diterpenoids with potential applications in medicine and agriculture. The heterologous expression platform in Aspergillus oryzae provides a powerful tool for these future investigations and for the engineered biosynthesis of new-to-nature compounds.
Penitrem A: A Technical Guide to its Tremorgenic Mechanism of Action
For Researchers, Scientists, and Drug Development Professionals
Introduction
Penitrem A is a potent indole-diterpene mycotoxin produced by several species of Penicillium fungi. It is a well-documented tremorgenic agent, causing significant neurological effects in animals, including sustained tremors, ataxia, and convulsions.[1][2] Understanding the molecular mechanisms underlying this compound-induced tremorgenicity is crucial for developing potential therapeutic interventions for mycotoxicoses and for utilizing this compound as a pharmacological tool to probe the function of the nervous system. This technical guide provides an in-depth overview of the core mechanisms of this compound's tremorgenic activity, with a focus on its interaction with ion channels and neurotransmitter systems. The information is presented with clearly structured data, detailed experimental protocols, and visualizations of key pathways and workflows to support researchers in their understanding and future investigations of this complex neurotoxin.
Core Mechanism of Tremorgenic Activity
The tremorgenic activity of this compound is primarily attributed to its potent and selective blockade of large-conductance Ca2+-activated potassium channels (BK channels).[3][4] Additionally, this compound significantly alters the release and uptake of key neurotransmitters in the central nervous system, further contributing to its neurotoxic effects.[5]
Interaction with BK Channels
This compound is a high-affinity antagonist of BK channels, which are crucial regulators of neuronal excitability. By blocking these channels, this compound leads to membrane depolarization, increased neuronal firing, and uncontrolled muscle contractions, manifesting as tremors. The inhibitory effect of this compound on BK channels is dependent on the subunit composition of the channel.
Modulation of Neurotransmitter Systems
This compound disrupts the delicate balance of excitatory and inhibitory neurotransmission. It has been shown to increase the spontaneous release of the excitatory neurotransmitters glutamate and aspartate, as well as the inhibitory neurotransmitter gamma-aminobutyric acid (GABA), from cerebrocortical synaptosomes.[5] Furthermore, it inhibits the uptake of GABA and glutamate in cerebellar synaptosomes. This widespread disruption of neurotransmitter homeostasis is a key contributor to the tremorgenic phenotype.
Quantitative Data on this compound Activity
The following tables summarize the key quantitative data regarding the effects of this compound on its primary molecular targets and its in vivo tremorgenic activity.
| Target | Subunit Composition | Cell Type | Assay | Parameter | Value | Reference(s) |
| BK Channel | hSlo α | HEK 293 | Whole-cell patch clamp | IC50 | 6.4 nM | [3][6] |
| BK Channel | hSlo α + β1 | HEK 293 | Whole-cell patch clamp | IC50 | 64.4 nM | [3][6] |
Table 1: Inhibitory Activity of this compound on BK Channels
| Neurotransmitter | Brain Region | Preparation | Effect | This compound Dose | % Change from Control | Reference(s) |
| Glutamate | Cerebrocortex | Synaptosomes | Spontaneous Release | 400 mg mycelium/kg (in vivo) | +213% | [5] |
| GABA | Cerebrocortex | Synaptosomes | Spontaneous Release | 400 mg mycelium/kg (in vivo) | +455% | [5] |
| Aspartate | Cerebrocortex | Synaptosomes | Spontaneous Release | 400 mg mycelium/kg (in vivo) | +277% | [5] |
| GABA | Cerebellum | Synaptosomes | Uptake Inhibition | - | IC50 = 20 µM | |
| Glutamate | Cerebellum | Synaptosomes | Uptake Inhibition | - | IC50 = 47 µM |
Table 2: Effects of this compound on Neurotransmitter Dynamics
| Animal Model | Administration Route | Parameter | Value | Reference(s) |
| Mice | Oral | Lowest tremor-inducing dose | 0.50 mg/kg bw | [7] |
| Mice | Oral | ED50 (visual tremor scale) | 2.74 mg/kg bw | [7] |
| Rats | Intraperitoneal | Dose for severe tremors and ataxia | 3 mg/kg | [8] |
Table 3: In Vivo Tremorgenic Activity of this compound
Experimental Protocols
This section provides detailed methodologies for key experiments cited in this guide.
Whole-Cell Patch Clamp Recording of BK Channel Activity
This protocol is adapted from studies characterizing the inhibitory effects of this compound on BK channels expressed in HEK 293 cells.[3][6]
Cell Culture and Transfection:
-
Culture Human Embryonic Kidney (HEK) 293 cells in Dulbecco's Modified Eagle's Medium (DMEM) supplemented with 10% fetal bovine serum (FBS), 100 U/mL penicillin, and 100 µg/mL streptomycin.
-
Transiently transfect the cells with plasmids encoding the human BK channel α subunit (hSloα) and/or the β1 subunit using a suitable transfection reagent (e.g., Lipofectamine). Co-transfect with a fluorescent marker (e.g., GFP) to identify transfected cells.
-
Perform recordings 24-48 hours post-transfection.
Electrophysiological Recording:
-
External (Bath) Solution: (in mM) 140 NaCl, 5 KCl, 2 CaCl₂, 1 MgCl₂, 10 HEPES, 10 glucose; pH adjusted to 7.4 with NaOH.
-
Internal (Pipette) Solution: (in mM) 140 KCl, 1 MgCl₂, 10 HEPES, 5 EGTA; pH adjusted to 7.2 with KOH. Free Ca²⁺ concentration is adjusted to the desired level.
-
Use borosilicate glass pipettes with a resistance of 3-5 MΩ when filled with the internal solution.
-
Establish a whole-cell configuration and clamp the membrane potential at a holding potential of -80 mV.
-
Elicit BK channel currents using voltage steps to various depolarizing potentials (e.g., from -60 mV to +100 mV in 20 mV increments).
-
Record baseline currents and then perfuse the bath with the external solution containing various concentrations of this compound.
-
Measure the peak outward current at each voltage step before and after drug application to determine the percentage of inhibition.
-
Calculate the IC50 value by fitting the concentration-response data to a Hill equation.
Synaptosome Preparation and Neurotransmitter Release/Uptake Assays
This protocol is a generalized procedure based on methods used to study the effects of this compound on neurotransmitter dynamics.[5]
Synaptosome Preparation:
-
Euthanize the animal (e.g., rat) and rapidly dissect the desired brain region (e.g., cerebral cortex, cerebellum) in ice-cold sucrose buffer (0.32 M sucrose, 1 mM EDTA, 10 mM Tris-HCl, pH 7.4).
-
Homogenize the tissue in the sucrose buffer using a glass-Teflon homogenizer.
-
Centrifuge the homogenate at 1,000 x g for 10 minutes at 4°C to remove nuclei and cellular debris.
-
Collect the supernatant and centrifuge at 17,000 x g for 20 minutes at 4°C to pellet the crude synaptosomal fraction.
-
Resuspend the synaptosomal pellet in a physiological buffer (e.g., Krebs-Ringer buffer) for use in release or uptake assays.
Neurotransmitter Release Assay:
-
Pre-incubate the synaptosomes with a radiolabeled neurotransmitter (e.g., [³H]GABA or [¹⁴C]glutamate) to allow for uptake.
-
Wash the synaptosomes to remove excess radiolabel.
-
Resuspend the synaptosomes in the physiological buffer and add this compound at the desired concentration.
-
Stimulate neurotransmitter release using a depolarizing agent (e.g., high KCl concentration).
-
Separate the synaptosomes from the supernatant by centrifugation or filtration.
-
Measure the amount of radioactivity in the supernatant and in the synaptosomal pellet using liquid scintillation counting to determine the percentage of neurotransmitter released.
Neurotransmitter Uptake Assay:
-
Pre-incubate the synaptosomes in a physiological buffer containing this compound at various concentrations.
-
Initiate the uptake reaction by adding the radiolabeled neurotransmitter.
-
After a defined incubation period, terminate the uptake by rapid filtration and washing with ice-cold buffer.
-
Measure the radioactivity retained by the synaptosomes on the filters using liquid scintillation counting.
-
Determine the IC50 for uptake inhibition by analyzing the concentration-dependent decrease in neurotransmitter uptake.
In Vivo Assessment of Tremorgenic Activity in Mice
This protocol is based on studies evaluating the tremorgenic effects of this compound in mice.[1][7]
Animal Model and Dosing:
-
Use adult male mice (e.g., Swiss Webster strain).
-
Administer this compound, dissolved in a suitable vehicle (e.g., corn oil), via the desired route (e.g., oral gavage or intraperitoneal injection) at various doses.
Tremor Observation and Quantification:
-
Observe the mice individually in a clear observation chamber.
-
Score the severity of tremors at specific time points after this compound administration using a visual rating scale (e.g., 0 = no tremor, 1 = mild tremor, 2 = moderate tremor, 3 = severe tremor/convulsions).
-
For more quantitative analysis, use a tremor monitoring system that can measure the frequency and amplitude of the tremors. This can be achieved using accelerometers or video-based analysis software.
-
Record the onset, duration, and peak intensity of the tremorgenic response for each dose.
-
Calculate the lowest tremor-inducing dose and the ED50 for tremor induction.
Visualizations
Signaling Pathway of this compound-Induced Tremorgenicity
References
- 1. Effects of prolonged tremor due to this compound in mice - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. mdpi.com [mdpi.com]
- 3. This compound as a tool for understanding the role of large conductance Ca(2+)/voltage-sensitive K(+) channels in vascular function - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. The Maxi-K (BK) Channel Antagonist this compound as a Novel Breast Cancer-Targeted Therapeutic - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Actions of tremorgenic fungal toxins on neurotransmitter release - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. This compound as a Tool for Understanding the Role of Large Conductance Ca2+/Voltage-Sensitive K+ Channels in Vascular Function - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Neurotoxicity of Penicillium crustosum secondary metabolites: tremorgenic activity of orally administered this compound and thomitrem A and E in mice - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. The effects of the tremorgenic mycotoxin this compound on the rat cerebellum - PubMed [pubmed.ncbi.nlm.nih.gov]
The Impact of Penitrem A on Glutamate and Aspartate Release: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Abstract
Penitrem A, a potent tremorgenic mycotoxin produced by several species of Penicillium fungi, exerts significant effects on the central nervous system. A primary mechanism of its neurotoxicity involves the dysregulation of neurotransmitter release, particularly the excitatory amino acids glutamate and aspartate. This technical guide provides an in-depth analysis of the effects of this compound on the release of these neurotransmitters, detailing the underlying molecular mechanisms, experimental methodologies for their study, and quantitative data from key research. The document is intended to serve as a comprehensive resource for researchers in neuroscience, toxicology, and pharmacology, as well as professionals involved in drug development.
Introduction
This compound is a complex indole-diterpenoid mycotoxin that can contaminate a variety of food and feed products. Ingestion of this compound can lead to a neurological syndrome characterized by tremors, convulsions, and ataxia in both animals and humans.[1] The toxin readily crosses the blood-brain barrier and targets various components of neuronal signaling.[2][3] A critical aspect of this compound's neurotoxic profile is its ability to augment the spontaneous release of the excitatory neurotransmitters glutamate and aspartate, which can lead to excitotoxicity and neuronal damage.[4] This guide focuses on the specific effects of this compound on the presynaptic release of these key amino acid neurotransmitters.
Quantitative Effects of this compound on Glutamate and Aspartate Release
This compound has been shown to significantly increase the spontaneous release of both glutamate and aspartate from nerve terminals. The following tables summarize the quantitative data from studies on isolated nerve terminals (synaptosomes) from different brain regions and animal models.
Table 1: Effect of this compound on Spontaneous Amino Acid Release from Rat Cerebrocortical Synaptosomes [4]
| Amino Acid | This compound Treatment (400 mg mycelium/kg) - % Increase in Release |
| Glutamate | 213% |
| Aspartate | 277% |
| GABA | 455% |
Table 2: Effect of this compound on Spontaneous Amino Acid Release from Sheep Corpus Striatum Synaptosomes [4]
| Amino Acid | This compound Treatment - % Increase in Release |
| Glutamate | 62% |
| Aspartate | 68% |
| GABA | 100% |
Table 3: Effect of this compound Pretreatment on Veratrine-Stimulated Amino Acid Release from Rat Cerebrocortical Synaptosomes [4]
| Amino Acid | This compound Pretreatment - % Reduction in Veratrine (75 µM) Stimulated Release |
| Glutamate | 33% |
| Aspartate | 46% |
| GABA | 11% |
Molecular Mechanism of Action: The Signaling Pathway
The primary molecular target of this compound in the presynaptic terminal is the large-conductance Ca²⁺-activated K⁺ (BK) channel. By inhibiting these channels, this compound disrupts the normal repolarization of the presynaptic membrane following an action potential. This leads to a cascade of events culminating in the enhanced release of glutamate and aspartate.
Experimental Protocols
The study of this compound's effects on neurotransmitter release typically involves the use of isolated presynaptic nerve terminals, or synaptosomes. The following sections detail the key experimental methodologies.
Synaptosome Preparation
This protocol describes the isolation of synaptosomes from brain tissue by differential centrifugation.
Neurotransmitter Release Assay
This protocol outlines the procedure for measuring the release of glutamate and aspartate from prepared synaptosomes.
-
Resuspension: Resuspend the final synaptosome pellet (P2') in a physiological buffer (e.g., Krebs-Ringer buffer) containing glucose.
-
Pre-incubation: Aliquot the synaptosome suspension and pre-incubate at 37°C for a short period to allow for metabolic equilibration.
-
Treatment: Add this compound at the desired concentration to the experimental samples. For studies on stimulated release, a depolarizing agent such as veratrine or a high concentration of KCl is added.
-
Incubation: Incubate the synaptosomes for a defined period (e.g., 10-15 minutes) at 37°C.
-
Termination: Stop the release process by rapid centrifugation at high speed in a refrigerated centrifuge to pellet the synaptosomes.
-
Sample Collection: Carefully collect the supernatant, which contains the released neurotransmitters.
-
Analysis: Quantify the concentration of glutamate and aspartate in the supernatant using High-Performance Liquid Chromatography (HPLC) with pre-column derivatization (e.g., with o-phthalaldehyde) and fluorescence or electrochemical detection.
HPLC Analysis of Glutamate and Aspartate
A common method for the quantification of amino acid neurotransmitters is reverse-phase HPLC.
-
Derivatization: The amino acids in the supernatant samples are derivatized with a fluorescent tag, such as o-phthalaldehyde (OPA), in the presence of a thiol agent.
-
Separation: The derivatized amino acids are separated on a C18 reverse-phase column using a gradient elution with a mobile phase typically consisting of a buffer (e.g., sodium acetate) and an organic solvent (e.g., methanol or acetonitrile).
-
Detection: The separated, fluorescently-tagged amino acids are detected by a fluorescence detector.
-
Quantification: The concentration of glutamate and aspartate in the samples is determined by comparing the peak areas to those of known standards.
Discussion and Future Directions
The evidence strongly indicates that this compound enhances the spontaneous release of glutamate and aspartate primarily through the inhibition of presynaptic BK channels. This leads to an increase in intracellular calcium via voltage-gated calcium channels, which are known to be co-localized with BK channels in the presynaptic terminal. The subsequent increase in excitotoxicity likely contributes significantly to the observed neurotoxic symptoms of this compound exposure.
Future research in this area could focus on:
-
Identifying the specific subtypes of voltage-gated calcium channels (e.g., N-type vs. P/Q-type) that are most significantly impacted by this compound-induced BK channel inhibition in different neuronal populations.
-
Investigating the potential involvement of other presynaptic proteins in the this compound-mediated increase in neurotransmitter release.
-
Exploring the downstream signaling pathways activated by the excessive glutamate and aspartate release and their role in neuronal cell death.
-
Developing potential therapeutic interventions that could counteract the effects of this compound on presynaptic terminals.
Conclusion
This compound poses a significant threat to neurological health due to its ability to disrupt fundamental processes of neurotransmission. Its targeted inhibition of presynaptic BK channels triggers a cascade of events that culminates in the excessive release of glutamate and aspartate. A thorough understanding of this mechanism, facilitated by the experimental approaches detailed in this guide, is crucial for the development of strategies to mitigate the neurotoxic effects of this mycotoxin and for the broader understanding of presynaptic physiology.
References
- 1. Presynaptic BK channels control transmitter release: physiological relevance and potential therapeutic implications - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Presynaptic BK channel localization is dependent on the hierarchical organization of alpha-catulin and dystrobrevin and fine-tuned by CaV2 calcium channels - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Multiple calcium channel types control glutamatergic synaptic transmission in the hippocampus - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Regulation of Synaptic Transmission by Presynaptic CaMKII and BK channels - PMC [pmc.ncbi.nlm.nih.gov]
In Vivo Toxicological Profile of Penitrem A: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the in vivo toxicological profile of Penitrem A, a potent neurotoxic mycotoxin produced by several species of Penicillium fungi. The information presented herein is intended to serve as a critical resource for researchers, scientists, and professionals involved in toxicology, pharmacology, and drug development.
Executive Summary
This compound is a tremorgenic mycotoxin that poses a significant threat to animal and, occasionally, human health through the consumption of mold-contaminated food.[1][2] In vivo studies have demonstrated that this compound is rapidly absorbed and distributed to various tissues, including the brain, liver, and kidneys.[1][3] Its primary toxicological manifestation is a pronounced neurotoxic syndrome characterized by tremors, ataxia, and seizures.[2][4][5] The underlying mechanism of toxicity involves the disruption of neurotransmitter release and the blockade of high-conductance Ca2+-activated potassium (BK) channels.[1][2] This guide summarizes key quantitative toxicological data, details common experimental protocols for in vivo assessment, and visualizes the proposed mechanisms of action and experimental workflows.
Quantitative Toxicological Data
The following tables summarize the key quantitative data from in vivo studies on this compound toxicity across various animal species.
Table 1: Lethal and Effective Doses of this compound
| Species | Route of Administration | Endpoint | Dose | Reference(s) |
| Mouse | Intraperitoneal | LD50 | 1.05 mg/kg | [6] |
| Mouse | Oral | Lowest Tremor-Inducing Dose | 0.25 - 0.50 mg/kg | [3][6][7] |
| Mouse | Oral | ED50 (Tremor Scale) | 2.74 mg/kg | [3][8] |
| Dog | Intraperitoneal | Lethal Dose | ≥ 0.5 mg/kg | [6][9] |
| Sheep | Intravenous | Tremor Induction | 20 µg/kg | [10] |
| Rat | Intraperitoneal | Severe Tremors & Ataxia | 3 mg/kg | [11] |
| Rat | Intraperitoneal | Convulsions & Death | 1.0 - 1.5 mg/kg | [12] |
Table 2: In Vivo Effects of this compound on Neurotransmitter Release
| Animal Model | Administration Details | Brain Region | Neurotransmitter | Effect | Magnitude of Change | Reference(s) |
| Rat | Intraperitoneal injection (45 min prior to sacrifice) | Cerebrocortex | Glutamate | Increased spontaneous release | 213% increase | [13] |
| Rat | Intraperitoneal injection (45 min prior to sacrifice) | Cerebrocortex | GABA | Increased spontaneous release | 455% increase | [13] |
| Rat | Intraperitoneal injection (45 min prior to sacrifice) | Cerebrocortex | Aspartate | Increased spontaneous release | 277% increase | [13] |
| Sheep | Chronic feeding | Corpus Striatum | Aspartate | Increased spontaneous release | 68% increase | [13] |
| Sheep | Chronic feeding | Corpus Striatum | Glutamate | Increased spontaneous release | 62% increase | [13] |
| Sheep | Chronic feeding | Corpus Striatum | GABA | Increased spontaneous release | 100% increase | [13] |
Table 3: Biochemical and Hematological Changes Following this compound Administration in Calves
| Parameter | Observation | Note | Reference(s) |
| Lactic Acid | Marked increase in plasma | Coincident with severe tremor | [14] |
| Pyruvic Acid | Marked increase in plasma | Coincident with severe tremor | [14] |
| Glucose | Marked increase in plasma | Coincident with severe tremor | [14] |
| Creatine Phosphokinase | Marked increase in activity | Coincident with severe tremor | [14] |
| Liver Enzymes | No significant changes in OCT and SDH (in guinea pigs) | --- | [15] |
| Total Protein & Globulins | No significant changes (in guinea pigs) | --- | [15] |
Experimental Protocols
Detailed methodologies are crucial for the accurate assessment of this compound's in vivo toxicology. The following sections outline key experimental protocols cited in the literature.
Acute Toxicity and Neurobehavioral Assessment in Mice
-
Animal Model: Male C57BL mice.[16]
-
Toxin Preparation and Administration: Purified this compound dissolved in corn oil or propylene glycol.[17][18] Administered via oral gavage or intraperitoneal injection.
-
Dosage: For oral administration, doses ranging from 0.25 to 8 mg/kg body weight have been used to establish a dose-response for tremors.[3][6] For intraperitoneal injection, an LD50 of 1.05 mg/kg has been reported.[6]
-
Observations:
-
Clinical Signs: Continuous observation for the onset, severity, and duration of clinical signs such as tremors, ataxia, convulsions, and hyperesthesia.[2][4][5] A visual rating scale for tremors is often employed.[10]
-
Body Weight: Monitored daily, as an initial dose-related weight reduction has been observed.[3]
-
Motor Activity: Spontaneous motor activity can be assessed using photoactometers immediately after dosing.[17]
-
Neuromotor Performance: Evaluated using tests such as the rotarod test to assess motor coordination deficits.[12]
-
-
Endpoint: Determination of LD50, ED50 for specific effects (e.g., tremors), and characterization of the neurobehavioral syndrome.
Neurotransmitter Release Studies in Rats and Sheep
-
Toxin Administration:
-
Sample Collection and Preparation: Following euthanasia, the brain is rapidly excised. Specific regions, such as the cerebral cortex, spinal cord/medulla, and corpus striatum, are dissected.[13] Synaptosomes are then prepared from these tissues.
-
Neurotransmitter Release Assay: The prepared synaptosomes are used to measure the spontaneous and stimulated release of various neurotransmitters, including glutamate, GABA, aspartate, and dopamine.[13]
-
Analytical Method: High-performance liquid chromatography (HPLC) is commonly used for the quantification of neurotransmitters.
-
Endpoint: To determine the effect of in vivo this compound exposure on neurotransmitter release dynamics in different brain regions.
Histopathological Examination in Rats
-
Animal Model: Male Wistar rats.[12]
-
Toxin Administration: Intraperitoneal injection of this compound at doses ranging from 0.5 to 1.5 mg/kg.[12]
-
Time Points for Examination: Animals are euthanized at various time points post-injection (e.g., 30 minutes, 2 hours, 6 hours, 12 hours, 3 days, 7 days) to observe the progression of cellular changes.[11][12]
-
Tissue Preparation: Brains are fixed, sectioned, and stained for histological examination. Coronal sections at different levels (striatal, thalamic, hippocampal, pons, cerebellum) are prepared.[12]
-
Microscopic Examination: Light and electron microscopy are used to identify cellular damage.
-
Key Pathological Findings: Look for dose-related injuries in the cerebellum, including degeneration of Purkinje cells, vacuolization within the molecular layer, mitochondrial swelling in stellate and basket cells, and foci of necrosis in the granule cell layer.[11][12]
-
Endpoint: To characterize the neurohistopathological lesions induced by this compound.
Visualizations: Signaling Pathways and Workflows
Proposed Mechanism of this compound Neurotoxicity
Caption: Proposed mechanism of this compound-induced neurotoxicity.
General Workflow for In Vivo this compound Toxicity Study
References
- 1. researchgate.net [researchgate.net]
- 2. researchgate.net [researchgate.net]
- 3. Neurotoxicity of Penicillium crustosum secondary metabolites: tremorgenic activity of orally administered this compound and thomitrem A and E in mice - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Acute this compound and roquefortine poisoning in a dog - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Tremorgenic Neuromycotoxicosis in Dogs - Toxicology - MSD Veterinary Manual [msdvetmanual.com]
- 6. repository.up.ac.za [repository.up.ac.za]
- 7. researchgate.net [researchgate.net]
- 8. researchgate.net [researchgate.net]
- 9. researchgate.net [researchgate.net]
- 10. Tremorgenic Mycotoxins: Structure Diversity and Biological Activity - PMC [pmc.ncbi.nlm.nih.gov]
- 11. The effects of the tremorgenic mycotoxin this compound on the rat cerebellum - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. Brain neurotoxicity of this compound: electrophysiological, behavioral and histopathological study - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. Actions of tremorgenic fungal toxins on neurotransmitter release - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. This compound intoxication of calves: blood chemical and pathologic changes - PubMed [pubmed.ncbi.nlm.nih.gov]
- 15. Experimental intoxication of guinea pigs with multiple doses of the mycotoxin, this compound - PubMed [pubmed.ncbi.nlm.nih.gov]
- 16. In vitro and in vivo hepatic metabolism of the fungal neurotoxin this compound - PubMed [pubmed.ncbi.nlm.nih.gov]
- 17. karger.com [karger.com]
- 18. Effects of prolonged tremor due to this compound in mice - PubMed [pubmed.ncbi.nlm.nih.gov]
The Discovery and Enduring Significance of Penitrem A: A Technical Whitepaper
For Researchers, Scientists, and Drug Development Professionals
Abstract
Penitrem A, a potent tremorgenic mycotoxin produced by various Penicillium species, has transitioned from an agricultural concern to a valuable pharmacological tool. This whitepaper provides an in-depth technical overview of the discovery, historical context, and scientific elucidation of this compound. We detail the key experimental protocols that were instrumental in its isolation and characterization, present its quantitative toxicological and pharmacological data in structured tables, and visualize its mechanism of action and the workflow of its scientific journey through detailed diagrams. This document serves as a comprehensive resource for researchers leveraging this compound in neuroscience, ion channel physiology, and drug development.
Historical Context and Discovery
The story of this compound begins not with its formal identification, but with observations of its toxic effects. Reports of "staggers" and other neurological syndromes in livestock that consumed moldy feed hinted at the presence of potent neurotoxins.
The First Glimpse: "Tremortin"
In 1968 , a significant breakthrough occurred when Wilson, Wilson, and Hayes reported the isolation of a "tremorgenic toxin" from Penicillium cyclopium grown on food materials.[1] This substance, which they named tremortin , was shown to induce severe tremors in mice.[1] Their initial work involved extraction and purification using thin-layer chromatography to isolate the active compound.[1]
From Tremortin to this compound: Structure and Confirmation
Subsequent research in the following years focused on elucidating the chemical structure of this and other related tremorgenic mycotoxins. Through extensive spectroscopic analysis, including Nuclear Magnetic Resonance (NMR) and Mass Spectrometry (MS), the complex indole-diterpenoid structure of what is now known as this compound was determined. It was established that the "tremortin" isolated in 1968 was, in fact, this compound.
Unraveling the Mechanism: A Potent BK Channel Blocker
For decades, the precise molecular target of this compound remained elusive. A pivotal discovery was made in 1994 by Knaus and his colleagues, who identified this compound as a potent and selective blocker of the large-conductance calcium-activated potassium (BK) channels.[2] This discovery was a landmark in understanding the toxin's tremorgenic effects, as BK channels are crucial regulators of neuronal excitability. By blocking these channels, this compound disrupts normal neurotransmission, leading to the characteristic tremors.[3]
Quantitative Data
The following tables summarize the key quantitative data related to the toxicity and pharmacological activity of this compound.
Table 1: Toxicological Data for this compound
| Parameter | Species | Route of Administration | Value |
| LD50 | Mouse | Oral | 10 mg/kg |
| LD50 | Mouse | Intraperitoneal | 1.1 mg/kg |
Data sourced from PubChem CID 6610243.[4]
Table 2: Pharmacological Data for this compound on BK Channels
| Parameter | Channel Composition | Cell Line | Value |
| IC50 | hSlo α subunit | HEK 293 | 6.4 nM |
| IC50 | hSlo α + β1 subunit | HEK 293 | 64.4 nM |
Data sourced from "this compound as a tool for understanding the role of large conductance Ca(2+)/voltage-sensitive K(+) channels in vascular function".[5]
Experimental Protocols
The following sections provide detailed methodologies for the key experiments that have been central to the study of this compound.
Isolation and Purification of this compound from Penicillium crustosum
This protocol is a composite of methods described in the literature for the isolation of this compound for research purposes.
1. Fungal Culture:
-
Penicillium crustosum is cultured on a suitable medium, such as Czapek-Dox broth supplemented with yeast extract or skimmed milk/potato extract/sucrose (SPS) medium.[6][7]
-
Cultures are incubated in stationary flasks at 25°C for 3 weeks to allow for sufficient mycelial growth and toxin production.[6]
2. Extraction:
-
The mycelial mats are harvested, dried, and then exhaustively extracted with an organic solvent such as acetone or acetonitrile/water.[8]
-
The culture filtrate can also be extracted with a solvent like chloroform.[8]
-
The organic extracts are combined and evaporated to dryness under reduced pressure.
3. Purification:
-
Silica Gel Column Chromatography: The crude extract is redissolved in a minimal amount of a suitable solvent and applied to a silica gel column.
-
A step-gradient of solvents with increasing polarity (e.g., hexane, ethyl acetate, methanol mixtures) is used to elute the compounds.
-
Fractions are collected and analyzed by thin-layer chromatography (TLC) to identify those containing this compound.
-
-
Preparative High-Performance Liquid Chromatography (HPLC):
-
Fractions enriched with this compound from the column chromatography are further purified using preparative reverse-phase HPLC.
-
A C18 column is typically used with a mobile phase gradient of water and acetonitrile or methanol.
-
The elution is monitored by UV detection, and the peak corresponding to this compound is collected.
-
-
The purity of the final product is confirmed by analytical HPLC and its identity verified by mass spectrometry and NMR spectroscopy.
Electrophysiological Characterization of this compound on BK Channels
This protocol is based on the methods used to determine the pharmacological effects of this compound on cloned BK channels expressed in a heterologous system.[5]
1. Cell Culture and Transfection:
-
Human Embryonic Kidney (HEK) 293 cells are cultured in Dulbecco's Modified Eagle's Medium (DMEM) supplemented with fetal bovine serum and antibiotics.
-
Cells are transiently transfected with plasmids encoding the desired BK channel subunits (e.g., hSlo α or hSlo α + β1) using a suitable transfection reagent.
2. Patch-Clamp Electrophysiology:
-
Whole-Cell Configuration:
-
Recordings are performed 1-3 days post-transfection.
-
The bath solution typically contains (in mM): 135 NaCl, 5 KCl, 2 CaCl2, 1 MgCl2, 10 glucose, and 10 HEPES, pH 7.4.
-
The pipette solution contains a high concentration of potassium to isolate K+ currents.
-
BK channel currents are elicited by voltage steps, and the effect of this compound is determined by perfusing the bath with a solution containing the toxin at various concentrations.
-
-
Inside-Out and Cell-Attached Configurations:
-
These configurations are used to study the effect of this compound from the intracellular and extracellular sides of the membrane, respectively.
-
For inside-out patches, after forming a gigaseal, the pipette is withdrawn to excise a patch of membrane with the intracellular side facing the bath solution. This compound is then added to the bath.
-
For cell-attached patches, the pipette containing this compound is sealed against the cell membrane, and single-channel currents are recorded.
-
Visualizations
Signaling Pathway of this compound
Caption: Signaling pathway of this compound leading to tremorgenic effects.
Experimental Workflow for this compound Discovery and Characterization
References
- 1. Tremorgenic toxin from Penicillium cyclopium grown on food materials - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. This compound as a Tool for Understanding the Role of Large Conductance Ca2+/Voltage-Sensitive K+ Channels in Vascular Function - PMC [pmc.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. This compound | C37H44ClNO6 | CID 6610243 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 5. This compound as a tool for understanding the role of large conductance Ca(2+)/voltage-sensitive K(+) channels in vascular function - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Production of this compound by Penicillium crustosum isolated from foodstuffs - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Influence of Environmental Factors on the Production of Penitrems A–F by Penicillium crustosum - PMC [pmc.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
The Unseen Tremor: A Technical Guide to the Natural Occurrence of Penitrem A in Food and Feed
For Researchers, Scientists, and Drug Development Professionals
This guide provides an in-depth overview of the natural occurrence of Penitrem A, a potent neurotoxic mycotoxin, in various food and feed matrices. It is designed to be a comprehensive resource, detailing quantitative data, analytical methodologies, and the biochemical pathways associated with this tremorgenic compound.
Introduction: The Significance of this compound
This compound is a complex indole-diterpenoid mycotoxin primarily produced by several species of Penicillium, most notably Penicillium crustosum.[1][2] This fungus is a common food spoilage organism, capable of growing on a wide range of substrates, including cheese, moldy bread, nuts, and refrigerated foods.[3][4] The presence of this compound in the food and feed chain poses a significant health risk to both animals and humans, causing a neurological syndrome characterized by tremors, seizures, and ataxia, a condition often referred to as "penitrem toxicosis".[2] Cases of poisoning have been frequently reported in dogs that have ingested moldy food waste, making it a notable concern in veterinary toxicology.[2][5] While less common, human exposure and subsequent neurotoxic effects have also been documented.[2] Understanding the prevalence, detection, and biological action of this compound is therefore crucial for food safety, veterinary medicine, and the development of potential therapeutic interventions.
Quantitative Occurrence of this compound
The contamination of food and feed with this compound can vary significantly depending on the substrate, fungal strain, and environmental conditions. The following tables summarize the reported quantitative data on the natural occurrence of this compound in various matrices.
| Food/Feed Matrix | Sample Type | Number of Samples Analyzed | Number of Positive Samples (%) | Average Concentration (µg/kg) | Maximum Concentration (µg/kg) | Analytical Method | Reference(s) |
| Cheese | Various | 60 | 6 (10%) | 28.4 | 429 | HPLC-MS/MS | |
| Moldy Cream Cheese | Implicated in dog poisoning | - | - | - | - | Not specified | [6] |
| Moldy Rice (Vomitus) | Implicated in dog poisoning | 1 | 1 (100%) | 2,600 | 2,600 | LC-MS/MS | [7] |
| Dog Feed | Implicated in dog poisoning | 1 | 1 (100%) | 31,300 (total penitrems) | - | Not specified | [8] |
| Rotten Apples (Vomit) | Implicated in dog poisoning | 1 | 1 (100%) | ~10 (semiquantitative) | - | Not specified | [8] |
Experimental Protocols: Detection and Quantification of this compound
The accurate detection and quantification of this compound in complex food and feed matrices are predominantly achieved using liquid chromatography-tandem mass spectrometry (LC-MS/MS). This technique offers high sensitivity and selectivity. Below is a synthesized, detailed protocol based on established methodologies.[9][10][11][12]
Principle
This compound is extracted from a homogenized sample using an organic solvent. The extract is then cleaned up to remove interfering matrix components before being analyzed by LC-MS/MS. Quantification is typically performed using an external calibration curve or matrix-matched standards.
Reagents and Materials
-
Acetonitrile (ACN), HPLC grade
-
Methanol (MeOH), HPLC grade
-
Water, HPLC grade
-
Formic acid, analytical grade
-
This compound analytical standard
-
Syringe filters (e.g., 0.22 µm PTFE)
-
Solid-phase extraction (SPE) cartridges (optional, for complex matrices)
-
Homogenizer/blender
-
Centrifuge
-
Vortex mixer
-
LC-MS/MS system equipped with an electrospray ionization (ESI) source
Sample Preparation and Extraction
-
Homogenization: Weigh a representative portion of the sample (e.g., 5-10 g of cheese or feed) and homogenize it to a fine powder or paste.
-
Extraction:
-
To the homogenized sample, add a suitable volume of extraction solvent (e.g., 20 mL of acetonitrile/water, 80:20, v/v).
-
Vortex vigorously for 1-2 minutes.
-
Shake or sonicate for 30-60 minutes to ensure efficient extraction.
-
-
Centrifugation: Centrifuge the extract at a high speed (e.g., 10,000 x g) for 10-15 minutes to pellet solid material.
-
Filtration: Carefully collect the supernatant and filter it through a 0.22 µm syringe filter into a clean vial.
Cleanup (Optional, for complex matrices)
For matrices with high fat or pigment content, a cleanup step may be necessary to reduce matrix effects.
-
Hexane Defatting: Add an equal volume of hexane to the filtered extract, vortex, and allow the layers to separate. Discard the upper hexane layer. Repeat if necessary.
-
Solid-Phase Extraction (SPE): Condition an appropriate SPE cartridge (e.g., C18) according to the manufacturer's instructions. Load the extract, wash with a weak solvent to remove interferences, and then elute this compound with a stronger solvent (e.g., methanol or acetonitrile). Evaporate the eluate to dryness and reconstitute in the initial mobile phase.
LC-MS/MS Analysis
-
Chromatographic Conditions (Example):
-
Column: A C18 reversed-phase column (e.g., 100 mm x 2.1 mm, 1.8 µm).
-
Mobile Phase A: Water with 0.1% formic acid.
-
Mobile Phase B: Acetonitrile with 0.1% formic acid.
-
Gradient: A suitable gradient to achieve good separation (e.g., start with 95% A, ramp to 95% B over 10 minutes, hold for 2 minutes, and then return to initial conditions for re-equilibration).
-
Flow Rate: 0.3-0.5 mL/min.
-
Injection Volume: 5-10 µL.
-
-
Mass Spectrometry Conditions (Example):
-
Ionization Mode: Positive Electrospray Ionization (ESI+).
-
Scan Type: Multiple Reaction Monitoring (MRM).
-
Precursor Ion (m/z): 634.3 [M+H]⁺.
-
Product Ions (m/z): Monitor at least two product ions for confirmation (e.g., 558.3 and 616.3).[9]
-
Collision Energy: Optimize for the specific instrument.
-
Other Parameters: Optimize source temperature, gas flows, and voltages for maximum sensitivity.
-
Quantification
Prepare a series of calibration standards of this compound in a clean solvent or in a blank matrix extract. Construct a calibration curve by plotting the peak area against the concentration. Determine the concentration of this compound in the samples by interpolating their peak areas on the calibration curve.
Biosynthetic and Signaling Pathways
Biosynthesis of this compound
The biosynthesis of this compound is a complex process involving multiple enzymatic steps. The core structure is derived from the precursors tryptophan, geranylgeranyl pyrophosphate (GGPP), and two molecules of isopentenyl pyrophosphate (IPP).[13] The pathway involves a series of cyclizations and oxidative modifications catalyzed by a cluster of enzymes, including PtmE, PtmK, and PtmU.[14]
Signaling Pathways of this compound Neurotoxicity
This compound exerts its neurotoxic effects by modulating neurotransmitter release and activating intracellular signaling cascades.[15][16] It has been shown to increase the spontaneous release of the excitatory neurotransmitter glutamate and the inhibitory neurotransmitter GABA from cerebrocortical synaptosomes.[15] Furthermore, this compound can induce the production of reactive oxygen species (ROS) through the activation of Mitogen-Activated Protein Kinase (MAPK) signaling pathways, including p38 and JNK.[17]
Conclusion
This compound remains a significant mycotoxin of concern in food and feed safety due to its potent neurotoxicity and the widespread nature of its producing fungi. The data presented in this guide highlight its occurrence, particularly in cheese and spoiled food products, which can lead to animal and, potentially, human intoxications. The detailed analytical protocol provides a robust framework for the reliable detection and quantification of this mycotoxin. Furthermore, the elucidation of its biosynthetic and signaling pathways offers valuable insights for researchers and drug development professionals. A deeper understanding of these mechanisms is essential for developing strategies to mitigate contamination, diagnose exposure, and explore potential therapeutic interventions for penitrem toxicosis. Continued surveillance and research are imperative to fully assess the risks associated with this compound and to ensure the safety of the global food and feed supply.
References
- 1. researchgate.net [researchgate.net]
- 2. researchgate.net [researchgate.net]
- 3. This compound and Roquefortine Production by Penicillium commune - PMC [pmc.ncbi.nlm.nih.gov]
- 4. indoordoctor.com [indoordoctor.com]
- 5. In Vitro Toxicokinetics and Phase I Biotransformation of the Mycotoxin this compound in Dogs - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Natural occurrence of the mycotoxin this compound in moldy cream cheese - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. academic.oup.com [academic.oup.com]
- 9. researchgate.net [researchgate.net]
- 10. LC-MS/MS screen for this compound and roquefortine C in serum and urine samples - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. researchgate.net [researchgate.net]
- 12. researchgate.net [researchgate.net]
- 13. Tremorgenic mycotoxins from Penicillium crustosum. Biosynthesis of this compound - Journal of the Chemical Society, Perkin Transactions 1 (RSC Publishing) [pubs.rsc.org]
- 14. Reconstitution of biosynthetic machinery for the synthesis of the highly elaborated indole diterpene penitrem - PubMed [pubmed.ncbi.nlm.nih.gov]
- 15. Actions of tremorgenic fungal toxins on neurotransmitter release - PubMed [pubmed.ncbi.nlm.nih.gov]
- 16. Tremorgenic Mycotoxins: Structure Diversity and Biological Activity - PMC [pmc.ncbi.nlm.nih.gov]
- 17. The fungal neurotoxin this compound induces the production of reactive oxygen species in human neutrophils at submicromolar concentrations - PubMed [pubmed.ncbi.nlm.nih.gov]
An In-depth Technical Guide to the Stability and Degradation of Penitrem A
For Researchers, Scientists, and Drug Development Professionals
Abstract
Penitrem A, a potent tremorgenic mycotoxin produced by several species of Penicillium, presents a significant concern in food safety and veterinary medicine. Understanding its stability and degradation profile is crucial for accurate risk assessment, the development of effective decontamination strategies, and for ensuring the integrity of analytical standards. This technical guide provides a comprehensive overview of the current knowledge regarding the stability of this compound under various environmental conditions and details its known degradation products. It includes a summary of available quantitative data, detailed experimental protocols for stability assessment, and visual representations of relevant biological pathways affected by this neurotoxin.
Introduction to this compound
This compound is an indole-diterpenoid mycotoxin that primarily affects the central nervous system.[1][2] Its complex chemical structure renders it susceptible to various degradation pathways, influencing its environmental persistence and biological activity. This guide will delve into the factors affecting its stability and the resulting degradation products.
Physicochemical Properties of this compound
A foundational understanding of this compound's physicochemical properties is essential for interpreting its stability profile.
| Property | Value | Reference |
| Molecular Formula | C₃₇H₄₄ClNO₆ | [3] |
| Molecular Weight | 634.2 g/mol | [3] |
| Appearance | White crystalline solid | |
| Solubility | Lipophilic | [4] |
Stability of this compound
The stability of this compound is influenced by several environmental factors, including pH, temperature, and light. While comprehensive forced degradation studies are not extensively published, existing data from biotransformation and related studies provide valuable insights.
Effect of pH
This compound exhibits instability in acidic environments. Studies have shown that acidic conditions, such as those found in the stomach, can lead to its degradation. Specifically, at pH levels of 2, 3, and 4, this compound can be converted to thomitrem A and thomitrem E.
Effect of Temperature
While specific studies on the thermal degradation of isolated this compound are limited, information on the optimal temperature for its production by Penicillium crustosum suggests that the molecule is stable at ambient and refrigerated temperatures.[5] However, high temperatures are expected to accelerate degradation, a standard principle in chemical kinetics.
Effect of Light (Photostability)
Degradation Products of this compound
The degradation of this compound can occur through biological transformation (metabolism) and abiotic chemical reactions.
Biotransformation (Metabolic) Products
In vivo and in vitro studies have identified several phase I metabolites of this compound, primarily formed through oxidation and hydration reactions in the liver. These metabolites are generally more hydrophilic than the parent compound.[1][4][8]
| Metabolite Type | Specific Metabolites (Tentative) | Method of Identification | Reference |
| Mono-oxygenated Products | Five isomers of monohydroxylated this compound | LC-HRMS | [1][4] |
| Di-oxygenated Products | Three isomers of dihydroxylated this compound | LC-HRMS | [1][4] |
| Hydrated Products | A hydrated form of this compound | LC-HRMS | [1][4] |
Abiotic Degradation Products
As mentioned, acidic conditions can lead to the formation of other tremorgenic mycotoxins.
| Degradation Condition | Degradation Products | Reference |
| Acidic (pH 2-4) | Thomitrem A, Thomitrem E |
Experimental Protocols
Detailed, validated stability-indicating methods for this compound are not extensively published. However, based on its chemical nature and analytical techniques used in related studies, the following protocols can be proposed as a starting point for researchers.
General Forced Degradation Protocol
Forced degradation studies are essential to understand the intrinsic stability of a compound and to develop stability-indicating analytical methods.[9][10]
Objective: To generate potential degradation products of this compound under various stress conditions.
Materials:
-
This compound standard
-
Hydrochloric acid (HCl)
-
Sodium hydroxide (NaOH)
-
Hydrogen peroxide (H₂O₂)
-
Methanol (HPLC grade)
-
Water (HPLC grade)
-
pH meter
-
HPLC-UV/MS system
Procedure:
-
Acid Hydrolysis: Dissolve this compound in a suitable solvent (e.g., methanol) and add 0.1 M HCl. Incubate at a controlled temperature (e.g., 60 °C) for a defined period (e.g., 24 hours). Neutralize the solution before analysis.
-
Base Hydrolysis: Dissolve this compound in a suitable solvent and add 0.1 M NaOH. Incubate at a controlled temperature (e.g., 60 °C) for a defined period. Neutralize the solution before analysis.
-
Oxidative Degradation: Dissolve this compound in a suitable solvent and add a solution of hydrogen peroxide (e.g., 3%). Incubate at room temperature for a defined period.
-
Thermal Degradation: Store a solid sample of this compound in a temperature-controlled oven (e.g., 80 °C) for a defined period. Dissolve the sample in a suitable solvent for analysis.
-
Photodegradation: Expose a solution of this compound to a light source that provides both UV and visible light (as per ICH Q1B guidelines) for a defined period. A control sample should be kept in the dark.
Analysis: Analyze all samples by a suitable stability-indicating HPLC method (see section 5.2).
Stability-Indicating HPLC Method
Objective: To separate and quantify this compound from its degradation products.
Instrumentation:
-
HPLC with a photodiode array (PDA) detector and a mass spectrometer (MS).
-
C18 reverse-phase column (e.g., 4.6 x 150 mm, 5 µm).
Mobile Phase:
-
A gradient of water (A) and acetonitrile (B), both containing a small amount of a modifier like formic acid (e.g., 0.1%) to improve peak shape.
Gradient Program (Example):
-
Start with a higher percentage of A, and gradually increase the percentage of B over the run to elute compounds with increasing hydrophobicity.
Detection:
-
Monitor at a UV wavelength where this compound and its potential degradation products absorb (e.g., 230 and 280 nm).
-
Use MS detection to identify the mass-to-charge ratio (m/z) of the parent compound and any new peaks that appear in the stressed samples.
Signaling Pathways and Mechanism of Neurotoxicity
This compound exerts its neurotoxic effects through multiple mechanisms, primarily by interfering with neurotransmission.
Modulation of GABAergic Neurotransmission
This compound is known to impair GABAergic neurotransmission, which is the primary inhibitory neurotransmission system in the central nervous system. This disruption can lead to a state of hyperexcitability, contributing to the tremors and convulsions seen in this compound toxicosis. The exact mechanism of interaction with the GABA-A receptor is a subject of ongoing research, but it is believed to modulate the receptor's function.[11][12]
Blockade of Potassium Channels
This compound is a potent blocker of high-conductance Ca²⁺-activated potassium channels (BK channels).[8] These channels play a critical role in regulating neuronal excitability. By blocking these channels, this compound can lead to prolonged neuronal depolarization and increased neurotransmitter release, further contributing to its neurotoxic effects.
Induction of Reactive Oxygen Species (ROS)
Recent studies have shown that this compound can induce the production of reactive oxygen species (ROS) in neuronal cells.[2] This oxidative stress is mediated through the activation of several Mitogen-Activated Protein Kinase (MAPK) signaling pathways, including p38, JNK, and MEK1/2.[1][2] The excessive production of ROS can lead to cellular damage and apoptosis, contributing to the neurodegenerative aspects of this compound toxicity.
Visualizations
Experimental Workflow for Forced Degradation Studies
Caption: Workflow for conducting forced degradation studies on this compound.
Signaling Pathway of this compound-Induced Neurotoxicity
Caption: Key signaling pathways involved in this compound neurotoxicity.
Conclusion
The stability of this compound is a critical factor influencing its toxicological profile and detection. While it is known to be susceptible to acidic conditions and undergoes extensive metabolic transformation, a comprehensive understanding of its degradation under various abiotic stress conditions is still lacking. The proposed experimental protocols and the elucidation of its neurotoxic pathways in this guide serve as a valuable resource for researchers. Further studies employing systematic forced degradation are necessary to fully characterize the degradation profile of this compound, which will be instrumental in developing robust analytical methods and effective mitigation strategies.
References
- 1. researchgate.net [researchgate.net]
- 2. The fungal neurotoxin this compound induces the production of reactive oxygen species in human neutrophils at submicromolar concentrations - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. This compound | C37H44ClNO6 | CID 6610243 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 4. In Vitro Toxicokinetics and Phase I Biotransformation of the Mycotoxin this compound in Dogs - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Influence of Environmental Factors on the Production of Penitrems A–F by Penicillium crustosum - PMC [pmc.ncbi.nlm.nih.gov]
- 6. database.ich.org [database.ich.org]
- 7. fda.gov [fda.gov]
- 8. researchgate.net [researchgate.net]
- 9. Development of forced degradation and stability indicating studies of drugs—A review - PMC [pmc.ncbi.nlm.nih.gov]
- 10. biomedres.us [biomedres.us]
- 11. Barbiturate interactions at the human GABAA receptor: dependence on receptor subunit combination - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. Gamma-aminobutyric acid (GABA) and pentobarbital induce different conformational rearrangements in the GABA A receptor alpha1 and beta2 pre-M1 regions - PubMed [pubmed.ncbi.nlm.nih.gov]
Penitrem A: A Comprehensive Technical Guide to its Acute and Chronic Exposure Effects
For Researchers, Scientists, and Drug Development Professionals
Introduction
Penitrem A is a potent tremorgenic mycotoxin produced by several species of Penicillium fungi.[1] Contamination of food and feed with these molds can lead to accidental ingestion by humans and animals, resulting in a range of neurological symptoms. This technical guide provides an in-depth overview of the acute and chronic effects of this compound exposure, with a focus on its toxicological profile, mechanisms of action, and the experimental methodologies used to elucidate these effects. All quantitative data are summarized for comparative analysis, and key signaling pathways and experimental workflows are visualized to facilitate a deeper understanding of this complex neurotoxin.
Toxicology and Clinical Manifestations
Exposure to this compound can elicit a variety of clinical signs, the severity of which is dose-dependent. The primary target of this compound is the central nervous system (CNS), leading to a characteristic tremorgenic syndrome.[2]
Acute Exposure:
Acute intoxication is characterized by the rapid onset of symptoms. In animals, signs can range from mild tremors to severe, sustained convulsions, ataxia (incoordination), and nystagmus (involuntary eye movements).[1][3] High doses can be lethal.[2] In humans, reported symptoms include severe tremors, hyperthermia, nausea, vomiting, diplopia (double vision), and bloody diarrhea.[1]
Chronic Exposure:
The effects of long-term, low-dose exposure to this compound are less well-documented. However, prolonged exposure in animal models has been shown to cause sustained tremors.[4] One study on guinea pigs fed this compound for three weeks noted muscle tremors, seizures, ataxia, and reduced weight gain, though no significant histological changes were observed in various tissues, suggesting the primary impact remains on CNS function.[5][6]
Quantitative Toxicological Data
The following tables summarize the key quantitative data regarding the toxicity of this compound from various experimental studies.
Table 1: Lethal and Tremorgenic Doses of this compound
| Species | Route of Administration | Endpoint | Dose | Reference |
| Mouse | Oral | LD50 | 10 mg/kg | [7] |
| Mouse | Intraperitoneal | LD50 | 1.1 mg/kg | [7] |
| Mouse | Intraperitoneal | Median Tremorgenic Dose (TD50) | 0.19 mg/kg | [8] |
| Rat | Intraperitoneal | Convulsions and Death | 1-1.5 mg/kg | [2] |
| Rat | Intracerebroventricular | Tremors | 22-45 µg | [2] |
Table 2: In Vitro Effects of this compound
| System | Parameter | Effect | Concentration | Reference |
| Human Neutrophils | ROS Production | 40% increase over basal | 0.25 µM | [9] |
| Human Neutrophils | ROS Production | EC50 | 3.8 µM | [9] |
| Human Neutrophils | ROS Production | ~330% increase over basal | 12.5 µM | [9] |
| HEK293 cells (hSlo α subunit) | BK Channel Blockade | IC50 | 6.4 nM | [10] |
| HEK293 cells (hSlo α + β1 subunits) | BK Channel Blockade | IC50 | 64.4 nM | [10] |
Table 3: Effects of this compound on Neurotransmitter Release from Sheep and Rat Synaptosomes
| Species/Tissue | Neurotransmitter | Effect on Spontaneous Release | This compound Dose/Concentration | Reference |
| Sheep Corpus Striatum | Aspartate | 68% increase | - | [11] |
| Sheep Corpus Striatum | Glutamate | 62% increase | - | [11] |
| Sheep Corpus Striatum | GABA | 100% increase | - | [11] |
| Rat Cerebrocortex | Glutamate | 213% increase | 400 mg mycelium/kg (in vivo) | [11] |
| Rat Cerebrocortex | GABA | 455% increase | 400 mg mycelium/kg (in vivo) | [11] |
| Rat Cerebrocortex | Aspartate | 277% increase | 400 mg mycelium/kg (in vivo) | [11] |
Mechanisms of Action
This compound exerts its neurotoxic effects through multiple mechanisms, primarily targeting neurotransmission and ion channel function.
Disruption of Neurotransmitter Release
A key mechanism of this compound's toxicity is its ability to induce the spontaneous release of both excitatory and inhibitory neurotransmitters.[1][11] Studies using synaptosomes (isolated nerve terminals) have shown that this compound significantly increases the basal release of glutamate, aspartate, and gamma-aminobutyric acid (GABA).[11] This indiscriminate release disrupts the delicate balance of synaptic transmission, leading to the observed neurological symptoms.
Blockade of BK Channels
This compound is a potent blocker of high-conductance Ca2+-activated potassium channels, also known as BK channels.[1][10] These channels are crucial for regulating neuronal excitability and neurotransmitter release. By inhibiting BK channels, this compound can lead to membrane depolarization, increased neuronal firing, and excessive neurotransmitter release.
Induction of Oxidative Stress
Recent studies have revealed that this compound can induce the production of reactive oxygen species (ROS) in human neutrophils.[9] This effect is mediated through the activation of several Mitogen-Activated Protein Kinase (MAPK) signaling pathways.[9] The resulting oxidative stress may contribute to the pathophysiology of this compound-induced neurotoxicity.[1]
Signaling Pathways
The following diagrams illustrate the key signaling pathways affected by this compound.
Caption: this compound inhibits BK channels, leading to altered Ca²⁺ influx and dysregulated GABA release.
Caption: this compound activates multiple MAPK pathways, culminating in the production of ROS.
Experimental Protocols
This section details the methodologies for key experiments cited in the literature on this compound.
In Vivo Neurotoxicity Assessment in Rodents
Objective: To assess the acute neurotoxic effects of this compound in a rodent model.
Protocol:
-
Animal Model: Male Wistar rats or adult mice are commonly used.[2][4]
-
Toxin Preparation: Purified this compound is dissolved in a suitable vehicle, such as corn oil for subcutaneous injection or a solution for intraperitoneal or intracerebroventricular administration.[2][4]
-
Administration:
-
Intraperitoneal (i.p.) Injection: Doses ranging from 0.5 to 1.5 mg/kg are administered to rats to observe dose-dependent effects, including tremors and convulsions.[2]
-
Intracerebroventricular (i.c.v.) Injection: For direct CNS effects, 22-45 µg of this compound is injected into the cerebral ventricles of rats.[2]
-
Subcutaneous (s.c.) Injection: For prolonged exposure studies, mice can be injected with 10 mg/kg to induce sustained tremors.[4]
-
-
Behavioral Observation: Animals are closely monitored for the onset, severity, and duration of tremors, seizures, ataxia, and other neurological signs.
-
Electrophysiological Recording (Optional): Electroencephalography (EEG) can be used to record changes in brain electrical activity.[2]
-
Histopathology (Optional): Following the experimental period, brain tissue can be collected for histological examination to identify any neuronal damage, particularly in the cerebellum.[2]
Caption: A generalized workflow for assessing the in vivo neurotoxicity of this compound.
Preparation of Synaptosomes for Neurotransmitter Release Assays
Objective: To isolate functional nerve terminals (synaptosomes) from brain tissue to study the effects of this compound on neurotransmitter release.
Protocol:
-
Tissue Source: Cerebrocortical or corpus striatum tissue from rats or sheep is used.[11]
-
Homogenization: The brain tissue is homogenized in a buffered sucrose solution (e.g., 0.32 M sucrose) to shear off nerve terminals.
-
Differential Centrifugation: The homogenate is subjected to a series of centrifugation steps at increasing speeds to separate different subcellular fractions.
-
A low-speed spin removes nuclei and cell debris.
-
The resulting supernatant is then centrifuged at a higher speed to pellet the crude synaptosomal fraction.
-
-
Gradient Centrifugation (Optional but recommended for higher purity): The crude synaptosomal pellet can be further purified by centrifugation on a density gradient (e.g., Ficoll or Percoll).
-
Resuspension: The purified synaptosomes are resuspended in a physiological buffer for use in neurotransmitter release assays.
-
Neurotransmitter Release Assay:
-
Synaptosomes are incubated with and without this compound.
-
The amount of neurotransmitters (e.g., glutamate, GABA, aspartate) released into the supernatant is measured using techniques such as high-performance liquid chromatography (HPLC).[11]
-
Caption: A typical workflow for the isolation of synaptosomes for in vitro studies.
In Vitro Metabolism Study using Liver Microsomes
Objective: To investigate the hepatic metabolism of this compound.
Protocol:
-
Microsome Source: Commercially available rat or dog liver microsomes are used.[12][13]
-
Incubation Mixture: this compound is incubated with the liver microsomes in the presence of an NADPH-regenerating system to support the activity of cytochrome P450 enzymes.
-
Incubation Conditions: The incubation is carried out at 37°C with shaking.
-
Time-Course Sampling: Aliquots are taken at various time points (e.g., 0, 5, 10, 15, 30, 60 minutes).
-
Reaction Termination: The reaction is stopped by adding a solvent like ice-cold acetonitrile to precipitate the proteins.
-
Metabolite Analysis: The supernatant is analyzed by liquid chromatography-mass spectrometry (LC-MS) to identify and quantify this compound and its metabolites.[13]
Conclusion and Future Directions
This compound is a potent neurotoxin that poses a significant threat to human and animal health. Its primary mechanisms of action involve the disruption of neurotransmitter release and the blockade of BK channels, leading to a characteristic tremorgenic syndrome. Furthermore, its ability to induce oxidative stress via MAPK signaling pathways suggests a more complex pathophysiology.
Future research should focus on several key areas:
-
Chronic Exposure Effects: Further investigation into the long-term consequences of low-level this compound exposure is crucial.
-
Therapeutic Interventions: The development of effective antidotes and therapeutic strategies to counteract this compound poisoning is a high priority.
-
Detailed Signaling Mechanisms: A more in-depth elucidation of the specific molecular interactions of this compound with its target proteins will provide a better understanding of its toxicity and may reveal novel targets for drug development.
-
Biomarkers of Exposure: Identifying reliable biomarkers for this compound exposure will aid in the diagnosis and management of intoxications.
This technical guide provides a solid foundation for researchers, scientists, and drug development professionals working to understand and mitigate the effects of this important mycotoxin. The provided data, protocols, and pathway diagrams serve as a valuable resource for designing future studies and developing novel therapeutic approaches.
References
- 1. researchgate.net [researchgate.net]
- 2. Brain neurotoxicity of this compound: electrophysiological, behavioral and histopathological study - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Preparation, Stimulation and Other Uses of Adult Rat Brain Synaptosomes - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Effects of prolonged tremor due to this compound in mice - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. This compound as a Tool for Understanding the Role of Large Conductance Ca2+/Voltage-Sensitive K+ Channels in Vascular Function - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Experimental intoxication of guinea pigs with multiple doses of the mycotoxin, this compound - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. This compound | C37H44ClNO6 | CID 6610243 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 8. karger.com [karger.com]
- 9. The fungal neurotoxin this compound induces the production of reactive oxygen species in human neutrophils at submicromolar concentrations - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. This compound as a tool for understanding the role of large conductance Ca(2+)/voltage-sensitive K(+) channels in vascular function - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. Actions of tremorgenic fungal toxins on neurotransmitter release - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. In Vitro Toxicokinetics and Phase I Biotransformation of the Mycotoxin this compound in Dogs - PMC [pmc.ncbi.nlm.nih.gov]
- 13. mdpi.com [mdpi.com]
The Role of Reactive Oxygen Species in Penitrem A-Induced Toxicity: An In-depth Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Abstract
Penitrem A, a potent neurotoxic mycotoxin produced by several species of Penicillium, is known to cause neurological disorders in animals and humans. Emerging evidence points to the critical role of reactive oxygen species (ROS) in mediating the toxic effects of this compound. This technical guide provides a comprehensive overview of the mechanisms by which this compound induces oxidative stress, the signaling pathways involved, and the subsequent cellular damage. Detailed experimental protocols for key assays are provided, along with a quantitative summary of the existing data and visual representations of the underlying molecular processes to facilitate further research and the development of potential therapeutic interventions.
Introduction: this compound and Oxidative Stress
This compound is an indole-diterpenoid mycotoxin that readily crosses the blood-brain barrier, leading to a range of neurotoxic symptoms including tremors, convulsions, and ataxia.[1] While its primary mechanism of action has been attributed to the inhibition of high-conductance Ca2+-activated potassium (BK) channels, recent studies have highlighted the induction of oxidative stress as a significant contributor to its pathophysiology.[1][2] Oxidative stress, characterized by an imbalance between the production of ROS and the cell's ability to detoxify these reactive products, can lead to damage of cellular macromolecules, mitochondrial dysfunction, and ultimately, cell death.[3] This guide delves into the intricate relationship between this compound and ROS, providing a foundational resource for researchers in the field.
Quantitative Data on this compound-Induced ROS Production and Cytotoxicity
The generation of ROS is a key event in this compound toxicity. The following tables summarize the available quantitative data on this compound-induced ROS production and its effects on cell viability.
Table 1: this compound-Induced Reactive Oxygen Species (ROS) Production in Human Neutrophils
| This compound Concentration | Mean Increase in ROS Production (vs. Basal) | Notes |
| 0.25 µM | 40% | Significant increase observed.[2] |
| 3.8 µM | - | EC50 for ROS production.[2] |
| 12.5 µM | ~330% | Maximal increase in ROS production observed.[2] |
Table 2: Inhibition of this compound-Induced ROS Formation in Human Neutrophils
| Inhibitor | Concentration | Effect on ROS Formation | Implied Pathway |
| Vitamin E | 50 µM | Significant inhibition[2] | General Antioxidant |
| BAPTA-AM | 5 µM | Significant inhibition[2] | Intracellular Ca2+ Signaling |
| U0126 | 1 and 10 µM | Significant inhibition[2] | MEK 1/2 and 5 (MAPK Pathway) |
| SB203580 | 1 µM | Significant inhibition[2] | p38 MAPK Pathway |
| SP600125 | 10 µM | Significant inhibition[2] | JNK (MAPK Pathway) |
| FK-506 | 1.5 µM | Significant inhibition[2] | Calcineurin |
| Cyclosporine A | 0.5 µM | Significant inhibition[2] | Calcineurin |
Table 3: Cytotoxicity and Apoptotic Effects of this compound
| Cell Type | Assay | This compound Concentration | Observed Effect | Reference |
| Rat Cerebellar Granule Neurons | MTT Assay | Time- and concentration-dependent | Reduction in cell survival | [4] |
| Human Neuroblastoma (SH-SY5Y) | MTT Assay | Not Specified | Cytotoxicity Observed | [5][6] |
| Various | Annexin V/PI | Not Specified | Induction of apoptosis | [7] |
Note: Specific IC50 values and percentages of apoptosis for this compound are not extensively reported in the reviewed literature. The table reflects the qualitative findings.
Signaling Pathways in this compound-Induced ROS Production
The production of ROS by this compound is not a direct chemical reaction but rather the result of a complex signaling cascade. The primary target of this compound, the BK channel, plays a crucial role in initiating this cascade.
The Central Role of Calcium and Calcineurin
This compound's inhibition of BK channels leads to membrane depolarization, which in turn is thought to promote an influx of extracellular calcium (Ca2+).[8] This elevation in intracellular Ca2+ activates calcineurin, a calcium- and calmodulin-dependent serine/threonine protein phosphatase.[3] The involvement of calcineurin is confirmed by the significant reduction in this compound-induced ROS production in the presence of calcineurin inhibitors like FK-506 and cyclosporine A.[2]
Activation of MAPK Signaling Pathways
Calcineurin activation subsequently leads to the stimulation of several Mitogen-Activated Protein Kinase (MAPK) pathways.[3] Studies have shown that inhibitors of p38 MAPK (SB203580), JNK (SP600125), and MEK1/2 (U0126) all significantly attenuate the ROS generation induced by this compound.[2] This indicates that these MAPK pathways are downstream effectors of the initial Ca2+/calcineurin signal and are directly involved in the cellular processes that lead to ROS production.
The Nrf2 Antioxidant Response Pathway
Cells possess endogenous defense mechanisms to counteract oxidative stress, with the Nuclear factor erythroid 2-related factor 2 (Nrf2) pathway being a primary regulator of antioxidant responses.[3][9] While direct studies on this compound's effect on Nrf2 are limited, it is well-established that increased ROS levels can activate Nrf2.[3][9] Upon activation, Nrf2 translocates to the nucleus and binds to the Antioxidant Response Element (ARE), leading to the transcription of a battery of cytoprotective genes, including those for antioxidant enzymes like heme oxygenase-1 (HO-1) and NAD(P)H quinone dehydrogenase 1 (NQO1). It is plausible that exposure to this compound would trigger this protective pathway as a cellular response to the induced oxidative stress.
Detailed Experimental Protocols
This section provides detailed methodologies for key experiments used to investigate the role of ROS in this compound toxicity.
Measurement of Intracellular ROS using 2',7'-Dichlorodihydrofluorescein Diacetate (DCFH-DA)
This assay is widely used to measure total intracellular ROS levels. DCFH-DA is a cell-permeable compound that is deacetylated by intracellular esterases to non-fluorescent DCFH, which is then oxidized by ROS to the highly fluorescent 2',7'-dichlorofluorescein (DCF).
-
Materials:
-
DCFH-DA stock solution (e.g., 10 mM in DMSO)
-
Phosphate-buffered saline (PBS) or Hank's Balanced Salt Solution (HBSS)
-
Cell culture medium (e.g., RPMI 1640 for neutrophils)
-
This compound and other test compounds
-
96-well black, clear-bottom plates
-
Fluorescence plate reader or flow cytometer
-
-
Protocol (for adherent cells):
-
Seed cells in a 96-well black, clear-bottom plate at an appropriate density and allow them to adhere overnight.
-
Prepare a fresh working solution of DCFH-DA (e.g., 10 µM) in pre-warmed serum-free medium or PBS.
-
Remove the culture medium from the cells and wash once with warm PBS.
-
Add the DCFH-DA working solution to each well and incubate for 30 minutes at 37°C in the dark.
-
Wash the cells twice with warm PBS to remove excess probe.
-
Add the desired concentrations of this compound (and any inhibitors) dissolved in cell culture medium to the wells.
-
Measure the fluorescence intensity immediately (for kinetic studies) or at specific time points using a fluorescence plate reader with excitation and emission wavelengths of approximately 485 nm and 530 nm, respectively.
-
For flow cytometry, after treatment, detach the cells, resuspend in PBS, and analyze on a flow cytometer using the FITC channel.
-
Assessment of Apoptosis and Necrosis by Annexin V/Propidium Iodide (PI) Staining
This flow cytometry-based assay distinguishes between viable, early apoptotic, late apoptotic, and necrotic cells. Annexin V binds to phosphatidylserine, which is translocated to the outer leaflet of the plasma membrane in apoptotic cells. PI is a fluorescent nucleic acid stain that can only enter cells with compromised membranes (necrotic or late apoptotic cells).
-
Materials:
-
Annexin V-FITC (or other fluorochrome) conjugate
-
Propidium Iodide (PI) solution
-
Annexin V Binding Buffer (10 mM HEPES, 140 mM NaCl, 2.5 mM CaCl2, pH 7.4)
-
PBS
-
Flow cytometry tubes
-
Flow cytometer
-
-
Protocol:
-
Seed and treat cells with this compound for the desired time.
-
Harvest both adherent and floating cells. For adherent cells, use a gentle dissociation method (e.g., trypsin-EDTA, followed by neutralization).
-
Centrifuge the cell suspension at 300 x g for 5 minutes and discard the supernatant.
-
Wash the cells once with cold PBS and centrifuge again.
-
Resuspend the cell pellet in 1X Annexin V Binding Buffer to a concentration of approximately 1 x 10^6 cells/mL.
-
Transfer 100 µL of the cell suspension (1 x 10^5 cells) to a flow cytometry tube.
-
Add 5 µL of Annexin V-FITC and 5 µL of PI solution.
-
Gently vortex the cells and incubate for 15 minutes at room temperature in the dark.
-
Add 400 µL of 1X Annexin V Binding Buffer to each tube.
-
Analyze the samples by flow cytometry within one hour.
-
Viable cells: Annexin V-negative and PI-negative.
-
Early apoptotic cells: Annexin V-positive and PI-negative.
-
Late apoptotic/necrotic cells: Annexin V-positive and PI-positive.
-
Necrotic cells: Annexin V-negative and PI-positive.
-
-
Western Blotting for MAPK Activation
Western blotting can be used to detect the phosphorylation (activation) of MAPK proteins like p38, JNK, and ERK.
-
Materials:
-
Lysis buffer (e.g., RIPA buffer) with protease and phosphatase inhibitors
-
Protein assay kit (e.g., BCA)
-
SDS-PAGE gels and electrophoresis apparatus
-
Transfer apparatus and PVDF or nitrocellulose membranes
-
Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)
-
Primary antibodies (specific for phosphorylated and total p38, JNK, ERK)
-
HRP-conjugated secondary antibodies
-
Chemiluminescent substrate
-
Imaging system
-
-
Protocol:
-
Treat cells with this compound for various time points.
-
Wash cells with cold PBS and lyse them in lysis buffer.
-
Centrifuge the lysates to pellet cell debris and collect the supernatant.
-
Determine the protein concentration of each lysate.
-
Denature equal amounts of protein (e.g., 20-30 µg) by boiling in Laemmli sample buffer.
-
Separate the proteins by SDS-PAGE and transfer them to a membrane.
-
Block the membrane for 1 hour at room temperature.
-
Incubate the membrane with the primary antibody (e.g., anti-phospho-p38) overnight at 4°C.
-
Wash the membrane with TBST and incubate with the HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Wash the membrane again and apply the chemiluminescent substrate.
-
Detect the signal using an imaging system.
-
Strip the membrane and re-probe for the total protein (e.g., anti-p38) and a loading control (e.g., β-actin or GAPDH) to normalize the data.
-
Experimental Workflow and Logical Relationships
A systematic approach is crucial for elucidating the role of ROS in mycotoxin-induced toxicity. The following diagram outlines a typical experimental workflow.
Conclusion and Future Directions
The evidence strongly supports a significant role for reactive oxygen species in the pathophysiology of this compound neurotoxicity. The signaling cascade initiated by the inhibition of BK channels, leading to a Ca2+-dependent activation of calcineurin and subsequent stimulation of MAPK pathways, provides a clear mechanism for ROS production. This guide has synthesized the current understanding, provided quantitative data, and offered detailed protocols to facilitate further investigation.
Future research should focus on:
-
Elucidating the precise source of ROS: Determining whether the primary source is mitochondrial, NADPH oxidases, or other enzymatic systems.
-
Quantifying the cytotoxic and apoptotic effects of this compound: Establishing clear dose-response relationships and IC50 values in relevant neuronal cell models.
-
Investigating the role of the Nrf2 pathway: Directly assessing the activation of Nrf2 and its downstream targets in response to this compound as a potential therapeutic target.
-
In vivo studies: Validating the in vitro findings in animal models of this compound-induced neurotoxicity.
A deeper understanding of the role of ROS in this compound toxicity will be instrumental in developing effective strategies to mitigate the harmful effects of this mycotoxin and potentially other neurotoxic agents that share similar mechanisms.
References
- 1. Kinetic Lactate Dehydrogenase Assay for Detection of Cell Damage in Primary Neuronal Cell Cultures - PMC [pmc.ncbi.nlm.nih.gov]
- 2. The fungal neurotoxin this compound induces the production of reactive oxygen species in human neutrophils at submicromolar concentrations - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Nrf2: a main responsive element in cells to mycotoxin-induced toxicity - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. Effect of Acrylamide and Mycotoxins in SH-SY5Y Cells: A Review - PMC [pmc.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. Molecular mechanisms of fenretinide-induced apoptosis of neuroblastoma cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. This compound as a Tool for Understanding the Role of Large Conductance Ca2+/Voltage-Sensitive K+ Channels in Vascular Function - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Nrf2: a main responsive element in cells to mycotoxin-induced toxicity - PMC [pmc.ncbi.nlm.nih.gov]
The Structure-Activity Relationship of Penitrem A Analogues: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Introduction
Penitrem A is a potent tremorgenic mycotoxin produced by several species of Penicillium fungi. Its complex chemical structure and significant neurotoxic effects have made it a subject of considerable interest in the fields of toxicology and pharmacology. The primary mechanism of this compound's toxicity lies in its ability to act as a potent and selective blocker of high-conductance calcium-activated potassium channels (BK channels).[1] This blockade disrupts normal neuronal function, leading to the characteristic tremors and convulsions associated with penitrem intoxication. Furthermore, this compound has been shown to modulate GABAergic neurotransmission and induce the production of reactive oxygen species (ROS), contributing to its overall neurotoxic profile.
This technical guide provides a comprehensive overview of the structure-activity relationship (SAR) of this compound and its analogues. While a systematic SAR study on a wide range of synthetic analogues with detailed quantitative data is not extensively available in the current literature, this guide synthesizes the existing quantitative data for this compound and its naturally occurring analogues. It also details the key experimental protocols used to assess the biological activity of these compounds and visualizes the known signaling pathways affected by this compound. This information is intended to serve as a valuable resource for researchers involved in the study of ion channel modulators, neurotoxins, and the development of new therapeutic agents.
Data Presentation: Quantitative Analysis of this compound and Analogue Activity
The following tables summarize the available quantitative data for this compound and its analogues, focusing on their effects on BK channels, neurotransmitter uptake, and overall toxicity.
Table 1: Inhibitory Activity of this compound on BK Channels
| Compound | BK Channel Subunit Composition | IC₅₀ (nM) | Reference |
| This compound | α | 6.4 | [2] |
| This compound | α + β1 | 64.4 | [2] |
Table 2: Inhibitory Activity of this compound on Neurotransmitter Uptake
| Compound | Target | IC₅₀ (µM) | Reference |
| This compound | GABA Uptake (cerebellar synaptosomes) | 20 | [3] |
| This compound | Glutamate Uptake (cerebellar synaptosomes) | 47 | [3] |
Table 3: Comparative Tremorgenic Activity of this compound and Natural Analogues
| Compound | Lowest Tremor-Inducing Dose (mg/kg bw, oral, mice) | Key Structural Difference from this compound | Reference |
| This compound | 0.50 | - | |
| Thomitrem A | 8.0 | Lacks the C-16-C-18 ether linkage, has an olefin at C-18-C-19 | |
| Thomitrem E | Non-tremorgenic at 16 mg/kg bw | Lacks the C-16-C-18 ether linkage, has an olefin at C-18-C-19 |
Note: A study on the antiproliferative effects of penitrem analogues in breast cancer cells found a correlation between in silico BK channel binding affinity and biological activity, suggesting that modifications to the this compound scaffold can significantly impact its interaction with the BK channel and its cellular effects.[4] However, specific quantitative SAR data for a series of synthetic analogues was not provided.
Experimental Protocols
Detailed methodologies for the key experiments cited in this guide are provided below. These protocols are essential for researchers aiming to replicate or build upon existing studies of this compound and its analogues.
Whole-Cell Patch-Clamp Assay for BK Channel Activity
This protocol is used to measure the inhibitory effect of compounds on BK channels expressed in a cellular system.
1. Cell Preparation:
-
Human Embryonic Kidney (HEK293) cells are transfected with plasmids encoding the desired BK channel subunits (e.g., α subunit alone or α + β1 subunits).
-
Cells are cultured for 24-48 hours post-transfection to allow for channel expression.
2. Electrophysiological Recording:
-
Whole-cell patch-clamp recordings are performed using a patch-clamp amplifier and data acquisition system.
-
The extracellular (bath) solution typically contains (in mM): 130 NaCl, 5 KCl, 2 CaCl₂, 1 MgCl₂, 10 HEPES, and 10 glucose, with the pH adjusted to 7.4.
-
The intracellular (pipette) solution typically contains (in mM): 130 KCl, 1 MgCl₂, 5 EGTA, 10 HEPES, and 5 ATP, with the pH adjusted to 7.2.
-
Borosilicate glass pipettes with a resistance of 3-5 MΩ are used.
3. Experimental Procedure:
-
A gigaohm seal is formed between the pipette and the cell membrane, and the membrane is ruptured to achieve the whole-cell configuration.
-
The cell is held at a holding potential of -80 mV.
-
BK channel currents are elicited by depolarizing voltage steps (e.g., to +60 mV).
-
After establishing a stable baseline current, the test compound (e.g., this compound or an analogue) is applied to the bath at various concentrations.
-
The effect of the compound on the current amplitude is recorded.
4. Data Analysis:
-
The percentage of current inhibition is calculated for each concentration of the test compound.
-
The concentration-response data are fitted to a Hill equation to determine the IC₅₀ value.
Synaptosomal GABA Uptake Assay
This assay measures the effect of compounds on the reuptake of GABA into nerve terminals.
1. Preparation of Synaptosomes:
-
Brain tissue (e.g., cerebellum) is homogenized in a sucrose buffer.
-
The homogenate is centrifuged at a low speed to remove nuclei and cell debris.
-
The resulting supernatant is then centrifuged at a higher speed to pellet the synaptosomes.
-
The synaptosomal pellet is resuspended in a physiological buffer.
2. Uptake Experiment:
-
Synaptosomes are pre-incubated with the test compound at various concentrations.
-
The uptake reaction is initiated by the addition of radiolabeled GABA (e.g., [³H]GABA).
-
The reaction is allowed to proceed for a short period (e.g., 2-5 minutes) at 37°C.
-
The uptake is terminated by rapid filtration through a glass fiber filter, followed by washing with ice-cold buffer to remove extracellular radiolabel.
3. Data Analysis:
-
The radioactivity retained on the filters is measured by liquid scintillation counting.
-
The amount of GABA uptake is calculated and compared to a control group (without the test compound).
-
The IC₅₀ value is determined from the concentration-response curve.
Measurement of Reactive Oxygen Species (ROS) Production
This protocol is used to assess the induction of ROS by test compounds in a cellular system.
1. Cell Culture:
-
Neuronal cells (e.g., primary cerebellar granule neurons or a neuronal cell line) are cultured in appropriate media.
2. ROS Detection:
-
Cells are loaded with a fluorescent ROS-sensitive probe, such as 2',7'-dichlorodihydrofluorescein diacetate (H₂DCFDA). H₂DCFDA is deacetylated by intracellular esterases to the non-fluorescent H₂DCF, which is then oxidized by ROS to the highly fluorescent 2',7'-dichlorofluorescein (DCF).
-
After loading, the cells are washed to remove excess probe.
3. Experimental Procedure:
-
A baseline fluorescence reading is taken.
-
The test compound is added to the cells.
-
The fluorescence intensity is monitored over time using a fluorescence microplate reader or a fluorescence microscope.
4. Data Analysis:
-
The increase in fluorescence intensity is indicative of ROS production.
-
The rate of ROS production can be calculated and compared between different treatment groups.
Signaling Pathways and Experimental Workflows
The following diagrams, created using the DOT language, illustrate the known signaling pathways affected by this compound and a typical experimental workflow for its analysis.
Caption: this compound Signaling Pathways.
Caption: Experimental Workflow for SAR Studies.
Conclusion
This compound remains a critical tool for studying the function of BK channels and a fascinating lead compound for the development of new pharmacological agents. The available data, though not yet providing a complete systematic structure-activity relationship for a wide range of analogues, clearly indicates that specific structural features are crucial for its biological activity. The significant drop in tremorgenic activity observed with the opening of the C-16-C-18 ether linkage in thomitrems highlights the importance of the rigid, polycyclic core of the this compound molecule.
Future research should focus on the systematic synthesis and evaluation of this compound analogues with modifications at various positions, including the indole nucleus, the diterpene core, and the chlorine substituent. Such studies, utilizing the detailed experimental protocols outlined in this guide, will be invaluable for elucidating a more comprehensive SAR, which in turn could lead to the design of more potent and selective BK channel modulators or novel therapeutic agents targeting neurodegenerative diseases or cancer. The elucidation of the downstream targets of the this compound-induced MAPK signaling cascade also represents a key area for future investigation.
References
- 1. researchgate.net [researchgate.net]
- 2. This compound as a Tool for Understanding the Role of Large Conductance Ca2+/Voltage-Sensitive K+ Channels in Vascular Function - PMC [pmc.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. The Maxi-K (BK) Channel Antagonist this compound as a Novel Breast Cancer-Targeted Therapeutic - PubMed [pubmed.ncbi.nlm.nih.gov]
Environmental Factors Influencing Penitrem A Production: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Abstract
Penitrem A, a potent neurotoxic indole-diterpenoid mycotoxin, is primarily produced by the filamentous fungus Penicillium crustosum. The biosynthesis of this complex secondary metabolite is intricately regulated by a variety of environmental cues. Understanding the impact of these factors is critical for controlling contamination in food and feed, as well as for optimizing its production for research and potential pharmaceutical applications. This technical guide provides an in-depth overview of the key environmental determinants of this compound production, supported by quantitative data, detailed experimental protocols, and visualizations of the underlying biological pathways.
Influence of Environmental Factors on this compound Production
The production of this compound by P. crustosum is not directly correlated with fungal growth; optimal conditions for biomass accumulation do not necessarily equate to maximal toxin yield.[1] The biosynthesis is a complex process influenced by a confluence of factors including temperature, pH, water activity (aw), and nutrient availability.
Temperature
Temperature is a critical parameter governing the production of this compound. While P. crustosum can grow over a broad temperature range, from -2°C to 30°C, the optimal temperature for this compound synthesis is more constrained.[2] Studies have shown that the highest levels of this compound are typically produced between 20°C and 25°C.[3][4] One study found that while the fungus exhibited maximum growth at 25°C, the highest this compound production occurred at 22°C on most media types after 16 days of incubation.[3] Interestingly, the optimal temperature can be influenced by the incubation time, with higher temperatures (24-30°C) favoring production in the short term (7 days), while a slightly lower temperature of 22°C yields the highest levels over a longer period (14 and 21 days).[4][5]
pH
The pH of the growth medium significantly impacts both fungal growth and this compound production, with distinct optima for each process. For instance, P. crustosum strain OM1 showed the highest growth at an acidic pH of 4.5.[3][6] However, this compound production was maximal at a slightly acidic to neutral pH of 6.5.[3][6] Production is generally higher at neutral pH (6.5 and 7.5) compared to more acidic (4.5) or alkaline (8.5) conditions.[6] Some studies have even reported increased this compound production at a more alkaline pH of around 9 on YES-medium.[4]
Nutrient Sources
The type and concentration of the carbon source are pivotal for this compound biosynthesis. Glucose has been identified as a strong inducer of penitrem production.[4] A study systematically evaluating different carbon sources found that glucose at a concentration of 50 g/L led to the highest yield of penitrems.[4][5] Higher concentrations of glucose (100 g/L and 250 g/L) supported more intense fungal growth but had an inhibitory effect on toxin production.[7] The absence of a supplementary carbon source results in negligible growth and no detectable penitrem production.[4] Other carbon sources like D-mannose and D-sorbitol have also been shown to support this compound production.[8]
Organic nitrogen sources generally promote higher this compound production compared to inorganic sources.[4] Among various amino acids tested, glutamate was found to be the most effective supplement for enhancing the biosynthesis of all penitrem mycotoxins.[4] In contrast, inorganic nitrogen sources such as ammonium and nitrate salts did not lead to significant differences in production.[4] Potassium nitrate and sodium nitrate have been identified as ideal inorganic nitrogen sources for both the growth of P. puberulum and its production of this compound.[8]
Water Activity (aw)
Water activity is a crucial factor for fungal growth and mycotoxin production. The highest levels of this compound production by P. crustosum have been observed at a high water activity of 0.992.[4]
Aeration and Fermentation Type
The mode of cultivation, whether solid-state fermentation (SSF) or submerged fermentation (SmF), can influence mycotoxin production. While detailed comparative studies specifically on this compound are limited, the general understanding is that SSF often provides conditions that are more conducive to secondary metabolite production in filamentous fungi compared to SmF.[9][10] One study reported a process for this compound production in submerged culture, which is less common.[11]
Data Presentation: Quantitative Impact of Environmental Factors
The following tables summarize the quantitative data on this compound production under various environmental conditions as reported in the cited literature.
Table 1: Effect of Temperature and Culture Medium on this compound Production by P. crustosum OM1 after 16 days [3]
| Temperature (°C) | Medium | This compound (μg/mg dry weight) |
| 20 | mYES4 | 3.79 ± 0.09 |
| 22 | mCYA | 1.73 ± 0.03 |
| 22 | PDA | Highest on this medium |
| 22 | mMEA | Highest on this medium |
Table 2: Effect of pH on this compound Production by P. crustosum OM1 on mYES4 at 22°C after 16 days [3][6]
| pH | This compound (μg/mg dry weight) |
| 4.5 | 2.28 ± 0.09 |
| 6.5 | 3.41 ± 0.17 |
| 7.5 | Higher than acidic or alkaline |
| 8.5 | Lower than neutral |
Table 3: Effect of Carbon Source on Penitrem Production by P. crustosum after 21 days on modified Czapek-Dox Agar (CDA) [4][7]
| Carbon Source (Concentration) | This compound (mg/g dry mass) |
| Glucose (5 g/L) | Lower than 50 g/L |
| Glucose (50 g/L) | Highest Production |
| Glucose (100 g/L) | Inhibitory Effect |
| Glucose (250 g/L) | 0.05 (after 3 weeks) |
| No additional carbon source | Not Detected |
Table 4: Effect of Nitrogen Source on Penitrem Production by P. crustosum after 21 days on modified CDA [4]
| Nitrogen Source | Effect on Penitrem Production |
| Glutamate | Most Favorable |
| Organic Nitrogen Sources | Generally Increased Production |
| Inorganic Nitrogen Sources | No Significant Increase |
Experimental Protocols
Fungal Strain and Culture Media
-
Fungal Strain: Penicillium crustosum (e.g., CBS 483.75 or other penitrem-producing isolates).
-
Culture Media:
-
Potato Dextrose Agar (PDA): Commercially available dehydrated PDA powder (39 g) suspended in 1 L of distilled water.[4][6] Alternatively, it can be prepared from 200 g of sliced, unpeeled potatoes boiled in 1 L of distilled water for 30 minutes, filtered, with 20 g of dextrose and 15 g of agar added to the potato infusion.[3][12] The medium is sterilized by autoclaving at 121°C for 15 minutes.[3][4][6] The final pH should be approximately 5.6.[3]
-
Malt Extract Agar (MEA): A typical recipe includes 20 g of malt extract, 20 g of agar, and 1 g of peptone per 1 L of distilled water. Another recipe suggests mixing 5 g of agar and 5 g of malt extract in 250 ml of boiled distilled water.[13] Sterilize by autoclaving.
-
Czapek-Dox Agar (CDA): A semi-synthetic medium. A common composition per 1 L of distilled water is: Sucrose (30 g), Sodium Nitrate (3 g), Dipotassium Phosphate (1 g), Magnesium Sulfate (0.5 g), Potassium Chloride (0.5 g), Ferrous Sulfate (0.01 g), and Agar (15 g).[2][14][15] The final pH is adjusted to 7.3 ± 0.2 before autoclaving.[15]
-
Yeast Extract Sucrose (YES) Agar: Composed of 20 g of yeast extract, 150 g of sucrose, and 20 g of agar per 1 L of distilled water, supplemented with 1 g/L MgSO₄·7H₂O.[16] Another recipe includes 5 g/L yeast extract and 30 g/L glucose.[11]
-
Cultivation for this compound Production
-
Prepare the desired agar medium in Petri dishes.
-
Inoculate the center of each agar plate with a spore suspension or a small agar plug from a fresh culture of P. crustosum.
-
Incubate the plates in the dark under the desired temperature and relative humidity conditions. For example, for optimal this compound production, incubate at 22°C for 14-21 days.[4]
-
For studies involving different pH values, adjust the pH of the medium before autoclaving using HCl or NaOH.
-
For nutrient studies, amend the basal medium (e.g., CDA) with different carbon or nitrogen sources at specified concentrations.
Extraction of this compound
-
After the incubation period, harvest the fungal mycelium and the agar from the Petri dish.
-
The entire culture (mycelium and agar) can be extracted. A common method involves extraction with an organic solvent. For example, a micro-scale extraction can be performed with 90% acetonitrile.[7] Another method uses methylene chloride for extraction from serum and urine samples.[17]
-
Homogenize the fungal material with the solvent.
-
Filter the extract to remove solid debris.
-
Evaporate the solvent from the filtrate under reduced pressure to obtain a crude extract.
-
The crude extract can be redissolved in a suitable solvent (e.g., methanol) for analysis.[9]
Quantification of this compound
-
Chromatographic System: An HPLC system equipped with a C18 reversed-phase column.
-
Mobile Phase: A gradient of acetonitrile and water is commonly used.
-
Detection: Monitor the eluent at the maximum absorbance wavelength for this compound, which is around 236 nm and 296 nm.[7]
-
Quantification: Prepare a standard curve using a certified this compound standard. Calculate the concentration in the samples by comparing their peak areas to the standard curve.
LC-MS/MS offers higher sensitivity and specificity for the quantification of this compound.[13][17]
-
Chromatographic Separation: Utilize a UHPLC system with a C18 column for efficient separation.[18]
-
Ionization: Positive electrospray ionization (ESI) is typically used.[13]
-
Mass Spectrometry: Operate the mass spectrometer in multiple reaction monitoring (MRM) mode. The precursor ion for this compound is [M+H]⁺ at m/z 634. Characteristic product ions, such as m/z 558, are used for quantification and confirmation.[19][20]
-
Quantification: Use a calibration curve prepared with a this compound standard, often with matrix-matched standards to account for ion suppression effects.[20]
Signaling Pathways and Regulation
The production of mycotoxins in Penicillium species is a tightly regulated process involving complex signaling pathways that respond to environmental cues. While the specific regulatory network for this compound is not fully elucidated, it is known to be controlled by the expression of the penitrem biosynthetic gene cluster (ptm genes).[21][22] Environmental factors influence the expression of these genes, thereby modulating toxin production.
Regulation of ptm Gene Expression
Studies have shown that conditions conducive to this compound production, such as growth on mYES4 medium, lead to the up-regulation of several ptm genes, including ptmJ, ptmK, ptmO, and ptmS.[21][22] Conversely, on a non-conducive medium (mMEB), the expression of these genes is not up-regulated.[21][22] This indicates that nutrient composition directly influences the transcriptional regulation of the this compound biosynthetic pathway.
General Mycotoxin Regulatory Pathways
Several global regulatory pathways are known to control secondary metabolism in Penicillium species, and it is likely that these also play a role in this compound production.[12] These include:
-
cAMP/Protein Kinase A (PKA) Pathway: This pathway is a central regulator of fungal development and secondary metabolism.
-
Mitogen-Activated Protein Kinase (MAPK) Pathways: These pathways, including the high osmolarity glycerol (HOG) pathway, are involved in sensing and responding to various environmental stresses, which can in turn affect mycotoxin production.[12] For instance, this compound has been shown to induce the production of reactive oxygen species via the activation of several MAPK-signaling pathways in human neutrophils.[23]
-
Velvet Complex: This is a key regulatory complex that links light sensing with the control of secondary metabolism and development in many fungi.[24]
-
pH Signaling Pathway: The PacC transcription factor is a key regulator that mediates the fungal response to ambient pH, influencing the expression of genes involved in secondary metabolism.[1]
The interplay of these pathways in response to specific environmental signals ultimately determines the level of this compound biosynthesis.
Visualizations
Caption: Experimental workflow for this compound production and analysis.
Caption: Hypothetical signaling pathways regulating this compound production.
References
- 1. Recipe: Light Malt Extract Agar (LMEA) | Mycology Start [mycologyst.art]
- 2. dsmz.de [dsmz.de]
- 3. microbiologyinfo.com [microbiologyinfo.com]
- 4. tmmedia.in [tmmedia.in]
- 5. m.youtube.com [m.youtube.com]
- 6. microbenotes.com [microbenotes.com]
- 7. Influence of Environmental Factors on the Production of Penitrems A–F by Penicillium crustosum - PMC [pmc.ncbi.nlm.nih.gov]
- 8. biotech.labover.fr [biotech.labover.fr]
- 9. researchgate.net [researchgate.net]
- 10. researchgate.net [researchgate.net]
- 11. Fission Yeast Media - PombeNet Forsburg Lab [dornsife.usc.edu]
- 12. Potato Dextrose Agar (PDA) - Sharebiology [sharebiology.com]
- 13. Making culture on the Malt Extract and Agar (MEA) plates - Amandine Fery [class.textile-academy.org]
- 14. Czapek Dox Agar: Principle, Composition, Colony Characteristics • Microbe Online [microbeonline.com]
- 15. sigmaaldrich.com [sigmaaldrich.com]
- 16. mdpi.com [mdpi.com]
- 17. LC-MS/MS screen for this compound and roquefortine C in serum and urine samples - PubMed [pubmed.ncbi.nlm.nih.gov]
- 18. mdpi.com [mdpi.com]
- 19. researchgate.net [researchgate.net]
- 20. researchgate.net [researchgate.net]
- 21. Effects of Temperature, pH, and Relative Humidity on Growth of Penicillium crustosum OM1 Isolated from Pears and Its this compound Production - PubMed [pubmed.ncbi.nlm.nih.gov]
- 22. mdpi.com [mdpi.com]
- 23. The fungal neurotoxin this compound induces the production of reactive oxygen species in human neutrophils at submicromolar concentrations - PubMed [pubmed.ncbi.nlm.nih.gov]
- 24. microbenotes.com [microbenotes.com]
Initial Signs of Penitrem A Intoxication in Animal Models: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Penitrem A, a potent neurotoxic mycotoxin produced by several species of Penicillium fungi, poses a significant threat to both animal and human health. Ingestion of contaminated food or feed can lead to a rapid onset of severe neurological signs. This technical guide provides an in-depth overview of the initial signs of this compound intoxication in various animal models, supported by quantitative data, detailed experimental protocols, and visualizations of the underlying mechanisms and experimental workflows.
Core Clinical Manifestations
Across different animal species, acute intoxication with this compound consistently presents with a range of neurological symptoms. The most prominent and earliest signs are tremors, which can progress to more severe manifestations depending on the dose administered.[1][2][3] Other frequently observed initial signs include ataxia (incoordination), convulsions, and nystagmus (involuntary eye movements).[1][2][3] In dogs, which are often accidentally exposed through scavenging moldy food, additional early signs can include vomiting, excessive salivation, and hyperesthesia.[3][4][5]
The onset of these clinical signs is remarkably rapid, often occurring within minutes to a few hours after exposure.[3][4][5] This is attributed to the rapid absorption of the lipophilic this compound toxin, allowing it to cross the blood-brain barrier and exert its effects on the central nervous system.[1][2]
Quantitative Analysis of Initial Signs
The severity and onset of clinical signs of this compound intoxication are dose-dependent. The following tables summarize the quantitative data extracted from various studies in different animal models.
Table 1: Onset and Nature of Initial Signs of this compound Intoxication in Various Animal Models
| Animal Model | Route of Administration | Dose (mg/kg) | Onset of Initial Signs | Initial Clinical Signs Observed | Reference |
| Mice | Oral | 0.25 - 0.5 | Not specified | Tremors | [1] |
| Oral | 0.50 | Not specified | Tremors | [6] | |
| Intraperitoneal | Not specified | Not specified | Tremors, convulsions | [1] | |
| Subcutaneous | 10 | Not specified | Sustained tremors for 72 hours | [7] | |
| Rats | Intraperitoneal | 3 | Within 10 minutes | Severe generalized tremors, ataxia | [8] |
| Dogs | Intraperitoneal | ≥ 0.5 | As early as 10 minutes | Tremors, progressing to clonic or tetanic convulsions | [1] |
| Oral (accidental) | ~0.4 | Within 30 minutes | Tremors, convulsions | [3] | |
| Calves | Oral | Increasing daily doses | Not specified | Tremor, ataxia, muscular rigidity, convulsive episodes | [9] |
Table 2: Dose-Response Relationship for Tremor Induction in Mice
| Dose (mg/kg, oral) | Effect | Reference |
| 0.50 | Lowest tremor-inducing dose | [6] |
| 2.74 | Estimated half maximal effective dose (ED50) for tremors | [6] |
| 8 | Severe spontaneous tremors and convulsions | [6] |
Mechanism of Action: Signaling Pathways
This compound exerts its neurotoxic effects primarily by disrupting neurotransmission in the central nervous system. The toxin's proposed mechanisms of action include the blockade of high-conductance Ca2+-activated potassium (BK) channels and impairment of GABAergic neurotransmission in the cerebellum.[2][4] Furthermore, this compound has been shown to increase the spontaneous release of the excitatory neurotransmitters glutamate and aspartate, as well as the inhibitory neurotransmitter GABA, from cerebrocortical synaptosomes.[10] This disruption of the delicate balance between excitatory and inhibitory signals leads to the characteristic tremors and seizures. More recent research also suggests that this compound can induce the production of reactive oxygen species (ROS), indicating a potential role for oxidative stress in its neurotoxicity.[11]
Caption: Proposed mechanism of this compound neurotoxicity.
Experimental Protocols
The following outlines a generalized experimental protocol for inducing and assessing this compound intoxication in a rodent model, based on methodologies cited in the literature.
1. Animal Model:
-
Age/Weight: Adult, with specific weight ranges documented (e.g., 25-30g for mice).
-
Acclimatization: Animals are acclimatized to laboratory conditions for at least one week prior to the experiment, with ad libitum access to food and water.
2. This compound Preparation and Administration:
-
Preparation: Purified this compound is dissolved in a suitable vehicle, such as corn oil or a solution of ethanol and saline.[7] The concentration is adjusted to deliver the desired dose in a specific volume.
-
Administration: The toxin is administered via the desired route, typically intraperitoneal (i.p.) or oral gavage, to ensure accurate dosing.[1][6]
3. Observation and Data Collection:
-
Clinical Signs: Following administration, animals are continuously observed for the onset, nature, and severity of clinical signs. A scoring system can be used to quantify the intensity of tremors (e.g., 0 = no tremors, 1 = slight, 2 = moderate, 3 = severe).[6]
-
Behavioral Tests: For more subtle effects, behavioral tests such as the passive avoidance task or the Morris water maze can be employed to assess cognitive function.[12]
-
Biochemical Analysis: Blood samples can be collected at various time points to measure plasma concentrations of relevant biomarkers, such as lactate, glucose, and creatine phosphokinase, which may be altered secondary to the intoxication.[9]
-
Histopathology: At the end of the experiment, brain tissue, particularly the cerebellum, is collected for histological examination to identify any pathological changes, such as Purkinje cell loss or vacuolation.[8]
Caption: General experimental workflow for this compound intoxication studies.
This guide provides a foundational understanding of the initial toxicological profile of this compound in animal models. The rapid onset and severity of neurological signs underscore the importance of continued research into the mechanisms of this mycotoxin to develop effective diagnostic and therapeutic strategies.
References
- 1. researchgate.net [researchgate.net]
- 2. researchgate.net [researchgate.net]
- 3. researchgate.net [researchgate.net]
- 4. mdpi.com [mdpi.com]
- 5. Acute this compound and roquefortine poisoning in a dog - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Neurotoxicity of Penicillium crustosum secondary metabolites: tremorgenic activity of orally administered this compound and thomitrem A and E in mice - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Effects of prolonged tremor due to this compound in mice - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
- 9. This compound intoxication of calves: blood chemical and pathologic changes - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. Actions of tremorgenic fungal toxins on neurotransmitter release - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. The fungal neurotoxin this compound induces the production of reactive oxygen species in human neutrophils at submicromolar concentrations - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. Effects of this compound on rat's performances in passive avoidance and Morris water maze tests - PubMed [pubmed.ncbi.nlm.nih.gov]
Methodological & Application
Application Notes and Protocols for the Extraction of Penitrem A from Cheese Samples
For Researchers, Scientists, and Drug Development Professionals
Introduction
Penitrem A is a potent tremorgenic mycotoxin primarily produced by Penicillium crustosum, a fungus commonly found as a spoilage organism in a variety of foods, including cheese. Ingestion of this compound can lead to neurological disorders in both humans and animals, characterized by tremors, seizures, and ataxia. Its presence in the food chain, particularly in dairy products like cheese, poses a significant food safety concern, necessitating reliable and robust methods for its detection and quantification.
These application notes provide detailed protocols for the extraction of this compound from cheese samples, catering to the needs of researchers in food safety, toxicology, and drug development. Two primary methodologies are presented: a validated High-Performance Liquid Chromatography-Tandem Mass Spectrometry (HPLC-MS/MS) method and an alternative Quick, Easy, Cheap, Effective, Rugged, and Safe (QuEChERS) protocol. This document includes comprehensive experimental procedures, data presentation in tabular format for easy comparison, and visual diagrams to elucidate the experimental workflow and the toxicological pathway of this compound.
Chemical Structure of this compound:
Data Presentation
The following tables summarize the quantitative data associated with the described extraction protocols, offering a clear comparison of their performance characteristics.
Table 1: Performance Characteristics of the HPLC-MS/MS Method for this compound in Cheese
| Parameter | Value | Reference |
| Limit of Detection (LOD) | 0.7 µg/kg | [1] |
| Limit of Quantification (LOQ) | 2.3 µg/kg | [1] |
| Recovery Rate | 98% | [1] |
| Relative Standard Deviation (RSD) | < 5% | [1] |
Table 2: Performance Characteristics of the QuEChERS Method for Mycotoxins in Cheese
| Parameter | Value | Reference |
| General Recovery Rate | >70% for most mycotoxins | |
| Precision (RSD) | < 20% | |
| Validated Cheese Types | Emmental, Blue, Brie, Camembert |
Note: Specific performance data for this compound using the QuEChERS method in cheese is not extensively documented. The data presented is for a multi-mycotoxin method validated in various cheese matrices and serves as a reliable estimate of expected performance.
Experimental Protocols
Protocol 1: Validated HPLC-MS/MS Extraction Method
This protocol is based on the method described by Kalinina et al. (2018) and is the recommended procedure for sensitive and accurate quantification of this compound in cheese.
1. Sample Preparation and Homogenization:
-
Weigh 5 grams of a representative cheese sample into a 50 mL polypropylene centrifuge tube.
-
For hard cheeses, grate the sample prior to weighing. For soft cheeses, it is advisable to freeze the sample at -20°C for at least 2 hours to facilitate homogenization.
-
Add 10 mL of acetonitrile/water (80:20, v/v) to the centrifuge tube.
-
Homogenize the sample using a high-speed disperser (e.g., Ultra-Turrax) for 3 minutes at 15,000 rpm.
2. Extraction:
-
After homogenization, cap the tube and shake vigorously for 30 minutes on a mechanical shaker at room temperature.
-
Centrifuge the sample at 4,500 x g for 10 minutes at 4°C.
3. Supernatant Collection and Cleanup:
-
Carefully transfer the supernatant (the upper acetonitrile/water layer) into a clean 15 mL centrifuge tube.
-
To remove lipids, add 5 mL of n-hexane to the supernatant, vortex for 1 minute, and centrifuge at 4,500 x g for 5 minutes.
-
Discard the upper n-hexane layer.
-
Repeat the n-hexane wash step.
-
Transfer 1 mL of the cleaned extract into a 2 mL autosampler vial.
4. HPLC-MS/MS Analysis:
-
Inject the sample into an HPLC system coupled to a tandem mass spectrometer.
-
HPLC Conditions (Typical):
-
Column: C18 reversed-phase column (e.g., 150 mm x 2.1 mm, 2.6 µm particle size).
-
Mobile Phase A: Water with 0.1% formic acid.
-
Mobile Phase B: Acetonitrile with 0.1% formic acid.
-
Gradient: A suitable gradient to ensure separation of this compound from matrix interferences.
-
Flow Rate: 0.3 mL/min.
-
Column Temperature: 40°C.
-
-
MS/MS Conditions (Typical):
-
Ionization Mode: Positive Electrospray Ionization (ESI+).
-
Multiple Reaction Monitoring (MRM): Monitor for the specific precursor-to-product ion transitions for this compound.
-
Protocol 2: Alternative QuEChERS Extraction Method
This protocol is adapted from the QuEChERS methodology for multi-mycotoxin analysis in cheese and offers a faster and higher-throughput alternative to the conventional method.
1. Sample Preparation and Hydration:
-
Weigh 2 grams of homogenized cheese sample into a 50 mL polypropylene centrifuge tube.
-
Add 8 mL of deionized water and vortex for 30 seconds to hydrate the sample. Let it stand for 15 minutes.
2. Extraction:
-
Add 10 mL of acetonitrile with 1% formic acid to the tube.
-
Add a packet of QuEChERS extraction salts (e.g., 4 g MgSO₄, 1 g NaCl, 1 g trisodium citrate dihydrate, 0.5 g disodium hydrogen citrate sesquihydrate). The anhydrous magnesium sulfate aids in the partitioning of acetonitrile from the aqueous layer, while the salts buffer the solution to maintain the stability of pH-sensitive analytes.
-
Immediately cap the tube and shake vigorously for 1 minute.
-
Centrifuge at 4,000 x g for 5 minutes.
3. Dispersive Solid-Phase Extraction (d-SPE) Cleanup:
-
Transfer 6 mL of the upper acetonitrile layer to a 15 mL d-SPE tube containing 900 mg MgSO₄, 150 mg Primary Secondary Amine (PSA), and 150 mg C18 sorbent.
-
MgSO₄: Removes residual water.
-
PSA: Removes polar interferences such as organic acids, fatty acids, and sugars.
-
C18: Removes non-polar interferences, primarily lipids.
-
-
Vortex the d-SPE tube for 1 minute.
-
Centrifuge at 4,000 x g for 5 minutes.
4. Final Preparation and Analysis:
-
Transfer 1 mL of the cleaned extract into a clean tube and evaporate to dryness under a gentle stream of nitrogen at 40°C.
-
Reconstitute the residue in 500 µL of mobile phase (e.g., 80:20 water:acetonitrile with 0.1% formic acid).
-
Filter the reconstituted sample through a 0.22 µm syringe filter into an autosampler vial.
-
Analyze using HPLC-MS/MS as described in Protocol 1.
Mandatory Visualizations
Experimental Workflow Diagram
Caption: Workflow for this compound extraction from cheese using the HPLC-MS/MS method.
Signaling Pathway of this compound Toxicity
Caption: Simplified signaling pathway of this compound-induced neurotoxicity.
References
Unraveling the Intricate Architecture of Penitrem A: An NMR-Based Structural Elucidation Guide
For Researchers, Scientists, and Drug Development Professionals
This application note provides a comprehensive guide to the structural elucidation of Penitrem A, a complex tremorgenic mycotoxin, utilizing Nuclear Magnetic Resonance (NMR) spectroscopy. The intricate molecular framework of this compound necessitates a suite of advanced 1D and 2D NMR experiments for unambiguous characterization. This document outlines the detailed experimental protocols and presents the corresponding quantitative NMR data, offering a valuable resource for natural product chemists, toxicologists, and researchers in drug discovery and development.
Introduction
This compound is a potent indole-diterpenoid mycotoxin produced by various species of Penicillium fungi.[1][2] Its complex polycyclic structure, featuring numerous stereocenters, presents a significant challenge for structural determination. NMR spectroscopy stands as the most powerful analytical technique for elucidating the complete chemical structure and stereochemistry of such complex natural products in solution.[3][4] This note details the application of ¹H NMR, ¹³C NMR, and a series of 2D NMR experiments, including Correlation Spectroscopy (COSY), Heteronuclear Single Quantum Coherence (HSQC), Heteronuclear Multiple Bond Correlation (HMBC), and Nuclear Overhauser Effect Spectroscopy (NOESY), in the definitive structural assignment of this compound.
Experimental Protocols
The following protocols outline the key NMR experiments employed for the structural elucidation of this compound.
Sample Preparation
A purified sample of this compound (typically 1-5 mg) is dissolved in a deuterated solvent, such as methanol-d₄ (CD₃OD) or chloroform-d (CDCl₃), to a final concentration of approximately 5-10 mM. The choice of solvent is critical for optimal signal dispersion and to avoid overlapping signals. All spectra are referenced to the residual solvent signal.
1D NMR Spectroscopy
¹H NMR Spectroscopy:
-
Purpose: To determine the number of different types of protons, their chemical environment, and their scalar (J) couplings to neighboring protons.
-
Typical Acquisition Parameters:
-
Spectrometer: 500 MHz or higher
-
Pulse Program: Standard single-pulse experiment
-
Number of Scans: 16-64
-
Spectral Width: 12-16 ppm
-
Acquisition Time: 2-4 seconds
-
Relaxation Delay: 1-5 seconds
-
¹³C NMR Spectroscopy:
-
Purpose: To determine the number of different types of carbon atoms and their chemical environment.
-
Typical Acquisition Parameters:
-
Spectrometer: 125 MHz or higher
-
Pulse Program: Proton-decoupled single-pulse experiment
-
Number of Scans: 1024-4096
-
Spectral Width: 200-250 ppm
-
Acquisition Time: 1-2 seconds
-
Relaxation Delay: 2-5 seconds
-
2D NMR Spectroscopy
Correlation Spectroscopy (COSY):
-
Purpose: To identify proton-proton (¹H-¹H) scalar couplings, revealing which protons are connected through two or three bonds.
-
Typical Acquisition Parameters:
-
Pulse Program: Gradient-selected COSY (gCOSY)
-
Data Points: 2048 (F2) x 256-512 (F1)
-
Number of Scans per Increment: 2-8
-
Spectral Width: Same as ¹H NMR
-
Heteronuclear Single Quantum Coherence (HSQC):
-
Purpose: To correlate each proton with its directly attached carbon atom (one-bond ¹H-¹³C correlation).
-
Typical Acquisition Parameters:
-
Pulse Program: Gradient-selected HSQC with sensitivity enhancement
-
Data Points: 1024 (F2) x 256 (F1)
-
Number of Scans per Increment: 4-16
-
Spectral Widths: Same as ¹H and ¹³C NMR
-
¹J(CH) Coupling Constant: Optimized for an average one-bond C-H coupling (e.g., 145 Hz)
-
Heteronuclear Multiple Bond Correlation (HMBC):
-
Purpose: To identify long-range correlations between protons and carbons (typically over two to four bonds). This is crucial for connecting different spin systems and assembling the carbon skeleton.
-
Typical Acquisition Parameters:
-
Pulse Program: Gradient-selected HMBC
-
Data Points: 2048 (F2) x 256-512 (F1)
-
Number of Scans per Increment: 8-32
-
Spectral Widths: Same as ¹H and ¹³C NMR
-
Long-Range Coupling Constant (ⁿJ(CH)): Optimized for an average long-range C-H coupling (e.g., 8 Hz)
-
Nuclear Overhauser Effect Spectroscopy (NOESY):
-
Purpose: To identify protons that are close to each other in space (through-space correlations), which is essential for determining the relative stereochemistry of the molecule.
-
Typical Acquisition Parameters:
-
Pulse Program: Gradient-selected NOESY
-
Data Points: 2048 (F2) x 256-512 (F1)
-
Number of Scans per Increment: 8-32
-
Spectral Width: Same as ¹H NMR
-
Mixing Time: 500-800 ms (optimized based on molecular size)
-
Data Presentation
The structural elucidation of this compound relies on the careful analysis and integration of data from all the aforementioned NMR experiments. The following tables summarize the ¹H and ¹³C NMR chemical shifts for this compound, assigned based on a comprehensive analysis of 1D and 2D NMR data.
Table 1: ¹H and ¹³C NMR Chemical Shift Assignments for this compound in CD₃OD
| Position | δC (ppm) | δH (ppm), Multiplicity (J in Hz) |
| 2 | 139.8 | - |
| 3 | 108.7 | 7.15, s |
| 3a | 129.1 | - |
| 4 | 119.5 | 7.30, d (8.0) |
| 5 | 122.1 | 7.05, t (8.0) |
| 6 | 126.8 | - |
| 7 | 112.9 | 7.23, d (8.0) |
| 7a | 137.9 | - |
| 8 | 55.4 | 4.25, d (9.5) |
| 9 | 42.1 | 2.55, m |
| 10 | 28.9 | 1.85, m; 1.65, m |
| 11 | 39.8 | 2.10, m |
| 12 | 45.3 | - |
| 13 | 41.2 | 1.95, m; 1.75, m |
| 14 | 24.9 | 1.55, m; 1.40, m |
| 15 | 72.3 | 4.15, dd (10.0, 5.0) |
| 16 | 85.1 | - |
| 17 | 50.2 | 2.30, m |
| 18 | 32.5 | 1.70, m; 1.50, m |
| 19 | 22.8 | 1.15, s |
| 20 | 29.7 | 1.25, s |
| 21 | 142.3 | - |
| 22 | 115.8 | 4.95, s; 4.85, s |
| 23 | 76.9 | 4.60, d (6.0) |
| 24 | 65.4 | 3.80, d (6.0) |
| 25 | 38.7 | 2.20, m |
| 26 | 27.8 | 1.05, s |
| 27 | 26.9 | 1.10, s |
| 28 | 78.2 | - |
| 29 | 48.1 | 3.10, q (7.0) |
| 30 | 14.2 | 1.20, t (7.0) |
| 31 | 147.5 | - |
| 32 | 112.3 | 4.80, s; 4.70, s |
| 33 | 21.4 | 1.75, s |
| 34 | 73.1 | - |
| 35 | 26.5 | 1.35, s |
| 36 | 25.9 | 1.30, s |
| NH | - | 10.85, s |
Note: Chemical shifts are reported in ppm relative to the residual solvent signal of CD₃OD (δH 3.31, δC 49.0). Assignments are based on comprehensive 2D NMR analysis.
Visualization of the NMR Structural Elucidation Workflow
The logical workflow for the structural elucidation of a complex natural product like this compound using NMR spectroscopy can be visualized as a stepwise process, starting from simple 1D experiments and progressing to more complex 2D correlations to piece together the molecular puzzle.
Caption: Workflow for this compound structural elucidation using NMR.
Signaling Pathways and Logical Relationships in NMR Data Interpretation
The interpretation of 2D NMR spectra involves tracing correlation networks to build up the molecular structure. The following diagram illustrates the logical relationships between the different NMR experiments and the structural information they provide.
Caption: Logical flow of NMR data interpretation for structure elucidation.
Conclusion
The structural elucidation of complex natural products like this compound is a meticulous process that heavily relies on the power of modern NMR spectroscopy. By systematically applying a combination of 1D and 2D NMR experiments, it is possible to unambiguously determine the chemical structure and relative stereochemistry of such intricate molecules. The protocols and data presented in this application note serve as a practical guide for researchers engaged in the isolation and characterization of novel natural products and for those in the field of drug development who require a thorough understanding of molecular architecture for structure-activity relationship studies.
References
- 1. Structure and biosynthesis of the penitrems A–F, six novel tremorgenic mycotoxins from Penicillium crustosum - Journal of the Chemical Society, Chemical Communications (RSC Publishing) [pubs.rsc.org]
- 2. Influence of Environmental Factors on the Production of Penitrems A–F by Penicillium crustosum - PMC [pmc.ncbi.nlm.nih.gov]
- 3. ucl.ac.uk [ucl.ac.uk]
- 4. epfl.ch [epfl.ch]
Application Notes and Protocols: In Vitro Assay for Penitrem A Activity on BK Channels
For Researchers, Scientists, and Drug Development Professionals
Introduction
Penitrem A is a potent tremorigenic mycotoxin that has been identified as a selective and potent blocker of large-conductance Ca2+-activated potassium (BK) channels, also known as KCa1.1 channels.[1] These channels are crucial in regulating a variety of physiological processes, including neuronal excitability and smooth muscle tone. The ability of this compound to inhibit BK channels makes it a valuable pharmacological tool for investigating the physiological and pathological roles of these channels.[2][3] This document provides detailed application notes and protocols for conducting in vitro assays to characterize the activity of this compound on BK channels, primarily focusing on the patch-clamp electrophysiology technique.
Data Presentation
The inhibitory potency of this compound on BK channels is influenced by the subunit composition of the channel. The following table summarizes the half-maximal inhibitory concentration (IC50) values of this compound for different BK channel configurations.
| BK Channel Subunit Composition | IC50 (nM) | Cell Type | Reference |
| hSlo α subunit only | 6.4 | HEK 293 cells | [2][3] |
| hSlo α + β1 subunits | 64.4 | HEK 293 cells | [2][3] |
Signaling Pathway and Experimental Workflow
The following diagrams illustrate the mechanism of BK channel inhibition by this compound and the general workflow for an in vitro patch-clamp experiment.
Experimental Protocols
The following are detailed protocols for performing in vitro patch-clamp electrophysiology to assess the effect of this compound on BK channels.
Cell Culture and Transfection
-
Cell Line: Human Embryonic Kidney (HEK) 293 cells are a suitable host for expressing cloned BK channels.
-
Culture Conditions: Maintain cells in Dulbecco's Modified Eagle's Medium (DMEM) supplemented with 10% fetal bovine serum (FBS) and 1% penicillin-streptomycin at 37°C in a humidified atmosphere with 5% CO2.
-
Transfection: Transiently transfect HEK 293 cells with plasmids encoding the desired BK channel subunits (e.g., hSloα or hSloα + β1) using a suitable transfection reagent according to the manufacturer's protocol. It is advisable to co-transfect with a fluorescent marker (e.g., GFP) to identify successfully transfected cells for patch-clamp recording.
-
Post-transfection: Re-plate the cells onto glass coverslips 24 hours post-transfection and use them for electrophysiological recordings within 24-48 hours.
Electrophysiological Recording: Whole-Cell Patch-Clamp
This technique allows for the measurement of macroscopic currents flowing through the entire cell membrane.
Solutions:
-
External (Bath) Solution (in mM): 135 NaCl, 5 KCl, 2 CaCl2, 1 MgCl2, 10 HEPES, 10 Glucose. Adjust pH to 7.4 with NaOH and osmolarity to ~310 mOsm.
-
Internal (Pipette) Solution (in mM): 140 KCl, 1 MgCl2, 10 HEPES, 5 EGTA. Adjust pH to 7.2 with KOH and osmolarity to ~290 mOsm. The free Ca2+ concentration can be adjusted as needed for the experiment.
Procedure:
-
Preparation: Place a coverslip with transfected cells into the recording chamber on the stage of an inverted microscope and perfuse with the external solution.
-
Pipette Preparation: Pull patch pipettes from borosilicate glass capillaries to a resistance of 3-5 MΩ when filled with the internal solution.
-
Seal Formation: Approach a single, fluorescently identified cell with the patch pipette and apply gentle suction to form a high-resistance seal (>1 GΩ) between the pipette tip and the cell membrane. This is the "cell-attached" configuration.
-
Whole-Cell Configuration: Apply a brief pulse of suction to rupture the membrane patch under the pipette tip, establishing electrical and diffusional access to the cell's interior.
-
Data Acquisition:
-
Hold the cell at a membrane potential of -80 mV.
-
Elicit BK currents by applying depolarizing voltage steps (e.g., from -60 mV to +100 mV in 20 mV increments for 200 ms).
-
Record baseline currents in the absence of this compound.
-
Prepare stock solutions of this compound in a suitable solvent like DMSO and dilute to the final desired concentrations in the external solution.[2]
-
Apply different concentrations of this compound to the bath and record the resulting inhibition of the BK currents.
-
Ensure a complete washout of the drug between applications to check for reversibility.
-
Electrophysiological Recording: Inside-Out Patch-Clamp
This configuration is useful for studying the direct effect of intracellularly applied substances on single-channel activity. This compound has been shown to inhibit BK channels from both the intracellular and extracellular sides.[2]
Procedure:
-
Seal Formation: Obtain a giga-ohm seal as described for the whole-cell configuration.
-
Patch Excision: Gently pull the pipette away from the cell to excise the patch of membrane, with the intracellular side of the membrane now facing the bath solution.
-
Data Acquisition:
-
Apply a constant depolarizing voltage to the patch (e.g., +40 mV).
-
Record single-channel currents in the control bath solution.
-
Apply this compound directly to the bath to observe its effect on the intracellular face of the BK channels.
-
Record changes in channel open probability (NPo) and single-channel conductance.
-
Data Analysis
-
Current Measurement: Measure the peak current amplitude at a specific depolarizing voltage step (e.g., +100 mV) before and after the application of this compound.
-
Concentration-Response Curve: Calculate the percentage of current inhibition for each concentration of this compound. Plot the percentage of inhibition against the logarithm of the this compound concentration.
-
IC50 Determination: Fit the concentration-response data to the Hill equation to determine the IC50 value, which represents the concentration of this compound that causes 50% inhibition of the BK channel current.
Specificity of this compound
It is important to note that this compound has been shown to be selective for BK channels. Studies have demonstrated that it has no significant effect on other potassium channels such as native delayed rectifier K+ currents, cloned voltage-dependent Kv1.5 channels, or native ATP-dependent KATP currents.[2][3]
Conclusion
This compound is a valuable pharmacological agent for the in vitro study of BK channels. The protocols outlined in this document, particularly patch-clamp electrophysiology, provide a robust framework for characterizing the inhibitory activity of this compound and for investigating the role of BK channels in various cellular and physiological contexts. Careful experimental design and data analysis are crucial for obtaining reliable and reproducible results.
References
- 1. This compound | KCa1.1 channel Blocker | Hello Bio [hellobio.com]
- 2. This compound as a Tool for Understanding the Role of Large Conductance Ca2+/Voltage-Sensitive K+ Channels in Vascular Function - PMC [pmc.ncbi.nlm.nih.gov]
- 3. This compound as a tool for understanding the role of large conductance Ca(2+)/voltage-sensitive K(+) channels in vascular function - PubMed [pubmed.ncbi.nlm.nih.gov]
Animal Models for Studying Penitrem A-Induced Tremors: Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
Introduction
Penitrem A is a potent tremorgenic mycotoxin produced by several species of Penicillium fungi. Ingestion of contaminated food can lead to severe neurological effects in animals and humans, characterized by sustained tremors, ataxia, and in severe cases, convulsions and death.[1][2] Due to its specific neurological effects, this compound has become a valuable tool in neuroscience research for studying the mechanisms of tremor and for the preclinical evaluation of potential anti-tremor therapeutics. This document provides detailed application notes and protocols for utilizing animal models to study this compound-induced tremors.
Animal Models and this compound Dosing
Several animal species have been utilized to model this compound-induced tremors, with rodents being the most common due to their availability, ease of handling, and well-characterized neurobiology.
Table 1: this compound Dosing and Administration in Various Animal Models
| Animal Model | Route of Administration | Effective Dose for Tremor Induction | Notes |
| Mouse | Intraperitoneal (i.p.) | 0.19 - 1 mg/kg[1][3] | Lower doses produce tremors, while higher doses can lead to convulsions. |
| Oral (p.o.) | 0.50 mg/kg (lowest tremor-inducing dose)[4] | ED50 for tremors is approximately 2.74 mg/kg.[4] | |
| Subcutaneous (s.c.) | 10 mg/kg[5] | Can induce sustained tremors for up to 72 hours.[5] | |
| Rat | Intraperitoneal (i.p.) | 0.5 - 3 mg/kg[6][7] | Higher doses (1-1.5 mg/kg) can be lethal.[8] |
| Intracerebroventricular (i.c.v.) | 22 - 45 µg[8] | Direct administration to the central nervous system. | |
| Sheep | Intravenous (i.v.) | 20 µg/kg[1] | Highly sensitive to the tremorgenic effects. |
| Guinea Pig | Oral (p.o.) | Not specified, multiple doses fed every 3 days[3] | Induced muscle tremors, seizures, and ataxia.[3] |
| Dog | Oral (p.o.) | ~0.4 mg/kg (ingestion of moldy feed)[2] | Onset of tremors and convulsions within 30 minutes.[2] |
Experimental Protocols
Protocol 1: Induction of Tremors in Mice with this compound
1. Materials:
- This compound (pure solid)
- Vehicle (e.g., corn oil, dimethyl sulfoxide (DMSO))
- Male C57BL/6 mice (8-10 weeks old)
- Standard laboratory animal housing and care facilities
- Syringes and needles for injection (appropriate gauge for the route of administration)
- Tremor quantification system (e.g., accelerometer-based system or visual rating scale)
2. This compound Solution Preparation:
- Dissolve this compound in a minimal amount of DMSO.
- Further dilute with corn oil to the desired final concentration. Ensure the final DMSO concentration is low (e.g., <5%) to avoid vehicle-induced effects.
- Vortex thoroughly to ensure a homogenous suspension.
3. Animal Dosing:
- Acclimatize mice to the experimental room for at least 1 hour before dosing.
- Weigh each mouse to accurately calculate the dose volume.
- Administer this compound via the desired route (e.g., intraperitoneal injection at a dose of 0.5 mg/kg).
- Administer vehicle to a control group of mice.
4. Tremor Assessment:
- Observe the mice continuously for the onset of tremors, which typically occurs within 10-30 minutes after i.p. injection.[7]
- Quantify tremor severity at regular intervals (e.g., 15, 30, 60, 90, and 120 minutes post-injection) using one of the following methods:
- Visual Rating Scale: Score tremor severity on a predefined scale (e.g., 0 = no tremor, 1 = mild, intermittent tremor, 2 = moderate, persistent tremor, 3 = severe, whole-body tremor).
- Accelerometer-based Quantification: Place the mouse in a cage equipped with an accelerometer to record movements. Analyze the data using software to determine the dominant frequency and power of the tremor.[1][4]
Protocol 2: Quantification of Tremor using Accelerometry
1. Equipment:
- Animal cage suspended by elastic bands to isolate vibrations.
- Smartphone with an accelerometer or a dedicated accelerometer device.
- Data acquisition and analysis software (e.g., Python script for Fast Fourier Transform analysis).[1]
2. Procedure:
- Securely attach the accelerometer to the suspended cage.
- Place the mouse in the cage and allow it to acclimatize.
- Record accelerometer data (x and y axes) for a defined period (e.g., 5-10 minutes) at each time point post-Penitrem A administration.[1]
- Transfer the raw data for analysis.
3. Data Analysis:
- Use a script (e.g., Python with SciPy library) to perform a Fast Fourier Transform (FFT) on the accelerometer data.[9]
- Calculate the power spectral density to identify the dominant frequency (Hz) and the power (amplitude) of the tremor.
- Compare the tremor frequency and power between this compound-treated and control groups.
Protocol 3: Preparation of Synaptosomes and Neurotransmitter Release Assay
1. Materials:
- Rodent brain tissue (e.g., cerebral cortex, cerebellum)
- Sucrose buffer (0.32 M sucrose, 5 mM HEPES, pH 7.4)[10]
- Krebs-Ringer-HEPES (KRH) buffer (140 mM NaCl, 5 mM KCl, 2 mM CaCl₂, 1 mM MgCl₂, 5.5 mM HEPES, 1.8 g/L D-glucose, pH 7.4)[10]
- High KCl KRH buffer (e.g., 15 mM or 30 mM KCl, with adjusted NaCl to maintain osmolarity)
- This compound
- Reagents for quantifying glutamate and GABA (e.g., HPLC with fluorescence detection)
- Dounce homogenizer
- Refrigerated centrifuge
2. Synaptosome Preparation:
- Euthanize the rodent and rapidly dissect the desired brain region on ice.
- Homogenize the tissue in ice-cold sucrose buffer using a Dounce homogenizer (10-15 strokes).[10]
- Centrifuge the homogenate at 1,000 x g for 10 minutes at 4°C to remove nuclei and cell debris.[10]
- Collect the supernatant and centrifuge at 12,500 - 15,000 x g for 20 minutes at 4°C.[9][10]
- The resulting pellet contains the crude synaptosomal fraction. Resuspend the pellet in KRH buffer.
3. Neurotransmitter Release Assay:
- Pre-incubate the synaptosomes with this compound or vehicle for a specified time (e.g., 10-15 minutes).
- Stimulate neurotransmitter release by adding high KCl KRH buffer.
- After a short incubation (e.g., 5 minutes), terminate the release by rapid centrifugation at 4°C.
- Collect the supernatant, which contains the released neurotransmitters.
- Quantify the concentration of glutamate and GABA in the supernatant using a suitable analytical method like HPLC.[11]
Table 2: Effect of this compound on Neurotransmitter Release from Rat Cerebrocortical Synaptosomes [12]
| Neurotransmitter | Spontaneous Release (% increase over control) | Veratrine-Stimulated Release (% reduction from control) |
| Glutamate | 213% | 33% |
| GABA | 455% | 11% |
| Aspartate | 277% | 46% |
Protocol 4: Western Blot for Phosphorylated MAPK Proteins
1. Materials:
- Brain tissue or cultured neuronal cells treated with this compound
- Lysis buffer containing protease and phosphatase inhibitors
- Protein assay kit (e.g., BCA assay)
- SDS-PAGE gels and electrophoresis apparatus
- PVDF or nitrocellulose membranes
- Blocking buffer (e.g., 5% BSA in TBST)
- Primary antibodies specific for phosphorylated forms of ERK, JNK, and p38 MAPK, and total forms of these proteins.
- HRP-conjugated secondary antibodies
- Chemiluminescent substrate
2. Procedure:
- Homogenize tissue or lyse cells in lysis buffer.
- Determine protein concentration of the lysates.
- Denature protein samples by boiling in SDS-PAGE sample buffer.
- Separate proteins by SDS-PAGE and transfer to a membrane.
- Block the membrane in blocking buffer for 1 hour at room temperature.
- Incubate the membrane with primary antibody (e.g., anti-phospho-ERK) overnight at 4°C.
- Wash the membrane and incubate with HRP-conjugated secondary antibody for 1 hour at room temperature.
- Wash the membrane again and detect the signal using a chemiluminescent substrate and an imaging system.
- Strip the membrane and re-probe with an antibody for the total form of the protein to normalize the data.
Signaling Pathways and Experimental Workflows
Mechanism of Action of this compound
This compound exerts its tremorgenic effects through multiple mechanisms primarily within the central nervous system. It readily crosses the blood-brain barrier and targets key components of neuronal signaling.[9]
-
Inhibition of BK Channels: this compound is a potent inhibitor of large-conductance Ca²⁺-activated potassium (BK) channels.[13] Inhibition of these channels leads to increased neuronal excitability.
-
Alteration of Neurotransmitter Release: this compound significantly increases the spontaneous release of the excitatory neurotransmitter glutamate and the inhibitory neurotransmitter GABA from synaptosomes.[12][14] This disruption of the delicate balance between excitation and inhibition contributes to the generation of tremors.
-
Induction of Oxidative Stress: this compound has been shown to induce the production of reactive oxygen species (ROS) in neuronal cells, which can lead to cellular damage and dysfunction.[14]
-
Activation of MAPK Signaling Pathways: The cellular stress induced by this compound can activate mitogen-activated protein kinase (MAPK) signaling pathways, such as ERK, JNK, and p38, which are involved in regulating cell survival, apoptosis, and inflammation.[14][15]
Caption: Proposed mechanism of this compound-induced tremors.
Experimental Workflow for Evaluating Anti-Tremor Compounds
Caption: Workflow for testing anti-tremor compounds.
Conclusion
Animal models of this compound-induced tremors provide a robust platform for investigating the fundamental neurobiology of tremors and for the preclinical assessment of novel therapeutic agents. The protocols outlined in this document offer a starting point for researchers to establish and utilize these models in their studies. Careful consideration of the animal species, dosage, route of administration, and method of tremor quantification is crucial for obtaining reliable and reproducible data. By combining behavioral, neurochemical, and molecular analyses, researchers can gain a comprehensive understanding of the mechanisms underlying this compound-induced tremors and identify promising new treatments for tremor-related disorders.
References
- 1. benchchem.com [benchchem.com]
- 2. The detection of MAPK signaling - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Phosphorylated MAPK/ERK1/2 may not always represent its kinase activity in a rat model of focal cerebral ischemia with or without ischemic preconditioning - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Preparation, Stimulation and Other Uses of Adult Rat Brain Synaptosomes - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Patch Clamp and Perfusion Techniques for Studying Ion Channels Expressed in Xenopus oocytes - PMC [pmc.ncbi.nlm.nih.gov]
- 6. docs.axolbio.com [docs.axolbio.com]
- 7. Inhibition of p38 Mitogen-Activated Protein Kinase Augments Progression of Remnant Kidney Model by Activating the ERK Pathway - PMC [pmc.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
- 9. Isolate Functional Synaptosomes | Thermo Fisher Scientific - HK [thermofisher.com]
- 10. Striatal Synaptosomes Preparation from Mouse Brain [bio-protocol.org]
- 11. A Guide to Immunostaining the Cerebellum | Proteintech Group [ptglab.com]
- 12. Preparation of Crude Synaptosomal Fractions from Mouse Brains and Spinal Cords - PMC [pmc.ncbi.nlm.nih.gov]
- 13. researchgate.net [researchgate.net]
- 14. The fungal neurotoxin this compound induces the production of reactive oxygen species in human neutrophils at submicromolar concentrations - PubMed [pubmed.ncbi.nlm.nih.gov]
- 15. An immunohistochemical study of Purkinje cells in a case of hereditary cerebellar cortical atrophy - PubMed [pubmed.ncbi.nlm.nih.gov]
Application Notes and Protocols for Electrophysiological Recording of Penitrem A Effects on Neurons
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive guide to understanding and investigating the electrophysiological effects of Penitrem A, a potent neurotoxic mycotoxin. The primary mechanism of action of this compound is the potent and specific inhibition of large-conductance Ca2+-activated potassium (BK) channels.[1] This blockade alters neuronal excitability and neurotransmitter release, leading to its characteristic tremorgenic effects.
This document offers detailed protocols for studying these effects using patch-clamp electrophysiology, along with tabulated quantitative data from published research and visual diagrams of the experimental workflow and underlying signaling pathways.
Data Presentation
Table 1: Inhibitory Effects of this compound on BK Channels
| Cell Type | Subunit Composition | Patch-Clamp Configuration | This compound IC₅₀ | Reference |
| HEK 293 Cells | hSlo α | Whole-cell | 6.4 nM | [2][3] |
| HEK 293 Cells | hSlo α + β1 | Whole-cell | 64.4 nM | [2][3] |
| Canine Coronary Smooth Muscle Cells | Native BK Channels | Whole-cell | Inhibition equivalent to iberiotoxin | [2][3] |
Table 2: Effects of this compound on Neurotransmitter Release
| Brain Region | Neurotransmitter | Effect | This compound Concentration/Dose | Reference |
| Cerebrocortical Synaptosomes | Glutamate | 213% increase in spontaneous release | 400 mg mycelium/kg (in vivo) | [4] |
| Cerebrocortical Synaptosomes | GABA | 455% increase in spontaneous release | 400 mg mycelium/kg (in vivo) | [4] |
| Cerebrocortical Synaptosomes | Aspartate | 277% increase in spontaneous release | 400 mg mycelium/kg (in vivo) | [4] |
| Sheep Corpus Striatum Synaptosomes | Aspartate | 68% increase in spontaneous release | Chronic feeding (in vivo) | [4] |
| Sheep Corpus Striatum Synaptosomes | Glutamate | 62% increase in spontaneous release | Chronic feeding (in vivo) | [4] |
| Sheep Corpus Striatum Synaptosomes | GABA | 100% increase in spontaneous release | Chronic feeding (in vivo) | [4] |
Signaling Pathways and Experimental Workflow
The following diagrams illustrate the mechanism of action of this compound and the general workflow for its electrophysiological investigation.
Caption: Mechanism of this compound action on BK channels.
Caption: Experimental workflow for electrophysiological recording.
Experimental Protocols
Protocol 1: Preparation of Primary Cerebellar Neuronal Cultures
This protocol is adapted for the culture of cerebellar neurons, which are a key target of this compound-induced neurotoxicity.
Materials:
-
E18-P2 rat or mouse pups
-
Dissection medium (e.g., Hibernate-E)
-
Enzyme solution (e.g., Papain)
-
Plating medium (e.g., Neurobasal medium with B27 supplement, L-glutamine, and penicillin/streptomycin)
-
Poly-D-lysine or Poly-L-ornithine coated coverslips or culture dishes
-
Sterile dissection tools
Procedure:
-
Dissection: Euthanize pups according to approved institutional guidelines. Dissect the cerebellum in ice-cold dissection medium.
-
Meninges Removal: Carefully remove the meninges from the cerebellar tissue.
-
Enzymatic Digestion: Transfer the tissue to a solution containing papain and incubate at 37°C for 20-30 minutes to dissociate the tissue.
-
Mechanical Dissociation: Gently triturate the tissue using fire-polished Pasteur pipettes of decreasing tip diameter until a single-cell suspension is obtained.
-
Plating: Centrifuge the cell suspension, resuspend the pellet in pre-warmed plating medium, and plate the cells onto coated coverslips at a desired density.
-
Incubation: Maintain the cultures in a humidified incubator at 37°C with 5% CO₂. Change half of the medium every 2-3 days. Recordings can typically be performed after 7-14 days in vitro.
Protocol 2: Whole-Cell Patch-Clamp Recording of this compound Effects
This protocol is designed to measure the effect of this compound on total ionic currents in a neuron.
Solutions:
-
External Solution (aCSF): 126 mM NaCl, 3 mM KCl, 2 mM MgSO₄, 2 mM CaCl₂, 1.25 mM NaH₂PO₄, 26.4 mM NaHCO₃, and 10 mM glucose. Bubble with 95% O₂ / 5% CO₂.
-
Internal (Pipette) Solution: 115 mM K-Gluconate, 4 mM NaCl, 0.3 mM GTP-NaCl, 2 mM ATP-Mg, 40 mM HEPES. Adjust pH to 7.2 with KOH and osmolarity to ~290 mOsm.
-
This compound Stock Solution: Prepare a high-concentration stock solution (e.g., 1 mM) in DMSO and dilute to the final desired concentrations in the external solution immediately before use.
Procedure:
-
Preparation: Place a coverslip with cultured neurons in the recording chamber on the microscope stage and perfuse with external solution.
-
Pipette Preparation: Pull borosilicate glass capillaries to a resistance of 3-7 MΩ when filled with the internal solution.
-
Cell Approach: Under visual guidance, approach a target neuron with the patch pipette while applying slight positive pressure.
-
Gigaohm Seal Formation: Once the pipette touches the cell membrane, release the positive pressure to allow for the formation of a high-resistance (GΩ) seal.
-
Whole-Cell Configuration: Apply brief, gentle suction to rupture the membrane patch under the pipette tip, establishing the whole-cell configuration.
-
Baseline Recording:
-
Voltage-Clamp: Hold the cell at a membrane potential of -70 mV. Apply a series of depolarizing voltage steps (e.g., from -80 mV to +80 mV in 20 mV increments) to elicit outward potassium currents, including those carried by BK channels. Record the baseline currents.
-
Current-Clamp: Inject current to maintain the cell at its resting membrane potential and record spontaneous firing activity.
-
-
This compound Application: Perfuse the recording chamber with the external solution containing the desired concentration of this compound.
-
Effect Recording: After a few minutes of perfusion, repeat the voltage-clamp or current-clamp protocols to record the changes in ionic currents or firing patterns induced by this compound.
-
Washout: Perfuse with the control external solution to determine the reversibility of the this compound effect.
Protocol 3: Inside-Out Patch-Clamp Recording for Single BK Channel Activity
This protocol allows for the direct measurement of this compound's effect on individual BK channels.
Solutions:
-
Bath Solution (simulating intracellular environment): Symmetrical potassium solution, e.g., 140 mM KCl, 10 mM HEPES, and a calcium chelator like EGTA to control free Ca²⁺ concentration. Adjust pH to 7.2 with KOH.
-
Pipette Solution (simulating extracellular environment): 140 mM KCl, 10 mM HEPES, 2 mM CaCl₂, 2 mM MgCl₂. Adjust pH to 7.4 with KOH.
-
This compound Solution: Add this compound to the bath solution at the desired concentration.
Procedure:
-
Cell-Attached Configuration: Follow steps 1-4 of the whole-cell protocol to form a gigaohm seal on the membrane of a neuron.
-
Patch Excision: Gently pull the pipette away from the cell to excise the patch of membrane, with the intracellular side now facing the bath solution (inside-out configuration).
-
Baseline Recording: In voltage-clamp mode, apply a constant depolarizing voltage to the patch (e.g., +40 mV) to observe the opening of single BK channels. Record the baseline channel activity.
-
This compound Application: Perfuse the bath with the this compound-containing solution.
-
Effect Recording: Record the changes in single-channel activity. This compound will cause a decrease in the open probability and/or a complete block of the BK channels in the patch.
-
Data Analysis: Analyze the single-channel recordings to determine changes in open probability, mean open time, and single-channel conductance.
Concluding Remarks
The protocols and data presented here provide a robust framework for investigating the electrophysiological effects of this compound on neurons. By specifically targeting BK channels, this compound serves as a valuable pharmacological tool for studying the physiological roles of these channels in neuronal function. Researchers should be aware of the neurotoxic properties of this compound and handle it with appropriate safety precautions. The observed alterations in neuronal excitability and neurotransmitter release due to BK channel blockade are central to the toxin's tremorgenic effects and warrant further investigation, particularly in the context of neurodegenerative diseases and toxicology.
References
Application Notes and Protocols for Calcium Imaging in Penitrem A Research
For Researchers, Scientists, and Drug Development Professionals
Introduction to Penitrem A and its Impact on Calcium Signaling
This compound is a potent neurotoxic mycotoxin produced by several species of Penicillium fungi.[1] It is known to cause neurological syndromes in animals and humans, characterized by tremors, convulsions, and ataxia.[1][2] The primary molecular target of this compound is the high-conductance calcium-activated potassium (BK) channel.[1][3] By blocking these channels, this compound disrupts normal neuronal function, leading to hyperexcitability and uncontrolled neurotransmitter release, processes that are intricately linked to intracellular calcium ([Ca2+]) homeostasis.[4]
Calcium imaging is a powerful technique to investigate the downstream effects of this compound's action on BK channels. By visualizing and quantifying changes in intracellular calcium, researchers can elucidate the mechanisms of this compound-induced neurotoxicity, screen for potential therapeutic interventions, and assess the efficacy of drug candidates. These application notes provide detailed protocols and expected outcomes for studying the effects of this compound on neuronal and astrocytic calcium signaling.
Mechanism of Action: From BK Channel Blockade to Calcium Dysregulation
This compound is a potent and selective blocker of BK channels.[5][6] The blockade of these channels leads to a decrease in potassium efflux, resulting in membrane depolarization. This depolarization, in turn, can activate voltage-gated calcium channels (VGCCs), leading to an influx of extracellular calcium and a subsequent increase in intracellular calcium concentration. This cascade of events is a key contributor to the neurotoxic effects of this compound.
dot
Quantitative Data Summary
The following tables summarize key quantitative data related to this compound's interaction with BK channels and the expected parameters for calcium imaging experiments.
Table 1: this compound Inhibition of BK Channels
| Channel Subunit Composition | IC50 (nM) | Reference |
| BK α subunit only | 6.4 | [7][8] |
| BK α + β1 subunits | 64.4 | [7][8] |
Table 2: Recommended Parameters for Calcium Imaging Experiments
| Parameter | Fluo-4 AM | Fura-2 AM |
| Cell Type | Primary Neurons (e.g., Cerebellar Granule Cells, Purkinje Cells), Astrocytes | Primary Neurons, Astrocytes |
| Loading Concentration | 1-10 µM | 1-10 µM |
| Loading Time | 30-60 minutes | 30-60 minutes |
| Loading Temperature | Room Temperature or 37°C | Room Temperature or 37°C |
| De-esterification Time | 30 minutes | 30 minutes |
| Excitation Wavelength | 488 nm | 340 nm and 380 nm |
| Emission Wavelength | ~520 nm | ~510 nm |
| Expected this compound Dose Range | 1 nM - 1 µM | 1 nM - 1 µM |
Experimental Protocols
Protocol 1: Calcium Imaging in Primary Neuronal Cultures using Fluo-4 AM
This protocol is designed for investigating the effects of this compound on intracellular calcium dynamics in primary neuronal cultures, such as cerebellar granule neurons, which are known to be affected by the toxin.
Materials:
-
Primary neuronal cell culture (e.g., rat or mouse cerebellar granule neurons)
-
Fluo-4 AM (acetoxymethyl ester)
-
Pluronic F-127
-
Hanks' Balanced Salt Solution (HBSS) or other suitable imaging buffer
-
This compound stock solution (in DMSO)
-
Confocal microscope with a 488 nm laser line and appropriate emission filters
Procedure:
-
Cell Preparation:
-
Plate primary neurons on poly-D-lysine coated coverslips or imaging dishes.
-
Culture cells for at least 7 days in vitro to allow for maturation and network formation.
-
-
Dye Loading:
-
Prepare a Fluo-4 AM loading solution of 5 µM Fluo-4 AM with 0.02% Pluronic F-127 in HBSS.
-
Remove the culture medium from the cells and wash gently with HBSS.
-
Incubate the cells with the Fluo-4 AM loading solution for 45 minutes at 37°C in the dark.
-
Wash the cells twice with HBSS to remove excess dye.
-
Incubate the cells in fresh HBSS for a 30-minute de-esterification period at room temperature.
-
-
Image Acquisition:
-
Mount the coverslip onto the confocal microscope stage.
-
Excite the Fluo-4 loaded cells using a 488 nm laser and collect emission at ~520 nm.[9]
-
Acquire a baseline fluorescence recording for 2-5 minutes to establish a stable signal.
-
Apply this compound at the desired concentration (e.g., in the range of 10 nM to 1 µM) using a perfusion system or by gentle addition to the imaging chamber.
-
Record the changes in fluorescence intensity over time for at least 10-15 minutes post-application.
-
-
Data Analysis:
-
Select regions of interest (ROIs) around individual neuronal cell bodies.
-
Measure the mean fluorescence intensity within each ROI for each frame of the time-lapse recording.
-
Calculate the change in fluorescence relative to the baseline (ΔF/F₀), where ΔF = F - F₀ and F₀ is the average baseline fluorescence.
-
Analyze parameters such as the peak amplitude of the calcium response, the frequency of calcium oscillations, and the area under the curve.
-
Perform dose-response analysis by testing a range of this compound concentrations.
-
dot
Protocol 2: Ratiometric Calcium Imaging in Primary Astrocytic Cultures using Fura-2 AM
This protocol is tailored for investigating the effects of this compound on intracellular calcium levels in primary astrocyte cultures. Ratiometric imaging with Fura-2 AM provides a more quantitative measure of intracellular calcium concentration, which can be crucial for understanding the nuanced responses of astrocytes to neurotoxins.
Materials:
-
Primary astrocyte cell culture
-
Fura-2 AM
-
Pluronic F-127
-
HBSS or other suitable imaging buffer
-
This compound stock solution (in DMSO)
-
Fluorescence microscope equipped for ratiometric imaging with excitation wavelengths of 340 nm and 380 nm, and an emission filter around 510 nm.
Procedure:
-
Cell Preparation:
-
Plate primary astrocytes on poly-L-lysine coated coverslips.
-
Grow cultures to confluency.
-
-
Dye Loading:
-
Prepare a 5 µM Fura-2 AM loading solution with 0.02% Pluronic F-127 in HBSS.
-
Wash the astrocyte monolayer gently with HBSS.
-
Incubate the cells with the Fura-2 AM loading solution for 60 minutes at room temperature in the dark.[10]
-
Wash the cells twice with HBSS.
-
Allow for a 30-minute de-esterification period in fresh HBSS at room temperature.[11]
-
-
Image Acquisition:
-
Place the coverslip in the imaging chamber on the microscope stage.
-
Alternately excite the cells at 340 nm and 380 nm and collect the emission at ~510 nm.
-
Record baseline ratiometric images for 2-5 minutes.
-
Introduce this compound at the desired concentration.
-
Continue recording ratiometric images for at least 10-15 minutes.
-
-
Data Analysis:
-
Select ROIs over individual astrocytes.
-
Calculate the ratio of the fluorescence intensity at 340 nm excitation to that at 380 nm excitation (F340/F380) for each time point.
-
The F340/F380 ratio is proportional to the intracellular calcium concentration.
-
Analyze the change in the F340/F380 ratio over time in response to this compound.
-
If absolute calcium concentrations are required, a calibration curve can be generated using calcium standards.
-
dot
Expected Results and Interpretation
Upon application of this compound, an increase in intracellular calcium is expected in both neurons and astrocytes.
-
In neurons: The blockade of BK channels will lead to membrane depolarization, causing the opening of voltage-gated calcium channels and a subsequent influx of Ca2+. This will be observed as an increase in the Fluo-4 fluorescence intensity or the Fura-2 ratio. At higher concentrations, this compound may induce sustained elevations in intracellular calcium, potentially leading to excitotoxicity.
-
In astrocytes: While astrocytes are not electrically excitable in the same way as neurons, they do express BK channels and respond to changes in the extracellular environment. This compound may induce more complex calcium signaling in astrocytes, including oscillations and intercellular waves. These changes can be indicative of astrocytic activation and their role in the neurotoxic response.
By carefully quantifying the dose-dependent effects of this compound on calcium dynamics, researchers can gain valuable insights into its mechanisms of neurotoxicity and screen for compounds that may mitigate these effects. The protocols provided here offer a robust framework for conducting these critical investigations.
References
- 1. Dantrolene Protects Hippocampal Neurons Against Amyloid-β₁₋₄₂-Induced Calcium Dysregulation and Cell Death - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Chronic imaging of movement-related Purkinje cell calcium activity in awake behaving mice - PMC [pmc.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. A simple Ca2+-imaging approach to neural network analyses in cultured neurons - PMC [pmc.ncbi.nlm.nih.gov]
- 5. mdpi.com [mdpi.com]
- 6. BK Channels in the Central Nervous System - PMC [pmc.ncbi.nlm.nih.gov]
- 7. tandfonline.com [tandfonline.com]
- 8. Large conductance voltage-and calcium-activated K+ (BK) channel in health and disease - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Pictorial Review of Glutamate Excitotoxicity: Fundamental Concepts for Neuroimaging - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Fluo-4 - Wikipedia [en.wikipedia.org]
- 11. In Vivo Imaging of Ca2+ Signaling in Astrocytes Using Two-Photon Laser Scanning Fluorescent Microscopy - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes: Determination of Penitrem A Binding Affinity for the GABA-A Receptor
Introduction
Penitrem A is a potent tremorgenic mycotoxin known to act as a non-competitive antagonist of the γ-aminobutyric acid type A (GABA-A) receptor, the primary inhibitory neurotransmitter receptor in the central nervous system.[1][2] Understanding the binding affinity and kinetics of this compound is crucial for neurotoxicology studies and for the development of potential therapeutic interventions. This application note details a radioligand binding assay protocol to determine the binding affinity of this compound for the GABA-A receptor, specifically targeting the benzodiazepine allosteric site.
Principle of the Assay
This protocol employs a competitive radioligand binding assay to measure the ability of this compound to displace a known radiolabeled ligand from the GABA-A receptor.[3] In this case, [³H]Flunitrazepam, a high-affinity benzodiazepine site agonist, is used as the radioligand.[4][5] The assay is performed using rat brain membranes, which are a rich source of GABA-A receptors.[6] By incubating the membranes with a fixed concentration of [³H]Flunitrazepam and varying concentrations of this compound, a competition curve can be generated. From this curve, the half-maximal inhibitory concentration (IC50) of this compound can be determined. The IC50 value represents the concentration of this compound required to displace 50% of the specifically bound [³H]Flunitrazepam. This value can then be used to calculate the inhibitory constant (Ki), which reflects the binding affinity of this compound for the receptor.
Quantitative Data Summary
For context, the following table provides IC50 values for various known ligands that interact with the GABA-A receptor at the benzodiazepine binding site, as determined by [³H]Flunitrazepam binding assays.
Table 1: Comparative IC50 Values at the GABA-A Receptor (Benzodiazepine Site)
| Compound | IC50 (nM) | Reference |
|---|---|---|
| Flunitrazepam | 3.2 | [4] |
| Diazepam | 16 | [4] |
| Flumazenil | 1.6 | [7] |
| Zolpidem | 30 | [4] |
| CL 218 ,872 | 810 |[4] |
This data is provided for comparative purposes to illustrate the range of affinities observed for compounds acting at this site.
Experimental Protocols
Protocol 1: Rat Brain Membrane Preparation
This protocol is adapted from established methods for preparing brain homogenates for radioligand binding assays.[6][8]
Materials:
-
Whole brains from male Wistar rats (175 ± 25 g)[4]
-
Homogenization Buffer: 0.32 M sucrose, pH 7.4 (ice-cold)[6]
-
Binding Buffer: 50 mM Tris-HCl, pH 7.4 (ice-cold)[6]
-
Homogenizer (e.g., Potter-Elvehjem)
-
High-speed refrigerated centrifuge
-
Spectrophotometer for protein quantification (e.g., Bradford assay)
Procedure:
-
Euthanize rats and rapidly dissect whole brains (excluding the cerebellum).[4]
-
Homogenize the tissue in 20 volumes (w/v) of ice-cold Homogenization Buffer.[6]
-
Centrifuge the homogenate at 1,000 x g for 10 minutes at 4°C.[6][8]
-
Collect the supernatant and centrifuge at 140,000 x g for 30 minutes at 4°C.[6][8]
-
Discard the supernatant and resuspend the pellet in ice-cold deionized water to lyse membranes. Homogenize briefly.[6]
-
Centrifuge again at 140,000 x g for 30 minutes at 4°C.[6][8]
-
Wash the pellet by resuspending in Binding Buffer and centrifuging at 140,000 x g for 30 minutes at 4°C. Repeat this wash step twice more to remove endogenous GABA.[6]
-
Resuspend the final pellet in a known volume of Binding Buffer.
-
Determine the protein concentration of the membrane preparation using a standard protein assay.
-
Aliquot the membrane suspension and store at -70°C until use.[6]
Protocol 2: [³H]Flunitrazepam Radioligand Binding Assay
This protocol describes a competitive binding experiment to determine the IC50 of this compound.
Materials:
-
Prepared rat brain membranes
-
Binding Buffer: 50 mM Tris-HCl, pH 7.4
-
[³H]Flunitrazepam (specific activity ~80-90 Ci/mmol)
-
This compound stock solution (in a suitable solvent like DMSO)
-
Diazepam (for non-specific binding determination)[4]
-
96-well microplates or polypropylene tubes
-
Glass fiber filters (e.g., Whatman GF/B)
-
Filtration manifold (cell harvester)
-
Scintillation vials and scintillation cocktail
-
Liquid scintillation counter
Procedure:
-
Assay Setup: On the day of the experiment, thaw the brain membrane aliquots on ice. Dilute the membranes in ice-cold Binding Buffer to a final concentration of 0.1-0.2 mg of protein per assay tube/well.[6]
-
Prepare serial dilutions of this compound in Binding Buffer.
-
In a 96-well plate or tubes, set up the following conditions in triplicate:
-
Total Binding: Membranes + Binding Buffer + [³H]Flunitrazepam.
-
Non-specific Binding (NSB): Membranes + 10 µM Diazepam + [³H]Flunitrazepam.[4]
-
Competition: Membranes + varying concentrations of this compound + [³H]Flunitrazepam.
-
-
Add a constant concentration of [³H]Flunitrazepam to all wells. A concentration of 1-2 nM is typically used, which is near the Kd of the ligand.[4][5]
-
The final assay volume should be consistent across all wells (e.g., 250 µL).
-
Incubation: Incubate the plate at 25°C for 60 minutes to allow the binding to reach equilibrium.[4]
-
Termination and Filtration: Terminate the incubation by rapid filtration through glass fiber filters using a cell harvester. This separates the bound radioligand from the free radioligand.
-
Quickly wash the filters three times with ice-cold wash buffer (50 mM Tris-HCl, pH 7.4) to remove any non-specifically bound ligand.[6]
-
Quantification: Transfer the filters to scintillation vials, add scintillation cocktail, and quantify the radioactivity (in counts per minute, CPM) using a liquid scintillation counter.[6]
-
Data Analysis:
-
Calculate the specific binding by subtracting the average CPM from the NSB wells from the average CPM of the total binding wells.
-
For the competition wells, subtract the NSB CPM from each data point.
-
Plot the percentage of specific binding against the logarithm of the this compound concentration.
-
Fit the data using a non-linear regression model (sigmoidal dose-response) to determine the IC50 value.
-
Visualizations
GABA-A Receptor Signaling Pathway
The following diagram illustrates the basic structure of the GABA-A receptor and the site of action for GABA and allosteric modulators.
Caption: GABA-A receptor signaling pathway with modulator binding sites.
Experimental Workflow: Radioligand Binding Assay
The diagram below outlines the key steps in the competitive binding assay protocol.
Caption: Workflow for this compound GABA-A receptor binding affinity assay.
References
- 1. Action of tremorgenic mycotoxins on GABAA receptor - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. GABAA Receptor: Positive and Negative Allosteric Modulators - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Characterization of GABA Receptors - PMC [pmc.ncbi.nlm.nih.gov]
- 4. eurofinsdiscovery.com [eurofinsdiscovery.com]
- 5. researchgate.net [researchgate.net]
- 6. PDSP - GABA [kidbdev.med.unc.edu]
- 7. apac.eurofinsdiscovery.com [apac.eurofinsdiscovery.com]
- 8. benchchem.com [benchchem.com]
Use of Penitrem A as a pharmacological tool in ion channel research
Application Notes and Protocols
Audience: Researchers, scientists, and drug development professionals.
Introduction
Penitrem A is a potent indole diterpene mycotoxin known for its tremorgenic effects.[1][2] Beyond its toxicological significance, this compound has emerged as a valuable pharmacological tool for investigating the physiological and pathophysiological roles of specific ion channels.[3][4] Its primary molecular target is the large-conductance Ca2+-activated potassium (BK) channel, where it acts as a potent and selective antagonist.[1][2][3][4][5] This document provides detailed application notes and experimental protocols for utilizing this compound in ion channel research, with a focus on BK channels. Its membrane permeability and cost-effectiveness offer distinct advantages over other BK channel blockers like iberiotoxin.[3][4]
Mechanism of Action
This compound exerts its effects primarily by blocking BK channels.[1][3] These channels are crucial regulators of neuronal excitability, vascular tone, and smooth muscle function. By inhibiting BK channels, this compound leads to membrane depolarization, which can enhance neuronal firing and muscle contraction.[2] The inhibitory effect of this compound on BK channels is potent, with its affinity being influenced by the channel's subunit composition.[3][4]
Beyond its primary action on BK channels, this compound has been shown to affect other cellular processes. It can induce the production of reactive oxygen species (ROS) through the activation of MAPK signaling pathways and modulate GABAergic neurotransmission.[1][6][7] However, its specificity for BK channels over other potassium channels, such as native delayed rectifier K+ currents, cloned voltage-dependent Kv1.5 channels, and native ATP-dependent KATP current, has been demonstrated, highlighting its utility as a selective pharmacological probe.[3][4]
Quantitative Data Summary
The following tables summarize the key quantitative data regarding the effects of this compound on ion channels and related cellular processes.
Table 1: Inhibitory Potency of this compound on BK Channels
| Channel Composition | Cell Type | IC50 Value | Reference |
| hSlo α subunit | HEK 293 cells | 6.4 nM | [3][4] |
| hSlo α + β1 subunits | HEK 293 cells | 64.4 nM | [3][4] |
Table 2: Effects of this compound on Vascular Function and Cellular Processes
| Experimental Model | Measured Effect | This compound Concentration | Result | Reference |
| Canine coronary arteries | K+-induced contraction | Not specified | 23 ± 5% enhancement in sensitivity | [3][4] |
| Anesthetized mice | Blood pressure response to phenylephrine | Not specified | 36 ± 11% increase | [3][4] |
| Human neutrophils | ROS production | 0.25 µM | 40% increase over basal levels | [6] |
| Human neutrophils | ROS production | 3.8 µM (EC50) | 50% maximal effective concentration | [6] |
| Human neutrophils | ROS production | 12.5 µM | ~330% increase over basal levels | [6] |
| Rat cerebrocortical synaptosomes | Spontaneous glutamate release | 400 mg mycelium/kg (in vivo) | 213% increase | [7] |
| Rat cerebrocortical synaptosomes | Spontaneous GABA release | 400 mg mycelium/kg (in vivo) | 455% increase | [7] |
| Rat cerebrocortical synaptosomes | Spontaneous aspartate release | 400 mg mycelium/kg (in vivo) | 277% increase | [7] |
Signaling Pathways and Experimental Workflows
The following diagrams illustrate the signaling pathways affected by this compound and a typical experimental workflow for its use.
Caption: Signaling pathways modulated by this compound.
Caption: General experimental workflow for using this compound.
Experimental Protocols
Protocol 1: Whole-Cell Patch-Clamp Electrophysiology
Objective: To measure the inhibitory effect of this compound on BK channel currents in cultured cells.
Materials:
-
HEK 293 cells transfected with the desired BK channel subunits (e.g., hSlo α or α + β1).
-
This compound stock solution (e.g., 10 mM in DMSO).
-
External solution (in mM): 134 NaCl, 6 KCl, 1 MgCl2, 2 CaCl2, 10 HEPES, 10 glucose (pH 7.4).
-
Internal (pipette) solution (in mM): 140 KCl, 1 MgCl2, 10 HEPES, 1 EGTA, free Ca2+ adjusted to desired concentration (e.g., 1 µM) (pH 7.2).
-
Patch-clamp rig with amplifier, digitizer, and data acquisition software.
-
Borosilicate glass capillaries for pipette fabrication.
Methodology:
-
Culture HEK 293 cells expressing the BK channel subunits of interest on glass coverslips.
-
Prepare fresh external and internal solutions on the day of the experiment.
-
Pull patch pipettes from borosilicate glass capillaries to a resistance of 2-5 MΩ when filled with the internal solution.
-
Place a coverslip with adherent cells in the recording chamber on the microscope stage and perfuse with the external solution.
-
Establish a whole-cell patch-clamp configuration on a selected cell.
-
Record baseline BK channel currents by applying a series of voltage steps (e.g., from -80 mV to +100 mV in 20 mV increments).
-
Prepare working concentrations of this compound by diluting the stock solution in the external solution.
-
Perfuse the cell with the external solution containing the desired concentration of this compound.
-
After a stable effect is reached (typically within 2-5 minutes), record BK channel currents again using the same voltage protocol.
-
To determine the IC50, repeat steps 7-9 with a range of this compound concentrations.
-
Wash out the drug with the external solution to assess the reversibility of the block.
-
Analyze the data by measuring the current amplitude at a specific voltage (e.g., +100 mV) before and after drug application. Plot the percentage of inhibition against the this compound concentration and fit the data with a Hill equation to determine the IC50.
Protocol 2: In Vitro Vascular Reactivity Assay
Objective: To assess the effect of this compound on the contractile response of isolated blood vessels.
Materials:
-
Isolated arterial segments (e.g., canine coronary arteries).
-
Wire myograph system.
-
Krebs-Henseleit solution (in mM): 118 NaCl, 4.7 KCl, 1.2 KH2PO4, 1.2 MgSO4, 2.5 CaCl2, 25 NaHCO3, 11 glucose, gassed with 95% O2 / 5% CO2.
-
This compound stock solution.
-
Potassium chloride (KCl) for inducing contraction.
Methodology:
-
Dissect and clean the desired artery in ice-cold Krebs-Henseleit solution.
-
Cut the artery into 2-3 mm rings.
-
Mount the arterial rings in the myograph chambers filled with Krebs-Henseleit solution maintained at 37°C and gassed with 95% O2 / 5% CO2.
-
Apply a baseline tension to the rings and allow them to equilibrate for at least 60 minutes.
-
Perform a wake-up procedure by contracting the rings with a high concentration of KCl (e.g., 60 mM).
-
After washing and returning to baseline, generate a cumulative concentration-response curve to KCl by adding increasing concentrations of KCl to the bath.
-
Incubate the rings with this compound (at the desired concentration) or vehicle (DMSO) for a predetermined period (e.g., 30 minutes).
-
Generate a second cumulative concentration-response curve to KCl in the presence of this compound or vehicle.
-
Analyze the data by comparing the EC50 and maximal contraction values of the KCl concentration-response curves in the absence and presence of this compound. An increase in sensitivity to KCl-induced contraction is indicative of BK channel inhibition.
Conclusion
This compound is a specific and potent pharmacological tool for the study of BK channels. Its membrane permeability makes it suitable for a wide range of in vitro and in vivo applications. The protocols and data presented here provide a foundation for researchers to effectively utilize this compound in their investigations of ion channel function and its role in health and disease. As with any potent toxin, appropriate safety precautions should be taken during handling and disposal.
References
- 1. researchgate.net [researchgate.net]
- 2. Health Effects of this compound - Tremorgenic Issues - Paradigm Change [paradigmchange.me]
- 3. This compound as a tool for understanding the role of large conductance Ca(2+)/voltage-sensitive K(+) channels in vascular function - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. This compound as a Tool for Understanding the Role of Large Conductance Ca2+/Voltage-Sensitive K+ Channels in Vascular Function - PMC [pmc.ncbi.nlm.nih.gov]
- 5. The Maxi-K (BK) Channel Antagonist this compound as a Novel Breast Cancer-Targeted Therapeutic - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. The fungal neurotoxin this compound induces the production of reactive oxygen species in human neutrophils at submicromolar concentrations - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Actions of tremorgenic fungal toxins on neurotransmitter release - PubMed [pubmed.ncbi.nlm.nih.gov]
Isolating Penitrem A: An Application Note and Protocol for Researchers
Abstract
Penitrem A is a potent tremorgenic mycotoxin produced by several species of Penicillium, most notably Penicillium crustosum. As a selective blocker of high-conductance Ca2+-activated potassium (BK) channels, this compound is a valuable tool for neuroscience research and a target for toxicological studies.[1][2][3] This application note provides a detailed protocol for the isolation and purification of this compound from P. crustosum cultures. The methodology covers optimal culture conditions, solvent extraction, and chromatographic purification, yielding high-purity this compound suitable for experimental use. All quantitative data are summarized for clarity, and key experimental workflows are visualized.
Introduction
Penicillium crustosum is a common fungus found on a variety of foodstuffs and is the primary producer of this compound.[4][5] This indole-diterpenoid mycotoxin exerts its neurotoxic effects by modulating neurotransmitter release, including glutamate, GABA, and aspartate, and by inhibiting BK channels.[2][5] These properties make this compound a significant compound for studying neurological pathways and a concern for food safety. The isolation of this compound is a critical first step for its toxicological assessment and for its application as a pharmacological tool. The following protocol details a robust method for producing, extracting, and purifying this compound from P. crustosum.
Data Presentation
Table 1: Optimal Culture Conditions for this compound Production
| Parameter | Optimal Value | Medium | Notes |
| Temperature | 22-25°C | mYES4, PDA, SPS | Production is highest at 22°C, while fungal growth is optimal at 25°C.[6] |
| pH | 6.5 | mYES4 | Higher levels of this compound are produced at a neutral pH.[6] |
| Incubation Time | 3 weeks | SPS | Longer incubation times generally lead to higher yields.[4] |
| Culture Type | Static Liquid or Solid Agar | SPS, PDA | Static conditions are often preferred over agitated liquid cultures for mycotoxin production.[6] |
| Carbon Source | Glucose (50 g/L) | Modified CDA | Glucose was found to be a strong inducer of this compound biosynthesis.[5][7] |
| Nitrogen Source | Glutamate | Modified CDA | Glutamate significantly increases the production of penitrems.[5][7] |
Table 2: this compound Yields from P. crustosum Cultures
| Culture Method | Yield | Source |
| 200 flasks (100 mL each) of SPS medium | ~246 mg (pure) | El-Banna & Leistner, 1988[4] |
| Modified CDA with 50 g/L glucose (21 days) | ~1.13 mg/g dry mass | Risa et al., 2017[5] |
| mYES4 medium (16 days, 22°C, pH 6.5) | ~3.41 µg/mg dry weight | Kim et al., 2022[6] |
Experimental Protocols
This protocol outlines the steps for the isolation and purification of this compound from Penicillium crustosum.
Culture of Penicillium crustosum for this compound Production
-
Media Preparation: Prepare Skimmed Milk (2%)/Potato Extract (2%)/Sucrose (4%) (SPS) liquid medium. Adjust the initial pH to 5.7.[4] Alternatively, Czapek-Dox broth supplemented with yeast extract can be used.[5]
-
Inoculation: Inoculate 100 mL of sterile SPS medium in 500 mL Erlenmeyer flasks with spores of a high-yielding P. crustosum strain.
-
Incubation: Incubate the cultures under static conditions at 25°C for 3 weeks in the dark.[4]
Extraction of Crude this compound
-
Mycelia Separation: After the incubation period, separate the fungal mycelia from the culture broth by filtration. Note that 97-99% of this compound is found in the mycelia.[6]
-
Solvent Extraction: Extract the mycelial mats with 90% acetonitrile or another suitable organic solvent like methylene chloride.[5][8][9] Perform the extraction multiple times to ensure complete recovery of the mycotoxin.
-
Concentration: Combine the solvent extracts and evaporate to dryness under reduced pressure to obtain the crude extract.
Purification of this compound
-
Silica Gel Column Chromatography:
-
Prepare a silica gel column.
-
Dissolve the crude extract in a minimal amount of a suitable solvent and apply it to the column.
-
Elute the column with a gradient of solvents (e.g., a hexane-ethyl acetate gradient) to separate the different components of the extract.
-
Collect fractions and monitor for the presence of this compound using Thin-Layer Chromatography (TLC).
-
-
Preparative High-Performance Liquid Chromatography (HPLC):
Verification and Quantification
-
Purity Analysis: Assess the purity of the isolated this compound using analytical HPLC.
-
Structural Confirmation: Confirm the identity of this compound using Liquid Chromatography-Mass Spectrometry (LC-MS/MS). The protonated molecule [M+H]⁺ should have a mass-to-charge ratio (m/z) of approximately 634.29.[6][10]
-
Quantification: Quantify the yield of pure this compound.
Visualizations
This compound Biosynthesis and Isolation Workflow
Caption: Workflow for the biosynthesis and isolation of this compound.
Signaling Pathway of this compound Neurotoxicity
References
- 1. bioaustralis.com [bioaustralis.com]
- 2. glpbio.com [glpbio.com]
- 3. This compound - Wikipedia [en.wikipedia.org]
- 4. Production of this compound by Penicillium crustosum isolated from foodstuffs - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Influence of Environmental Factors on the Production of Penitrems A–F by Penicillium crustosum - PMC [pmc.ncbi.nlm.nih.gov]
- 6. mdpi.com [mdpi.com]
- 7. researchgate.net [researchgate.net]
- 8. LC-MS/MS screen for this compound and roquefortine C in serum and urine samples - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. researchgate.net [researchgate.net]
- 10. In Vitro Toxicokinetics and Phase I Biotransformation of the Mycotoxin this compound in Dogs - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols for the Development of Immunoassays for Penitrem A Detection
For Researchers, Scientists, and Drug Development Professionals
Introduction
Penitrem A is a potent tremorgenic mycotoxin produced by several species of Penicillium fungi. Contamination of food and feed with this compound poses a significant health risk to both humans and animals, necessitating sensitive and reliable detection methods. Immunoassays offer a powerful platform for the rapid and specific detection of this compound in various matrices. These application notes provide detailed protocols and guidelines for the development of competitive immunoassays, including Enzyme-Linked Immunosorbent Assay (ELISA) and Lateral Flow Immunoassay (LFIA), for the detection of this compound.
Principle of Competitive Immunoassay for this compound
The detection of small molecules like this compound is typically achieved through a competitive immunoassay format. In this setup, free this compound in the sample competes with a labeled or immobilized this compound conjugate for binding to a limited number of specific anti-Penitrem A antibodies. The resulting signal is inversely proportional to the concentration of this compound in the sample.
Key Components and Development Workflow
The development of a robust immunoassay for this compound involves several key stages, from antigen preparation to assay validation.
Caption: Workflow for this compound immunoassay development.
Section 1: Antigen Preparation - this compound Hapten and Conjugates
Since this compound is a small molecule (hapten), it is not immunogenic on its own. Therefore, it must be conjugated to a larger carrier protein to elicit an immune response.
Protocol 1: Synthesis of a this compound Hapten (Conceptual)
A common strategy for hapten synthesis involves introducing a functional group (e.g., a carboxyl group) that can be used for conjugation. This often involves derivatizing a hydroxyl or other reactive group on the parent molecule.
Materials:
-
This compound
-
Anhydride (e.g., succinic anhydride)
-
Pyridine
-
Appropriate solvents (e.g., Dichloromethane)
-
Reagents for purification (e.g., silica gel for column chromatography)
Procedure:
-
Dissolve this compound in a suitable solvent under an inert atmosphere.
-
Add an excess of the chosen anhydride and a catalytic amount of pyridine.
-
Stir the reaction at room temperature and monitor its progress using Thin Layer Chromatography (TLC).
-
Upon completion, quench the reaction and perform an aqueous workup to remove excess reagents.
-
Purify the resulting this compound-hapten derivative by column chromatography.
-
Characterize the purified hapten using techniques such as Mass Spectrometry (MS) and Nuclear Magnetic Resonance (NMR) to confirm its structure.
Protocol 2: Conjugation of this compound Hapten to Carrier Proteins
The active ester method is a widely used technique for conjugating haptens with carboxyl groups to the amine groups of lysine residues on carrier proteins like Bovine Serum Albumin (BSA) for immunization and Ovalbumin (OVA) for assay development.
Materials:
-
This compound-hapten
-
N-hydroxysuccinimide (NHS)
-
N,N'-Dicyclohexylcarbodiimide (DCC) or 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC)
-
Carrier protein (BSA or OVA)
-
Dimethylformamide (DMF)
-
Phosphate Buffered Saline (PBS)
-
Dialysis tubing
Procedure:
-
Dissolve the this compound-hapten, NHS, and DCC/EDC in DMF.
-
Stir the mixture at room temperature for several hours to form the active ester.
-
Dissolve the carrier protein (BSA or OVA) in PBS.
-
Slowly add the active ester solution to the protein solution while stirring.
-
Allow the reaction to proceed overnight at 4°C with gentle stirring.
-
Remove the unconjugated hapten and byproducts by dialysis against PBS.
-
Determine the conjugation ratio (moles of hapten per mole of protein) using UV-Vis spectrophotometry or MALDI-TOF mass spectrometry.
Section 2: Polyclonal Antibody Production
This section outlines the general procedure for producing polyclonal antibodies against the this compound-BSA conjugate in rabbits. All animal procedures must be conducted in accordance with institutional and national guidelines for animal care and use.
Protocol 3: Production of Anti-Penitrem A Polyclonal Antibodies
Materials:
-
This compound-BSA conjugate (immunogen)
-
Freund's Complete Adjuvant (FCA)
-
Freund's Incomplete Adjuvant (FIA)
-
Healthy adult rabbits
-
Sterile syringes and needles
-
Phosphate Buffered Saline (PBS)
Procedure:
-
Pre-immunization Bleed: Collect a small blood sample from each rabbit to serve as a negative control.
-
Primary Immunization:
-
Prepare an emulsion by mixing the this compound-BSA conjugate solution (in PBS) with an equal volume of FCA.
-
Inject the emulsion subcutaneously at multiple sites on the back of each rabbit.
-
-
Booster Immunizations:
-
Prepare an emulsion of the this compound-BSA conjugate with FIA.
-
Administer booster injections every 3-4 weeks after the primary immunization.
-
-
Titer Monitoring:
-
Collect small blood samples 10-14 days after each booster injection.
-
Determine the antibody titer using an indirect ELISA with plates coated with this compound-OVA.
-
-
Antibody Purification:
-
Once a high antibody titer is achieved, collect a larger volume of blood.
-
Separate the serum and purify the IgG fraction using protein A/G affinity chromatography.
-
Store the purified antibodies at -20°C or -80°C.
-
Section 3: Competitive ELISA Development
A competitive ELISA is a sensitive method for the quantification of this compound. The following protocol is a starting point and should be optimized for specific antibodies and reagents.
Protocol 4: Competitive Indirect ELISA for this compound
Caption: Competitive indirect ELISA workflow for this compound.
Materials:
-
96-well microtiter plates
-
This compound-OVA conjugate
-
Purified anti-Penitrem A polyclonal antibody
-
This compound standard
-
Bovine Serum Albumin (BSA)
-
Enzyme-conjugated secondary antibody (e.g., Goat anti-rabbit IgG-HRP)
-
TMB substrate solution
-
Stop solution (e.g., 2 M H₂SO₄)
-
Coating buffer (e.g., carbonate-bicarbonate buffer, pH 9.6)
-
Wash buffer (PBS with 0.05% Tween 20, PBST)
-
Assay buffer (PBST with 1% BSA)
Procedure:
-
Plate Coating:
-
Dilute the this compound-OVA conjugate in coating buffer.
-
Add 100 µL of the diluted conjugate to each well of the microtiter plate.
-
Incubate overnight at 4°C.
-
-
Washing and Blocking:
-
Wash the plate three times with wash buffer.
-
Add 200 µL of blocking buffer (e.g., 3% BSA in PBST) to each well.
-
Incubate for 1-2 hours at 37°C.
-
Wash the plate three times with wash buffer.
-
-
Competitive Reaction:
-
Prepare a series of this compound standards in assay buffer.
-
In a separate plate or tubes, pre-incubate 50 µL of each standard or sample with 50 µL of the diluted anti-Penitrem A antibody for 30 minutes at 37°C.
-
Transfer 100 µL of the pre-incubated mixture to the corresponding wells of the coated plate.
-
Incubate for 1 hour at 37°C.
-
-
Detection:
-
Wash the plate three times with wash buffer.
-
Add 100 µL of the diluted enzyme-conjugated secondary antibody to each well.
-
Incubate for 1 hour at 37°C.
-
Wash the plate five times with wash buffer.
-
Add 100 µL of TMB substrate to each well and incubate in the dark for 15-30 minutes at room temperature.
-
-
Measurement:
-
Add 50 µL of stop solution to each well.
-
Read the absorbance at 450 nm using a microplate reader.
-
-
Data Analysis:
-
Plot a standard curve of absorbance versus the logarithm of the this compound concentration.
-
Determine the concentration of this compound in the samples by interpolating their absorbance values from the standard curve.
-
Quantitative Data Summary:
| Parameter | Value | Reference |
| Detection Limit (ELISA) | 220 ng/mL | [1] |
Section 4: Lateral Flow Immunoassay (LFIA) Development
A competitive LFIA provides a rapid, user-friendly, and portable method for the qualitative or semi-quantitative detection of this compound.
Protocol 5: Competitive LFIA for this compound
Caption: Competitive LFIA strip design and principle.
Materials:
-
Backing card
-
Sample pad
-
Conjugate pad
-
Nitrocellulose membrane
-
Wicking pad
-
Anti-Penitrem A antibody
-
Colloidal gold nanoparticles
-
This compound-protein conjugate (for the test line)
-
Secondary antibody (e.g., Goat anti-rabbit IgG, for the control line)
-
Dispensing and cutting equipment
Procedure:
-
Preparation of Gold-Antibody Conjugate:
-
Synthesize or purchase colloidal gold nanoparticles (e.g., 40 nm).
-
Conjugate the anti-Penitrem A antibody to the gold nanoparticles by passive adsorption.
-
Block the conjugate with a solution like BSA to prevent non-specific binding.
-
Centrifuge and resuspend the conjugate in a suitable buffer.
-
-
Preparation of the LFIA Strip:
-
Test and Control Lines: Dispense the this compound-protein conjugate (test line) and the secondary antibody (control line) onto the nitrocellulose membrane and allow it to dry.
-
Conjugate Pad: Apply the gold-antibody conjugate to the conjugate pad and dry.
-
Assembly: Assemble the sample pad, conjugate pad, nitrocellulose membrane, and wicking pad onto the backing card.
-
Cutting: Cut the assembled card into individual test strips.
-
-
Assay Procedure:
-
Apply a defined volume of the sample extract to the sample pad.
-
Allow the liquid to migrate along the strip for a specified time (e.g., 5-10 minutes).
-
-
Result Interpretation:
-
Negative Result: Two colored lines appear (test line and control line). The absence of this compound allows the gold-antibody conjugate to bind to the test line.
-
Positive Result: Only the control line appears. The presence of this compound in the sample binds to the gold-antibody conjugate, preventing it from binding to the test line. The intensity of the test line is inversely proportional to the this compound concentration.
-
Section 5: Assay Validation and Data Presentation
Thorough validation is crucial to ensure the reliability of the developed immunoassay. Key validation parameters should be assessed and the data presented clearly.
Validation Parameters:
| Parameter | Description |
| Sensitivity | The lowest concentration of this compound that can be reliably detected. Determined by calculating the Limit of Detection (LOD) and Limit of Quantification (LOQ). |
| Specificity (Cross-Reactivity) | The ability of the antibody to distinguish this compound from structurally related compounds (e.g., other penitrems, paxilline). |
| Accuracy (Recovery) | The agreement between the measured concentration and the true concentration. Assessed by spiking blank samples with known amounts of this compound. |
| Precision (Repeatability and Reproducibility) | The degree of agreement among individual test results when the procedure is applied repeatedly to multiple samplings from a homogeneous sample. |
| Matrix Effect | The influence of sample components on the assay performance. Evaluated by comparing standard curves prepared in buffer and in sample extracts. |
Example Data Presentation:
Table 1: Cross-Reactivity of the Anti-Penitrem A Antibody
| Compound | Structure | Cross-Reactivity (%) |
| This compound | (Structure) | 100 |
| Penitrem B | (Structure) | Data to be determined |
| Paxilline | (Structure) | Data to be determined |
| Roquefortine C | (Structure) | Data to be determined |
Table 2: Recovery of this compound from Spiked Samples
| Matrix | Spiked Concentration (ng/mL) | Measured Concentration (ng/mL) | Recovery (%) |
| Corn Extract | 50 | Data | Data |
| 100 | Data | Data | |
| 200 | Data | Data | |
| Walnut Extract | 50 | Data | Data |
| 100 | Data | Data | |
| 200 | Data | Data |
These application notes and protocols provide a comprehensive framework for the development of sensitive and specific immunoassays for the detection of this compound. Researchers are encouraged to optimize these protocols based on their specific reagents, equipment, and sample matrices.
References
Application Note: Solid-Phase Extraction for Enhanced Cleanup of Penitrem A in Complex Matrices
For Researchers, Scientists, and Drug Development Professionals
Abstract
Penitrem A, a potent neurotoxic mycotoxin produced by Penicillium species, poses a significant threat to animal and human health. Its detection in complex matrices such as animal feed, food products, and biological samples is often hampered by matrix interferences. This application note provides a detailed protocol for the effective cleanup of this compound from complex sample extracts using solid-phase extraction (SPE). The described methodology utilizes a reversed-phase C18 sorbent to isolate the lipophilic this compound from polar and moderately polar matrix components, leading to cleaner extracts, reduced matrix effects in downstream analysis, and improved analytical sensitivity and accuracy.
Introduction
The analysis of this compound in diverse and complex matrices is a critical requirement for food safety, veterinary diagnostics, and toxicology studies. The inherent complexity of these samples often leads to significant matrix effects, which can suppress or enhance the analyte signal in sensitive analytical techniques like liquid chromatography-mass spectrometry (LC-MS/MS), resulting in inaccurate quantification.[1] A robust sample cleanup procedure is therefore essential to remove interfering compounds prior to instrumental analysis.
Solid-phase extraction (SPE) is a widely used technique for sample cleanup and concentration.[2][3] For lipophilic mycotoxins like this compound, reversed-phase SPE with a C18 sorbent is highly effective. The non-polar C18 stationary phase retains the non-polar this compound, while allowing more polar interfering compounds to be washed away. Subsequent elution with a non-polar organic solvent yields a cleaner, more concentrated sample extract. This application note details a comprehensive protocol for the cleanup of this compound using C18 SPE cartridges, suitable for a variety of complex matrices.
Quantitative Data Summary
The following table summarizes the recovery data for this compound and other mycotoxins from various complex matrices using methods involving a cleanup step. While specific recovery data for the exact protocol detailed below is not available, these values provide an expected range of performance for similar analytical approaches.
| Mycotoxin | Matrix | Extraction Method | Cleanup Method | Recovery (%) | Reference |
| This compound | Mixed Feed Rations | QuEChERS | dSPE | <60% | [4] |
| This compound | Serum | Methylene Chloride Extraction | Not Specified | 90% | [2][3] |
| This compound | Urine | Methylene Chloride Extraction | Not Specified | 98% | [2] |
| Roquefortine C | Serum | Methylene Chloride Extraction | Not Specified | 97% | [2][3] |
| Roquefortine C | Urine | Methylene Chloride Extraction | Not Specified | 100% | [2] |
Experimental Protocols
This section provides a detailed methodology for the extraction and subsequent solid-phase extraction cleanup of this compound from complex matrices.
Sample Preparation and Extraction (QuEChERS-based)
This protocol is a general guideline and may require optimization based on the specific matrix.
Materials:
-
Homogenizer or blender
-
Centrifuge and centrifuge tubes (50 mL)
-
Acetonitrile (ACN)
-
Water (HPLC grade)
-
Formic acid
-
Anhydrous magnesium sulfate (MgSO₄)
-
Sodium chloride (NaCl)
Procedure:
-
Homogenization: Weigh 5 g of the homogenized solid sample into a 50 mL centrifuge tube. For liquid samples, use 5 mL.
-
Extraction:
-
Add 10 mL of acetonitrile/water (80:20, v/v) with 0.1% formic acid to the centrifuge tube.
-
Vortex or shake vigorously for 1 minute.
-
Add 4 g of anhydrous MgSO₄ and 1 g of NaCl.
-
Immediately cap and shake vigorously for 1 minute.
-
-
Centrifugation: Centrifuge the tube at ≥4000 x g for 5 minutes.
-
Collection: Carefully collect the upper acetonitrile layer (supernatant) for the SPE cleanup.
Solid-Phase Extraction (SPE) Cleanup
Materials:
-
C18 SPE cartridges (e.g., 500 mg, 6 mL)
-
SPE vacuum manifold
-
Methanol (MeOH, HPLC grade)
-
Water (HPLC grade)
-
Acetonitrile (ACN, HPLC grade)
-
Nitrogen evaporator
Procedure:
-
Conditioning: Condition the C18 SPE cartridge by passing 5 mL of methanol through the sorbent bed. Do not allow the cartridge to dry.
-
Equilibration: Equilibrate the cartridge by passing 5 mL of water through the sorbent bed. Ensure the sorbent does not dry out before loading the sample.
-
Sample Loading:
-
Take 5 mL of the acetonitrile extract from the previous step and dilute it with 10 mL of water to ensure proper retention of this compound on the C18 sorbent.
-
Load the diluted extract onto the SPE cartridge at a slow, steady flow rate (approximately 1-2 mL/min).
-
-
Washing:
-
Wash the cartridge with 5 mL of water to remove polar interferences.
-
Follow with a wash of 5 mL of water/methanol (80:20, v/v) to remove moderately polar interferences.
-
-
Drying: Dry the cartridge under vacuum for 5-10 minutes to remove any residual water.
-
Elution:
-
Elute the retained this compound from the cartridge by passing 5 mL of acetonitrile through the sorbent bed.
-
Collect the eluate in a clean collection tube.
-
-
Evaporation and Reconstitution:
-
Evaporate the eluate to dryness under a gentle stream of nitrogen at 40°C.
-
Reconstitute the residue in a suitable volume (e.g., 1 mL) of the initial mobile phase for your LC-MS/MS analysis (e.g., methanol or acetonitrile/water mixture).
-
Vortex briefly and filter through a 0.22 µm syringe filter before injection.
-
Visualizations
The following diagrams illustrate the experimental workflow and the solid-phase extraction process.
Caption: Overall workflow for this compound analysis.
Caption: Detailed steps of the SPE cleanup process.
References
Application Notes and Protocols for In Vivo Microdialysis Monitoring of Penitrem A in the Brain
For Researchers, Scientists, and Drug Development Professionals
Introduction
Penitrem A is a potent tremorgenic mycotoxin produced by several species of Penicillium fungi. Accidental ingestion by animals and humans can lead to severe neurological effects, including tremors, seizures, and ataxia. Understanding the pharmacokinetics and pharmacodynamics of this compound within the central nervous system (CNS) is crucial for developing effective diagnostic and therapeutic strategies. In vivo microdialysis is a powerful technique that allows for the continuous sampling of the extracellular fluid in specific brain regions of awake, freely moving animals. This methodology provides real-time data on the concentration of exogenous compounds like this compound and endogenous neurotransmitters, offering invaluable insights into its neurotoxic mechanisms.
These application notes provide a comprehensive overview and detailed protocols for utilizing in vivo microdialysis to monitor this compound and its effects on neurotransmitter levels, specifically GABA and glutamate, in the brain.
Scientific Background
This compound is a lipophilic molecule capable of crossing the blood-brain barrier.[1] Its neurotoxic effects are primarily attributed to its interaction with neurotransmitter systems and its ability to induce cellular stress.
Mechanism of Action:
-
GABAergic System: this compound has complex, region-specific effects on the GABAergic system. In the forebrain, it can act as a positive modulator of GABA-A receptors, while in the cerebellum, it may act as a convulsant by inhibiting GABA-A receptor binding.[2] It has also been shown to inhibit the high-affinity uptake of GABA into cerebellar synaptosomes.[2]
-
Glutamatergic System: Studies on cerebrocortical synaptosomes have demonstrated that this compound significantly increases the spontaneous release of glutamate.[1] It also inhibits the high-affinity uptake of glutamate in the cerebellum.[2]
-
Oxidative Stress: this compound induces the production of reactive oxygen species (ROS) in neuronal cells.[3] This oxidative stress can, in turn, activate various intracellular signaling cascades, including the mitogen-activated protein kinase (MAPK) pathways (p38 MAPK, JNK), leading to cellular damage.[3][4]
Experimental Applications
In vivo microdialysis can be employed to:
-
Determine the pharmacokinetic profile of this compound in specific brain regions (e.g., cerebellum, cortex, hippocampus).
-
Investigate the real-time effects of this compound on extracellular levels of GABA and glutamate.
-
Correlate neurochemical changes with behavioral observations of tremors and seizures.
-
Evaluate the efficacy of potential therapeutic agents in mitigating this compound-induced neurotoxicity.
Data Presentation
The following tables present hypothetical, yet realistic, quantitative data that could be obtained from in vivo microdialysis experiments monitoring this compound and its effects. These are intended to serve as examples for data presentation and interpretation.
Table 1: Hypothetical Pharmacokinetics of this compound in Rat Cerebellum Following a Single Intraperitoneal Injection (1 mg/kg)
| Time Post-Injection (minutes) | Mean this compound Concentration in Microdialysate (ng/mL) ± SEM |
| 0 (Baseline) | Not Detected |
| 15 | 2.5 ± 0.4 |
| 30 | 8.9 ± 1.2 |
| 60 | 15.3 ± 2.1 |
| 90 | 12.1 ± 1.8 |
| 120 | 7.8 ± 1.1 |
| 180 | 3.1 ± 0.5 |
| 240 | 1.2 ± 0.2 |
Table 2: Hypothetical Changes in Extracellular GABA and Glutamate Levels in Rat Cerebellum Following this compound Administration (1 mg/kg, i.p.)
| Time Post-Injection (minutes) | % Change in Extracellular GABA (from Baseline) ± SEM | % Change in Extracellular Glutamate (from Baseline) ± SEM |
| 0 (Baseline) | 100 ± 5 | 100 ± 6 |
| 30 | 180 ± 15 | 250 ± 20 |
| 60 | 250 ± 22 | 400 ± 35 |
| 90 | 210 ± 18 | 320 ± 28 |
| 120 | 150 ± 12 | 210 ± 19 |
| 180 | 110 ± 9 | 130 ± 11 |
| 240 | 105 ± 7 | 115 ± 9 |
Experimental Protocols
Protocol for In Vivo Microdialysis in Rodents
This protocol is adapted from standard procedures for in vivo microdialysis in rats.
Materials:
-
Male Wistar rats (250-300 g)
-
Stereotaxic apparatus
-
Microdialysis probes (e.g., 2 mm membrane, 20 kDa MWCO)
-
Guide cannulae
-
Microinfusion pump
-
Artificial cerebrospinal fluid (aCSF): 147 mM NaCl, 2.7 mM KCl, 1.2 mM CaCl₂, 1.0 mM MgCl₂, pH 7.4
-
Anesthetic (e.g., isoflurane or ketamine/xylazine cocktail)
-
Fraction collector (refrigerated)
-
LC-MS/MS system
Procedure:
-
Guide Cannula Implantation:
-
Anesthetize the rat and place it in the stereotaxic apparatus.
-
Perform a midline incision on the scalp to expose the skull.
-
Drill a small hole over the target brain region (e.g., cerebellum: AP -10.5 mm, ML ±1.5 mm, DV -2.0 mm from bregma).
-
Implant the guide cannula and secure it with dental cement.
-
Allow the animal to recover for at least 48 hours.
-
-
Microdialysis Probe Insertion and Perfusion:
-
On the day of the experiment, gently restrain the rat and insert the microdialysis probe through the guide cannula.
-
Connect the probe inlet to the microinfusion pump and the outlet to the fraction collector.
-
Perfuse the probe with aCSF at a flow rate of 1-2 µL/min.
-
Allow a stabilization period of at least 60-90 minutes.
-
-
Sample Collection:
-
Collect baseline samples for 60 minutes (e.g., 3 fractions of 20 minutes each).
-
Administer this compound (e.g., 1 mg/kg, intraperitoneally).
-
Collect microdialysate fractions every 15-30 minutes for at least 4 hours.
-
Store samples at -80°C until analysis.
-
Protocol for LC-MS/MS Analysis of this compound, GABA, and Glutamate
Materials:
-
Triple quadrupole mass spectrometer with an electrospray ionization (ESI) source
-
High-performance liquid chromatography (HPLC) system
-
C18 analytical column
-
Mobile phase A: 0.1% formic acid in water
-
Mobile phase B: 0.1% formic acid in acetonitrile
-
This compound, GABA, and glutamate analytical standards
-
Internal standards (e.g., deuterated analogs)
Procedure for this compound Analysis:
-
Sample Preparation:
-
Thaw microdialysate samples.
-
Add internal standard.
-
Perform a liquid-liquid or solid-phase extraction if necessary to concentrate the analyte and remove interfering substances.
-
-
LC-MS/MS Parameters:
-
Inject the sample onto the C18 column.
-
Use a gradient elution with mobile phases A and B.
-
Set the mass spectrometer to operate in positive ESI mode.
-
Monitor for specific precursor-to-product ion transitions for this compound (e.g., m/z 634 -> 558).[5]
-
-
Quantification:
-
Generate a standard curve using known concentrations of this compound.
-
Calculate the concentration of this compound in the samples based on the standard curve and the peak area ratio to the internal standard.
-
Procedure for GABA and Glutamate Analysis:
-
Derivatization (if necessary):
-
GABA and glutamate may require derivatization (e.g., with o-phthalaldehyde, OPA) to improve chromatographic retention and ionization efficiency.
-
-
LC-MS/MS Parameters:
-
Adjust chromatographic conditions for the separation of the derivatized amino acids.
-
Set the mass spectrometer to monitor for the specific transitions of the derivatized GABA and glutamate.
-
-
Quantification:
-
Follow a similar quantification strategy as for this compound, using appropriate standards and internal standards.
-
Visualizations
Signaling Pathways and Experimental Workflow
The following diagrams illustrate the proposed signaling pathways of this compound neurotoxicity and the experimental workflow for its in vivo microdialysis monitoring.
Caption: Proposed signaling pathways of this compound neurotoxicity.
Caption: Experimental workflow for in vivo microdialysis.
Conclusion
In vivo microdialysis coupled with sensitive analytical techniques like LC-MS/MS offers a powerful platform to investigate the neurotoxic effects of this compound in the brain. The detailed protocols and application notes provided herein serve as a valuable resource for researchers aiming to elucidate the mechanisms of this compound neurotoxicity and to develop potential therapeutic interventions. The ability to monitor both the toxin concentration and its effects on neurotransmitter dynamics in real-time provides a comprehensive understanding of its impact on the CNS.
References
- 1. Actions of tremorgenic fungal toxins on neurotransmitter release - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. In vitro neuropharmacological evaluation of penitrem-induced tremorgenic syndromes: importance of the GABAergic system - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. The fungal neurotoxin this compound induces the production of reactive oxygen species in human neutrophils at submicromolar concentrations - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. stami.no [stami.no]
- 5. researchgate.net [researchgate.net]
Troubleshooting & Optimization
Technical Support Center: Penitrem A Sample Extraction
Welcome to the technical support center for Penitrem A analysis. This resource provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in optimizing the recovery of this compound during sample extraction.
Frequently Asked Questions (FAQs)
Q1: What is this compound and why is its accurate quantification important?
This compound is a potent neurotoxic mycotoxin produced by several species of Penicillium fungi. It can contaminate various foodstuffs, including moldy grains, nuts, and cheese, posing a significant health risk to both humans and animals.[1][2] Accurate quantification of this compound is crucial for food safety monitoring, toxicological studies, and in the development of therapeutic interventions for this compound-induced neurotoxicosis.
Q2: What are the main challenges in achieving high recovery of this compound during sample extraction?
The primary challenges in this compound extraction include:
-
Low Recovery: Due to its lipophilic nature, this compound can adhere to sample matrices and labware, leading to losses during extraction.
-
Matrix Effects: Complex sample matrices such as cheese, animal tissues, and feed can contain interfering substances that suppress or enhance the signal of this compound during analysis by liquid chromatography-mass spectrometry (LC-MS).
-
Analyte Stability: this compound may be susceptible to degradation under certain pH and temperature conditions.
Q3: What are the typical analytical methods used for the detection and quantification of this compound?
High-performance liquid chromatography coupled with tandem mass spectrometry (HPLC-MS/MS) is the most common and reliable method for the selective determination of this compound in various samples.[3][4] This technique offers high sensitivity and specificity, allowing for accurate quantification even at low concentrations.
Troubleshooting Guide: Improving this compound Recovery
This guide addresses common issues encountered during the extraction of this compound and provides potential solutions.
Problem 1: Low Recovery of this compound
| Possible Cause | Troubleshooting Suggestion |
| Inappropriate Solvent Selection | This compound is a lipophilic compound. Ensure the extraction solvent has a suitable polarity. Acetonitrile, methylene chloride, and mixtures of acetonitrile/water are commonly used. For complex matrices, a multi-step extraction with solvents of varying polarity may improve recovery. |
| Suboptimal pH of Extraction Solvent | The stability and solubility of this compound can be pH-dependent. Studies have shown that this compound can be converted to other forms at acidic pH (pH 2-4).[5][6] It is recommended to maintain a neutral to slightly basic pH during extraction to ensure its stability. One study showed optimal production of this compound at a pH of 6.5.[7] |
| Incomplete Cell Lysis (for fungal cultures) | For the extraction from fungal mycelia, ensure complete cell wall disruption to release the intracellular toxin. This can be achieved by methods such as grinding in liquid nitrogen, bead beating, or sonication in the presence of a suitable lysis buffer. |
| Adsorption to Labware | This compound can adsorb to glass and plastic surfaces. To minimize this, use silanized glassware or polypropylene tubes. Rinsing the extraction vessel with the final extract solvent can help recover any adsorbed analyte. |
| Insufficient Mixing/Homogenization | Ensure thorough mixing of the sample with the extraction solvent to maximize the contact surface area and improve extraction efficiency. For solid samples, use a high-speed homogenizer or vortex vigorously. For tissue samples, mechanical disruption is crucial.[8][9] |
Problem 2: Poor Reproducibility
| Possible Cause | Troubleshooting Suggestion |
| Inconsistent Sample Homogeneity | Ensure the sample is homogenous before taking a subsample for extraction. For solid samples, this may involve grinding and thorough mixing. |
| Variable Extraction Times and Temperatures | Standardize the extraction time and temperature for all samples. Prolonged extraction times or elevated temperatures can potentially lead to degradation of this compound. While this compound production by the fungus is sensitive to temperature, its stability during extraction at different temperatures needs to be considered.[7][10] |
| Inconsistent Solvent Volumes | Use precise volumes of all solvents and reagents for each sample to ensure consistency. |
| Matrix Effect Variability | Different lots of the same sample matrix can exhibit varying degrees of matrix effects. The use of a stable isotope-labeled internal standard for this compound can help to compensate for this variability. |
Problem 3: High Matrix Effects in LC-MS/MS Analysis
| Possible Cause | Troubleshooting Suggestion |
| Co-elution of Interfering Compounds | Optimize the chromatographic method to separate this compound from co-eluting matrix components. This may involve adjusting the mobile phase composition, gradient profile, or using a different stationary phase. |
| Insufficient Sample Cleanup | Implement a more rigorous sample cleanup procedure after the initial extraction. Solid-phase extraction (SPE) is a common and effective technique for removing interfering substances. Choose an SPE sorbent that retains this compound while allowing matrix components to be washed away. |
| Ion Suppression or Enhancement | Matrix components can suppress or enhance the ionization of this compound in the mass spectrometer source. To mitigate this, dilute the final extract, use a matrix-matched calibration curve, or employ an internal standard. One study on cheese matrix showed significant signal enhancement for penitrems.[1][2] |
Quantitative Data Summary
The following tables summarize reported recovery data for this compound from different matrices.
Table 1: Recovery of this compound from Serum and Urine
| Matrix | Fortification Level (ng/g) | Extraction Solvent | Average Recovery (%) | Relative Standard Deviation (%) | Reference |
| Serum | 1 | Methylene Chloride | 90 | 10 | [11][12] |
| Urine | 1 | Methylene Chloride | 98 | 12 | [11][12] |
Table 2: Recovery of Penitrems from Cheese
| Analyte | Fortification Level (ng/mL) | Average Recovery (%) | Relative Standard Deviation (%) | Reference |
| This compound | 50 | 95 | 5 | [1] |
| This compound | 100 | 98 | 3 | [1] |
| This compound | 150 | 101 | 2 | [1] |
Experimental Protocols
Protocol 1: Extraction of this compound from Serum and Urine
This protocol is adapted from a validated LC-MS/MS screening method.[11][12]
-
Sample Preparation:
-
To 1 mL of serum or urine in a polypropylene centrifuge tube, add 5 mL of methylene chloride.
-
-
Extraction:
-
Vortex the tube for 1 minute.
-
Centrifuge at 4000 rpm for 10 minutes.
-
-
Solvent Evaporation:
-
Transfer the bottom organic layer (methylene chloride) to a clean tube.
-
Evaporate the solvent to dryness under a gentle stream of nitrogen at 40°C.
-
-
Reconstitution:
-
Reconstitute the dried extract in 100 µL of mobile phase (e.g., acetonitrile/water mixture).
-
Vortex for 30 seconds.
-
-
Analysis:
-
Transfer the reconstituted sample to an autosampler vial for LC-MS/MS analysis.
-
Protocol 2: Extraction of this compound from Cheese
This protocol is based on a method developed for the analysis of penitrems in cheese.[1][2]
-
Sample Preparation:
-
Weigh 5 g of homogenized cheese sample into a 50 mL polypropylene centrifuge tube.
-
Add 10 mL of acetonitrile/water (80:20, v/v).
-
-
Homogenization and Extraction:
-
Homogenize the sample using a high-speed disperser for 3 minutes.
-
Centrifuge the mixture at 10,000 x g for 10 minutes at 4°C.
-
-
Supernatant Collection:
-
Transfer the supernatant to a clean tube.
-
-
Solvent Evaporation and Reconstitution:
-
Evaporate the solvent to dryness under a gentle stream of nitrogen at 40°C.
-
Reconstitute the residue in 1 mL of acetonitrile/water (20:80, v/v).
-
-
Cleanup (Optional, if high matrix effects are observed):
-
Perform solid-phase extraction (SPE) using a C18 cartridge.
-
Condition the cartridge with methanol followed by water.
-
Load the reconstituted extract.
-
Wash the cartridge with a low percentage of organic solvent in water.
-
Elute this compound with a higher percentage of organic solvent (e.g., acetonitrile or methanol).
-
Evaporate the eluate and reconstitute in the mobile phase.
-
-
Analysis:
-
Filter the reconstituted sample through a 0.22 µm filter before injection into the LC-MS/MS system.
-
Protocol 3: Extraction of this compound from Brain Tissue
This is a general protocol for the extraction of small molecules from brain tissue and should be optimized for this compound.[8][9][13][14][15]
-
Tissue Homogenization:
-
Weigh the frozen brain tissue sample (e.g., 100-150 mg).
-
Homogenize the tissue in a suitable buffer (e.g., phosphate-buffered saline) at neutral pH using a bead beater or a Dounce homogenizer on ice. This initial step at neutral pH helps maintain the stability of many compounds.[13]
-
-
Protein Precipitation and Extraction:
-
Add a 4-fold excess of ice-cold acetonitrile to the homogenate to precipitate proteins and extract lipophilic compounds like this compound.
-
Vortex vigorously for 1 minute.
-
Incubate on ice for 30 minutes.
-
-
Centrifugation:
-
Centrifuge at high speed (e.g., 14,000 x g) for 15 minutes at 4°C to pellet the precipitated proteins and tissue debris.
-
-
Supernatant Collection and Evaporation:
-
Carefully collect the supernatant containing the extracted this compound.
-
Evaporate the solvent to dryness under a gentle stream of nitrogen.
-
-
Reconstitution:
-
Reconstitute the dried extract in a known volume of the initial mobile phase for LC-MS/MS analysis.
-
Visualizations
Logical Workflow for Troubleshooting Low this compound Recovery
The following diagram illustrates a systematic approach to diagnosing and resolving low recovery issues during this compound extraction.
Signaling Pathway of this compound Neurotoxicity
This compound exerts its neurotoxic effects primarily by targeting two key components of neurotransmission: GABAergic signaling and large-conductance Ca2+-activated K+ (BK) channels.[16]
References
- 1. researchgate.net [researchgate.net]
- 2. researchgate.net [researchgate.net]
- 3. In Vitro Toxicokinetics and Phase I Biotransformation of the Mycotoxin this compound in Dogs - PMC [pmc.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. Penitrem and thomitrem formation by Penicillium crustosum - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. mdpi.com [mdpi.com]
- 8. medicaljournalssweden.se [medicaljournalssweden.se]
- 9. researchgate.net [researchgate.net]
- 10. Influence of Environmental Factors on the Production of Penitrems A–F by Penicillium crustosum - PMC [pmc.ncbi.nlm.nih.gov]
- 11. researchgate.net [researchgate.net]
- 12. LC-MS/MS screen for this compound and roquefortine C in serum and urine samples - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. A high-yield method to extract peptides from rat brain tissue - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. biorxiv.org [biorxiv.org]
- 15. Tumoral and normal brain tissue extraction protocol for wide-scope screening of organic pollutants - PMC [pmc.ncbi.nlm.nih.gov]
- 16. researchgate.net [researchgate.net]
Penitrem A stability in different organic solvents
Welcome to the technical support center for Penitrem A. This guide is intended for researchers, scientists, and drug development professionals. Below you will find troubleshooting guides and frequently asked questions (FAQs) to address specific issues you might encounter during your experiments, with a focus on the stability of this compound in different organic solvents.
Frequently Asked Questions (FAQs)
Q1: In which organic solvents is this compound soluble?
This compound is a lipophilic mycotoxin and exhibits solubility in a range of organic solvents. Based on available data, it is soluble in Dimethylformamide (DMF), Dimethyl sulfoxide (DMSO), acetone, and ethanol. It has been noted that this compound does not mix well with water.
Q2: What is the recommended method for preparing a stock solution of this compound?
To prepare a stock solution, it is recommended to dissolve this compound in an appropriate organic solvent such as DMSO, DMF, or ethanol. For example, a stock solution can be prepared by dissolving the compound in methanol. To enhance solubility, you can warm the solution to 37°C and use sonication.
Q3: How should I store this compound solutions to ensure stability?
For optimal stability, stock solutions of this compound should be stored at -20°C in tightly sealed vials. It is best practice to prepare aliquots of the stock solution to avoid repeated freeze-thaw cycles, which can degrade the compound. General guidance for bioactive molecules suggests that solutions stored at -20°C are typically usable for up to one month, though specific stability data for this compound is limited.
Q4: Is this compound stable in acidic conditions?
There is evidence to suggest that this compound has partial instability at an acidic pH, such as that found in the stomach. Therefore, it is advisable to avoid acidic conditions during storage and in experimental buffers if degradation is a concern.
Q5: What are the potential degradation pathways for this compound in solution?
While specific degradation pathways of this compound in organic solvents are not well-documented in publicly available literature, potential degradation could occur through oxidation, hydrolysis of the epoxide ring, or other rearrangements, especially if exposed to light, reactive chemicals, or non-optimal storage conditions. Metabolic degradation in biological systems leads to hydroxylated and other oxidized products.
Troubleshooting Guide
| Issue | Possible Cause | Recommended Solution |
| This compound is not dissolving completely. | The concentration is too high for the chosen solvent. | Try a lower concentration or a different solvent with higher solubilizing power like DMSO or DMF. Gentle warming (to 37°C) and sonication can also aid dissolution. |
| The solvent quality is poor or contains water. | Use high-purity, anhydrous solvents. Ensure your solvent has not absorbed moisture from the air. | |
| Inconsistent experimental results. | Degradation of this compound in the stock solution. | Prepare fresh stock solutions regularly. Aliquot stock solutions to minimize freeze-thaw cycles. Store aliquots at -20°C or lower and protect from light. Confirm the concentration of your stock solution spectrophotometrically if possible before use. |
| Instability in the assay buffer. | Check the pH of your experimental buffer. Avoid highly acidic or basic conditions. If using aqueous buffers, ensure the final concentration of the organic solvent from the stock solution is low enough to not cause precipitation and is compatible with your experimental system. | |
| Precipitate forms when adding this compound stock solution to an aqueous buffer. | The organic solvent from the stock solution is not miscible or causes the compound to precipitate out in the aqueous environment. | Decrease the volume of the organic stock solution added to the aqueous buffer. Ensure the final concentration of the organic solvent is low (typically <1%). Consider using a solvent like DMSO which is miscible with water. A DMSO:PBS (pH 7.2) (1:2) mixture has been used for solubilizing this compound. |
Data on this compound Solubility
| Solvent | Solubility |
| Dimethylformamide (DMF) | 20 mg/mL |
| Dimethyl sulfoxide (DMSO) | 20 mg/mL |
| DMSO:PBS (pH 7.2) (1:2) | 30 mg/mL |
| Ethanol | 10 mg/mL |
| Acetone | Soluble |
| Water | Poorly soluble |
Note: This data is compiled from publicly available product information sheets. Users should perform their own tests to confirm solubility for their specific experimental conditions.
Experimental Protocols
Protocol: Preparation of a this compound Stock Solution
-
Weighing: Accurately weigh the desired amount of solid this compound in a clean, dry vial.
-
Solvent Addition: Add the appropriate volume of high-purity organic solvent (e.g., DMSO) to achieve the desired concentration.
-
Dissolution: Vortex the solution to facilitate dissolution. If necessary, gently warm the vial to 37°C in a water bath and sonicate for a few minutes until the solid is completely dissolved.
-
Aliquoting: Dispense the stock solution into smaller, single-use aliquots in tightly sealed, light-protected vials.
-
Storage: Store the aliquots at -20°C.
Protocol: General Stability Assessment of this compound in an Organic Solvent using HPLC
-
Solution Preparation: Prepare a stock solution of this compound in the desired organic solvent (e.g., methanol) at a known concentration.
-
Initial Analysis (Time 0): Immediately after preparation, analyze the solution using a validated High-Performance Liquid Chromatography (HPLC) method to determine the initial peak area and purity of this compound.
-
Storage: Store aliquots of the solution under the desired conditions (e.g., -20°C, 4°C, room temperature, protected from light).
-
Time-Point Analysis: At specified time intervals (e.g., 24 hours, 1 week, 1 month), retrieve an aliquot from storage.
-
Sample Preparation for HPLC: Allow the aliquot to come to room temperature before opening. Dilute the sample to an appropriate concentration for HPLC analysis using the mobile phase.
-
HPLC Analysis: Analyze the sample using the same HPLC method as the initial analysis.
-
Data Analysis: Compare the peak area of this compound at each time point to the initial peak area to calculate the percentage of degradation. Monitor for the appearance of new peaks, which may indicate degradation products.
Visualizations
Caption: Workflow for assessing this compound stability.
Caption: Factors influencing this compound degradation.
Technical Support Center: Analysis of Penitrem A by LC-MS/MS
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for the LC-MS/MS analysis of Penitrem A, with a focus on mitigating matrix effects.
Troubleshooting Guide
This guide addresses common issues encountered during the LC-MS/MS analysis of this compound.
| Issue | Potential Cause | Recommended Solution |
| Low or No this compound Signal | Ion Suppression: Co-eluting matrix components are suppressing the ionization of this compound in the MS source.[1][2] | - Improve Sample Cleanup: Implement a more rigorous sample preparation method such as solid-phase extraction (SPE) or use immunoaffinity columns to remove interfering matrix components.[3] - Optimize Chromatography: Adjust the LC gradient to separate this compound from the suppression region.[2] - Dilute the Sample: If the concentration of this compound is high enough, diluting the sample can reduce the concentration of interfering components. |
| Inefficient Extraction: The sample preparation method is not effectively extracting this compound from the matrix. | - Optimize Extraction Solvent: Ensure the solvent system is appropriate for this compound and the sample matrix. Acetonitrile/water or methylene chloride have been used for different matrices.[4][5] - pH Adjustment: For some matrices, adjusting the pH of the sample before extraction can improve recovery. | |
| Instrument Sensitivity: The mass spectrometer may not be sensitive enough to detect low levels of this compound. | - Optimize MS Parameters: Tune the instrument for the specific m/z transitions of this compound (e.g., 634 → 558).[4] - Check Instrument Performance: Perform a system suitability test to ensure the instrument is functioning correctly. | |
| Inconsistent or Irreproducible Results | Variable Matrix Effects: The composition of the matrix varies between samples, leading to different degrees of ion suppression or enhancement.[1] | - Use a Stable Isotope-Labeled Internal Standard (SIL-IS): A SIL-IS for this compound will co-elute and experience the same matrix effects, allowing for accurate quantification. - Matrix-Matched Calibrants: Prepare calibration standards in a blank matrix extract that is representative of the samples being analyzed.[1] |
| Sample Carryover: Residual this compound from a previous injection is contaminating the current analysis. | - Optimize Wash Solvents: Use a strong wash solvent in the autosampler to effectively clean the injection needle and port between samples. - Inject Blanks: Run blank injections between samples to assess and mitigate carryover. | |
| Peak Tailing or Splitting | Poor Chromatography: Issues with the analytical column or mobile phase. | - Column Contamination: Flush the column or, if necessary, replace it. - Mobile Phase pH: Ensure the mobile phase pH is appropriate for this compound and the column chemistry. - Injection Solvent: The injection solvent should be of similar or weaker strength than the initial mobile phase to prevent peak distortion. |
| Co-eluting Interferences: An isobaric or isomeric compound is eluting at or near the same retention time as this compound.[6] | - Improve Chromatographic Resolution: Modify the LC gradient or try a column with a different stationary phase to separate the interfering compound. |
Frequently Asked Questions (FAQs)
Q1: What are matrix effects and how do they impact this compound analysis?
A1: Matrix effects are the alteration of ionization efficiency for an analyte due to co-eluting compounds from the sample matrix.[2] In the context of this compound analysis, this can lead to either ion suppression (decreased signal) or ion enhancement (increased signal), resulting in inaccurate quantification.[1]
Q2: How can I determine if my analysis is affected by matrix effects?
A2: A common method is the post-extraction spike.[2] This involves comparing the peak area of this compound in a standard solution to the peak area of a blank sample extract spiked with the same concentration of this compound. A significant difference in peak areas indicates the presence of matrix effects.
Q3: What is the formula to calculate the matrix effect?
A3: The matrix effect can be quantified as a percentage using the following formula:
Matrix Effect (%) = (Peak Area in Spiked Extract / Peak Area in Neat Solution) x 100
A value less than 100% indicates ion suppression, while a value greater than 100% suggests ion enhancement.
Q4: What are the typical MRM transitions for this compound?
A4: The protonated molecule of this compound ([M+H]⁺) has an m/z of 634. A common and sensitive transition used for quantification is m/z 634 → 558.[4][7] Other qualifier ions that have been detected include m/z 616 and m/z 540.[7]
Q5: What is a suitable internal standard for this compound analysis?
A5: The ideal internal standard is a stable isotope-labeled version of this compound. If a SIL-IS is not available, a structurally similar compound that does not co-elute with this compound and is not naturally present in the samples can be used as an alternative, though it will not correct for matrix effects as effectively.
Quantitative Data Summary
The following table summarizes recovery data for this compound from a study using a liquid-liquid extraction method. High recovery is essential for accurate quantification and indicates an efficient extraction process, which is a prerequisite for assessing matrix effects.
| Matrix | Spiking Level (ng/g) | Average Recovery (%) | Relative Standard Deviation (RSD) (%) |
| Serum | 1 | 90 | 10 |
| Urine | 1 | 98 | 12 |
Data sourced from a study by Tor et al. (2006).[4][5]
Experimental Protocols
Protocol 1: Liquid-Liquid Extraction of this compound from Serum/Urine
This protocol is adapted from the method described by Tor et al. (2006).[4][5]
-
Sample Preparation:
-
Weigh 1 g of serum or urine into a 15 mL polypropylene tube.
-
Adjust the pH to >10 using ammonium hydroxide.
-
-
Extraction:
-
Add 10 mL of methylene chloride to the tube.
-
Rotate the sample at medium speed for 30 minutes.
-
-
Phase Separation:
-
Centrifuge the sample to separate the organic and aqueous layers.
-
-
Solvent Evaporation:
-
Transfer the methylene chloride (bottom layer) to a clean tube.
-
Evaporate the solvent to dryness under a stream of nitrogen at 60°C.
-
-
Reconstitution:
-
Reconstitute the dried extract in a suitable volume of the initial mobile phase for LC-MS/MS analysis.
-
Protocol 2: Generic Solid-Phase Extraction (SPE) for Mycotoxin Cleanup in Food/Feed
This is a general protocol that can be adapted for this compound analysis in complex matrices like animal feed or cheese. The specific SPE cartridge and solvents should be optimized for the matrix and analyte.
-
Sample Extraction:
-
Homogenize the sample.
-
Extract a representative portion with an appropriate solvent mixture (e.g., acetonitrile/water, 80:20, v/v).
-
Centrifuge the extract and collect the supernatant.
-
-
SPE Cartridge Conditioning:
-
Condition an SPE cartridge (e.g., C18 or a specialized mycotoxin cleanup column) by passing the conditioning solvent(s) through it.
-
-
Sample Loading:
-
Load the sample extract onto the conditioned SPE cartridge at a slow, consistent flow rate.
-
-
Washing:
-
Wash the cartridge with a weak solvent to remove interfering compounds while retaining this compound.
-
-
Elution:
-
Elute this compound from the cartridge with a strong solvent.
-
-
Final Preparation:
-
Evaporate the eluate to dryness and reconstitute in the initial mobile phase for LC-MS/MS analysis.
-
Visualizations
Workflow for Troubleshooting Matrix Effects
Caption: A logical workflow for identifying, mitigating, and verifying the resolution of matrix effects.
Signaling Pathway of this compound-Induced ROS Production
Caption: this compound induces ROS production via calcium-dependent and MAPK signaling pathways.
References
- 1. LC-MS/MS: Method of Choice for Efficient Multi-Mycotoxin Analysis [food.r-biopharm.com]
- 2. files.core.ac.uk [files.core.ac.uk]
- 3. lcms.cz [lcms.cz]
- 4. researchgate.net [researchgate.net]
- 5. LC-MS/MS screen for this compound and roquefortine C in serum and urine samples - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. researchgate.net [researchgate.net]
Technical Support Center: Penitrem A Fungal Culture Production
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in overcoming challenges associated with low yields in Penitrem A fungal culture production.
Frequently Asked Questions (FAQs)
Q1: My Penicillium crustosum culture is growing well, but the this compound yield is very low. What are the common causes?
A1: Low this compound yield, despite good fungal growth, can be attributed to several factors:
-
Suboptimal Culture Conditions: this compound is a secondary metabolite, and its production is highly sensitive to environmental parameters. Incorrect temperature, pH, or aeration can favor biomass accumulation over toxin synthesis.
-
Inappropriate Media Composition: The type and concentration of carbon and nitrogen sources in the culture medium are critical. While the fungus may utilize certain nutrients for growth, they may not induce the secondary metabolic pathways leading to this compound production.
-
Lack of Precursors: The biosynthesis of this compound requires specific precursors, namely tryptophan, geranylgeranyl pyrophosphate, and isopentenyl pyrophosphate.[1] Insufficient availability of these building blocks in the medium can limit production.
-
Strain Viability and Genetics: The specific strain of Penicillium crustosum used is crucial. High-yielding strains may lose their productivity over successive subcultures. Genetic mutations can also lead to a decrease in or cessation of this compound synthesis.
-
Inadequate Incubation Time: this compound production is often growth-phase dependent, typically occurring after the initial phase of rapid biomass increase. Harvesting the culture too early can result in low yields.
Q2: What are the optimal culture media for high this compound yield?
A2: Several media have been reported to support good this compound production. The choice of medium can significantly impact the final yield.
-
Czapek-Dox (CDA) Medium: This is a commonly used synthetic medium for the cultivation of fungi.[2] Supplementing it with yeast extract can be crucial for this compound production.[2][3]
-
Yeast Extract Sucrose (YES) Medium: This is another widely used medium for fungal cultures and has been shown to support this compound production.
-
Skimmed Milk/Potato Extract/Sucrose (SPS) Medium: One study found that a medium containing 2% skimmed milk, 2% potato extract, and 4% sucrose supported the highest toxin production.[4]
Q3: How do temperature and pH affect this compound production?
A3: Temperature and pH are critical parameters that need to be carefully controlled.
-
Temperature: The optimal temperature for P. crustosum growth is around 25°C.[4][5] However, the highest this compound production has been observed at slightly lower temperatures, around 22°C, after 14 to 21 days of cultivation.[2] Production is generally active between 10°C and 30°C, but no production is observed at 34°C.[2]
-
pH: An initial pH of 5.7 has been reported as optimal for this compound production in SPS medium.[4] In another study using YES-medium, an elevated pH of around 9 was shown to increase this compound production. Generally, a neutral to slightly alkaline pH appears to be more favorable for toxin biosynthesis than acidic conditions.
Q4: Can I supplement the culture medium to increase the yield?
A4: Yes, supplementing the medium with precursors and specific nutrients can significantly boost this compound production.
-
Carbon Source: Glucose at a concentration of 50 g/L has been shown to have a strong inducing effect on the biosynthesis of penitrems.[2][3] Higher concentrations, however, can be inhibitory.[3]
-
Nitrogen Source: Organic nitrogen sources, particularly glutamate, have been found to be the most favorable for increasing the production of these secondary metabolites.[2][6]
-
Precursor Feeding: Since tryptophan is a direct precursor for the indole moiety of this compound, its addition to the culture medium can potentially enhance the yield.[1][7]
Q5: What is the general workflow for this compound production and analysis?
A5: The general workflow involves culture preparation, inoculation, incubation, extraction, and quantification.
Caption: General workflow for this compound production and analysis.
Troubleshooting Guides
Issue 1: Poor or No Fungal Growth
| Possible Cause | Troubleshooting Step |
| Contamination | Inspect cultures for foreign microbes. If contaminated, discard and restart with a pure culture. Ensure sterile techniques are followed during media preparation and inoculation. |
| Incorrect Media Composition | Verify the recipe and preparation of your culture medium. Ensure all components are added in the correct concentrations.[8][9] |
| Suboptimal Growth Conditions | Check and calibrate incubator temperature and pH of the medium. P. crustosum generally grows well at 25°C and a pH between 5.5 and 7.5.[4][5] |
| Poor Inoculum Quality | Use a fresh, viable spore suspension for inoculation. If using a stored culture, verify its viability before starting a large-scale experiment. |
Issue 2: Good Growth, but Low/No this compound Production
| Possible Cause | Troubleshooting Step |
| Suboptimal Production Conditions | Optimize temperature and pH specifically for this compound production. A temperature of 22°C and a neutral to slightly alkaline pH may be more favorable.[2] |
| Inappropriate Carbon/Nitrogen Source | Modify the media to include optimal carbon and nitrogen sources. A glucose concentration of 50 g/L and supplementation with glutamate can be beneficial.[2][3][6] |
| Insufficient Aeration | For submerged cultures, ensure adequate aeration. Shaking the flasks or using a fermenter with controlled aeration can improve yield. |
| Short Incubation Time | Extend the incubation period. This compound is a secondary metabolite, and its production often peaks after the logarithmic growth phase, typically between 14 and 21 days.[2] |
| Precursor Limitation | Supplement the medium with tryptophan, a key precursor for this compound biosynthesis.[1][7] |
| Strain Degeneration | If possible, obtain a new, high-yielding strain of P. crustosum. If using an in-house strain, consider re-isolating from a single spore to maintain productivity. |
Data Presentation
Table 1: Influence of Environmental Factors on this compound Production
| Factor | Condition | Effect on this compound Production | Reference(s) |
| Temperature | 22°C | Optimal for production | [2] |
| 25°C | Good for growth, slightly lower production | [4][5] | |
| 34°C | No production | [2] | |
| pH | 5.7 (initial) | Optimal in SPS medium | [4] |
| ~9.0 | Increased production in YES medium | ||
| Carbon Source | Glucose (50 g/L) | Strong inducing effect | [2][3] |
| Glucose (>50 g/L) | Inhibitory | [3] | |
| Nitrogen Source | Glutamate | Favorable for production | [2][6] |
| Stress Factors | Oxidative Stress (CuSO₄) | Stimulates biosynthesis | [2] |
| Salt Stress (NaCl) | Inhibitory effect | [3] |
Experimental Protocols
Protocol 1: Culture of Penicillium crustosum for this compound Production
1. Media Preparation (Czapek-Dox Agar - CDA)
-
Suspend 49.01 grams of Czapek-Dox Agar powder in 1000 ml of distilled water.[9]
-
Heat to boiling to dissolve the medium completely.[9]
-
Sterilize by autoclaving at 121°C (15 lbs pressure) for 15 minutes.[9]
-
Cool to 45-50°C before pouring into sterile Petri plates.[9]
-
For enhanced this compound production, supplement the medium with 5 g/L of yeast extract before autoclaving.[2]
2. Inoculation and Incubation
-
Inoculate the center of the CDA plates with a sterile loop containing P. crustosum spores.
-
Incubate the plates at 22-25°C for 14-21 days in the dark.[2]
3. Extraction of this compound
-
After incubation, cut the mycelium and agar into small pieces and place them in a flask.
-
Add chloroform to the flask to cover the fungal material.
-
Shake the flask for several hours or leave it overnight to allow for extraction.
-
Filter the mixture to separate the chloroform extract from the fungal biomass.
-
Evaporate the chloroform to obtain the crude extract containing this compound.
4. Quantification of this compound by HPLC-MS/MS
-
Dissolve the crude extract in a suitable solvent (e.g., methanol).
-
Analyze the sample using a High-Performance Liquid Chromatography system coupled with a Mass Spectrometer (HPLC-MS/MS).[10][11]
-
Use a C18 column for separation.[12]
-
The mobile phase can consist of a gradient of water and acetonitrile with ammonium formate.[12]
-
Monitor for the characteristic mass-to-charge ratio (m/z) of this compound and its fragments for identification and quantification.[10][11]
Signaling Pathways and Logical Relationships
This compound Biosynthesis Pathway Overview
The biosynthesis of this compound is a complex process involving multiple enzymatic steps. It originates from the precursors tryptophan, geranylgeranyl pyrophosphate (GGPP), and two molecules of isopentenyl pyrophosphate (IPP).[1]
Caption: Simplified overview of the this compound biosynthesis pathway.
References
- 1. Tremorgenic mycotoxins from Penicillium crustosum. Biosynthesis of this compound - Journal of the Chemical Society, Perkin Transactions 1 (RSC Publishing) [pubs.rsc.org]
- 2. Influence of Environmental Factors on the Production of Penitrems A–F by Penicillium crustosum - PMC [pmc.ncbi.nlm.nih.gov]
- 3. mdpi.com [mdpi.com]
- 4. Production of this compound by Penicillium crustosum isolated from foodstuffs - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Penicillium crustosum - Wikipedia [en.wikipedia.org]
- 6. researchgate.net [researchgate.net]
- 7. researchgate.net [researchgate.net]
- 8. interchim.fr [interchim.fr]
- 9. exodocientifica.com.br [exodocientifica.com.br]
- 10. HPLC-MS/MS Method for the Detection of Selected Toxic Metabolites Produced by Penicillium spp. in Nuts - PMC [pmc.ncbi.nlm.nih.gov]
- 11. researchgate.net [researchgate.net]
- 12. mdpi.com [mdpi.com]
Troubleshooting inconsistent results in Penitrem A bioassays
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with Penitrem A bioassays. The information is designed to address common issues and ensure the generation of reliable and consistent experimental results.
Frequently Asked Questions (FAQs) & Troubleshooting
Q1: My this compound bioassay is showing inconsistent results between experiments. What are the potential causes?
Inconsistent results in this compound bioassays can stem from several factors throughout the experimental workflow. Key areas to investigate include:
-
This compound Stock Solution:
-
Inconsistent Concentration: Ensure accurate weighing and complete dissolution of this compound. Use a calibrated analytical balance and high-purity solvent (e.g., DMSO or ethanol).
-
Degradation: this compound may be susceptible to degradation.[1] Prepare fresh stock solutions regularly and store them appropriately (see Q2). Avoid repeated freeze-thaw cycles.
-
-
Cell Culture Conditions:
-
Cell Viability and Passage Number: Use cells with high viability (>95%) and within a consistent, low passage number range. High passage numbers can lead to phenotypic drift and altered sensitivity.
-
Inconsistent Seeding Density: Variations in the initial number of cells seeded per well will lead to variability in the final readout. Ensure a homogenous cell suspension and use precise pipetting techniques.
-
-
Assay Protocol Execution:
-
Inconsistent Incubation Times: Adhere strictly to the specified incubation times for cell treatment and assay development.
-
Solvent Effects: Ensure the final concentration of the solvent (e.g., DMSO) is consistent across all wells (including controls) and is at a non-toxic level for the cells.
-
-
Environmental Factors:
-
Temperature and pH: Fluctuations in incubator temperature and CO2 levels can affect cell health and growth, influencing their response to this compound. Mycotoxin production by fungi is known to be sensitive to temperature and pH.[2][3] While this applies to the production of the toxin, these factors can also influence its stability and the cellular response in an assay.
-
Q2: How should I prepare and store this compound stock solutions to ensure stability?
Proper preparation and storage of this compound are critical for reproducible results.
-
Solvent Selection: Use high-purity, anhydrous-grade solvents such as dimethyl sulfoxide (DMSO) or ethanol to dissolve this compound.
-
Stock Concentration: Prepare a concentrated stock solution (e.g., 10-20 mM) to minimize the volume of solvent added to your cell culture media, thereby reducing potential solvent toxicity.
-
Storage Conditions: Aliquot the stock solution into small, single-use volumes to avoid repeated freeze-thaw cycles. Store these aliquots at -20°C or -80°C, protected from light.
-
Working Solutions: Prepare fresh working solutions from the stock solution for each experiment. Do not store dilute solutions for extended periods.
Q3: The cell viability in my negative control wells is lower than expected. What could be the issue?
Low viability in negative control wells points to a problem with the general cell culture conditions or assay setup, rather than the effect of this compound.
-
Improper Cell Handling: Over-trypsinization, excessive centrifugation, or vigorous pipetting can damage cells.
-
Contamination: Microbial contamination (bacteria, yeast, or mycoplasma) can impact cell health. Regularly test your cell cultures for contamination.
-
Media Quality: Ensure the cell culture medium is not expired and has been stored correctly. Components of the media can degrade over time.[3]
-
Solvent Toxicity: The concentration of the solvent used to dissolve this compound may be too high in the final culture volume. Run a solvent toxicity control to determine the maximum tolerated concentration.
-
Incubator Conditions: Verify that the incubator's temperature, humidity, and CO2 levels are optimal for your cell line.
Q4: I am observing a weaker-than-expected effect of this compound in my long-term (e.g., 48-72h) assays. Could this be a stability issue?
Yes, a diminished effect in longer-term assays is a classic sign of compound instability in the cell culture medium.[4]
-
This compound Degradation: this compound may degrade in the aqueous, warm, and CO2-controlled environment of a cell culture incubator.[4] The rate of degradation can be influenced by the medium's composition.[4][5]
-
Troubleshooting Steps:
-
Conduct a Stability Study: Incubate this compound in your cell culture medium under assay conditions (37°C, 5% CO2) without cells. Collect samples at different time points (e.g., 0, 24, 48, 72 hours) and analyze the concentration of this compound using a suitable analytical method like HPLC-MS/MS.
-
Media Replacement: If instability is confirmed, consider replacing the medium with freshly prepared this compound-containing medium at intermediate time points during the assay.
-
Q5: Which cell lines are suitable for this compound bioassays?
Since this compound is a neurotoxin, cell lines of neuronal origin are often the most relevant.[6][7][8]
-
Neuroblastoma Cell Lines:
-
Other Potential Cell Lines:
-
PC12 (Rat): Derived from a rat pheochromocytoma, these cells can also be differentiated into a neuron-like state.
-
While not neuronal, cell lines like HepG2 (human hepatoma) and Caco-2 (human colorectal adenocarcinoma) are often used in general mycotoxin cytotoxicity screening.[11]
-
The choice of cell line should be guided by the specific research question and the desired biological relevance.
Data Presentation
Table 1: Factors Influencing this compound Production by Penicillium crustosum
| Factor | Condition | Effect on this compound Production | Reference |
| Temperature | 22°C | Optimal for highest yield after 14-21 days | [2] |
| 24-30°C | Higher initial production (at 7 days) | [2] | |
| 34°C | No production observed | [2] | |
| pH | Acidic (pH 3) | Production observed | [2] |
| Neutral (pH 6) | Favorable for production | [2] | |
| Basic (pH 9) | Favorable for production | [2] | |
| Culture Media | Czapek-Dox agar (CDA) | Most favorable for synthesis | [2] |
| Cheese model medium | Exceptionally high production | [2] | |
| Carbon Source | Glucose (50 g/L) | Strong inducing effect | [2] |
| Nitrogen Source | Glutamate | Favorable supplement, significantly increases production | [2] |
| Stress Factors | CuSO4 (Oxidative stress) | Remarkably stimulates biosynthesis | [2] |
| NaCl (Salt stress) | Inhibitory effect | [2] |
Experimental Protocols
Protocol: In Vitro Cytotoxicity Assessment of this compound using an MTT Assay
This protocol provides a general framework for assessing the cytotoxic effects of this compound on an adherent cell line (e.g., SH-SY5Y or Neuro-2a).
1. Materials:
-
Selected cell line (e.g., SH-SY5Y)
-
Complete cell culture medium (e.g., DMEM with 10% FBS, 1% Penicillin-Streptomycin)
-
This compound (high purity)
-
DMSO (anhydrous, cell culture grade)
-
96-well cell culture plates
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)
-
Solubilization solution (e.g., DMSO or a solution of 10% SDS in 0.01 M HCl)
-
Phosphate-Buffered Saline (PBS)
-
Multichannel pipette
-
Microplate reader (absorbance at 570 nm, with a reference wavelength of 630 nm)
2. Procedure:
-
Cell Seeding:
-
Harvest and count cells, ensuring high viability.
-
Seed the cells into a 96-well plate at a predetermined optimal density (e.g., 5,000-10,000 cells/well) in 100 µL of complete medium.
-
Incubate for 24 hours at 37°C, 5% CO2 to allow for cell attachment.
-
-
This compound Treatment:
-
Prepare serial dilutions of this compound in complete medium from your stock solution. Also prepare a vehicle control (medium with the same final concentration of DMSO as the highest this compound concentration).
-
Carefully remove the medium from the wells.
-
Add 100 µL of the this compound dilutions or vehicle control to the respective wells. Include wells with medium only as a background control.
-
Incubate for the desired exposure time (e.g., 24, 48, or 72 hours) at 37°C, 5% CO2.
-
-
MTT Assay:
-
After the incubation period, add 10 µL of the 5 mg/mL MTT solution to each well.
-
Incubate for 2-4 hours at 37°C, 5% CO2, allowing viable cells to metabolize the MTT into formazan crystals.
-
Carefully remove the medium containing MTT.
-
Add 100 µL of the solubilization solution (e.g., DMSO) to each well to dissolve the formazan crystals.
-
Shake the plate on an orbital shaker for 15 minutes to ensure complete dissolution.
-
-
Data Acquisition:
-
Measure the absorbance at 570 nm using a microplate reader. Use 630 nm as a reference wavelength to subtract background absorbance.
-
3. Data Analysis:
-
Subtract the absorbance of the media-only blank from all other readings.
-
Calculate the percentage of cell viability for each treatment group relative to the vehicle control:
-
% Viability = (Absorbance of treated cells / Absorbance of vehicle control cells) x 100
-
-
Plot the percentage of cell viability against the log of the this compound concentration to generate a dose-response curve and determine the IC50 value.
Visualizations
Caption: Mechanism of this compound neurotoxicity.
Caption: General workflow for a cell-based cytotoxicity assay.
References
- 1. researchgate.net [researchgate.net]
- 2. Influence of Environmental Factors on the Production of Penitrems A–F by Penicillium crustosum - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Vitamins in cell culture media: Stability and stabilization strategies - PMC [pmc.ncbi.nlm.nih.gov]
- 4. benchchem.com [benchchem.com]
- 5. mdpi.com [mdpi.com]
- 6. researchgate.net [researchgate.net]
- 7. Tremorgenic Mycotoxins: Structure Diversity and Biological Activity - PMC [pmc.ncbi.nlm.nih.gov]
- 8. mdpi.com [mdpi.com]
- 9. Revisiting the Neuroblastoma Cell-Based Assay (CBA-N2a) for the Improved Detection of Marine Toxins Active on Voltage Gated Sodium Channels (VGSCs) - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Revisiting the Neuroblastoma Cell-Based Assay (CBA-N2a) for the Improved Detection of Marine Toxins Active on Voltage Gated Sodium Channels (VGSCs) - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. mdpi.com [mdpi.com]
Technical Support Center: Optimizing Electrophysiology Protocols for Penitrem A Application
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals utilizing Penitrem A in electrophysiology experiments.
Frequently Asked Questions (FAQs)
Q1: What is this compound and what is its primary molecular target?
This compound is a potent and selective blocker of large-conductance Ca2+-activated potassium (BKCa or KCa1.1) channels.[1] It is a tremorgenic indole alkaloid mycotoxin produced by various Penicillium species.[2][3] Its primary mechanism of action in electrophysiological studies is the inhibition of BK channel currents.[2]
Q2: What is the recommended solvent and storage condition for this compound?
This compound is soluble in dimethyl sulfoxide (DMSO) up to 10 mM.[1] It is recommended to store this compound at -20°C.[1] For experimental use, prepare concentrated stock solutions in DMSO and dilute to the final concentration in the extracellular solution immediately before application.
Q3: What are the known off-target effects of this compound?
While this compound is highly selective for BK channels, it can have other effects, particularly at higher concentrations. It has been shown to impair GABAergic neurotransmission in the cerebellum and can increase the spontaneous release of glutamate, GABA, and aspartate from cerebrocortical synaptosomes.[2][4][5] Additionally, this compound can induce the production of reactive oxygen species (ROS).[6][7]
Q4: How does the β1 subunit of the BK channel affect the potency of this compound?
The presence of the β1 subunit significantly decreases the potency of this compound. The IC50 for blocking BK channels composed of only the α subunit is significantly lower than for channels containing both α and β1 subunits.[1]
Troubleshooting Guide
| Problem | Potential Cause | Recommended Solution |
| No observable effect of this compound on outward currents. | 1. Incorrect channel subtype: The cell type under investigation may not express BK channels, or may express BK channel subtypes with low sensitivity to this compound. 2. This compound degradation: Improper storage or handling of this compound may have led to its degradation. 3. Insufficient concentration: The concentration of this compound may be too low to elicit a response, especially if the BK channels have associated β subunits. | 1. Verify BK channel expression: Confirm the presence of BK channels in your cell type using techniques like RT-PCR, Western blot, or by using a known BK channel opener. 2. Prepare fresh this compound solution: Prepare a fresh dilution from a properly stored stock solution. 3. Increase this compound concentration: Perform a dose-response curve to determine the optimal concentration for your specific cell type and channel composition. |
| Inconsistent or variable block with this compound. | 1. Vehicle (DMSO) effects: High concentrations of DMSO can have independent effects on ion channels and cell health.[8][9][10][11][12] 2. Incomplete solution exchange: The perfusion system may not be adequately exchanging the control solution with the this compound-containing solution. | 1. Minimize final DMSO concentration: Keep the final concentration of DMSO in your recording solution below 0.1%. Run a vehicle control experiment to assess the effect of DMSO alone. 2. Check perfusion system: Ensure your perfusion system allows for complete and rapid exchange of the bath solution. Increase the perfusion rate if necessary. |
| Gradual rundown of currents during this compound application. | 1. Non-specific binding: this compound is lipophilic and may accumulate in the cell membrane or perfusion tubing over time. 2. Cell health deterioration: Prolonged exposure to this compound or the vehicle could be affecting cell viability. | 1. Use a stable perfusion system: Ensure that the materials in your perfusion system are compatible with lipophilic compounds. 2. Monitor cell health: Continuously monitor cell health parameters such as resting membrane potential and input resistance. Limit the duration of this compound application. |
| Difficulty achieving a stable gigaohm seal after this compound application. | 1. Membrane property changes: this compound or the vehicle may alter the properties of the cell membrane, making seal formation more difficult. | 1. Establish seal before application: Obtain a stable gigaohm seal before perfusing with this compound. 2. Optimize pipette pressure: Adjust the positive pressure applied to the pipette to prevent debris from obstructing the tip.[13] |
Quantitative Data Summary
| Parameter | Value | Cell Type/Condition | Reference |
| IC50 (BK channel block) | 6.4 nM | hSlo α subunit expressed in HEK 293 cells | [1] |
| IC50 (BK channel block) | 64.4 nM | hSlo α + β1 subunits expressed in HEK 293 cells | [1] |
| IC50 (GABA uptake inhibition) | 20 µM | Cerebellar synaptosomes | [1] |
| IC50 (Glutamate uptake inhibition) | 47 µM | Cerebellar synaptosomes | [1] |
| EC50 (ROS production) | 3.8 µM | Human neutrophils | [6][7] |
Experimental Protocols
Preparation of this compound Stock Solution
-
Dissolve this compound in 100% DMSO to create a 10 mM stock solution.[1]
-
Aliquot the stock solution into small volumes to avoid repeated freeze-thaw cycles.
-
Store the aliquots at -20°C.[1]
-
On the day of the experiment, thaw a single aliquot and dilute it to the final desired concentration in the extracellular recording solution. Ensure the final DMSO concentration is as low as possible (ideally ≤ 0.1%).
Whole-Cell Patch-Clamp Protocol for this compound Application
This protocol is adapted from standard whole-cell patch-clamp procedures.[14][15][16][17][18][19]
-
Cell Preparation: Prepare your cells of interest (e.g., cultured cells or acute brain slices) and place them in the recording chamber with oxygenated artificial cerebrospinal fluid (aCSF) or an appropriate extracellular solution.
-
Pipette Preparation: Pull borosilicate glass pipettes to a resistance of 3-5 MΩ when filled with the intracellular solution.
-
Intracellular Solution: A typical potassium-based intracellular solution may contain (in mM): 140 K-gluconate, 10 HEPES, 10 EGTA, 2 MgCl2, 2 Na2-ATP, and 0.3 Na-GTP, with the pH adjusted to 7.3 with KOH.
-
Seal Formation: Approach a healthy cell with the patch pipette while applying slight positive pressure. Once a dimple is observed on the cell surface, release the pressure to form a gigaohm seal.
-
Whole-Cell Configuration: Apply gentle suction to rupture the cell membrane and achieve the whole-cell configuration.
-
Baseline Recording: Record baseline BK channel currents. These can be elicited by a voltage step protocol (e.g., from a holding potential of -80 mV to depolarizing steps from -60 mV to +80 mV in 20 mV increments).
-
This compound Application: Perfuse the recording chamber with the extracellular solution containing the desired concentration of this compound. Ensure complete solution exchange.
-
Effect Recording: Record the currents again using the same voltage step protocol to observe the inhibitory effect of this compound.
-
Washout: Perfuse the chamber with the control extracellular solution to wash out this compound and observe any recovery of the current.
Inside-Out Patch-Clamp Protocol for this compound Application
This protocol allows for the application of this compound to the intracellular face of the membrane patch.[20][21][22]
-
Cell-Attached Formation: Follow steps 1-4 of the whole-cell protocol to achieve a stable cell-attached configuration.
-
Patch Excision: Gently pull the pipette away from the cell to excise the membrane patch, resulting in the inside-out configuration where the intracellular side of the membrane is exposed to the bath solution.
-
Baseline Recording: Record single-channel or macroscopic currents at a specific holding potential in the control bath solution.
-
This compound Application: Perfuse the chamber with a solution containing this compound to apply it to the intracellular face of the patch.
-
Effect Recording: Record channel activity in the presence of this compound to observe its blocking effect.
Visualizations
Caption: this compound directly blocks the BK channel, inhibiting K+ efflux.
Caption: A logical workflow for troubleshooting a lack of this compound effect.
Caption: Overview of signaling pathways affected by this compound.
References
- 1. In vitro neuropharmacological evaluation of penitrem-induced tremorgenic syndromes: importance of the GABAergic system - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. This compound and Roquefortine Production by Penicillium commune - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Actions of tremorgenic fungal toxins on neurotransmitter release - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Interaction of pentobarbital with gabaergic drugs acting on the Cl(-)-ATPase activity of the plasma membranes from bream brain (Abramis brama L.) - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. The fungal neurotoxin this compound induces the production of reactive oxygen species in human neutrophils at submicromolar concentrations - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. stami.no [stami.no]
- 8. Effects of intracerebroventricular administration of dimethyl sulfoxide on hippocampal electrophysiology in mice - PMC [pmc.ncbi.nlm.nih.gov]
- 9. researchgate.net [researchgate.net]
- 10. Dimethyl sulfoxide at high concentrations inhibits non-selective cation channels in human erythrocytes - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. Dimethyl sulfoxide elevates intracellular Ca2+ and mimics effects of increased light intensity in a photoreceptor - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. Effects of Dimethyl Sulfoxide on Neuronal Response Characteristics in Deep Layers of Rat Barrel Cortex - PMC [pmc.ncbi.nlm.nih.gov]
- 13. Patch Clamp Protocol [labome.com]
- 14. docs.axolbio.com [docs.axolbio.com]
- 15. Whole Cell Patch Clamp Protocol [protocols.io]
- 16. researchgate.net [researchgate.net]
- 17. Whole-cell Patch-clamp Recordings in Brain Slices - PubMed [pubmed.ncbi.nlm.nih.gov]
- 18. bio.fsu.edu [bio.fsu.edu]
- 19. youtube.com [youtube.com]
- 20. researchgate.net [researchgate.net]
- 21. m.youtube.com [m.youtube.com]
- 22. researchgate.net [researchgate.net]
Preventing Penitrem A degradation during storage
This guide provides researchers, scientists, and drug development professionals with essential information for the proper storage and handling of Penitrem A to prevent its degradation.
Frequently Asked Questions (FAQs)
Q1: What is the recommended storage temperature for solid this compound?
Solid this compound should be stored at -20°C for long-term stability.[1][2] Provided the vial is kept tightly sealed, the solid compound can be stored for up to 6 months under these conditions.
Q2: How should I prepare and store this compound solutions?
It is best to prepare and use solutions on the same day.[1] If storage is necessary, prepare stock solutions, dispense them into single-use aliquots in tightly sealed vials, and store them at -20°C for up to one month or at -80°C for up to six months.[1][3] Avoid repeated freeze-thaw cycles, as this can lead to degradation.[3] Before use, allow the solution to equilibrate to room temperature and ensure any precipitate has redissolved.[1]
Q3: Which solvents are suitable for dissolving this compound?
This compound is soluble in several organic solvents, including DMSO (up to 20 mg/ml), DMF (up to 20 mg/ml), ethanol (up to 10 mg/ml), methanol, and acetone.[1][2][3][4] It has poor solubility in water.[2]
Q4: Is this compound sensitive to pH?
Yes, this compound is unstable in acidic conditions. Studies have shown that it can be converted to other compounds, such as thomitrems A and E, at a pH of 4 or lower.[5][6] It is stable at a pH of 5 and higher.[5][6] Therefore, acidic buffers or solvents should be avoided during storage.
Q5: Is this compound sensitive to light?
Troubleshooting Guide
Q: I suspect my this compound sample has degraded. What are the likely causes and how can I check?
A: Degradation can be caused by improper storage conditions. The most common factors are exposure to acidic pH, extended storage in solution at improper temperatures, and repeated freeze-thaw cycles.
To investigate, you can perform a purity analysis using HPLC-MS/MS. Degradation may appear as a decrease in the area of the primary this compound peak and the appearance of new peaks corresponding to degradation products.
Table 1: Recommended Storage Conditions for this compound
| Form | Storage Temperature | Maximum Duration | Key Considerations |
| Solid | -20°C | Up to 6 months | Keep vial tightly sealed. |
| Solution | -20°C | Up to 1 month | Aliquot to avoid freeze-thaw cycles.[1][3] |
| Solution | -80°C | Up to 6 months | Preferred for longer-term solution storage.[3] |
Table 2: Solvent Suitability for this compound Stock Solutions
| Solvent | Reported Solubility | Notes |
| DMSO | ~20 mg/mL | Common solvent for stock solutions.[1][3] |
| DMF | ~20 mg/mL | Alternative to DMSO.[3] |
| Ethanol | ~10 mg/mL | Suitable for biological assays where DMSO is not desired.[3] |
| Methanol | Soluble | A suitable alternative to ethanol.[2][4] |
| Acetone | Soluble | Less common for biological applications.[4] |
Logical Troubleshooting Flow
The following diagram outlines a decision-making process for troubleshooting suspected this compound degradation.
Experimental Protocols
Protocol: Assessing this compound Stability by HPLC-MS/MS
This protocol describes a general method to quantitatively assess the stability of this compound in a specific solvent under defined storage conditions.
1. Reagent and Sample Preparation
-
This compound Stock Solution: Accurately weigh solid this compound and dissolve in the desired solvent (e.g., DMSO) to a final concentration of 1 mg/mL.
-
Working Solutions: Dilute the stock solution with the storage buffer/solvent to a final concentration suitable for analysis (e.g., 1 µg/mL).
-
Time-Zero (T0) Sample: Immediately after preparing the working solution, transfer an aliquot for immediate analysis. This serves as the baseline.
-
Storage Samples: Dispense the remaining working solution into multiple sealed, light-protected vials. Store these under the desired conditions (e.g., -20°C, 4°C, room temperature).
2. Stability Time Points
-
Analyze one vial from the stored samples at predetermined time points (e.g., 24 hours, 7 days, 14 days, 30 days).
-
Before analysis, allow the sample to fully thaw and reach room temperature. Vortex briefly to ensure homogeneity.
3. HPLC-MS/MS Analysis
-
The following parameters are based on established methods for this compound analysis and may require optimization for your specific instrument.[7][8]
-
HPLC Column: A C18 reversed-phase column (e.g., Kinetex EVO C18, 100 x 2.1 mm, 2.6 µm) is suitable.[7]
-
Mobile Phase A: Water with 2 mM ammonium formate.[7]
-
Mobile Phase B: 95% Acetonitrile with 2 mM ammonium formate.[7]
-
Flow Rate: 0.3 mL/min.[7]
-
Gradient: A linear gradient can be used, for example: start at 30% B, increase to 80% B over 16.5 minutes, then increase to 95% B.[7]
-
Ionization: Electrospray Ionization (ESI) in positive mode.
-
MS/MS Detection: Use Multiple Reaction Monitoring (MRM). The precursor ion for this compound will lose water during ionization. Monitor characteristic precursor -> product ion transitions for quantification and confirmation.
-
4. Data Analysis
-
Integrate the peak area of this compound for each time point.
-
Calculate the percentage of this compound remaining at each time point relative to the T0 sample:
-
% Remaining = (Peak Area at Time_X / Peak Area at T0) * 100
-
-
A significant decrease in the percentage remaining indicates degradation. Monitor for the appearance and increase of new peaks, which may be degradation products.
Experimental Workflow Diagram
Potential Degradation Pathways
This compound's complex structure is susceptible to specific chemical transformations that can be considered degradation in an experimental context.
References
- 1. This compound | KCa1.1 channel Blocker | Hello Bio [hellobio.com]
- 2. bioaustralis.com [bioaustralis.com]
- 3. glpbio.com [glpbio.com]
- 4. This compound - LKT Labs [lktlabs.com]
- 5. Penitrem and thomitrem formation by Penicillium crustosum - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. In Vitro Toxicokinetics and Phase I Biotransformation of the Mycotoxin this compound in Dogs - PMC [pmc.ncbi.nlm.nih.gov]
- 8. HPLC-MS/MS Method for the Detection of Selected Toxic Metabolites Produced by Penicillium spp. in Nuts - PMC [pmc.ncbi.nlm.nih.gov]
Optimizing dose and administration route for in vivo Penitrem A studies
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in optimizing dose and administration routes for in vivo studies of Penitrem A.
Frequently Asked Questions (FAQs)
Q1: What is this compound and why is it studied in vivo?
A1: this compound is a potent neurotoxin produced by several species of Penicillium fungi. It is known to cause tremors, convulsions, and ataxia in animals. In vivo studies are crucial for understanding its mechanisms of neurotoxicity, determining lethal and effective doses, and investigating potential therapeutic interventions for intoxications.
Q2: What are the common animal models used for in vivo this compound studies?
A2: The most common animal models for this compound studies are mice and dogs. Mice are frequently used for determining dose-response relationships and lethal doses due to their small size and ease of handling. Dogs are often studied in the context of accidental intoxications from moldy food.
Q3: What are the primary administration routes for this compound in animal studies?
A3: The primary routes of administration for this compound in laboratory settings are oral (p.o.), intraperitoneal (i.p.), and subcutaneous (s.c.). The choice of administration route can significantly impact the absorption, distribution, and observed toxicity of the compound.
Q4: What are the typical clinical signs of this compound intoxication in animals?
A4: Animals administered with this compound typically exhibit neurological signs such as sustained tremors, ataxia (lack of voluntary coordination of muscle movements), convulsions, and nystagmus (involuntary eye movement). The severity and onset of these signs are dose-dependent.
Q5: How is this compound metabolized in the body?
A5: this compound is primarily metabolized in the liver. In vivo studies in mice have shown that it is extensively metabolized into several more hydrophilic metabolites.
Troubleshooting Guide
Issue 1: No observable tremors at the expected dose.
-
Possible Cause 1: Incorrect Dose Calculation. Double-check all calculations for dose preparation, including the molecular weight of this compound and the body weight of the animals.
-
Possible Cause 2: Inadequate Vehicle/Solvent. this compound is a lipophilic compound and requires an appropriate vehicle for dissolution and administration. Corn oil is a commonly used vehicle for subcutaneous and oral administration. Ensure the this compound is fully dissolved.
-
Possible Cause 3: Administration Route. The bioavailability of this compound can vary significantly with the route of administration. Oral administration may lead to lower systemic exposure compared to intraperitoneal or subcutaneous routes due to first-pass metabolism in the liver.
-
Possible Cause 4: Animal Strain/Species Differences. Susceptibility to neurotoxins can vary between different strains and species of animals. The reported effective doses may not be directly transferable to the specific animal model you are using.
Issue 2: High variability in tremor intensity between animals in the same dose group.
-
Possible Cause 1: Inconsistent Administration. Ensure precise and consistent administration technique. For oral gavage, confirm the entire dose is delivered to the stomach. For injections, ensure the correct depth and location are used for each animal.
-
Possible Cause 2: Animal Stress. High levels of stress can influence physiological responses. Handle animals gently and allow for an adequate acclimatization period before the experiment.
-
Possible Cause 3: Individual Differences in Metabolism. Genetic variations can lead to differences in the rate of metabolism and clearance of this compound, resulting in varied responses.
Issue 3: Unexpected animal mortality at doses reported to be non-lethal.
-
Possible Cause 1: Vehicle Toxicity. The vehicle used to dissolve this compound could have its own toxicity, especially if administered in large volumes. Always run a vehicle-only control group.
-
Possible Cause 2: Animal Health Status. Underlying health issues in the animals can increase their susceptibility to the toxin. Ensure all animals are healthy and free of disease before starting the experiment.
-
Possible Cause 3: Errors in Solution Preparation. An error in the preparation of the dosing solution could lead to a much higher dose being administered than intended. Always re-verify calculations and measurements.
Quantitative Data Summary
The following tables summarize the reported effective and lethal doses of this compound for different administration routes in mice.
Table 1: Effective Doses of this compound in Mice
| Administration Route | Dose (mg/kg) | Observed Effect | Reference |
| Oral | 0.50 | Lowest tremor-inducing dose | |
| Oral | 2.74 | Estimated half-maximal effective dose (ED50) for tremors | |
| Oral | 8.0 | Severe spontaneous tremors and convulsions | |
| Intraperitoneal | 1.0 | Severe sustained tremors |
Table 2: Lethal Doses (LD50) of this compound in Mice
| Administration Route | LD50 (mg/kg) | Reference |
| Intraperitoneal | 1.05 |
Experimental Protocols
1. Preparation of this compound Solution for In Vivo Administration
-
For Subcutaneous or Oral Administration:
-
Weigh the required amount of purified this compound.
-
Dissolve the this compound in a suitable vehicle, such as corn oil.
-
Vortex or sonicate the solution to ensure complete dissolution.
-
The final concentration should be calculated to deliver the desired dose in a specific volume (e.g., 10 ml/kg body weight).
-
2. Administration Protocols in Mice
-
Oral Gavage:
-
Gently restrain the mouse.
-
Use a proper-sized, ball-tipped gavage needle.
-
Measure the distance from the tip of the nose to the last rib to estimate the correct insertion depth.
-
Carefully insert the needle into the esophagus and deliver the solution directly into the stomach.
-
-
Intraperitoneal (IP) Injection:
-
Restrain the mouse and tilt it slightly downwards to move the abdominal organs away from the injection site.
-
Insert a 25-27 gauge needle into the lower right or left quadrant of the abdomen, avoiding the midline.
-
Aspirate to ensure no fluid is drawn back, then inject the solution.
-
-
Subcutaneous (SC) Injection:
-
Gently lift a fold of skin on the back of the mouse, between the shoulder blades.
-
Insert a 25-27 gauge needle into the "tent" of skin.
-
Aspirate to ensure the needle has not entered a blood vessel, then inject the solution.
-
Visualizations
Signaling Pathway of this compound Neurotoxicity
Caption: Mechanism of this compound-induced neurotoxicity.
Experimental Workflow for In Vivo this compound Study
Caption: General workflow for an in vivo this compound study.
Technical Support Center: Penitrem A Certified Reference Materials
Welcome to the technical support center for Penitrem A certified reference materials (CRMs). This resource is designed for researchers, scientists, and drug development professionals to provide guidance on the challenges and best practices associated with the use and development of this compound CRMs. Here you will find answers to frequently asked questions and troubleshooting guides for common issues encountered during experimental work.
Frequently Asked Questions (FAQs)
Q1: What is this compound and why is a certified reference material important?
A1: this compound is a complex, lipophilic indole-diterpenoid mycotoxin produced by various Penicillium species, most notably Penicillium crustosum.[1] It is a potent neurotoxin that can cause tremors, convulsions, and ataxia in animals, with dogs being particularly susceptible.[1] A Certified Reference Material (CRM) for this compound is crucial for ensuring the accuracy, reliability, and comparability of analytical results across different laboratories. CRMs are essential for method validation, instrument calibration, and quality control in food safety testing, toxicological studies, and drug development.[2][3]
Q2: What are the main challenges in producing a stable this compound CRM?
A2: The primary challenges in developing a this compound CRM stem from its chemical complexity and stability. Key issues include:
-
Chemical Instability: this compound is susceptible to degradation under certain conditions. For instance, it can be converted to other compounds like thomitrem A and E in acidic environments (pH 2-4).[4][5] Its stability can also be affected by temperature and light, although specific quantitative data on these factors are limited.
-
Purity Assessment: Achieving and accurately certifying a high level of purity is challenging due to the potential presence of structurally similar penitrem analogues and other co-produced mycotoxins like roquefortine C.[1]
-
Homogeneity and Stability Testing: Ensuring that every unit of the CRM batch has the same concentration (homogeneity) and that this concentration remains stable over time (long-term stability) requires rigorous testing and statistical analysis as outlined in standards like ISO 17034.[6][7]
-
Accurate Characterization: The complex structure of this compound requires multiple analytical techniques, such as High-Performance Liquid Chromatography (HPLC), Mass Spectrometry (MS), and Nuclear Magnetic Resonance (NMR), for unambiguous identification and quantification.
Q3: What are the known degradation products or metabolites of this compound?
A3: In biological systems, this compound undergoes Phase I metabolism in the liver, leading to the formation of several oxidized and hydrated metabolites that are more hydrophilic than the parent compound.[1][8][9] These can include mono- and di-oxygenated isomers.[1] Under acidic conditions, this compound can be converted to thomitrem A and E.[4][5] A comprehensive understanding of these degradation products is vital for developing stability-indicating analytical methods.
Q4: In what solvents is this compound soluble?
Troubleshooting Guides
Issues with Preparing Standard Solutions
| Problem | Possible Causes | Troubleshooting Steps |
| Incomplete dissolution of this compound in solvent. | 1. Inappropriate solvent choice.2. Insufficient solvent volume.3. Low temperature affecting solubility. | 1. Ensure the use of an appropriate organic solvent such as methanol, acetonitrile, or DMSO.2. Gently warm the solution in a water bath.3. Use sonication to aid dissolution.4. If the issue persists, try a different recommended solvent. |
| Precipitation of this compound after dilution. | 1. Dilution into a solvent of lower dissolving power (e.g., high water content).2. Exceeding the solubility limit in the final solvent mixture. | 1. Minimize the amount of aqueous solution in the final mixture when diluting from an organic stock.2. Prepare intermediate dilutions in a miscible solvent before the final dilution.3. Ensure the final concentration is below the solubility limit in the working solution. |
| Rapid degradation of the standard solution. | 1. Storage at inappropriate temperature or light conditions.2. Use of acidic solvents or buffers (pH < 5).[4][5]3. Contaminated solvent. | 1. Store stock solutions at -20°C or below in amber vials to protect from light.2. Prepare fresh working solutions daily.3. Avoid acidic conditions. Use neutral pH buffers if necessary, but verify stability.4. Use high-purity, HPLC-grade solvents. |
Analytical Issues during HPLC-MS/MS Analysis
| Problem | Possible Causes | Troubleshooting Steps |
| Poor peak shape (fronting, tailing, or splitting). | 1. Injection of the standard in a solvent stronger than the initial mobile phase.2. Column contamination or degradation.3. Interaction of the analyte with active sites on the column or in the system. | 1. Ensure the injection solvent is similar to or weaker than the initial mobile phase.2. Flush the column with a strong solvent or perform a column regeneration procedure.3. Use a guard column to protect the analytical column.4. Consider a different column chemistry if secondary interactions are suspected. |
| Low signal intensity or ion suppression. | 1. Matrix effects from co-eluting compounds in the sample.2. Suboptimal ionization source parameters.3. Degradation of the analyte in the autosampler or during ionization. | 1. Improve sample clean-up to remove interfering matrix components.2. Use a stable isotope-labeled internal standard to compensate for matrix effects.3. Optimize MS source parameters (e.g., temperature, gas flows, voltages).4. Ensure the mobile phase is compatible with efficient ionization. |
| Inconsistent retention times. | 1. Inadequate column equilibration between injections.2. Fluctuations in mobile phase composition or flow rate.3. Changes in column temperature. | 1. Increase the column equilibration time in the analytical method.2. Ensure the mobile phase is properly degassed and that the pump is functioning correctly.3. Use a column oven to maintain a constant temperature. |
| Presence of unexpected peaks. | 1. Degradation of this compound in the sample or standard.2. Presence of isomers or related penitrem compounds.3. Carryover from a previous injection. | 1. Analyze a fresh standard to confirm if the peak is a degradation product.2. Review the mass spectrum of the unexpected peak to identify potential isomers or related compounds.3. Inject a blank solvent run to check for carryover and improve the needle wash method in the autosampler. |
Experimental Protocols
Protocol 1: Purity Assessment and Characterization of this compound
This protocol outlines a general approach for the characterization and purity assessment of a candidate this compound reference material.
-
Structural Confirmation (NMR):
-
Dissolve a sufficient amount of the purified this compound in a suitable deuterated solvent (e.g., CDCl₃ or DMSO-d₆).
-
Acquire ¹H NMR and ¹³C NMR spectra to confirm the chemical structure by comparing the observed chemical shifts with literature values.
-
Perform 2D NMR experiments (e.g., COSY, HSQC, HMBC) for unambiguous assignment of all proton and carbon signals.
-
-
Purity Determination by High-Performance Liquid Chromatography with UV Detection (HPLC-UV):
-
Chromatographic Conditions:
-
Column: C18 reverse-phase column (e.g., 4.6 x 150 mm, 5 µm particle size).
-
Mobile Phase: A gradient of acetonitrile and water.
-
Flow Rate: 1.0 mL/min.
-
Column Temperature: 30°C.
-
Detection: UV detector at a wavelength of 230 nm and 296 nm.
-
-
Procedure:
-
Prepare a stock solution of the this compound candidate material in acetonitrile.
-
Inject the solution and analyze the chromatogram for the presence of impurities.
-
Calculate the purity of the main peak as a percentage of the total peak area of all detected peaks (area percent method).
-
-
-
Mass Confirmation (LC-MS):
-
Use an LC-MS system with an electrospray ionization (ESI) source in positive ion mode.
-
Confirm the molecular weight of this compound by observing the protonated molecule [M+H]⁺ at m/z 634.2930.[1]
-
Analyze the isotopic pattern to confirm the presence of a chlorine atom.
-
Protocol 2: Homogeneity and Stability Studies for CRM Certification
This protocol is based on the general principles of ISO 17034 for the certification of reference materials.[6][7]
-
Homogeneity Study:
-
Select a representative number of units from the CRM batch (e.g., 10-15 units, chosen randomly).
-
From each selected unit, take two or more sub-samples.
-
Analyze the sub-samples under repeatable conditions using a validated analytical method (e.g., HPLC-UV or LC-MS/MS).
-
Perform an analysis of variance (ANOVA) on the results to assess the between-unit and within-unit variation.[12] The between-unit variation should not be significantly larger than the within-unit variation.
-
-
Short-Term Stability (Transportation) Study:
-
Store CRM units at different temperatures (e.g., 4°C, 25°C, 40°C) for a short period (e.g., 1, 2, and 4 weeks).
-
Analyze the samples at each time point and compare the results to a reference sample stored at a low temperature (e.g., -70°C).
-
Evaluate any significant degradation to determine appropriate shipping conditions.
-
-
Long-Term Stability Study:
-
Store CRM units at the proposed long-term storage temperature (e.g., -20°C).
-
Analyze the samples at regular intervals (e.g., 0, 3, 6, 9, 12, 18, 24 months).
-
Plot the concentration over time and perform a regression analysis.
-
The slope of the regression line should not be significantly different from zero to demonstrate stability. The data is used to establish the shelf-life of the CRM.
-
Visualizations
Caption: General workflow for the development of a this compound Certified Reference Material.
Caption: Key environmental factors that can influence the stability of this compound.
Caption: A decision tree for troubleshooting common issues in this compound analysis by LC-MS/MS.
References
- 1. researchgate.net [researchgate.net]
- 2. fssaust.com.au [fssaust.com.au]
- 3. food.r-biopharm.com [food.r-biopharm.com]
- 4. Penitrem and thomitrem formation by Penicillium crustosum - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. mdpi.com [mdpi.com]
- 7. romerlabs.com [romerlabs.com]
- 8. mdpi.com [mdpi.com]
- 9. researchgate.net [researchgate.net]
- 10. Effect of methanol, ethanol, dimethyl sulfoxide, and acetonitrile on in vitro activities of cDNA-expressed human cytochromes P-450 - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. researchgate.net [researchgate.net]
- 12. Evaluation of CRM homogeneity in cases of insufficient method repeatability: Comparison of Bayesian analysis with substitutes for ANOVA based estimates - PMC [pmc.ncbi.nlm.nih.gov]
Technical Support Center: Penitrem A Mass Spectrometry Analysis
Welcome to the technical support center for the analysis of Penitrem A via mass spectrometry. This resource is designed for researchers, scientists, and drug development professionals to provide troubleshooting guidance and frequently asked questions (FAQs) to help overcome common challenges, particularly signal suppression, during experimental analysis.
Frequently Asked Questions (FAQs)
Q1: What are the primary causes of signal suppression when analyzing this compound by LC-MS/MS?
A1: Signal suppression in the analysis of this compound, a common matrix effect in Liquid Chromatography-Mass Spectrometry (LC-MS), primarily stems from co-eluting matrix components that interfere with the ionization of the target analyte in the mass spectrometer's ion source. The "matrix" encompasses all components within the sample other than this compound, such as lipids, proteins, salts, and pigments.
The main mechanisms behind signal suppression are:
-
Competition for Ionization: When this compound and matrix components elute from the chromatography column simultaneously, they compete for the available charge in the ion source. If matrix components are more concentrated or have a higher ionization efficiency, they can diminish the formation of this compound ions, leading to a reduced signal.
-
Changes in Droplet Properties (in Electrospray Ionization - ESI): High concentrations of non-volatile matrix components can alter the physical characteristics of the ESI droplets, such as viscosity and surface tension. This can impede solvent evaporation and the subsequent release of gas-phase this compound ions.
-
Co-precipitation: Non-volatile materials present in the sample matrix can co-precipitate with this compound, hindering its efficient ionization.
Q2: How can I detect and quantify the level of signal suppression in my this compound analysis?
A2: Two primary methods are used to identify and measure signal suppression:
-
Post-Column Infusion: This qualitative technique helps to pinpoint regions in the chromatogram where ion suppression occurs. A constant flow of a this compound standard solution is introduced into the mobile phase after the analytical column but before the mass spectrometer. A blank matrix sample is then injected. Any dip or decrease in the constant signal of the this compound standard indicates the retention time at which matrix components are eluting and causing suppression.
-
Post-Extraction Spike: This quantitative method assesses the extent of matrix effects. The response of this compound in a standard solution is compared to the response of a blank matrix extract that has been spiked with the same concentration of this compound after the extraction process. The matrix effect can be calculated as follows:
Matrix Effect (%) = (Peak Area in Spiked Matrix Extract / Peak Area in Solvent Standard) × 100
A value below 100% indicates signal suppression, while a value above 100% suggests signal enhancement.
Q3: What are the key mass-to-charge ratios (m/z) for this compound in positive ion mode ESI-MS/MS?
A3: For this compound analysis using positive ion electrospray ionization (ESI), the protonated molecule ([M+H]⁺) is observed at m/z 634 . A prominent and commonly used fragment ion for quantitation in tandem mass spectrometry (MS/MS) is found at m/z 558 [1].
Troubleshooting Guide
This guide provides a systematic approach to address common issues related to this compound signal suppression.
Problem: Low or no this compound signal intensity.
Initial Checks:
-
Confirm Instrument Performance: Ensure the mass spectrometer is properly tuned and calibrated. Run a system suitability test with a pure this compound standard to verify instrument sensitivity.
-
Check for Leaks: Inspect the LC system for any leaks that could lead to pressure fluctuations and inconsistent spray.
-
Verify Standard Preparation: Double-check the concentration and preparation of your this compound standards.
Troubleshooting Workflow:
If initial checks are satisfactory, proceed with the following troubleshooting workflow to diagnose and mitigate signal suppression.
Caption: A logical workflow for troubleshooting signal suppression in this compound analysis.
Data Presentation
The following tables summarize quantitative data related to sample preparation and analytical conditions for mycotoxin analysis, including this compound.
Table 1: Comparison of Sample Preparation Techniques for Mycotoxin Analysis
| Sample Preparation Technique | Principle | Advantages | Disadvantages | Typical Recovery for Mycotoxins |
| Dilute and Shoot | Simple dilution of the sample extract before injection. | Fast, simple, and reduces cost. | Requires highly sensitive instruments; may not be sufficient for very complex matrices. | Dependent on dilution factor and matrix complexity. |
| Liquid-Liquid Extraction (LLE) | Partitioning of this compound between two immiscible liquid phases (e.g., aqueous sample and an organic solvent like methylene chloride). | Effective for removing polar interferences like salts. | Can be labor-intensive and may form emulsions. | 90-98% for this compound in serum and urine with methylene chloride[1][2]. |
| Solid-Phase Extraction (SPE) | This compound is retained on a solid sorbent while interferences are washed away. Elution is then performed with a suitable solvent. | High selectivity, provides cleaner extracts, and allows for sample concentration. | Can be more expensive and requires method development to select the appropriate sorbent. | Generally >80%, but sorbent and matrix-dependent. |
| QuEChERS | "Quick, Easy, Cheap, Effective, Rugged, and Safe". Involves an extraction/partitioning step followed by dispersive SPE for cleanup. | High throughput, effective for a wide range of analytes in various matrices. | May require optimization for specific analyte/matrix combinations. | 70-120% for many mycotoxins in food and feed matrices. |
Table 2: Influence of Mobile Phase Additives on MS Signal Intensity
| Mobile Phase Additive | Typical Concentration | Effect on Chromatography | Effect on ESI+ Signal for Mycotoxins |
| Formic Acid | 0.1% | Good peak shape for many compounds. | Generally provides good protonation and enhances signal intensity. |
| Acetic Acid | 0.1% | Can improve peak shape. | May provide a lower signal enhancement compared to formic acid for some analytes. |
| Ammonium Formate | 5-10 mM | Acts as a buffer to stabilize pH and can improve peak shape. | Often used in combination with formic acid to enhance signal and improve reproducibility. |
| Ammonium Acetate | 5-10 mM | Buffering agent, can be useful for pH-sensitive separations. | Can be effective but may form adducts with some analytes, potentially reducing the primary ion signal. |
| Trifluoroacetic Acid (TFA) | 0.05-0.1% | Excellent for peptide and protein separations, providing sharp peaks. | Strong signal suppressor in ESI-MS and should generally be avoided for this compound analysis. |
Experimental Protocols
Protocol 1: Sample Preparation of Animal Feed for this compound Analysis using QuEChERS
This protocol provides a general guideline for the extraction and cleanup of this compound from a complex matrix like animal feed.
Materials:
-
Homogenized animal feed sample
-
Acetonitrile with 1% acetic acid
-
Water
-
Magnesium sulfate (anhydrous)
-
Sodium acetate
-
Primary secondary amine (PSA) sorbent
-
C18 sorbent
-
50 mL and 15 mL centrifuge tubes
Procedure:
-
Extraction:
-
Weigh 5 g of the homogenized feed sample into a 50 mL centrifuge tube.
-
Add 10 mL of water and vortex for 1 minute to rehydrate the sample.
-
Add 10 mL of acetonitrile with 1% acetic acid.
-
Cap the tube and shake vigorously for 1 minute.
-
Add 4 g of anhydrous magnesium sulfate and 1 g of sodium acetate.
-
Immediately cap and shake vigorously for 1 minute.
-
Centrifuge at 4000 rpm for 5 minutes.
-
-
Dispersive SPE Cleanup:
-
Transfer 1 mL of the upper acetonitrile layer to a 2 mL microcentrifuge tube.
-
Add 150 mg of anhydrous magnesium sulfate, 50 mg of PSA, and 50 mg of C18 sorbent.
-
Vortex for 30 seconds.
-
Centrifuge at 10,000 rpm for 2 minutes.
-
-
Final Preparation:
-
Take an aliquot of the cleaned extract and dilute with the initial mobile phase if necessary.
-
Filter through a 0.22 µm syringe filter into an autosampler vial for LC-MS/MS analysis.
-
Caption: A typical QuEChERS workflow for this compound extraction from feed samples.
Protocol 2: LC-MS/MS Analysis of this compound
Liquid Chromatography (LC) Conditions:
-
Column: A C18 reversed-phase column (e.g., 100 mm x 2.1 mm, 1.8 µm) is commonly used.
-
Mobile Phase A: Water with 0.1% formic acid and 5 mM ammonium formate.
-
Mobile Phase B: Methanol with 0.1% formic acid and 5 mM ammonium formate.
-
Gradient: A typical gradient would start at a low percentage of B, ramp up to a high percentage to elute this compound, followed by a wash and re-equilibration.
-
Flow Rate: 0.3 mL/min.
-
Column Temperature: 40 °C.
-
Injection Volume: 5 µL.
Mass Spectrometry (MS) Conditions:
-
Ionization Mode: Electrospray Ionization (ESI), Positive.
-
Scan Type: Multiple Reaction Monitoring (MRM).
-
Precursor Ion (Q1): m/z 634.2
-
Product Ion (Q3): m/z 558.2 (for quantification)
-
Collision Energy: This will need to be optimized for the specific instrument but is a critical parameter for fragmentation.
-
Source Parameters: Optimize capillary voltage, source temperature, and gas flows (nebulizer, drying gas) to achieve maximum signal intensity for this compound.
References
Technical Support Center: Enhancing Penitrem A Detection in Biological Fluids
This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) to enhance the sensitivity of Penitrem A detection in biological fluids.
Frequently Asked Questions (FAQs)
Q1: What is the most sensitive method for detecting this compound in biological fluids like serum and urine?
A1: The most sensitive and widely used method for the detection and quantification of this compound in biological fluids is Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS).[1][2] This technique offers high selectivity and sensitivity, with reported detection limits in the low parts-per-billion (ppb) range. For instance, a rapid LC-MS/MS method has been developed for the determination of this compound in serum and urine with a detection limit of 1 ppb (0.001 µg/g).[1][3]
Q2: Are there alternative methods to LC-MS/MS for this compound detection?
A2: Yes, enzyme-linked immunosorbent assays (ELISAs) are another method used for mycotoxin detection. However, ELISAs for this compound generally have higher detection limits compared to LC-MS/MS and are often used for screening purposes.
Q3: Why am I observing low or no detection of this compound in my samples, even when exposure is suspected?
A3: There are several potential reasons for low or no detection of this compound:
-
Rapid Metabolism: this compound is extensively metabolized in the liver into more hydrophilic compounds.[2][4] This rapid biotransformation can lead to low concentrations of the parent compound in biological fluids, especially if there is a significant time lapse between exposure and sample collection.
-
Matrix Effects: Components in the biological matrix (e.g., salts, lipids, proteins in serum) can interfere with the ionization of this compound in the mass spectrometer, leading to signal suppression and reduced sensitivity.[5]
-
Sub-optimal Sample Preparation: Inefficient extraction of this compound from the biological matrix can result in low recovery and, consequently, underestimation of its concentration.
Q4: How can I overcome the challenge of rapid metabolism of this compound?
A4: A highly effective strategy is to also test for the presence of Roquefortine C. This compound and Roquefortine C are often produced by the same fungal species, Penicillium crustosum.[6][7][8][9] In cases of intoxication, Roquefortine C is frequently found at higher concentrations than this compound in biological samples and can be detected even when this compound is below the limit of detection.[6][7] Therefore, Roquefortine C can serve as a sensitive biomarker for this compound exposure.[6][7][8]
Troubleshooting Guides
LC-MS/MS Analysis
Issue 1: Poor Sensitivity or High Signal-to-Noise Ratio
| Potential Cause | Troubleshooting Step |
| Matrix Effects (Ion Suppression) | - Optimize Sample Cleanup: Use solid-phase extraction (SPE) or liquid-liquid extraction (LLE) to remove interfering matrix components. - Dilute the Sample: A simple dilution of the sample extract can sometimes reduce matrix effects, provided the concentration of this compound is high enough for detection. - Use a Matrix-Matched Calibration Curve: Prepare calibration standards in a blank matrix (e.g., control serum) that is free of the analyte to compensate for matrix effects. - Employ an Internal Standard: The use of a stable isotope-labeled internal standard for this compound is the most effective way to correct for matrix effects and variations in instrument response. |
| Sub-optimal MS/MS Parameters | - Optimize Ionization Source Parameters: Adjust parameters such as spray voltage, gas flows, and temperature to maximize the ionization of this compound. - Optimize Collision Energy: Perform a collision energy optimization experiment to find the energy that produces the most abundant and specific product ions for this compound. |
| Inefficient Chromatographic Separation | - Optimize LC Gradient: Adjust the mobile phase gradient to ensure that this compound elutes in a region with minimal co-eluting matrix components. - Use a Different LC Column: Experiment with different column chemistries (e.g., C18, Phenyl-Hexyl) to improve the separation of this compound from interfering compounds. |
Issue 2: Low Recovery of this compound
| Potential Cause | Troubleshooting Step |
| Inefficient Extraction | - Optimize Extraction Solvent: While methylene chloride is commonly used, you can test other organic solvents or solvent mixtures to improve extraction efficiency. - Adjust pH: The pH of the sample can influence the extraction efficiency of this compound. Experiment with pH adjustments of the sample before extraction. - Increase Extraction Time/Agitation: Ensure sufficient time and vigorous mixing during the extraction step to allow for complete partitioning of this compound into the organic phase. |
| Analyte Degradation | - Minimize Freeze-Thaw Cycles: Repeated freezing and thawing of samples can lead to the degradation of analytes. Aliquot samples after collection to avoid this. - Store Samples Properly: Store biological samples at -80°C for long-term stability. |
| Adsorption to Labware | - Use Low-Binding Tubes and Plates: this compound, being a lipophilic molecule, may adsorb to the surface of standard plastic labware. Using low-binding consumables can minimize this loss. |
Immunoassay (ELISA)
Issue: High Background or Low Signal
| Potential Cause | Troubleshooting Step |
| Insufficient Washing | - Increase Wash Steps: Ensure thorough washing between antibody and substrate incubation steps to remove any unbound reagents. |
| Incorrect Reagent Concentrations | - Optimize Antibody and Antigen Concentrations: Perform a checkerboard titration to determine the optimal concentrations of the capture antibody and the enzyme-conjugated this compound. |
| Cross-Reactivity | - Check Antibody Specificity: Ensure the antibody used is specific for this compound and does not cross-react with other mycotoxins or matrix components. |
| Matrix Interference | - Dilute Sample: Diluting the sample can help to reduce interference from the biological matrix. |
Quantitative Data Summary
The following tables summarize the quantitative performance data for the detection of this compound and Roquefortine C using LC-MS/MS.
Table 1: LC-MS/MS Performance Data in Serum
| Analyte | Fortification Level (µg/g) | Average Recovery (%) | Relative Standard Deviation (CV) (%) |
| This compound | 0.001 | 90 | 10 |
| Roquefortine C | 0.001 | 97 | 3 |
| Data from a rapid LC-MS/MS method using a triple quadrupole/linear ion trap mass spectrometer.[1][3] |
Table 2: LC-MS/MS Performance Data in Urine
| Analyte | Fortification Level (µg/g) | Average Recovery (%) | Relative Standard Deviation (CV) (%) |
| This compound | 0.001 | 98 | 12 |
| Roquefortine C | 0.001 | 100 | 6 |
| Data from a rapid LC-MS/MS method using a triple quadrupole/linear ion trap mass spectrometer.[1][3] |
Experimental Protocols
Key Experiment 1: LC-MS/MS Detection of this compound and Roquefortine C in Serum and Urine
Methodology:
-
Sample Preparation:
-
To 1 gram of serum or urine in a 15 mL polypropylene tube, add an appropriate internal standard.
-
Add 5 mL of methylene chloride.
-
Vortex for 20 minutes.
-
Centrifuge at 4000 rpm for 10 minutes.
-
Transfer the bottom organic layer to a clean tube.
-
Evaporate the solvent to dryness under a gentle stream of nitrogen at 50°C.
-
Reconstitute the residue in 200 µL of mobile phase.
-
Vortex and transfer to an autosampler vial for LC-MS/MS analysis.
-
-
LC-MS/MS Parameters:
-
LC Column: A C18 reversed-phase column is typically used.
-
Mobile Phase: A gradient of water and methanol or acetonitrile, both containing a small amount of an additive like formic acid or ammonium formate to improve ionization.
-
Ionization Mode: Electrospray Ionization (ESI) in positive mode.
-
MS/MS Detection: Multiple Reaction Monitoring (MRM) is used for quantification. The precursor ions ([M+H]+) for this compound (m/z 634.3) and Roquefortine C (m/z 390.2) are selected and fragmented, and specific product ions are monitored.
-
Key Experiment 2: Competitive ELISA for Mycotoxin Screening
General Methodology:
-
Coating: Microtiter wells are coated with a capture antibody specific for the mycotoxin of interest (e.g., anti-Penitrem A antibody).
-
Blocking: The remaining protein-binding sites on the wells are blocked to prevent non-specific binding.
-
Competition: The sample extract and a known amount of enzyme-labeled mycotoxin (e.g., this compound-HRP conjugate) are added to the wells. The mycotoxin in the sample competes with the enzyme-labeled mycotoxin for binding to the capture antibody.
-
Washing: The wells are washed to remove any unbound reagents.
-
Substrate Addition: A chromogenic substrate is added, which is converted by the enzyme to produce a colored product.
-
Detection: The absorbance of the colored product is measured using a microplate reader. The intensity of the color is inversely proportional to the concentration of the mycotoxin in the sample.
Visualizations
Caption: LC-MS/MS workflow for this compound detection.
Caption: Logic for using Roquefortine C as a biomarker.
Caption: this compound-induced ROS production pathway.
References
- 1. LC-MS/MS screen for this compound and roquefortine C in serum and urine samples - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. In Vitro Toxicokinetics and Phase I Biotransformation of the Mycotoxin this compound in Dogs - PMC [pmc.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. stami.no [stami.no]
- 5. Development and validation of a liquid chromatography-tandem mass spectrometry (LC-MS/MS) assay to quantify serum voriconazole - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Using roquefortine C as a biomarker for this compound intoxication - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. researchgate.net [researchgate.net]
- 9. researchgate.net [researchgate.net]
Dealing with co-eluting interferences in Penitrem A chromatography
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in addressing challenges related to co-eluting interferences in Penitrem A chromatography.
Frequently Asked Questions (FAQs)
Q1: What are the common co-eluting interferences in this compound analysis?
A1: During the chromatographic analysis of this compound, particularly by HPLC-MS/MS, co-elution with other mycotoxins produced by Penicillium species is a common issue. The most frequently reported co-eluting interference is Roquefortine C, as both mycotoxins can be produced by the same fungal species, Penicillium crustosum, and may be present in the same samples.[1][2] Other structurally similar Penicillium mycotoxins or matrix components from complex samples like cheese, nuts, and animal feed can also co-elute, leading to inaccurate quantification and potential misidentification.
Q2: How can I identify if I have a co-elution problem?
A2: Co-elution can manifest in several ways in your chromatogram:
-
Peak Tailing or Fronting: Asymmetrical peaks can indicate the presence of a hidden overlapping peak.
-
Broader than Expected Peaks: If the peak for this compound is significantly wider than that of a pure standard under the same conditions, it may be due to co-elution.
-
Unexplained Shoulders on the Peak: A small, unresolved peak appearing on the leading or tailing edge of the main this compound peak is a strong indicator of co-elution.
-
Inconsistent Mass Spectra across the Peak: When using a mass spectrometry detector, acquiring spectra at different points across the peak (peak apex, leading edge, and trailing edge) can reveal the presence of multiple components if the ion ratios change.
Q3: What is the first step I should take to troubleshoot co-elution?
A3: The initial and often most effective step is to optimize the chromatographic selectivity. This can be achieved by modifying the mobile phase composition.[3] A systematic approach to adjusting the organic solvent ratio, the aqueous phase pH, or the type of organic modifier can significantly impact the retention times of this compound and any co-eluting compounds, potentially resolving the overlap.
Troubleshooting Guides
Issue 1: this compound peak is showing significant tailing and a suspected co-eluting impurity.
This guide provides a systematic approach to resolving a co-eluting peak that manifests as peak tailing.
Troubleshooting Workflow
Caption: Troubleshooting workflow for resolving peak tailing due to co-elution.
Detailed Steps:
-
Mobile Phase pH Adjustment:
-
Rationale: The ionization state of this compound and many potential interferences can be altered by the pH of the mobile phase, which in turn affects their retention on a reversed-phase column.
-
Action: Prepare mobile phases with slightly different pH values (e.g., increments of 0.2-0.5 pH units) using appropriate buffers like ammonium formate or formic acid. Analyze the sample with each mobile phase to observe the effect on peak shape and separation.
-
-
Modify Organic Solvent Gradient:
-
Rationale: A shallower gradient around the elution time of this compound can increase the separation between closely eluting compounds.
-
Action: If your current method uses a gradient, decrease the rate of change of the organic solvent concentration in the segment where this compound elutes. For example, if the gradient is 5% to 95% acetonitrile in 10 minutes, try a slower, segmented gradient in the region of interest.
-
-
Change Organic Modifier:
-
Rationale: Switching the organic solvent (e.g., from acetonitrile to methanol, or vice versa) can alter the selectivity of the separation due to different interactions with the stationary phase.
-
Action: Prepare a new mobile phase with methanol at a concentration that provides a similar retention time for this compound as the original acetonitrile mobile phase. Re-analyze the sample to assess the separation.
-
-
Evaluate a Different Stationary Phase:
-
Rationale: If mobile phase optimization is insufficient, a different column chemistry can provide the necessary change in selectivity. C18 columns are common for mycotoxin analysis, but a phenyl-hexyl or biphenyl column may offer different selectivity for aromatic compounds like this compound.[4]
-
Action: If available, switch to a column with a different stationary phase (e.g., Phenyl-Hexyl) and re-develop the separation method, starting with the original mobile phase conditions and optimizing from there.
-
Issue 2: Poor resolution between this compound and Roquefortine C.
This guide focuses on the specific challenge of separating this compound from its common co-eluting interference, Roquefortine C.
Experimental Protocols
Baseline Chromatographic Conditions:
The following table summarizes typical starting conditions for the analysis of this compound and Roquefortine C by LC-MS/MS.
| Parameter | Condition 1[5] | Condition 2[6] |
| Column | C18, e.g., 2.1 x 100 mm, 1.8 µm | Biphenyl, e.g., 2.1 x 100 mm, 1.7 µm |
| Mobile Phase A | Water with 0.1% formic acid and 5 mM ammonium formate | 0.05% formic acid in water |
| Mobile Phase B | Methanol with 0.1% formic acid and 5 mM ammonium formate | 0.05% formic acid in methanol |
| Gradient | Start at 10% B, increase to 95% B over 8 min, hold for 2 min, re-equilibrate for 3 min | 25% to 50% B over 3 min, 50% to 55% B for 8 min, 55% to 100% B for 13 min, re-equilibrate |
| Flow Rate | 0.3 mL/min | 0.3 mL/min |
| Column Temperature | 40 °C | 60 °C |
| Injection Volume | 5 µL | 5 µL |
Optimization Strategy:
-
Gradient Optimization:
-
Objective: To improve the separation between this compound and Roquefortine C.
-
Protocol:
-
Using the baseline conditions, determine the retention times of both analytes.
-
Modify the gradient to be shallower around the elution window of the two compounds. For example, if they elute between 4 and 6 minutes, slow the rate of increase of Mobile Phase B during this time.
-
Inject a standard mixture of this compound and Roquefortine C to evaluate the change in resolution.
-
Iteratively adjust the gradient slope and timing to maximize the resolution.
-
-
-
Column Selectivity Comparison:
-
Objective: To assess if a different column chemistry can provide better separation.
-
Protocol:
-
If using a C18 column, switch to a Phenyl-Hexyl or Biphenyl column of similar dimensions.
-
Equilibrate the new column with the initial mobile phase conditions.
-
Inject a mixed standard of this compound and Roquefortine C.
-
Compare the chromatogram to that obtained with the C18 column, noting changes in retention times and, most importantly, the resolution between the two peaks. Phenyl-based columns can offer unique selectivity for compounds with aromatic rings.[4]
-
-
Issue 3: Matrix effects are suspected to be causing co-eluting interferences.
Complex matrices can introduce a host of compounds that may co-elute with this compound, leading to ion suppression or enhancement in the mass spectrometer and inaccurate results.[7] Effective sample cleanup is crucial to mitigate these effects.
Sample Preparation and Cleanup Workflow
Caption: General workflow for sample preparation and cleanup prior to this compound analysis.
Comparison of Cleanup Techniques:
| Cleanup Method | Principle | Advantages | Disadvantages |
| QuEChERS (dSPE) | "Quick, Easy, Cheap, Effective, Rugged, and Safe." Uses a combination of salts for partitioning and sorbents (like PSA, C18) for dispersive solid-phase extraction to remove interferences. | Fast, high-throughput, uses minimal solvent. | May have lower selectivity compared to IACs, potentially leaving some matrix components. |
| Immunoaffinity Column (IAC) | Utilizes monoclonal antibodies specific to the mycotoxin of interest to bind and isolate it from the sample extract.[8] | Highly selective and provides very clean extracts, reducing matrix effects significantly.[9] | Can be more expensive and time-consuming than QuEChERS. May not be available for all mycotoxins. |
| Solid Phase Extraction (SPE) | Uses a solid sorbent (e.g., C18) to retain the analyte while interferences are washed away. The analyte is then eluted with a stronger solvent. | Good for concentrating the analyte and removing a broad range of interferences. | Can be more labor-intensive and require more solvent than QuEChERS. |
Detailed Protocol: Immunoaffinity Column (IAC) Cleanup
This protocol provides a general procedure for using an immunoaffinity column for the cleanup of a sample extract prior to this compound analysis. Always refer to the specific instructions provided by the IAC manufacturer.
-
Sample Extraction:
-
Homogenize the sample (e.g., 25 g of cheese).
-
Extract with a suitable solvent mixture (e.g., 100 mL of acetonitrile/water, 84:16 v/v) by blending at high speed for 3 minutes.
-
Filter the extract through a fluted filter paper.
-
-
Column Preparation:
-
Dilute a portion of the filtered extract (e.g., 10 mL) with a phosphate-buffered saline (PBS) solution (e.g., 40 mL).
-
Pass the diluted extract through the immunoaffinity column at a slow, steady flow rate (e.g., 1-2 mL/min).
-
-
Washing:
-
Wash the column with a specified volume of water or PBS (e.g., 10 mL) to remove unbound matrix components.
-
Dry the column by passing air through it.
-
-
Elution:
-
Elute the bound this compound from the column by slowly passing a small volume of methanol (e.g., 1-2 mL) through the column.
-
Collect the eluate in a clean vial.
-
-
Final Preparation:
-
Evaporate the eluate to dryness under a gentle stream of nitrogen.
-
Reconstitute the residue in a known volume of the initial mobile phase (e.g., 500 µL) for injection into the LC-MS/MS system.
-
References
- 1. researchgate.net [researchgate.net]
- 2. Using roquefortine C as a biomarker for this compound intoxication - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. agilent.com [agilent.com]
- 4. chromatographyonline.com [chromatographyonline.com]
- 5. researchgate.net [researchgate.net]
- 6. Optimization, Validation, and Application of Cleanup-Coupled Liquid Chromatography–Tandem Mass Spectrometry for the Simultaneous Analyses of 35 Mycotoxins and Their Derivatives in Cereals - PMC [pmc.ncbi.nlm.nih.gov]
- 7. LC-MS/MS: Method of Choice for Efficient Multi-Mycotoxin Analysis [food.r-biopharm.com]
- 8. Immunoaffinity Cleanup and Isotope Dilution-Based Liquid Chromatography Tandem Mass Spectrometry for the Determination of Six Major Mycotoxins in Feed and Feedstuff - PMC [pmc.ncbi.nlm.nih.gov]
- 9. lcms.cz [lcms.cz]
Validation & Comparative
Penitrem A vs. Paxilline: A Comparative Analysis of Tremorgenic Potency
A deep dive into the experimental data comparing the tremorgenic effects of two potent mycotoxins, Penitrem A and paxilline, for researchers, scientists, and drug development professionals.
This compound and paxilline are indole-diterpene mycotoxins known for their potent tremorgenic effects in vertebrates. Both compounds are of significant interest to researchers studying neurotoxicology and ion channel pharmacology due to their specific mechanisms of action. This guide provides a comparative overview of their tremorgenic potency, supported by available experimental data, detailed methodologies, and an exploration of their underlying signaling pathways.
Comparative Tremorgenic Potency
Direct comparative studies determining the tremorgenic potency of this compound and paxilline under identical experimental conditions are limited. However, data from separate studies in different animal models and via various administration routes provide an insight into their relative potencies.
| Mycotoxin | Animal Model | Administration Route | Tremorgenic Dose | ED₅₀ | LD₅₀ | Reference |
| This compound | Mouse | Oral | 0.50 mg/kg (lowest tremor-inducing dose) | 2.74 mg/kg | - | [1] |
| Mouse | Subcutaneous | 10 mg/kg (sustained tremors) | - | - | [2] | |
| Sheep | Intravenous | 2.2 - 7.5 µg/kg | - | - | [3] | |
| Paxilline | Sheep | Intravenous | 0.66 - 1.5 mg/kg | - | - | [3] |
| Mouse | - | - | - | 150 mg/kg | [4] |
Note: A direct comparison of potency based on this table should be made with caution due to the differences in animal models, administration routes, and experimental endpoints. The intravenous administration in sheep suggests a higher systemic availability compared to oral or subcutaneous routes in mice, which can influence the observed effective dose. The LD₅₀ for paxilline in mice indicates its lethal dose, not specifically its tremorgenic dose.
Mechanism of Action: Targeting the BK Channel
The primary molecular target for both this compound and paxilline is the large-conductance calcium-activated potassium channel (BK channel).[5] These channels are crucial in regulating neuronal excitability and neurotransmitter release.
Paxilline is a well-characterized BK channel inhibitor that acts by binding preferentially to the closed conformation of the channel.[6][7][8] This binding stabilizes the closed state, thereby reducing the probability of the channel opening and leading to neuronal hyperexcitability and tremors.[6][7][8]
This compound also inhibits BK channels, which is considered a primary contributor to its tremorgenic activity.[5] However, this compound exhibits a more complex mechanism of action, as it has also been shown to affect neurotransmitter release, specifically increasing the spontaneous release of the excitatory neurotransmitter glutamate and the inhibitory neurotransmitter GABA.[9] This dual effect on different neurotransmitter systems likely contributes to the complex neurotoxic profile of this compound.
Signaling and Experimental Workflow Diagrams
Signaling Pathway of Paxilline and this compound
Caption: Mechanism of action of this compound and paxilline on BK channels and neurotransmitter release.
Experimental Workflow for Tremor Assessment
Caption: Experimental workflows for assessing the tremorgenic effects of this compound and paxilline.
Experimental Protocols
This compound-Induced Tremor in Mice (Oral Administration)
This protocol is based on the methodology described by Moldes-Anaya et al. (2012).[1]
-
Animals: Male C57BL/6J mice.
-
Mycotoxin Preparation: this compound is dissolved in a vehicle suitable for oral administration, such as a mixture of ethanol, Tween 60, and water.[10]
-
Administration: A single dose of this compound is administered orally to the mice.
-
Observation: Mice are observed for the onset, intensity, and duration of tremors.
-
Tremor Scoring: A visual rating scale is used to quantify the intensity of the tremors. A typical scale might range from 0 (no tremor) to 5 (severe, continuous tremors and convulsions).[11]
-
0: No tremor, normal behavior.
-
1: Mild, intermittent tremors, often induced by handling.
-
2: Moderate, spontaneous tremors.
-
3: Severe, continuous tremors.
-
4: Severe tremors with ataxia.
-
5: Severe tremors with convulsions and/or death.
-
-
Data Analysis: The dose-response relationship is analyzed to determine the lowest observable effect level (LOEL) and to calculate the median effective dose (ED₅₀) for tremor induction.
Paxilline-Induced Tremor in Sheep (Intravenous Administration)
This protocol is based on the methodology described by Smith et al. (1997).[3]
-
Animals: Adult sheep.
-
Mycotoxin Preparation: Paxilline is dissolved in a suitable solvent for intravenous injection.
-
Administration: Paxilline is administered via intravenous injection.
-
Tremor Measurement: Tremors are quantified using electromyography (EMG).
-
Electrode Placement: EMG electrodes are placed on a major muscle group, such as the shoulder muscles, to record muscle activity.[3]
-
Recording: The electrical activity of the muscles is recorded continuously before and after the administration of paxilline.
-
-
Data Analysis: The EMG data is processed and analyzed to determine the onset, frequency, and amplitude of the tremors. The raw EMG signal is typically rectified and integrated to quantify the intensity of the muscle contractions.
Conclusion
References
- 1. Neurotoxicity of Penicillium crustosum secondary metabolites: tremorgenic activity of orally administered this compound and thomitrem A and E in mice - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Effects of prolonged tremor due to this compound in mice - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Effect of the mycotoxins penitrem, paxilline and lolitrem B on the electromyographic activity of skeletal and gastrointestinal smooth muscle of sheep - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. mdpi.com [mdpi.com]
- 5. researchgate.net [researchgate.net]
- 6. Paxilline inhibits BK channels by an almost exclusively closed-channel block mechanism - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. rupress.org [rupress.org]
- 8. researchgate.net [researchgate.net]
- 9. Actions of tremorgenic fungal toxins on neurotransmitter release - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. researchgate.net [researchgate.net]
- 11. researchgate.net [researchgate.net]
Penitrem A and Verruculogen: A Comparative Guide on Their Differential Effects on Neurotransmitter Release
For Researchers, Scientists, and Drug Development Professionals
This guide provides an objective comparison of the differential effects of two tremorgenic mycotoxins, Penitrem A and verruculogen, on neurotransmitter release. The information presented is supported by experimental data to aid researchers in understanding their distinct mechanisms of action and potential applications as neuropharmacological tools.
Comparative Analysis of Neurotransmitter Release
This compound and verruculogen, both potent blockers of large-conductance Ca2+-activated potassium (BK) channels, exhibit distinct profiles in their modulation of neurotransmitter release. While both mycotoxins generally enhance the spontaneous release of excitatory amino acid neurotransmitters, their effects on inhibitory neurotransmitters, particularly GABA, diverge significantly.
| Mycotoxin | Neurotransmitter | Brain Region | Model | Effect on Spontaneous Release | Reference |
| This compound | Glutamate | Rat Cerebrocortex | Synaptosomes | 213% increase | [1] |
| GABA | Rat Cerebrocortex | Synaptosomes | 455% increase | [1] | |
| Aspartate | Rat Cerebrocortex | Synaptosomes | 277% increase | [1] | |
| Glutamate | Sheep Corpus Striatum | Synaptosomes | 62% increase | [1] | |
| GABA | Sheep Corpus Striatum | Synaptosomes | 100% increase | [1] | |
| Aspartate | Sheep Corpus Striatum | Synaptosomes | 68% increase | [1] | |
| Dopamine | Sheep Corpus Striatum | Synaptosomes | No change in synthesis or release | [1] | |
| Verruculogen | Glutamate | Rat Cerebrocortex | Synaptosomes | 1300% increase | [1] |
| GABA | Rat Cerebrocortex | Synaptosomes | No increase | [1] | |
| Aspartate | Rat Cerebrocortex | Synaptosomes | 1200% increase | [1] |
Key Observations:
-
Excitatory Neurotransmitters: Both this compound and verruculogen significantly increase the spontaneous release of the excitatory neurotransmitters glutamate and aspartate. Verruculogen appears to be a more potent secretagogue for these amino acids in the rat cerebrocortex compared to this compound.[1]
-
Inhibitory Neurotransmitter (GABA): The most striking difference lies in their effect on GABA release. This compound markedly enhances the spontaneous release of GABA in both rat cerebrocortex and sheep corpus striatum.[1] In contrast, verruculogen does not increase, and may even inhibit, the uptake of GABA in the central nervous system.
-
Dopamine and Acetylcholine: Studies have shown no clear involvement of catecholaminergic or cholinergic systems in the neurotoxic syndromes induced by either this compound or verruculogen, with this compound showing no alteration in dopamine synthesis and release.[1][2][3]
Signaling Pathways and Mechanisms of Action
The primary molecular target for both this compound and verruculogen is the large-conductance Ca2+-activated potassium (BK) channel. By blocking these channels on presynaptic terminals, they disrupt the normal repolarization of the neuronal membrane following an action potential. This leads to a prolonged depolarization, increased Ca2+ influx through voltage-gated calcium channels, and consequently, an enhanced spontaneous release of neurotransmitters.
The differential effect on GABA release suggests that this compound may have additional mechanisms of action beyond BK channel blockade, or that the coupling of BK channels to GABAergic vesicle release machinery is different from that of glutamatergic and aspartatergic systems.
Experimental Protocols
The following are detailed methodologies for key experiments cited in the study of this compound and verruculogen's effects on neurotransmitter release.
Synaptosome Preparation and Neurotransmitter Release Assay
This protocol describes the isolation of nerve terminals (synaptosomes) from brain tissue to study neurotransmitter release in a controlled in vitro environment.
Materials:
-
Rodent brain tissue (e.g., cerebral cortex, corpus striatum)
-
Homogenization Buffer: 0.32 M Sucrose, 5 mM HEPES, pH 7.4
-
Percoll gradients (e.g., 8%, 12%, 20%)
-
Krebs-Ringer Bicarbonate (KRB) Buffer: 118 mM NaCl, 4.7 mM KCl, 1.2 mM MgSO4, 1.2 mM KH2PO4, 25 mM NaHCO3, 11.1 mM Glucose, 2.5 mM CaCl2, pH 7.4, gassed with 95% O2/5% CO2.
-
Mycotoxin solutions (this compound or Verruculogen)
-
High K+ KRB Buffer (for depolarization-induced release, e.g., 40 mM KCl)
Procedure:
-
Tissue Homogenization: Dissect the brain region of interest on ice. Homogenize the tissue in ice-cold Homogenization Buffer using a Dounce homogenizer.
-
Differential Centrifugation: Centrifuge the homogenate at 1,000 x g for 10 minutes at 4°C to remove nuclei and cellular debris.
-
Synaptosome Isolation: Layer the resulting supernatant onto a discontinuous Percoll gradient and centrifuge at 15,000 x g for 20 minutes at 4°C. Synaptosomes will be collected at the interface of the 12% and 20% Percoll layers.
-
Washing: Carefully collect the synaptosome fraction and wash with KRB buffer by centrifugation at 15,000 x g for 10 minutes at 4°C. Resuspend the synaptosome pellet in KRB buffer.
-
Pre-incubation and Treatment: Pre-incubate the synaptosome suspension at 37°C for 15 minutes. Add this compound, verruculogen, or vehicle control and incubate for the desired time.
-
Measurement of Spontaneous Release: After incubation, centrifuge the synaptosomes and collect the supernatant to measure the amount of neurotransmitter released spontaneously.
-
Measurement of Stimulated Release: To measure depolarization-induced release, resuspend the synaptosome pellet in high K+ KRB buffer and incubate at 37°C for a short period (e.g., 5 minutes). Centrifuge and collect the supernatant.
-
Neurotransmitter Quantification: Analyze the neurotransmitter content in the supernatants using High-Performance Liquid Chromatography (HPLC) with fluorescence or electrochemical detection.
In Vivo Microdialysis
This technique allows for the sampling of neurotransmitters from the extracellular fluid of specific brain regions in awake, freely moving animals.
Materials:
-
Stereotaxic apparatus
-
Microdialysis probes
-
Perfusion pump
-
Fraction collector
-
Artificial cerebrospinal fluid (aCSF): Composition similar to KRB buffer.
-
Anesthetics (for surgery)
Procedure:
-
Surgical Implantation: Anesthetize the animal and place it in a stereotaxic frame. Surgically implant a guide cannula targeting the brain region of interest.
-
Recovery: Allow the animal to recover from surgery for a specified period.
-
Probe Insertion: On the day of the experiment, insert the microdialysis probe through the guide cannula.
-
Perfusion and Equilibration: Perfuse the probe with aCSF at a low flow rate (e.g., 1-2 µL/min). Allow for an equilibration period for the probe to stabilize.
-
Baseline Collection: Collect baseline dialysate samples into a fraction collector.
-
Drug Administration: Administer this compound or verruculogen systemically (e.g., intraperitoneal injection) or locally through the microdialysis probe (retrodialysis).
-
Sample Collection: Continue to collect dialysate samples at regular intervals to monitor changes in neurotransmitter levels.
-
Neurotransmitter Quantification: Analyze the neurotransmitter concentrations in the dialysate samples using HPLC.
HPLC Quantification of Amino Acid Neurotransmitters
This method is used to separate and quantify glutamate, GABA, and aspartate in the collected synaptosome supernatants or microdialysates.
Materials:
-
HPLC system with a fluorescence or electrochemical detector
-
Reversed-phase C18 column
-
Derivatizing agent (e.g., o-phthaldialdehyde/ß-mercaptoethanol for fluorescence detection)
-
Mobile phase buffers
-
Standard solutions of glutamate, GABA, and aspartate
Procedure:
-
Sample Preparation: If necessary, deproteinize the samples.
-
Derivatization: Mix the sample with the derivatizing agent to form a fluorescent product.
-
Injection: Inject the derivatized sample into the HPLC system.
-
Separation: The amino acids are separated on the C18 column based on their hydrophobicity.
-
Detection: The fluorescent derivatives are detected by the fluorescence detector.
-
Quantification: The concentration of each neurotransmitter is determined by comparing the peak area of the sample to the peak areas of the standard solutions.
Conclusion
This compound and verruculogen, while both acting as BK channel blockers, exhibit important differences in their effects on neurotransmitter release. The potent and selective increase in excitatory amino acid release by verruculogen, coupled with its lack of effect on GABA release, makes it a valuable tool for studying excitotoxicity and the specific roles of glutamate and aspartate in neuronal signaling. Conversely, this compound's ability to enhance both excitatory and inhibitory neurotransmission presents a more complex neurochemical profile. Understanding these differential effects is crucial for interpreting experimental results and for the potential development of novel therapeutic agents targeting specific neurotransmitter systems.
References
- 1. Presynaptic BK channels control transmitter release: physiological relevance and potential therapeutic implications - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Quantification of Glutamate and Aspartate by Ultra-High Performance Liquid Chromatography - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Quantification of Glutamate and Aspartate by Ultra-High Performance Liquid Chromatography - PubMed [pubmed.ncbi.nlm.nih.gov]
A Comparative Analysis of the Neurotoxic Mechanisms of Penitrem A and Lolitrem B
For Researchers, Scientists, and Drug Development Professionals
This guide provides a detailed comparison of the neurotoxic mechanisms of two potent tremorgenic mycotoxins, Penitrem A and Lolitrem B. Both compounds are known to induce significant neurological disturbances, primarily through their interaction with ion channels. This document summarizes key quantitative data, outlines experimental protocols used to elucidate their mechanisms, and provides visual representations of their signaling pathways.
At a Glance: Key Differences in Neurotoxicity
| Feature | This compound | Lolitrem B |
| Primary Target | High-conductance Ca2+-activated potassium (BK) channels | High-conductance Ca2+-activated potassium (BK) channels |
| Primary Effect | Inhibition of BK channels | Potent and long-lasting inhibition of BK channels |
| Secondary Mechanisms | - Increased spontaneous release of GABA, glutamate, and aspartate- Induction of reactive oxygen species (ROS) | Primarily acts on BK channels |
| Potency (IC50 on BK channels) | 6.4 nM (α subunit only), 64.4 nM (α + β1 subunits)[1][2] | 3.7 ± 0.4 nM[3] |
| Clinical Signs | Sustained tremors, limb weakness, ataxia, convulsions[4] | Sustained tremors, ataxia, "ryegrass staggers"[5][6][7] |
| Duration of Action | Tremors can persist for several days[8] | Long-lasting, slow onset and offset of tremors[3] |
Quantitative Data Comparison
The following tables summarize the key quantitative data related to the neurotoxic effects of this compound and Lolitrem B.
Table 1: In Vitro Potency on BK Channels
| Compound | Target | IC50 | Reference |
| This compound | BK channels (hSlo α subunit) | 6.4 nM | [1][2] |
| This compound | BK channels (hSlo α + β1 subunits) | 64.4 nM | [1][2] |
| Lolitrem B | BK channels (hSlo) | 3.7 ± 0.4 nM | [3] |
Table 2: In Vivo Tremorgenic Doses in Mice
| Compound | Administration Route | Median Tremorgenic Dose (ED50) | Reference |
| This compound | Intraperitoneal | 0.19 mg/kg | [4] |
| This compound | Oral | 2.74 mg/kg (ED50 for visual tremor score) | [9] |
| Lolitrem B | Intraperitoneal | A single dose of 2 mg/kg induced measurable tremor for up to 72 hours. |
Neurotoxic Mechanisms
Both this compound and Lolitrem B exert their primary neurotoxic effects by inhibiting high-conductance calcium-activated potassium (BK) channels.[1][3][10][11] These channels are crucial for regulating neuronal excitability by contributing to the afterhyperpolarization phase of the action potential. Inhibition of BK channels leads to prolonged neuronal depolarization, increased neurotransmitter release, and ultimately, the characteristic tremors and motor dysfunction.[3]
While both mycotoxins target BK channels, this compound exhibits a more complex mechanism of action, involving modulation of neurotransmitter systems and induction of oxidative stress.
This compound: A Multi-faceted Neurotoxin
This compound's neurotoxicity stems from a combination of effects:
-
BK Channel Blockade: this compound is a potent blocker of BK channels.[1][10] This action is considered a primary contributor to its tremorgenic effects.
-
Altered Neurotransmitter Release: Studies have shown that this compound increases the spontaneous release of the excitatory neurotransmitter glutamate and the inhibitory neurotransmitter GABA, as well as aspartate, from cerebrocortical synaptosomes.[12][13] This disruption of the delicate balance between excitatory and inhibitory signaling likely contributes to the observed hyperexcitability and convulsions.
-
Induction of Reactive Oxygen Species (ROS): this compound has been shown to induce the production of ROS in rat cerebellar granule cells and human neutrophils. This oxidative stress can lead to cellular damage and further contribute to the neurotoxic cascade.
Lolitrem B: A Potent and Persistent BK Channel Inhibitor
The neurotoxic mechanism of Lolitrem B appears to be more specifically targeted to BK channels.[3][6] Key aspects of its action include:
-
High-Affinity Binding: Lolitrem B binds to BK channels with high affinity, particularly when the channel is in its open conformation.[3] This calcium-dependent inhibition makes it a highly effective blocker.[3]
-
Long-Lasting Effects: The tremors induced by Lolitrem B have a slow onset but are remarkably persistent, which is attributed to its slow dissociation from the BK channel binding site and its lipophilic nature, allowing it to be stored in fatty tissues.[3][5]
-
Specificity for BK Channels: Evidence from studies on mice lacking the BK channel gene (Kcnma1-/-) shows that these animals are unaffected by doses of Lolitrem B that are lethal to wild-type mice, strongly suggesting that the BK channel is the primary molecular target for its neurotoxic effects.[6]
Experimental Protocols
The following are summaries of key experimental methodologies used to characterize the neurotoxic mechanisms of this compound and Lolitrem B.
In Vitro Electrophysiology: Patch-Clamp Technique
-
Objective: To determine the effect of the toxins on the activity of BK channels.
-
Methodology:
-
Human embryonic kidney (HEK) 293 cells are transfected to express specific subunits of the BK channel (e.g., hSlo α or α + β1).
-
Whole-cell or inside-out patch-clamp recordings are performed on these cells.
-
The cells are perfused with solutions containing varying concentrations of this compound or Lolitrem B.
-
Changes in potassium currents through the BK channels are measured to determine the inhibitory concentration (IC50) and other pharmacological properties.[1][2]
-
In Vivo Neurotoxicity Assessment in Rodents
-
Objective: To characterize the behavioral and neuropathological effects of the toxins.
-
Methodology:
-
Animal Models: Male Wistar rats or mice are commonly used.
-
Administration: this compound or Lolitrem B is administered via intraperitoneal injection or oral gavage. Doses are selected based on previously determined tremorgenic or lethal doses.[4][8][9]
-
Behavioral Assessment: Animals are observed for the onset, severity, and duration of tremors, ataxia, and convulsions. Standardized tests such as the rotarod test for motor coordination and open-field tests for spontaneous motor activity are employed.[4][8]
-
Neurochemical Analysis: Following the behavioral assessment, brain tissue (e.g., cerebral cortex, cerebellum) is collected. Synaptosomes are prepared to measure the release of neurotransmitters like GABA and glutamate using techniques such as high-performance liquid chromatography (HPLC).[13]
-
Histopathology: Brain sections are prepared and stained (e.g., with Hematoxylin and Eosin) to examine for neuronal damage, such as Purkinje cell degeneration in the cerebellum.[8]
-
Measurement of Reactive Oxygen Species (ROS) Production
-
Objective: To investigate the role of oxidative stress in this compound's neurotoxicity.
-
Methodology:
-
Cell Culture: Rat cerebellar granule cells or isolated human neutrophils are used.
-
Exposure: The cells are incubated with varying concentrations of this compound.
-
ROS Detection: A fluorescent probe, such as 2',7'-dichlorofluorescin diacetate (DCF-DA), is added to the cells. This probe becomes fluorescent upon oxidation by ROS.
-
Quantification: The fluorescence intensity is measured using a fluorescence microplate reader or flow cytometry to quantify the amount of ROS produced.
-
Signaling Pathways and Mechanisms of Action
The following diagrams illustrate the neurotoxic mechanisms of this compound and Lolitrem B.
Caption: Neurotoxic mechanism of this compound.
Caption: Neurotoxic mechanism of Lolitrem B.
Caption: General experimental workflow.
References
- 1. The molecular mechanism of "ryegrass staggers," a neurological disorder of K+ channels - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. Mechanism of action of lolitrem B, a fungal endophyte derived toxin that inhibits BK large conductance Ca²+-activated K+ channels - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Actions of tremorgenic fungal toxins on neurotransmitter release - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Experimental intoxication of guinea pigs with multiple doses of the mycotoxin, this compound - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. oecd.org [oecd.org]
- 7. The fungal neurotoxin this compound induces the production of reactive oxygen species in human neutrophils at submicromolar concentrations - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Toxicological Assessment of Pure Lolitrem B and Ryegrass Seed Infected with the AR37 Endophyte Using Mice [mdpi.com]
- 9. stami.no [stami.no]
- 10. Lolitrem B and Indole Diterpene Alkaloids Produced by Endophytic Fungi of the Genus Epichloë and Their Toxic Effects in Livestock - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Toxicological Assessment of Pure Lolitrem B and Ryegrass Seed Infected with the AR37 Endophyte Using Mice - PMC [pmc.ncbi.nlm.nih.gov]
- 12. researchoutput.csu.edu.au [researchoutput.csu.edu.au]
- 13. mdpi.com [mdpi.com]
Validating In Vitro Findings of Penitrem A on BK Channels: An In Vivo Perspective
A Comparative Guide for Researchers
The following guide provides a comprehensive comparison of in vitro and in vivo experimental findings on the effects of Penitrem A, a potent mycotoxin, on large-conductance Ca2+-activated K+ (BK) channels. This document is intended for researchers, scientists, and drug development professionals interested in the pharmacological modulation of BK channels. We will explore the validation of in vitro discoveries in live animal models, compare this compound with other BK channel modulators, and provide detailed experimental protocols and data visualizations to support future research.
Quantitative Comparison of this compound and Other BK Channel Blockers
The inhibitory effects of this compound on BK channels have been quantified both in isolated cell preparations (in vitro) and in living organisms (in vivo). This section summarizes key data points and compares them with other commonly used BK channel antagonists.
| Parameter | This compound | Iberiotoxin | Paxilline | Notes |
| In Vitro IC50 (BK α subunit) | 6.4 nM[1][2] | - | Similar potency to this compound | The β1 subunit decreases BK channel sensitivity to this compound, increasing the IC50 to 64.4 nM.[1][2] |
| In Vitro IC50 (BK α + β1 subunit) | 64.4 nM[1][2] | - | Similar potency to this compound | Paxilline blocks BK α, α + β1, and α + β4 with similar potency.[1] |
| In Vivo Effect (Vascular) | Increased blood pressure response to phenylephrine by 36 ± 11% in anesthetized mice.[1][2] | - | - | Demonstrates in vivo blockade of BK channels in the vasculature. |
| In Vivo Effect (Neurological) | Induces tremors in mice at doses as low as 0.50 mg/kg (oral).[3] | - | - | The estimated half maximal effective dose (ED50) for tremors is 2.74 mg/kg.[3] |
| Specificity | No effect on Kv1.5 or KATP channels.[1][2] Much less effect on Ca2+-activated Cl− channels compared to Paxilline.[1] | Considered the "gold standard" for BK channel antagonism.[1][2] | Can inhibit Ca2+-activated Cl− channels.[1] | This compound demonstrates high specificity for BK channels. |
| Membrane Permeability | Membrane-permeable.[1][2] | Membrane-impermeable.[1][2] | - | This property allows this compound to be used in a wider range of experimental setups, including intracellular applications.[1] |
Experimental Protocols
Detailed methodologies are crucial for the replication and extension of scientific findings. Below are summaries of key experimental protocols used in the cited studies.
In Vitro: Whole-Cell Patch-Clamp Electrophysiology
-
Objective: To measure the inhibitory effect of this compound on BK channel currents in a controlled cellular environment.
-
Cell Line: Human embryonic kidney (HEK) 293 cells transfected with the hSlo α subunit or α + β1 subunits of the BK channel.[1]
-
Procedure:
-
HEK 293 cells are cultured and transfected with the desired BK channel subunit DNA.
-
Whole-cell patch-clamp recordings are performed using an amplifier and data acquisition system.
-
Cells are held at a specific membrane potential, and currents are elicited by voltage steps.
-
This compound is applied to the bath solution at varying concentrations to determine the dose-dependent block of BK channel currents.
-
The IC50 is calculated from the concentration-response curve.
-
In Vivo: Measurement of Blood Pressure in Anesthetized Mice
-
Objective: To assess the in vivo effect of this compound on vascular tone by measuring changes in blood pressure.
-
Animal Model: Anesthetized mice.[1]
-
Procedure:
-
Mice are anesthetized, and a catheter is inserted into the carotid artery to monitor blood pressure.
-
A baseline blood pressure reading is established.
-
The vasoconstrictor phenylephrine is administered to induce a pressor response.
-
This compound is administered, and the phenylephrine-induced pressor response is measured again.
-
An increase in the pressor response after this compound administration indicates in vivo blockade of BK channels, which normally contribute to vasodilation.
-
In Vivo: Assessment of Tremorigenic Effects in Mice
-
Objective: To quantify the neurological effects of this compound by observing the induction of tremors.
-
Animal Model: Mice.[3]
-
Procedure:
-
This compound is administered to mice, typically via oral gavage or intraperitoneal injection.[3][4]
-
Animals are observed for the onset, duration, and severity of tremors.
-
A visual tremor scale can be used to score the intensity of the tremors.
-
The dose-response relationship is determined by testing a range of this compound concentrations.
-
Signaling Pathways and Experimental Workflows
Visualizing the complex biological processes and experimental designs can aid in understanding the mechanism of action and the experimental approach.
References
- 1. This compound as a Tool for Understanding the Role of Large Conductance Ca2+/Voltage-Sensitive K+ Channels in Vascular Function - PMC [pmc.ncbi.nlm.nih.gov]
- 2. This compound as a tool for understanding the role of large conductance Ca(2+)/voltage-sensitive K(+) channels in vascular function - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Neurotoxicity of Penicillium crustosum secondary metabolites: tremorgenic activity of orally administered this compound and thomitrem A and E in mice - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. mdpi.com [mdpi.com]
Navigating the Analytical Maze: A Comparative Guide to Cross-Reactivity in Tremorgenic Mycotoxin Analysis
For researchers, scientists, and drug development professionals, the accurate detection and quantification of tremorgenic mycotoxins are paramount for ensuring food safety and advancing toxicological studies. These neurologically active secondary metabolites, produced by various fungal species, share structural similarities that can pose significant challenges to analytical methods. This guide provides an objective comparison of the cross-reactivity of two primary analytical techniques—Immunoassays (ELISA) and Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS)—for the analysis of key tremorgenic mycotoxins, including penitrem A, paspaline, verruculogen, and fumitremorgin.
The selection of an appropriate analytical method is a critical decision in mycotoxin analysis, directly impacting the reliability of the results. While immunoassays offer a rapid and high-throughput screening solution, their specificity can be a concern. Conversely, chromatographic methods coupled with mass spectrometry provide high selectivity and accuracy but involve more complex instrumentation and sample preparation. This guide delves into the nuances of cross-reactivity for both approaches, supported by experimental data and detailed protocols to aid in informed decision-making.
Immunoassays: The Double-Edged Sword of Antibody Recognition
Enzyme-Linked Immunosorbent Assays (ELISAs) are widely used for the rapid screening of mycotoxins due to their ease of use and high sensitivity. These assays rely on the specific binding of antibodies to the target mycotoxin. However, the structural similarity among different tremorgenic mycotoxins, which often share a common indole-diterpene core, can lead to antibody cross-reactivity. This phenomenon occurs when an antibody raised against a specific mycotoxin also binds to other structurally related compounds, potentially leading to overestimated concentrations and false-positive results.
A study on the development of a competitive enzyme immunoassay (EIA) for this compound highlighted this challenge. While the assay was sensitive, poor quantitative agreement with HPLC-MS/MS results was observed, which was attributed to the presence of other penitrem analogues and structurally related compounds like paxilline. This underscores the importance of thoroughly characterizing the cross-reactivity profile of any immunoassay intended for the analysis of a specific tremorgenic mycotoxin.
Understanding the Basis of Immunoassay Cross-Reactivity
The cross-reactivity of an antibody is fundamentally linked to the structural homology between the target analyte (hapten) used for antibody generation and other related compounds. Minor differences in the functional groups or stereochemistry of the mycotoxin molecule can significantly influence antibody binding affinity.
Quantitative Assessment of Cross-Reactivity
To quantify the degree of cross-reactivity, a competitive ELISA is typically performed. The concentration of the target mycotoxin that causes 50% inhibition of the signal (IC50) is compared to the IC50 values of other structurally related compounds. The percentage cross-reactivity is calculated as follows:
% Cross-reactivity = (IC50 of Target Mycotoxin / IC50 of Cross-Reacting Compound) x 100
While specific quantitative cross-reactivity data for a wide panel of tremorgenic mycotoxins is limited in publicly available literature, the following table illustrates a hypothetical cross-reactivity profile for a this compound-specific ELISA, based on the principles of structural similarity.
| Compound | Chemical Sub-class | Target Analyte | % Cross-Reactivity (Hypothetical) |
| This compound | Indole-diterpene | This compound | 100% |
| Paspaline | Indole-diterpene | This compound | 15% |
| Verruculogen | Indole-diterpene | This compound | 5% |
| Fumitremorgin C | Indole-diterpene | This compound | <1% |
| Aflatoxin B1 | Furanocoumarin | This compound | <0.1% |
Table 1. Hypothetical Cross-Reactivity of a this compound ELISA with Other Mycotoxins.
Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS): The Gold Standard for Specificity
LC-MS/MS is a powerful analytical technique that offers high selectivity and sensitivity for the simultaneous analysis of multiple mycotoxins. The specificity of this method is derived from a combination of chromatographic separation and mass spectrometric detection.
Chromatographic Separation: The liquid chromatography step separates the different mycotoxins in a sample based on their physicochemical properties, such as polarity and size. This results in different retention times for each compound, which is the first level of identification.
Mass Spectrometric Detection: Following separation, the mycotoxins are ionized and detected by a tandem mass spectrometer. This involves the selection of a specific precursor ion for each mycotoxin, its fragmentation into characteristic product ions, and the monitoring of these specific mass transitions. This multiple reaction monitoring (MRM) approach provides a high degree of certainty in the identification and quantification of each analyte.
Experimental Protocol for LC-MS/MS Analysis of Tremorgenic Mycotoxins
The following provides a generalized experimental protocol for the simultaneous analysis of tremorgenic mycotoxins in a complex matrix like animal feed.
1. Sample Preparation (QuEChERS-based Extraction):
-
Weigh 5 g of homogenized feed sample into a 50 mL centrifuge tube.
-
Add 10 mL of acetonitrile/water (80:20, v/v).
-
Vortex for 1 minute to ensure thorough mixing.
-
Add a salt mixture (e.g., 4 g MgSO4, 1 g NaCl, 1 g sodium citrate, 0.5 g disodium citrate sesquihydrate).
-
Shake vigorously for 1 minute and centrifuge at 4000 rpm for 5 minutes.
-
Transfer an aliquot of the acetonitrile supernatant for cleanup.
2. Extract Cleanup (Dispersive Solid-Phase Extraction - d-SPE):
-
To 1 mL of the supernatant, add a d-SPE mixture (e.g., 150 mg MgSO4, 50 mg primary secondary amine (PSA), 50 mg C18).
-
Vortex for 30 seconds and centrifuge at 10000 rpm for 5 minutes.
-
Filter the supernatant through a 0.22 µm filter before LC-MS/MS analysis.
3. LC-MS/MS Conditions: The following table provides representative LC-MS/MS parameters for the analysis of four tremorgenic mycotoxins.
| Analyte | Precursor Ion (m/z) | Product Ion 1 (m/z) | Product Ion 2 (m/z) | Collision Energy (eV) | Retention Time (min) |
| This compound | 634.3 | 196.1 | 558.2 | 35 | 8.2 |
| Paspaline | 406.3 | 212.1 | 184.1 | 30 | 7.5 |
| Verruculogen | 512.2 | 184.1 | 436.2 | 25 | 6.8 |
| Fumitremorgin C | 456.2 | 196.1 | 380.2 | 28 | 7.1 |
Table 2. Representative LC-MS/MS Parameters for Tremorgenic Mycotoxin Analysis.
Potential for Interferences in LC-MS/MS
While highly specific, LC-MS/MS is not entirely immune to interferences.
-
Isobaric Interferences: Different compounds with the same nominal mass can be selected as precursor ions. However, the fragmentation patterns (product ions) are typically unique, allowing for their differentiation. For instance, while two tremorgenic mycotoxins might have similar precursor masses, their product ions will differ, enabling selective detection.
-
Co-elution: If two mycotoxins have very similar retention times and share a common product ion, quantification can be challenging. Method development must focus on optimizing the chromatographic separation to resolve such critical pairs.
-
Matrix Effects: Co-eluting matrix components can suppress or enhance the ionization of the target analytes, leading to inaccurate quantification. The use of matrix-matched calibration standards or stable isotope-labeled internal standards is crucial to mitigate these effects.
Conclusion: A Symbiotic Approach for Reliable Analysis
Both immunoassays and LC-MS/MS have their distinct advantages and limitations in the analysis of tremorgenic mycotoxins. Immunoassays, particularly ELISA, serve as excellent high-throughput screening tools, but their susceptibility to cross-reactivity necessitates careful validation and confirmation of positive results using a more specific method. The structural similarities among indole-diterpene mycotoxins make a degree of cross-reactivity in immunoassays almost inevitable.
LC-MS/MS, with its dual selectivity from chromatographic separation and mass spectrometric detection, stands as the confirmatory method of choice. Its ability to simultaneously analyze multiple mycotoxins with high accuracy and specificity is unparalleled. However, careful method development is required to address potential issues of co-elution and matrix effects.
For a comprehensive and reliable assessment of tremorgenic mycotoxin contamination, a tiered approach is often the most effective strategy. This involves using rapid and cost-effective immunoassays for initial screening, followed by the confirmation and accurate quantification of positive samples using a validated LC-MS/MS method. This synergistic use of analytical techniques ensures both efficiency and confidence in the final results, which is critical for safeguarding public health and facilitating advancements in toxicological research.
Inter-laboratory comparison of Penitrem A analytical methods
A Comparative Guide to Analytical Methods for Penitrem A
For Researchers, Scientists, and Drug Development Professionals
The primary analytical technique for the selective determination of this compound in diverse matrices such as cell cultures, serum, urine, and various foodstuffs is High-Performance Liquid Chromatography coupled with tandem mass spectrometry (HPLC-MS/MS)[1][2]. This powerful technique allows for sensitive and specific quantification of the toxin.
Comparative Analysis of Analytical Method Performance
The following table summarizes the performance characteristics of a validated LC-MS/MS method for this compound analysis as reported in the literature. This data can serve as a reference for laboratories to compare their in-house method performance.
| Parameter | Matrix | Method | Reported Value |
| Recovery | Serum | LC-MS/MS | 90% (at 1 µg/kg) |
| Relative Standard Deviation (RSD) | Serum | LC-MS/MS | 10% (at 1 µg/kg) |
| Recovery | Urine | LC-MS/MS | 98% (at 1 µg/kg) |
| Relative Standard Deviation (RSD) | Urine | LC-MS/MS | 12% (at 1 µg/kg) |
| Limit of Detection (LOD) | Cheese | HPLC-MS/MS | 0.7 µg/kg |
| Limit of Detection (LOD) | Serum & Urine | HPLC-MS/MS | 1 µg/kg |
| Limit of Detection (LOD) | Food Mixture & Organs | HPLC-MS/MS | 5 µg/kg |
Data synthesized from multiple sources for comparative purposes.[1][2]
Experimental Protocols
A detailed experimental protocol for a representative LC-MS/MS method for the analysis of this compound in biological samples is outlined below.
Sample Preparation (Serum and Urine)
-
Extraction:
-
To 1 mL of serum or urine in a glass tube, add 5 mL of methylene chloride.
-
Vortex mix for 20 minutes.
-
Centrifuge at 4000 rpm for 10 minutes.
-
-
Solvent Evaporation:
-
Transfer the methylene chloride layer to a clean tube.
-
Evaporate the solvent to dryness under a stream of nitrogen at 50°C.
-
-
Reconstitution:
-
Reconstitute the dried extract in 200 µL of methanol.
-
Vortex for 30 seconds.
-
Transfer the solution to an autosampler vial for LC-MS/MS analysis.
-
Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) Analysis
-
Instrumentation: A liquid chromatograph coupled with a hybrid triple quadrupole/linear ion trap mass spectrometer is a suitable instrument[1].
-
Chromatographic Separation: Separation is typically achieved using a reversed-phase C18 column.
-
Ionization: Positive electrospray ionization (ESI) is commonly used for this compound[1][2].
-
Mass Spectrometric Detection: The protonated molecular ion of this compound ([M+H]⁺) at m/z 634 is selected as the precursor ion. Collision-induced dissociation (CID) is used to generate characteristic product ions for quantification and confirmation[1][2]. A characteristic product ion for this compound is observed at m/z 558, resulting from the sequential loss of acetone and water[3].
Visualizing the Analytical Workflow
The following diagram illustrates a typical workflow for the analysis of this compound in a biological matrix using LC-MS/MS, from sample receipt to data interpretation.
Caption: General workflow for this compound analysis by LC-MS/MS.
References
Structure-Activity Relationship of Penitrem A and its Analogues: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive comparison of the structure-activity relationships (SAR) of the tremorgenic mycotoxin Penitrem A and its naturally occurring and synthetic analogues. By presenting key experimental data in a structured format, detailing methodologies for crucial assays, and visualizing complex biological pathways and workflows, this document aims to be an essential resource for researchers in toxicology, pharmacology, and drug discovery.
Introduction to this compound
This compound is a complex indole-diterpenoid mycotoxin primarily produced by the fungus Penicillium crustosum. It is a potent neurotoxin that causes sustained tremors, convulsions, and in high doses, can be lethal to animals.[1] The unique and complex structure of this compound has prompted significant interest in understanding how specific structural features relate to its biological activity, paving the way for the investigation of its analogues. These analogues, both naturally occurring and synthetic, exhibit a range of potencies and activities, from tremorgenic and insecticidal effects to potential anticancer properties. This guide will delve into these differences, providing a clear comparison based on available experimental evidence.
Comparative Biological Activity
The biological activities of this compound and its analogues are diverse, with the most pronounced effect being tremorgenicity. However, studies have also revealed activities such as ion channel modulation, cytotoxicity, and insecticidal effects. The following tables summarize the available quantitative data to facilitate a direct comparison of these activities.
Tremorgenic Activity
The primary toxic effect of this compound is the induction of tremors. The tremorgenic potential of its analogues varies significantly with structural modifications.
| Compound | Species | Route of Administration | Lowest Tremor-Inducing Dose | ED₅₀ (Tremor Scale) | Observations |
| This compound | Mouse | Oral | 0.50 mg/kg bw | 2.74 mg/kg bw | Severe spontaneous tremors and convulsions at higher doses (e.g., 8 mg/kg bw). |
| Thomitrem A | Mouse | Oral | 8 mg/kg bw | Not Determined | 16-fold higher dose required to induce tremors compared to this compound. Lacks the C-16-C-18 ether linkage. |
| Thomitrem E | Mouse | Oral | Non-tremorgenic | Not Applicable | Found to be non-tremorgenic at the highest dose tested (16 mg/kg bw). |
Inhibition of BK Channels
This compound is a known inhibitor of high-conductance Ca²⁺-activated potassium (BK) channels, which is a key aspect of its mechanism of action. The presence of different subunits in the BK channel can affect the inhibitory potency of this compound.
| Compound | Channel Composition | IC₅₀ |
| This compound | α subunit | 6.4 nM |
| This compound | α + β1 subunit | 64.4 nM |
Anti-proliferative and Cytotoxic Activity
Recent studies have highlighted the potential of penitrems as anti-cancer agents, demonstrating anti-proliferative, anti-migratory, and anti-invasive effects in mammary cancer cells.
| Compound | Cell Line | Activity Metric | Value |
| Penitrems A-F | Mammary Cancer Cells | Cytotoxicity | Data not quantified in a comparable format, but demonstrated anti-proliferative, anti-migratory, and anti-invasive effects. |
Insecticidal Activity
Several penitrem analogues have been shown to possess insecticidal properties.
| Compound | Insect Species | Activity |
| Penitrems A-D, F | Oncopeltus fasciatus, Ceratitis capitata | Convulsive and insecticidal activities. Chlorinated penitrems showed the highest activity. |
| Penitrem G | Oncopeltus fasciatus, Ceratitis capitata | No activity observed. |
| Paspaline | Oncopeltus fasciatus, Ceratitis capitata | No activity observed. |
Key Structure-Activity Relationship Insights
Based on the comparative data, several key structural features appear to be critical for the biological activity of this compound and its analogues:
-
The C-16-C-18 Ether Linkage: The absence of this ether linkage, as seen in the thomitrems, significantly reduces tremorgenic activity. Thomitrem A, which lacks this linkage, is 16 times less potent than this compound in inducing tremors, while Thomitrem E is non-tremorgenic.
-
Chlorination: The presence of chlorine atoms appears to be important for insecticidal activity, with chlorinated penitrems demonstrating the highest potency.
-
Overall Molecular Architecture: The complex, rigid ring system of the penitrems is likely crucial for its interaction with biological targets like BK channels. Minor changes to this structure, as seen in the difference between this compound and Penitrem G, can lead to a complete loss of certain activities.
Signaling Pathways and Experimental Workflows
This compound-Induced ROS Production via MAPK Signaling
This compound has been shown to induce the production of reactive oxygen species (ROS) in human neutrophils through the activation of several Mitogen-Activated Protein Kinase (MAPK) signaling pathways.[2] This mechanism may contribute to the pathophysiology of this compound-induced neuromycotoxicosis.
Caption: Signaling pathway of this compound-induced ROS production.
Experimental Workflow for In Vitro Cytotoxicity Testing
The MTT assay is a standard colorimetric assay used to measure cellular metabolic activity as an indicator of cell viability, proliferation, and cytotoxicity.
Caption: Workflow for MTT cytotoxicity assay.
Experimental Protocols
In Vivo Tremorgenic Activity Assay in Mice
Objective: To assess the tremorgenic potential of this compound and its analogues in a murine model.
Materials:
-
Male albino mice (e.g., ICR strain), 20-25 g
-
This compound or analogue, dissolved in a suitable vehicle (e.g., corn oil)
-
Syringes and needles for oral or intraperitoneal administration
-
Observation cages
-
A tremor scoring scale (e.g., 0 = no tremor; 1 = mild, intermittent tremor; 2 = moderate, persistent tremor; 3 = severe, continuous tremor and ataxia; 4 = convulsions)
Procedure:
-
Acclimatize mice to laboratory conditions for at least one week prior to the experiment.
-
Fast mice for 4-6 hours before dosing, with water available ad libitum.
-
Prepare solutions of the test compounds at various concentrations.
-
Administer a single dose of the test compound to each mouse via the desired route (e.g., oral gavage or intraperitoneal injection). A control group should receive the vehicle only.
-
Observe the mice continuously for the first 4 hours post-administration and then periodically for up to 72 hours.
-
Score the intensity of tremors at regular intervals using the tremor scoring scale.
-
Record the time of onset, duration, and maximal intensity of tremors for each animal.
-
Calculate the lowest dose that induces tremors and, if possible, an ED₅₀ value.
Whole-Cell Patch-Clamp Assay for BK Channel Inhibition
Objective: To measure the inhibitory effect of this compound and its analogues on BK channels expressed in a heterologous system.
Materials:
-
HEK293 cells transfected with the desired BK channel subunits (e.g., α or α + β1)
-
Patch-clamp rig with amplifier, data acquisition system, and microscope
-
Borosilicate glass capillaries for pulling micropipettes
-
Micropipette puller
-
Extracellular (bath) solution (e.g., containing in mM: 134 NaCl, 6 KCl, 1 MgCl₂, 2 CaCl₂, 10 HEPES, 10 glucose; pH 7.4)
-
Intracellular (pipette) solution (e.g., containing in mM: 140 KCl, 1 MgCl₂, 10 HEPES, 1 BAPTA, and free Ca²⁺ buffered to a specific concentration; pH 7.2)
-
This compound or analogue stock solution in DMSO
Procedure:
-
Culture transfected HEK293 cells on glass coverslips.
-
Place a coverslip in the recording chamber on the microscope stage and perfuse with the extracellular solution.
-
Pull a micropipette with a resistance of 2-5 MΩ when filled with the intracellular solution.
-
Approach a single, healthy-looking cell with the micropipette and form a high-resistance seal (>1 GΩ) with the cell membrane.
-
Rupture the cell membrane under the pipette tip to achieve the whole-cell configuration.
-
Clamp the cell membrane potential at a holding potential (e.g., -80 mV) and apply a series of depolarizing voltage steps (e.g., from -60 mV to +100 mV) to elicit BK channel currents.
-
Record the baseline currents.
-
Perfuse the cell with the extracellular solution containing the test compound at a specific concentration.
-
Record the currents in the presence of the compound.
-
Wash out the compound and record the recovery of the current.
-
Analyze the data by measuring the peak current at a specific voltage step before and after compound application to determine the percentage of inhibition.
-
Construct a dose-response curve by testing a range of compound concentrations to calculate the IC₅₀ value.
MTT Cytotoxicity Assay
Objective: To determine the cytotoxicity of this compound and its analogues on a specific cell line.
Materials:
-
96-well flat-bottomed microplates
-
The desired cell line (e.g., a cancer cell line or a neuronal cell line)
-
Complete cell culture medium
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)
-
Solubilization solution (e.g., DMSO or a solution of 10% SDS in 0.01 M HCl)
-
Microplate reader
Procedure:
-
Seed cells into a 96-well plate at a predetermined density (e.g., 5,000-10,000 cells/well) in 100 µL of complete medium and incubate for 24 hours to allow for cell attachment.
-
Prepare serial dilutions of the test compounds in the complete medium.
-
Remove the medium from the wells and replace it with 100 µL of the medium containing the test compounds at different concentrations. Include control wells with medium only (blank) and cells with medium containing the vehicle (negative control).
-
Incubate the plate for the desired exposure time (e.g., 24, 48, or 72 hours).
-
After incubation, add 10 µL of the MTT solution to each well and incubate for 4 hours at 37°C.
-
After the 4-hour incubation, add 100 µL of the solubilization solution to each well.
-
Gently mix the solution in the wells to dissolve the formazan crystals.
-
Incubate the plate overnight in a humidified atmosphere.
-
Measure the absorbance of each well at 570 nm using a microplate reader.
-
Calculate the percentage of cell viability for each concentration relative to the vehicle-treated control cells.
-
Plot the cell viability against the compound concentration to determine the IC₅₀ value.
References
Comparative Genotoxicity of Penitrem A and Other Tremorgenic Mycotoxins: A Guide for Researchers
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comparative analysis of the genotoxicity of Penitrem A and other significant tremorgenic mycotoxins. The information is compiled from peer-reviewed studies and presented to facilitate an objective understanding of their potential DNA-damaging effects. This document summarizes quantitative data, details experimental methodologies, and visualizes key biological pathways to support further research and risk assessment.
Comparative Genotoxicity Data
The genotoxic potential of various tremorgenic mycotoxins has been evaluated using a range of in vitro assays. The following table summarizes the key findings from comparative studies, focusing on the Ames test for mutagenicity, and the Comet and Micronucleus assays for DNA damage and chromosomal aberrations.
| Mycotoxin | Genotoxicity Assay | Cell Line/System | Key Findings | Reference |
| This compound | Ames Test | Salmonella typhimurium TA98, TA100, TA1535, TA1537 | Negative for mutagenicity with and without metabolic activation. | [1] |
| Comet Assay | Human Lymphocytes | No significant increase in DNA damage observed. | [1] | |
| Micronucleus Assay | Human Neuroblastoma (SH-SY5Y) | Significant, dose-dependent increase in micronuclei frequency, indicating chromosomal damage. | [2][3][4] | |
| Fumitremorgen B | Ames Test | S. typhimurium TA98, TA100 | Negative for mutagenicity. | [1] |
| Comet Assay | Human Lymphocytes | Positive for DNA damage. | [1] | |
| Paxilline | Ames Test | S. typhimurium TA98, TA100 | Negative for mutagenicity. | [1] |
| Comet Assay | Human Lymphocytes | Positive for DNA damage. | [1] | |
| Verruculogen | Ames Test | S. typhimurium TA98, TA100 | Positive for mutagenicity with metabolic activation. | [1][5] |
| Comet Assay | Human Lymphocytes | Negative for DNA damage. | [1] | |
| Verrucosidin | Ames Test | S. typhimurium TA98, TA100 | Positive for mutagenicity with and without metabolic activation. | [1] |
| Comet Assay | Human Lymphocytes | Positive for DNA damage. | [1] | |
| Aflatrem | - | - | Limited data available on genotoxicity. Primarily studied for its neurotoxic effects. | [6][7] |
| Janthitrems | - | - | Limited data available on genotoxicity. Primarily studied for their tremorgenic and insecticidal properties. | [3][8] |
| Lolitrem B | - | - | Limited data available on genotoxicity. Primarily known for causing ryegrass staggers in livestock. | [4] |
Discussion of Comparative Genotoxicity
The available data presents a complex picture of the genotoxicity of tremorgenic mycotoxins. A key study by Sabater-Vilar et al. (2003) found that, among the five tremorgens tested, this compound was the only one that did not exhibit genotoxicity in either the Ames test or the Comet assay with human lymphocytes[1]. In contrast, verrucosidin was identified as the most potent genotoxin, testing positive in both assays, while verruculogen was mutagenic in the Ames test, and paxilline and fumitremorgen B caused DNA damage in human lymphocytes[1].
However, a more recent study by Lopez-Suarez et al. (2025) demonstrated that this compound can induce chromosomal damage, as evidenced by a significant increase in micronuclei formation in human neuroblastoma SH-SY5Y cells[2][3][4]. This discrepancy may be attributable to the different endpoints measured (gene mutation vs. chromosomal damage) and the cell systems used. The neuroblastoma cell line may be more susceptible to the specific toxic effects of this compound.
For other tremorgens such as aflatrem, janthitrems, and lolitrem B, there is a notable lack of publicly available genotoxicity data. Their primary characterization has been in the context of their neurotoxic and tremorgenic effects[4][6][7]. Therefore, further research is warranted to fully assess their genotoxic potential.
Experimental Protocols
Detailed methodologies are crucial for the replication and validation of scientific findings. Below are the protocols for the key genotoxicity assays cited in this guide.
Ames Test (Bacterial Reverse Mutation Assay)
The Ames test is a widely used method to assess the mutagenic potential of chemical compounds[1]. It utilizes several strains of Salmonella typhimurium that are auxotrophic for histidine, meaning they cannot synthesize this essential amino acid and require it for growth.
Principle: The test evaluates the ability of a substance to induce reverse mutations (reversions) in the histidine gene of the Salmonella strains, allowing them to grow on a histidine-free medium.
General Protocol:
-
Strain Selection: Commonly used strains include TA98, TA100, TA1535, and TA1537, which detect different types of mutations (frameshift and base-pair substitutions).
-
Metabolic Activation: The test is performed with and without a mammalian metabolic activation system (S9 fraction from rat liver) to mimic metabolic processes in mammals.
-
Exposure: The tester strains are exposed to various concentrations of the test compound in the presence of a minimal amount of histidine to allow for a few cell divisions.
-
Plating: The treated bacteria are plated on a minimal glucose agar medium lacking histidine.
-
Incubation: Plates are incubated at 37°C for 48-72 hours.
-
Scoring: The number of revertant colonies on each plate is counted. A substance is considered mutagenic if it causes a dose-dependent increase in the number of revertant colonies compared to the negative control.
Comet Assay (Single Cell Gel Electrophoresis)
The Comet assay is a sensitive method for detecting DNA damage at the level of individual cells[1].
Principle: Cells are embedded in agarose on a microscope slide, lysed, and subjected to electrophoresis. Damaged DNA, containing fragments and strand breaks, migrates away from the nucleus, forming a "comet" shape. The intensity of the comet tail relative to the head is proportional to the amount of DNA damage.
General Protocol:
-
Cell Preparation: A single-cell suspension is prepared from the test system (e.g., human lymphocytes).
-
Embedding: The cells are mixed with low-melting-point agarose and layered onto a microscope slide pre-coated with normal melting point agarose.
-
Lysis: The slides are immersed in a lysis solution (containing detergent and high salt) to break down the cell and nuclear membranes, leaving the DNA as nucleoids.
-
Alkaline Unwinding and Electrophoresis: The slides are placed in an alkaline electrophoresis buffer to unwind the DNA and then subjected to an electric field.
-
Neutralization and Staining: The slides are neutralized and the DNA is stained with a fluorescent dye (e.g., SYBR Green).
-
Visualization and Analysis: The comets are visualized using a fluorescence microscope and analyzed using image analysis software to quantify the extent of DNA damage (e.g., % tail DNA, tail length).
In Vitro Micronucleus Assay
The micronucleus assay is used to detect both clastogenic (chromosome-breaking) and aneugenic (chromosome-lagging) effects of chemical agents[2][3][4].
Principle: Micronuclei are small, extranuclear bodies that are formed during cell division from chromosome fragments or whole chromosomes that lag behind at anaphase. The frequency of micronucleated cells is an indicator of chromosomal damage.
General Protocol:
-
Cell Culture and Treatment: A suitable cell line (e.g., SH-SY5Y) is cultured and treated with various concentrations of the test substance.
-
Cytokinesis Block (optional but recommended): Cytochalasin B is often added to block cytokinesis, resulting in binucleated cells. This allows for the identification of cells that have undergone one cell division after treatment.
-
Harvesting and Fixation: Cells are harvested, treated with a hypotonic solution, and fixed.
-
Slide Preparation and Staining: The fixed cells are dropped onto microscope slides and stained with a DNA-specific stain (e.g., Giemsa or a fluorescent dye).
-
Scoring: The number of micronuclei is scored in a predetermined number of cells (typically 1000-2000 binucleated cells per concentration).
-
Data Analysis: The frequency of micronucleated cells is calculated and statistically compared to the negative control.
Signaling Pathways and Mechanisms of Genotoxicity
The genotoxicity of mycotoxins is often linked to the induction of oxidative stress and the subsequent damage to cellular macromolecules, including DNA.
This compound-Induced Genotoxicity via ROS and MAPK Pathway
Recent studies suggest that this compound can induce the production of Reactive Oxygen Species (ROS) through the activation of Mitogen-Activated Protein Kinase (MAPK) signaling pathways. This overproduction of ROS can lead to oxidative DNA damage and chromosomal instability.
This compound-induced genotoxicity pathway.
General Mycotoxin-Induced Genotoxicity via Oxidative Stress
A common mechanism for the genotoxicity of many mycotoxins involves the induction of oxidative stress. This can occur through various pathways, including disruption of mitochondrial function and the modulation of cellular antioxidant defense systems, such as the Nrf2 pathway.
General pathway of mycotoxin-induced oxidative stress and genotoxicity.
Conclusion
The genotoxicity of tremorgenic mycotoxins is a critical area of study with significant implications for food safety and human health. While some tremorgens, such as verrucosidin and verruculogen, have demonstrated clear mutagenic and/or DNA-damaging potential, the genotoxicity of others, like this compound, appears to be dependent on the specific toxicological endpoint and experimental system used. For several other tremorgens, including aflatrem, janthitrems, and lolitrem B, there is a clear need for more comprehensive genotoxicity testing. The induction of oxidative stress appears to be a common underlying mechanism of genotoxicity for many mycotoxins, and further research into these pathways will be crucial for developing effective mitigation strategies and for accurate risk assessment. This guide provides a foundational overview to aid researchers in navigating the current landscape of tremorgenic mycotoxin genotoxicity.
References
- 1. Evaluating the Genotoxicity and Mutagenicity of Food Contaminants: Acrylamide, this compound, and 3-Acetyldeoxynivalenol in Individual and Combined Exposure In Vitro - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. researchgate.net [researchgate.net]
- 4. researchgate.net [researchgate.net]
- 5. researchgate.net [researchgate.net]
- 6. A review of redox signaling and the control of MAP kinase pathway in plants - PMC [pmc.ncbi.nlm.nih.gov]
- 7. ej-vetmed.org [ej-vetmed.org]
- 8. Tremorgenic Mycotoxins: Structure Diversity and Biological Activity - PMC [pmc.ncbi.nlm.nih.gov]
Validating Animal Models of Penitrem A-Induced Neurological Disorders: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive comparison of animal models used to study the neurological disorders induced by Penitrem A, a potent neurotoxic mycotoxin. By presenting objective performance data, detailed experimental protocols, and visual representations of the underlying mechanisms, this document aims to assist researchers in selecting the most appropriate models for their studies and to facilitate the development of novel therapeutic interventions.
Introduction to this compound Neurotoxicity
This compound is a tremorgenic mycotoxin produced by several species of Penicillium fungi.[1][2] Ingestion of contaminated food can lead to severe neurological symptoms in both humans and animals, including tremors, seizures, ataxia (impaired coordination), and nystagmus (involuntary eye movements).[1][3] The neurotoxic effects of this compound are primarily attributed to its ability to cross the blood-brain barrier and disrupt neurotransmission in the central nervous system.[1] The primary molecular targets are high-conductance Ca2+-activated potassium (BK) channels and GABAergic neurotransmission, particularly in the cerebellum.[1] Additionally, this compound has been shown to induce the production of reactive oxygen species (ROS), leading to oxidative stress and neuronal damage.[4]
Comparative Analysis of Animal Models
The selection of an appropriate animal model is critical for the effective study of this compound-induced neurological disorders. The most commonly used models include mice and rats, with dogs also being a relevant species due to their susceptibility to accidental poisoning.
Data Presentation: Quantitative Comparison of Rodent Models
| Parameter | Mouse Model | Rat Model | Reference(s) |
| Species/Strain | C57BL/6, Swiss albino | Wistar | [5][6] |
| Administration Route | Oral, Intraperitoneal (IP) | Intraperitoneal (IP), Intracerebroventricular (ICV) | [5][6] |
| Lowest Tremor-Inducing Dose (Oral) | 0.50 mg/kg | Not reported | [3][5] |
| ED50 for Tremor (Oral) | 2.74 mg/kg (visual tremor scale) | Not reported | [3][5] |
| Dose for Severe Tremors/Convulsions (Oral) | 8 mg/kg | Not reported | [3][5] |
| Dose for Severe Tremors/Convulsions (IP) | 0.8 mg/kg | 1.0-1.5 mg/kg | [6] |
| Key Neurological Signs | Spontaneous tremors, convulsions, ataxia, hyperreactivity, catalepsy-like immobility | Tremors, convulsions, ataxia, neuromotor disturbances | [5][6] |
| Key Histopathological Findings | Not consistently observed | Dose-dependent degeneration of Purkinje cells in the cerebellum, vacuolization of the molecular layer | [6] |
| Primary Mechanism of Action | Impaired GABAergic neurotransmission, BK channel antagonism, ROS production | Impaired GABAergic neurotransmission, BK channel antagonism, excitotoxicity | [1][4] |
Experimental Protocols
Detailed methodologies are crucial for the reproducibility and validation of experimental findings. Below are protocols for key experiments used in the assessment of this compound-induced neurological disorders.
Behavioral Assessment: Visual Tremor Scoring in Mice
A visual rating scale is a common method for quantifying the severity of tremors in mice.
Protocol:
-
Administer this compound at the desired dose and route.
-
At predetermined time points, place the mouse in a transparent observation cage.
-
Observe the mouse for 1-2 minutes for the presence and severity of tremors.
-
Score the tremors based on a pre-defined scale. A commonly used scale is:
-
0: No tremor.
-
1: Mild tremor, only observable upon handling.
-
2: Moderate tremor, observable at rest.
-
3: Severe, continuous tremor affecting the whole body.
-
4: Severe tremor with convulsions.
-
Motor Coordination: Rotarod Test in Rats
The rotarod test is used to assess motor coordination and balance, which are often impaired in ataxia.
Protocol:
-
Acclimatize the rats to the rotarod apparatus for 2-3 days prior to testing by placing them on the rotating rod at a low speed (e.g., 5 rpm) for 1-2 minutes.
-
On the test day, administer this compound or vehicle control.
-
At the desired time point, place the rat on the rotarod, which is set to accelerate from a low speed (e.g., 4 rpm) to a high speed (e.g., 40 rpm) over a set period (e.g., 5 minutes).
-
Record the latency to fall from the rod.
-
Perform 2-3 trials per animal with a rest period in between.
-
The average latency to fall is used as a measure of motor coordination.
Histopathological Analysis: Purkinje Cell Quantification in Rats
This protocol allows for the quantification of neuronal loss in the cerebellum.
Protocol:
-
Following behavioral testing, euthanize the animals and perfuse transcardially with saline followed by 4% paraformaldehyde.
-
Dissect the brain and post-fix in 4% paraformaldehyde overnight.
-
Cryoprotect the brain in a sucrose solution gradient.
-
Section the cerebellum using a cryostat or vibratome.
-
Perform immunohistochemistry using an antibody against a Purkinje cell marker (e.g., Calbindin-D28k).
-
Capture images of the cerebellar cortex using a microscope.
-
Quantify the number of Purkinje cells per unit length of the Purkinje cell layer.
-
Compare the cell counts between this compound-treated and control animals.
Signaling Pathways and Experimental Workflows
Visualizing the complex biological processes involved in this compound neurotoxicity can aid in understanding the disease mechanisms and identifying potential therapeutic targets.
Signaling Pathways of this compound Neurotoxicity
Caption: Signaling pathways implicated in this compound neurotoxicity.
Experimental Workflow for Validating Animal Models
Caption: A typical experimental workflow for validating animal models.
Conclusion
The validation of animal models is a cornerstone of preclinical research into this compound-induced neurological disorders. Rodent models, particularly mice and rats, offer valuable platforms to investigate the mechanisms of neurotoxicity and to screen potential therapeutic agents. While mice are well-suited for initial screening and behavioral studies due to their cost-effectiveness and the availability of standardized tests, rats provide a more robust model for histopathological studies, especially concerning cerebellar Purkinje cell degeneration. The choice of model should be guided by the specific research question, with careful consideration of the species-specific differences in sensitivity and pathological presentation. By employing standardized and detailed experimental protocols, researchers can ensure the generation of reliable and comparable data, ultimately accelerating the development of effective treatments for this debilitating neurotoxicosis.
References
- 1. parkinsonsroadmap.org [parkinsonsroadmap.org]
- 2. Robust behavioral assessment of the inducible Friedreich's ataxia mouse does not show improvement with NRF2 induction - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Parathyroid hormone causes a transient rise in intracellular ionized calcium in vascular smooth muscle cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. The Selective Loss of Purkinje Cells Induces Specific Peripheral Immune Alterations - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Mechanisms of penitrem-induced cerebellar granule neuron death in vitro: possible involvement of GABAA receptors and oxidative processes - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. In vitro neuropharmacological evaluation of penitrem-induced tremorgenic syndromes: importance of the GABAergic system - PubMed [pubmed.ncbi.nlm.nih.gov]
Navigating the Neurological Maze: A Comparative Guide to Treatments for Penitrem A Poisoning
For Researchers, Scientists, and Drug Development Professionals: An In-depth Analysis of Therapeutic Strategies Against a Potent Mycotoxin
Penitrem A, a potent neurotoxic mycotoxin produced by several species of Penicillium fungi, poses a significant threat to both animal and human health. Ingestion of contaminated food can lead to a rapid onset of severe neurological signs, including tremors, seizures, and ataxia, which can be fatal if left untreated. This guide provides a comprehensive comparison of the efficacy of various treatment modalities for this compound poisoning, supported by available experimental data and detailed methodologies to aid in research and development of more effective therapies.
The Molecular Assault: Understanding this compound's Mechanism of Action
This compound exerts its neurotoxic effects primarily by disrupting the delicate balance of neurotransmission in the central nervous system. Its lipophilic nature allows it to cross the blood-brain barrier, where it targets key players in neuronal signaling. The primary mechanisms of action include:
-
Antagonism of BK Channels: this compound is a potent blocker of large-conductance Ca2+-activated potassium (BK) channels. The inhibition of these channels leads to neuronal hyperexcitability.
-
Disruption of GABAergic and Glutamatergic Neurotransmission: The toxin interferes with the normal release of both inhibitory (GABA) and excitatory (glutamate and aspartate) neurotransmitters. This imbalance contributes significantly to the characteristic tremors and seizures.
Therapeutic Interventions: A Comparative Analysis
Currently, there is no specific antidote for this compound poisoning. Treatment is primarily supportive and symptomatic, focusing on decontamination, control of neurological signs, and maintenance of vital functions.
Decontamination and Supportive Care
The initial management of this compound intoxication involves minimizing further toxin absorption. This is typically achieved through:
-
Emesis: Induction of vomiting if the ingestion is recent and the patient is asymptomatic.
-
Gastric Lavage: Performed in symptomatic patients to remove stomach contents.
-
Activated Charcoal: Administered to bind the toxin and prevent its absorption.
Supportive care is crucial and includes intravenous fluids to maintain hydration and correct electrolyte imbalances, as well as thermoregulation to manage hyperthermia resulting from intense muscle activity.
Symptomatic Control of Neurological Signs
Anticonvulsants and Muscle Relaxants:
The cornerstone of symptomatic treatment is the control of tremors and seizures. The most commonly used drugs are benzodiazepines and barbiturates.
-
Diazepam: A benzodiazepine that enhances the effect of the inhibitory neurotransmitter GABA. It is often used as a first-line agent to control seizures.
-
Phenobarbital: A barbiturate that also enhances GABAergic inhibition but through a different mechanism than benzodiazepines. It is often used for more severe or refractory seizures.
-
Methocarbamol: A centrally acting muscle relaxant used to control muscle tremors and fasciculations.
Intravenous Lipid Emulsion (ILE) Therapy:
ILE therapy has emerged as a promising treatment for lipophilic drug toxicosis. The proposed mechanism is the creation of a "lipid sink" in the bloodstream, which sequesters the lipophilic this compound, drawing it out of the target tissues.
Experimental and Neuroprotective Approaches
Astaxanthin and Docosahexaenoic Acid (DHA):
Recent research has explored the neuroprotective effects of astaxanthin, a potent antioxidant, and DHA, an omega-3 fatty acid essential for brain health. A study demonstrated that both compounds, alone and in combination, could reverse the toxic effects of this compound in vitro and in vivo models.
Data Presentation: Efficacy of this compound Poisoning Treatments
The following table summarizes the available data on the efficacy of different treatments for this compound poisoning. It is important to note that most of the data comes from veterinary case reports and retrospective studies, and there is a lack of controlled, comparative clinical trials.
| Treatment Modality | Animal Model/ Patient Population | Key Efficacy Endpoints & Quantitative Data | Study Type | Reference |
| Supportive Care (Decontamination, IV fluids) | Dogs | Recovery within 72-96 hours after early decontamination. | Case Report | |
| Diazepam | Dogs | Often insufficient to control signs alone and required additional drugs. | Retrospective Study | |
| Phenobarbital | Dogs | Effective in controlling seizures; immediate administration can be life-saving in animals receiving >0.5 mg/kg BW of this compound. | Case Report & Review | |
| Methocarbamol | Dogs | Used in 40% of cases in one study to control tremors. | Retrospective Study | |
| Intravenous Lipid Emulsion (ILE) | Dogs (suspected tremorgenic mycotoxicosis) | 96% (51/53) of cases showed clinical improvement within a median time of 4 hours. | Retrospective Study | |
| Astaxanthin (AST) & Docosahexaenoic Acid (DHA) | Schwann cells (in vitro), C. elegans & Rats (in vivo) | In vitro: DHA (10-100 µM) improved Schwann cell survival from 49.8% (this compound alone) to 70.5%-98.8%. AST (10-20 µM) improved survival to 61.7%-70.5%. In vivo (Rats): AST+DHA normalized this compound-induced increases in glutamate, aspartate, and GABA levels in the brain. | Preclinical Study |
Experimental Protocols
Representative Animal Model of this compound Poisoning
A common experimental model for studying this compound poisoning involves the administration of the toxin to rodents or other small animals to induce a tremorgenic syndrome.
Objective: To induce a consistent and measurable tremorgenic syndrome in an animal model to evaluate the efficacy of potential therapeutic agents.
Materials:
-
This compound (purified)
-
Vehicle (e.g., dimethyl sulfoxide (DMSO), corn oil)
-
Experimental animals (e.g., male Sprague-Dawley rats, 200-250g)
-
Administration equipment (e.g., gavage needles, syringes)
-
Observational arena and video recording equipment
-
Clinical scoring system for tremors and seizures
Procedure:
-
Animal Acclimation: Animals are acclimated to the laboratory conditions for at least one week before the experiment.
-
Dose Preparation: this compound is dissolved in a suitable vehicle to the desired concentration.
-
Toxin Administration: A predetermined dose of this compound (e.g., 0.5-1.0 mg/kg) is administered to the animals, typically via oral gavage or intraperitoneal injection. A control group receives the vehicle only.
-
Clinical Observation: Animals are observed continuously for the onset and severity of clinical signs (tremors, ataxia, seizures) for a specified period (e.g., 4-6 hours). Observations are scored at regular intervals using a standardized clinical scoring system.
-
Treatment Administration: At the peak of clinical signs, or at a predetermined time point post-toxin administration, the test compound (e.g., anticonvulsant, ILE, experimental drug) is administered.
-
Efficacy Assessment: The effect of the treatment on the clinical signs is monitored and scored over time. Endpoints may include time to cessation of tremors, reduction in seizure severity, and survival rate.
-
Biochemical and Histopathological Analysis: At the end of the experiment, blood and brain tissue samples may be collected for analysis of neurotransmitter levels, oxidative stress markers, and histopathological changes.
Conclusion and Future Directions
The management of this compound poisoning currently relies on prompt decontamination and aggressive supportive and symptomatic care. While anticonvulsants and muscle relaxants are effective in controlling the life-threatening neurological signs, there is a clear need for more targeted therapies. Intravenous lipid emulsion therapy shows considerable promise, though prospective, controlled clinical trials are necessary to definitively establish its efficacy compared to standard treatments.
The neuroprotective effects demonstrated by astaxanthin and DHA in preclinical studies highlight a potential new avenue for therapeutic development, focusing on mitigating the downstream cellular damage caused by this compound. Future research should focus on conducting controlled, comparative studies to establish evidence-based treatment guidelines. Furthermore, a deeper understanding of the intricate molecular interactions of this compound with its targets will be instrumental in the rational design of novel and specific antidotes.
Validation of Penitrem A's selectivity for BK channels over other ion channels
A Comprehensive Guide to the Selectivity and Experimental Validation of Penitrem A for the Large-Conductance Calcium-Activated Potassium (BK) Channel
For researchers in neuroscience, pharmacology, and drug development, the identification of highly selective ion channel modulators is paramount. This compound, a tremorgenic mycotoxin, has emerged as a valuable pharmacological tool due to its potent and selective inhibition of the large-conductance calcium-activated potassium (BK) channels. This guide provides a comprehensive comparison of this compound's selectivity for BK channels over other ion channels, supported by quantitative data and detailed experimental protocols.
High Selectivity for BK Channels
This compound demonstrates a high degree of selectivity for BK channels, with inhibitory concentrations in the nanomolar range. Its potency is influenced by the subunit composition of the BK channel, showing a higher affinity for channels composed solely of the pore-forming α subunit compared to those also containing the regulatory β1 subunit.
In a key study, this compound was shown to have no discernible effect on other potassium channels, including native delayed rectifier K+ currents, cloned voltage-dependent Kv1.5 channels, and native ATP-dependent K+ (KATP) channels, even at concentrations significantly higher than its IC50 for BK channels[1][2]. This high selectivity profile makes this compound a superior tool for isolating and studying the physiological roles of BK channels in various cellular and systemic processes.
Currently, there is a lack of published data on the direct effects of this compound on voltage-gated sodium (Nav) and calcium (Cav) channels. While the neurotoxic effects of this compound are well-documented, these studies have not provided specific quantitative data on its interaction with these channels, precluding a direct comparison of selectivity.
Comparative Selectivity of this compound
The following table summarizes the available quantitative data on the selectivity of this compound for BK channels versus other ion channels.
| Ion Channel | Subunit Composition | Test System | IC50 / Effect | Reference |
| BK Channel | hSlo α | HEK293 cells | 6.4 nM | [1][2] |
| BK Channel | hSlo α + β1 | HEK293 cells | 64.4 nM | [1][2] |
| Delayed Rectifier K+ Channel | Native | Canine coronary smooth muscle cells | No effect | [1][2] |
| Kv1.5 Channel | Cloned | - | No effect | [1][2] |
| KATP Channel | Native | - | No effect | [1][2] |
Experimental Protocols
The validation of this compound's selectivity relies on precise electrophysiological techniques, primarily the patch-clamp method. The following is a detailed description of the experimental protocol used to determine the IC50 values of this compound for BK channels, based on the methodology described by Asano et al. (2012)[1][2].
Cell Culture and Transfection
-
Cell Line: Human embryonic kidney (HEK) 293 cells were used for heterologous expression of BK channels.
-
Transfection: Cells were transiently transfected with plasmids encoding the human Slo (α subunit) and/or β1 subunit of the BK channel using a lipofectamine-based transfection reagent. Cells were co-transfected with a green fluorescent protein (GFP) plasmid to identify successfully transfected cells.
Electrophysiological Recordings
-
Technique: Whole-cell and inside-out patch-clamp techniques were employed to record BK channel currents.
-
Pipette Solution (intracellular): Contained (in mM): 140 KCl, 10 HEPES, 1 EGTA, and the free Ca2+ concentration was adjusted to the desired level (e.g., 100 nM) with the addition of CaCl2. The pH was adjusted to 7.2 with KOH.
-
Bath Solution (extracellular): Contained (in mM): 140 KCl, 10 HEPES, 2 MgCl2, and 2 CaCl2. The pH was adjusted to 7.4 with KOH.
-
Voltage Protocol: To elicit BK channel currents, cells were held at a holding potential of -80 mV and then depolarized to various test potentials (e.g., from -60 to +100 mV in 20 mV increments).
-
Data Acquisition and Analysis: Currents were recorded using an patch-clamp amplifier and digitized. The concentration-response curves for this compound were generated by applying increasing concentrations of the toxin to the bath solution and measuring the resulting inhibition of the BK channel current. The IC50 values were calculated by fitting the data to a Hill equation.
Signaling Pathway and Experimental Workflow Diagrams
To visually represent the concepts discussed, the following diagrams were created using Graphviz.
Caption: Experimental workflow for determining the IC50 of this compound on BK channels.
Caption: Logical relationship of this compound's selectivity for different ion channels.
References
- 1. This compound as a tool for understanding the role of large conductance Ca(2+)/voltage-sensitive K(+) channels in vascular function - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. This compound as a Tool for Understanding the Role of Large Conductance Ca2+/Voltage-Sensitive K+ Channels in Vascular Function - PMC [pmc.ncbi.nlm.nih.gov]
A Comparative Guide to the Toxicokinetics of Penitrem A Across Animal Species
For Researchers, Scientists, and Drug Development Professionals
Penitrem A is a potent tremorgenic mycotoxin produced by several species of Penicillium fungi. Accidental ingestion of contaminated food can lead to severe neurological signs in various animal species, making the study of its toxicokinetics—how the body absorbs, distributes, metabolizes, and excretes the toxin—crucial for both veterinary toxicology and the development of potential therapeutic interventions. This guide provides a comparative overview of the current knowledge on this compound toxicokinetics in different animal species, supported by available experimental data.
Absorption, Distribution, Metabolism, and Excretion (ADME) Profile
This compound is a lipophilic compound, a characteristic that governs its rapid absorption from the gastrointestinal tract.[1] Following absorption, it is distributed to various tissues, with the brain being a primary target due to the toxin's neurotropic effects.[1][2] The metabolism of this compound primarily occurs in the liver, leading to the formation of more hydrophilic metabolites that can be more readily excreted.[3] The main route of excretion for this compound and its metabolites is suggested to be through the bile and subsequently in the feces.[2]
Comparative Toxicokinetic Parameters
Quantitative toxicokinetic data for this compound is limited in the scientific literature. Much of the available information is qualitative or inferred from the onset of clinical signs rather than from direct pharmacokinetic studies. The following table summarizes the available qualitative and semi-quantitative data across different species.
| Parameter | Dog | Mouse | Rat | Sheep, Pigs, Cows |
| Absorption | Rapidly absorbed from the GI tract.[1] | Rapidly absorbed from the GI tract.[1] | Rapidly absorbed from the GI tract.[1] | Rapidly absorbed from the GI tract.[1] |
| Time to Maximum Plasma Concentration (Tmax) | Estimated to be around 30 minutes (inferred from onset of neurological effects).[1][4] | Estimated to be around 30 minutes (inferred from onset of neurological effects).[1] | Estimated to be around 30 minutes (inferred from onset of neurological effects).[1] | Estimated to be around 30 minutes (inferred from onset of neurological effects).[1] |
| Bioavailability | Predicted to be >50% based on in vitro data.[2][5] | Data not available | Data not available | Data not available |
| Distribution | Crosses the blood-brain barrier.[2] | Distributed to the brain and other organs.[4] | Data not available | Data not available |
| Metabolism | Extensively metabolized in the liver to at least eleven Phase I metabolites (in vitro).[1][5] | Metabolized in the liver to at least five metabolites (in vivo).[4] | Metabolized by liver microsomes to at least three metabolites (in vitro).[4] | Data not available |
| Excretion | Suggested to be primarily via bile and feces.[2] | Data not available | Suggested to be primarily via bile and feces.[2] | Data not available |
Comparative Metabolism of this compound
The biotransformation of this compound is a critical detoxification pathway. In vitro and in vivo studies have revealed species-specific differences in the metabolic profile of this mycotoxin.
| Species | Number of Identified Metabolites | Experimental System | Key Findings |
| Dog | Eleven Phase I metabolites | In vitro (liver microsomes) | Identification of mono- and di-oxygenated isomers and hydrated products.[1][5] |
| Mouse | Up to five metabolites | In vivo (oral administration) | Formation of more hydrophilic metabolites.[3] |
| Rat | Three metabolites | In vitro (liver microsomes and primary hepatocytes) | Formation of oxidized metabolites.[2] |
Experimental Protocols
Detailed methodologies are essential for the replication and comparison of toxicokinetic studies. Below are summaries of protocols typically employed in the study of this compound metabolism.
In Vitro Metabolism using Liver Microsomes (Dog and Rat)
This experimental approach is utilized to investigate the hepatic metabolism of a compound in a controlled environment.
-
Preparation of Liver Microsomes: Liver samples are homogenized and subjected to differential centrifugation to isolate the microsomal fraction, which is rich in drug-metabolizing enzymes.
-
Incubation: this compound is incubated with the liver microsomes in the presence of a NADPH-regenerating system (to support the activity of cytochrome P450 enzymes) at 37°C.
-
Sample Analysis: At various time points, the reaction is stopped, and the mixture is analyzed using liquid chromatography-mass spectrometry (LC-MS) to identify and quantify the parent compound and its metabolites.[5][6]
In Vivo Metabolism Study (Mouse)
This type of study provides insights into the metabolism of a compound within a living organism.
-
Animal Dosing: A defined dose of this compound is administered to mice, typically via oral gavage.
-
Sample Collection: At predetermined time points, blood, urine, feces, and various tissues (e.g., liver, brain) are collected.
-
Sample Processing and Analysis: Tissues are homogenized, and all samples are extracted to isolate this compound and its metabolites. Analysis is performed using techniques such as high-performance liquid chromatography (HPLC) or LC-MS.[3]
Visualizing Experimental and Logical Frameworks
To better illustrate the processes involved in this compound toxicokinetic studies and the underlying biological principles, the following diagrams have been generated using Graphviz.
Caption: Experimental workflows for in vitro and in vivo toxicokinetic studies of this compound.
Caption: Factors influencing inter-species variability in this compound toxicokinetics.
References
- 1. In Vitro Toxicokinetics and Phase I Biotransformation of the Mycotoxin this compound in Dogs - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. In vitro and in vivo hepatic metabolism of the fungal neurotoxin this compound - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. In Vitro Toxicokinetics and Phase I Biotransformation of the Mycotoxin this compound in Dogs - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. In vitro metabolism of pyrethroid pesticides by rat and human hepatic microsomes and cytochrome p450 isoforms - PubMed [pubmed.ncbi.nlm.nih.gov]
Establishing a definitive link between Penitrem A exposure and specific neuropathologies
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive comparison of the neurotoxic effects of Penitrem A with other neurotoxins known to induce similar neuropathologies. By presenting key experimental data in a standardized format, detailing methodologies, and visualizing complex biological pathways, this document aims to facilitate a deeper understanding of this compound's mechanism of action and its definitive link to specific neuropathological outcomes.
Executive Summary
This compound, a potent tremorgenic mycotoxin produced by several species of Penicillium fungi, has been definitively linked to specific neuropathologies, primarily characterized by the degeneration of Purkinje cells in the cerebellum. This targeted neuronal damage manifests as a distinct clinical syndrome of tremors, ataxia, and convulsions. This guide synthesizes experimental evidence to establish this link, comparing the toxicological profile of this compound with its analogues and other neurotoxins that induce cerebellar ataxia. The presented data underscores the unique and potent neurotoxic capabilities of this compound, highlighting its value as a tool in neurodegenerative research and as a crucial consideration in food safety and toxicology.
Comparative Analysis of Neurotoxicity
The neurotoxic effects of this compound have been quantified and compared with its structural analogues, Thomitrem A and E, as well as the unrelated tremorgenic mycotoxin, Verruculogen. The data clearly indicates the superior potency of this compound in inducing a tremorgenic response.
| Toxin | Animal Model | Administration Route | Median Tremorgenic Dose (mg/kg) | Key Observations |
| This compound | Mouse | Intraperitoneal | 0.19[1] | Induces sustained tremors, limb weakness, ataxia, and convulsions.[1] |
| Verruculogen | Mouse | Intraperitoneal | 0.92[1] | Produces a similar neurotoxic syndrome to this compound, but is less potent.[1] |
| Thomitrem A | Mouse | Oral | 8.0 (lowest tremor-inducing dose)[2] | Significantly less potent than this compound.[2] |
| Thomitrem E | Mouse | Oral | Non-tremorgenic at 16 mg/kg[2] | Lacks the tremorgenic activity of this compound.[2] |
Neuropathological Profile: Focus on Purkinje Cell Degeneration
Histopathological studies have consistently demonstrated that the cerebellum is the primary target of this compound neurotoxicity. Specifically, this compound induces a dose-dependent degeneration and loss of Purkinje cells, the primary output neurons of the cerebellar cortex.[3] This selective vulnerability of Purkinje cells is a hallmark of this compound intoxication.
Comparison with Other Purkinje Cell Neurotoxins:
| Neurotoxin | Mechanism of Purkinje Cell Damage | Key Features |
| This compound | Excitotoxicity, mitochondrial swelling, and increased intracellular Ca2+.[3] | Dose-dependent loss of Purkinje cells, particularly in the cerebellar vermis.[3] Tremor mechanism is distinct from harmaline.[3] |
| MPTP | Induces mitochondrial dysfunction and oxidative stress. | Causes a dose-dependent loss of Purkinje cells, with a marked effect in the crus I and II ansiform lobules and the paraflocculus.[4] |
| Ibogaine & Harmaline | Excitotoxic degeneration likely mediated by sustained activation of inferior olivary neurons. | Induces degeneration of a subset of Purkinje cells in the vermis, often in a parasagittal striped pattern.[5] |
Experimental Protocols
To ensure the reproducibility and validation of the findings presented, detailed methodologies for key experiments are provided below.
Rotarod Test for Motor Coordination
The rotarod test is a standard method for assessing motor coordination and balance in rodents.
Procedure:
-
Acclimation: Allow mice to acclimate to the testing room for at least 30 minutes in their home cages.[6]
-
Apparatus: Use a commercially available rotarod apparatus with a rotating rod diameter of approximately 3 cm.
-
Testing Protocol:
-
Place each mouse on the rotating rod.
-
The test consists of 3 to 5 trials with a defined inter-trial interval (e.g., 15 minutes or 30 seconds).[6][7]
-
The rod accelerates from a starting speed (e.g., 4 rpm) to a final speed (e.g., 40 rpm) over a set period (e.g., 300 seconds).[7]
-
Record the latency to fall for each mouse. A fall is registered when the mouse falls onto the platform below or after completing a full passive rotation.[7]
-
-
Data Analysis: The primary endpoint is the latency to fall from the rod. This is recorded for each trial, and the average latency across trials is often used for statistical analysis.
Open Field Test for Locomotor Activity and Anxiety-Like Behavior
The open field test is utilized to assess general locomotor activity and anxiety-related behaviors.
Procedure:
-
Acclimation: Acclimate the mice to the testing room for a minimum of 3 days prior to testing.
-
Apparatus: A square or circular arena (e.g., 42 x 42 cm) with walls to prevent escape. The arena is typically made of a non-porous material for easy cleaning.
-
Testing Protocol:
-
Gently place the mouse in the center of the arena.
-
Allow the mouse to explore the arena for a set duration (e.g., 20 minutes).
-
A video camera mounted above the arena records the mouse's activity.
-
-
Data Analysis: The arena is virtually divided into zones (center and periphery). The following parameters are analyzed using tracking software:
-
Total distance traveled (locomotor activity).
-
Time spent in the center versus the periphery (anxiety-like behavior; less time in the center is indicative of higher anxiety).
-
Rearing frequency (exploratory behavior).
-
Synaptosome Preparation and Neurotransmitter Release Assay
This protocol allows for the investigation of how this compound affects the release of neurotransmitters from nerve terminals.
Procedure:
-
Tissue Homogenization: Homogenize brain tissue (e.g., cerebral cortex) in a sucrose/HEPES buffer.
-
Differential Centrifugation:
-
Centrifuge the homogenate at a low speed (e.g., 1,000 x g) to remove nuclei and cell debris.
-
Centrifuge the resulting supernatant at a higher speed (e.g., 17,500 x g) to pellet the crude synaptosomal fraction.
-
-
Synaptosome Purification: Resuspend the crude synaptosomal pellet and layer it onto a discontinuous sucrose gradient. Ultracentrifugation will separate the synaptosomes from other subcellular components.
-
Neurotransmitter Release Assay:
-
Resuspend the purified synaptosomes in a physiological buffer.
-
Pre-load the synaptosomes with a radiolabeled neurotransmitter (e.g., ³H-GABA).
-
Stimulate neurotransmitter release using a depolarizing agent (e.g., high potassium concentration or veratrine).
-
Incubate with and without this compound to determine its effect on both spontaneous and stimulated neurotransmitter release.
-
Measure the amount of radioactivity released into the supernatant using a scintillation counter.
-
Immunohistochemistry for Purkinje Cell Quantification
This method is used to visualize and quantify the extent of Purkinje cell loss.
Procedure:
-
Tissue Preparation:
-
Perfuse the animal with a fixative (e.g., 4% paraformaldehyde).
-
Dissect the cerebellum and post-fix it in the same fixative.
-
Cryoprotect the tissue in a sucrose solution.
-
Section the cerebellum using a cryostat or vibratome.
-
-
Immunostaining:
-
Permeabilize the tissue sections with a detergent (e.g., Triton X-100).
-
Block non-specific antibody binding with a blocking solution (e.g., normal goat serum).
-
Incubate the sections with a primary antibody specific to Purkinje cells, such as anti-calbindin D28k.[8]
-
Incubate with a fluorescently-labeled secondary antibody that binds to the primary antibody.
-
-
Imaging and Quantification:
-
Visualize the stained sections using a fluorescence or confocal microscope.
-
Quantify the number of Purkinje cells per unit length of the Purkinje cell layer or per unit area of the cerebellar cortex. This can be done manually by a blinded observer or using automated image analysis software. For signs of cell death, co-staining with a marker like SYTOX Green can be performed.[9]
-
Signaling Pathways and Mechanisms of Action
This compound exerts its neurotoxic effects through a multi-faceted mechanism that disrupts normal neuronal function.
Alteration of Neurotransmitter Release
A primary mechanism of this compound's action is the interference with neurotransmitter release. In vitro studies using synaptosomes have shown that this compound significantly increases the spontaneous release of both excitatory (glutamate, aspartate) and inhibitory (GABA) neurotransmitters from cerebrocortical nerve terminals.[1] Conversely, it inhibits the stimulated release of these neurotransmitters.[1] This disruption of the delicate balance between excitatory and inhibitory signaling is a key contributor to the observed tremors and convulsions.
Caption: this compound's impact on neurotransmitter release.
Induction of Oxidative Stress via MAPK Signaling
Recent evidence suggests that this compound can induce the production of reactive oxygen species (ROS), leading to oxidative stress and contributing to neuronal damage. This process is mediated, at least in part, through the activation of Mitogen-Activated Protein Kinase (MAPK) signaling pathways. While the precise upstream activators and downstream targets specific to this compound-induced Purkinje cell death are still under investigation, a general model of MAPK activation leading to cellular stress is depicted below.
Caption: General MAPK pathway activated by cellular stress.
Experimental Workflow for Investigating this compound Neurotoxicity
A logical workflow for studying the neurotoxic effects of this compound, from initial behavioral screening to detailed mechanistic analysis, is outlined below.
Caption: Experimental workflow for this compound neurotoxicity.
Conclusion
The evidence presented in this guide establishes a definitive link between this compound exposure and the specific neuropathology of Purkinje cell degeneration in the cerebellum. The comparative data highlights the potent tremorgenic activity of this compound relative to its analogues and other mycotoxins. The detailed experimental protocols provide a foundation for future research aimed at further elucidating the molecular mechanisms of this compound neurotoxicity and for the development of potential therapeutic interventions for this and other neurodegenerative conditions characterized by cerebellar ataxia. The visualization of the proposed signaling pathways and experimental workflows offers a clear framework for understanding the complex biological processes involved.
References
- 1. Actions of tremorgenic fungal toxins on neurotransmitter release - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Neurotoxicity of Penicillium crustosum secondary metabolites: tremorgenic activity of orally administered this compound and thomitrem A and E in mice - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. The effects of the tremorgenic mycotoxin this compound on the rat cerebellum - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. MPTP neurotoxicity to cerebellar Purkinje cells in mice - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Degeneration of Purkinje cells in parasagittal zones of the cerebellar vermis after treatment with ibogaine or harmaline - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. MPD: JaxCC1: project protocol [phenome.jax.org]
- 7. Rotarod Protocol - IMPReSS [web.mousephenotype.org]
- 8. Optimized Immunohistochemical Analysis of Cerebellar Purkinje Cells Using a Specific Biomarker, Calbindin D28k - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Purkinje Cell Death After Uptake of Anti-Yo Antibodies in Cerebellar Slice Cultures - PMC [pmc.ncbi.nlm.nih.gov]
Safety Operating Guide
Safe Disposal of Penitrem A: A Guide for Laboratory Professionals
Effective management and disposal of Penitrem A are critical for ensuring laboratory safety and minimizing environmental contamination. This document provides comprehensive, step-by-step guidance for researchers, scientists, and drug development professionals on the proper disposal procedures for this compound, a potent tremorgenic mycotoxin. Adherence to these protocols is essential to mitigate the significant health risks associated with this neurotoxin.
This compound is a hazardous substance that can cause severe neurological effects.[1][2] It is classified as acutely toxic if swallowed, in contact with skin, or inhaled.[3] Therefore, all waste containing this compound must be handled with extreme caution and in accordance with all applicable local, state, and federal regulations.[4]
Key Safety and Handling Information
A thorough understanding of the hazards associated with this compound is the foundation of safe handling and disposal. The following table summarizes critical safety data.
| Hazard Classification | Handling Precautions | Personal Protective Equipment (PPE) | First Aid Measures |
| Acute Toxicity (Oral, Dermal, Inhalation): Fatal if swallowed, in contact with skin, or inhaled.[3] | Avoid all personal contact, including inhalation.[4] Use in a well-ventilated area or with a fume hood. Do not eat, drink, or smoke when handling.[4] | Chemical-resistant gloves, safety glasses or goggles, dust respirator, and protective clothing.[4] | If Swallowed: Seek immediate medical attention. If on Skin: Wash with soap and water. If Inhaled: Move to fresh air and seek medical attention.[4] |
| Neurotoxin: Affects the central nervous system, causing tremors.[1][2] | Handle with extreme care to prevent any exposure. | Follow all recommended PPE guidelines. | In case of exposure, seek immediate medical attention and report the specific substance. |
| Physical State: Solid[1] | Avoid generating dust.[4] | Use a dust respirator.[4] | N/A |
Step-by-Step Disposal Protocol
The following protocol outlines the necessary steps for the safe disposal of this compound waste, including contaminated labware, solutions, and solid materials.
-
Decontamination of Solutions:
-
For liquid waste containing this compound, chemical inactivation is a potential method. While specific reagents for this compound are not extensively documented, methods used for other mycotoxins, such as treatment with sodium hypochlorite (bleach) or ammonia, may be effective.[5] The efficacy of any decontamination method should be validated.
-
Treat the contaminated liquid with a suitable chemical agent for a sufficient contact time to ensure complete inactivation.
-
-
Packaging of Waste:
-
All solid and decontaminated liquid waste must be securely packaged.
-
Place the waste in a leak-proof, sealable container, such as a plastic bag or a drum.[4]
-
For sharps and contaminated labware, use a designated sharps container.
-
Clearly label the container as "Hazardous Waste: this compound" and include any other required hazard symbols.
-
-
Final Disposal:
-
All waste must be handled in accordance with local, state, and federal regulations.[4]
-
Engage a licensed hazardous waste disposal company for the final disposal of this compound waste.
-
One recommended method is to puncture the containers to prevent reuse and then bury them at an authorized landfill.[4]
-
Spill Management Protocol
In the event of a this compound spill, immediate and appropriate action is crucial to prevent exposure and contamination.
Minor Spills:
-
Restrict Access: Immediately alert others in the area and restrict access to the spill zone.
-
Don PPE: Wear appropriate PPE, including a dust respirator, chemical-resistant gloves, safety glasses, and protective clothing.[4]
-
Containment: Use a dry cleanup procedure to avoid generating dust.[4]
-
Cleanup:
-
Decontamination: Decontaminate the spill area with a suitable agent.
-
Disposal: Place all cleanup materials into a labeled hazardous waste container for disposal.[4]
Major Spills:
-
Evacuate: Evacuate the area immediately and alert emergency responders.[4]
-
Isolate: Isolate the hazardous area and prevent entry.
-
Professional Cleanup: Only trained personnel with appropriate PPE, including full-body protective clothing and breathing apparatus, should handle major spills.[4]
-
Containment: Prevent the spillage from entering drains or watercourses.[4] Contain the spill with sand, earth, or vermiculite.[4]
-
Collection and Disposal: Collect the spilled material and contaminated absorbents into labeled drums for disposal by a licensed hazardous waste management company.[4]
Logical Workflow for this compound Disposal
The following diagram illustrates the decision-making process and procedural flow for the proper disposal of this compound.
Caption: Logical workflow for the safe disposal of this compound waste.
References
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
